molecular formula C8H18O2 B1215191 1,3-Octanediol CAS No. 23433-05-8

1,3-Octanediol

カタログ番号: B1215191
CAS番号: 23433-05-8
分子量: 146.23 g/mol
InChIキー: DCTMXCOHGKSXIZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-1, 3-Octanediol, also known as octane-1, 3-diol, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, (R)-1, 3-octanediol is considered to be a fatty alcohol lipid molecule (R)-1, 3-Octanediol is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa) (R)-1, 3-Octanediol has been primarily detected in urine. Within the cell, (R)-1, 3-octanediol is primarily located in the cytoplasm. Outside of the human body, (R)-1, 3-octanediol can be found in pomes. This makes (R)-1, 3-octanediol a potential biomarker for the consumption of this food product.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

octane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-2-3-4-5-8(10)6-7-9/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTMXCOHGKSXIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00865095
Record name 1,​3-​Octanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23433-05-8, 120727-18-6
Record name 1,3-Octanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23433-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Octanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023433058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,​3-​Octanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Octanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-1,3-Octanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Octanediol: Discovery, Natural Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis for Researchers and Drug Development Professionals

Foreword: Unveiling the Multifaceted Nature of a Simple Diol

In the vast landscape of natural products, the C8 aliphatic diol, 1,3-Octanediol, presents a compelling case study in the subtle complexities of seemingly simple molecules. While it may not command the attention of more intricate secondary metabolites, its presence in the natural world, particularly as a contributor to the aroma and flavor profiles of fruits, and its potential biological activities, warrant a closer examination. This guide provides a comprehensive technical overview of this compound, from its initial discovery and synthesis to its natural origins, biosynthetic pathways, and the analytical methodologies required for its study. For the researcher, scientist, or drug development professional, this document aims to be a foundational resource, offering not just established facts, but also illuminating the causal links behind experimental choices and highlighting areas ripe for future investigation.

Physicochemical and Structural Characterization of this compound

This compound, with the chemical formula C8H18O2, is a straight-chain aliphatic diol.[1] Its structure is characterized by an eight-carbon backbone with hydroxyl groups located at the first and third positions, rendering it a primary and a secondary alcohol.[1] This amphiphilic nature, possessing both a hydrophilic diol head and a hydrophobic octyl tail, is central to its physical properties and potential biological interactions.[1]

PropertyValueSource
Molecular Formula C8H18O2[1]
Molecular Weight 146.23 g/mol [2]
CAS Number 23433-05-8[2]
Appearance Colorless, viscous liquid[3]
Melting Point 68-69 °C[2]
Boiling Point 81-82 °C @ 4.5 Torr
Refractive Index 1.4554 @ 20°C[1]

Stereochemistry: The carbon at the 3-position is a chiral center, meaning this compound exists as two enantiomers: (R)-1,3-Octanediol and (S)-1,3-Octanediol.[1] This stereoisomerism is crucial in its natural occurrence and biosynthesis, where enzymatic reactions often favor the production of a single enantiomer.

Discovery and Synthesis: A Historical Perspective

Modern synthetic routes to this compound and other 1,3-diols are varied and can be tailored to achieve specific stereochemical outcomes. Common approaches include:

  • Reduction of β-hydroxy ketones: This is a straightforward method where the ketone functionality of a β-hydroxy ketone is reduced to a secondary alcohol.

  • Aldol reactions followed by reduction: The aldol reaction can be used to form the carbon skeleton, followed by reduction of the resulting β-hydroxy aldehyde or ketone.

  • Hydroboration-oxidation of allylic alcohols: This method allows for the regioselective and stereoselective introduction of a hydroxyl group.

  • Enzymatic Synthesis: Biocatalysis offers a powerful tool for the enantioselective synthesis of 1,3-diols.[1]

Synthesis_Pathways General Synthetic Approaches to 1,3-Diols cluster_starting_materials Starting Materials cluster_products Product β-Hydroxy Ketone β-Hydroxy Ketone 1,3-Diol 1,3-Diol β-Hydroxy Ketone->1,3-Diol Reduction Aldehyde/Ketone Aldehyde/Ketone β-Hydroxy Aldehyde/Ketone β-Hydroxy Aldehyde/Ketone Aldehyde/Ketone->β-Hydroxy Aldehyde/Ketone Aldol Reaction Allylic Alcohol Allylic Alcohol Allylic Alcohol->1,3-Diol Hydroboration-Oxidation β-Hydroxy Aldehyde/Ketone->1,3-Diol Reduction

Caption: General synthetic routes to 1,3-diols.

Natural Occurrence of this compound

This compound has been identified as a naturally occurring volatile compound in a variety of plant species, most notably in fruits.

In Fruits: A Key Aroma and Flavor Component

The most well-documented natural source of this compound is the apple (Malus domestica). It is a significant contributor to the characteristic aroma and flavor profile of both apple fruit and apple juice.[1] Its concentration can vary depending on the apple cultivar.[7] For instance, a study of 21 Asturian apple varieties found a range of concentrations of 1,3-octanediols.[8] It is also found in pears (Pyrus species).[9] In apples, this compound exists in both free and glycosidically bound forms.[7]

In Other Plants, Fungi, and Insects

While less extensively documented than in apples, the structural relative of this compound, 1-octen-3-ol, is a well-known volatile compound in fungi, often referred to as "mushroom alcohol".[10] This compound acts as a self-inhibitor of germination and development in some fungal species, such as Penicillium paneum.[10] Given the close structural relationship, the presence and metabolic role of this compound in fungi is an area that warrants further investigation.

In the insect world, 1-octen-3-ol is a known semiochemical, acting as an attractant for many insect species. The potential for this compound to have a similar role as a semiochemical is an intriguing possibility that remains largely unexplored.

Biosynthesis of (R)-(+)-1,3-Octanediol in Stored Apples

The biosynthesis of the (R)-(+)-enantiomer of this compound in stored apples has been elucidated and provides a fascinating example of fatty acid metabolism.[9] The pathway involves the β-oxidation of fatty acids, specifically linoleic and linolenic acids.[9]

The key steps in the proposed biosynthetic pathway are:

  • Lipoxygenase-mediated conversion: Linoleic or linolenic acid is converted to its hydroperoxide.

  • Chain cleavage: The hydroperoxide is cleaved to form shorter-chain aldehydes.

  • β-oxidation: The resulting octenal derivative enters the β-oxidation pathway.

  • Enoyl-CoA hydratase activity: 2-cis-Octenoyl-SCoA is hydrated by enoyl-CoA hydratase to form R-3-hydroxy-octanoyl-SCoA.[9]

  • Reduction: The thioester is then reduced to yield (R)-(+)-1,3-Octanediol.[9]

Biosynthesis_Pathway Biosynthesis of (R)-1,3-Octanediol in Apples Linoleic/Linolenic Acid Linoleic/Linolenic Acid Hydroperoxide Hydroperoxide Linoleic/Linolenic Acid->Hydroperoxide Lipoxygenase Octenal derivative Octenal derivative Hydroperoxide->Octenal derivative 2-cis-Octenoyl-SCoA 2-cis-Octenoyl-SCoA Octenal derivative->2-cis-Octenoyl-SCoA β-oxidation R-3-Hydroxy-octanoyl-SCoA R-3-Hydroxy-octanoyl-SCoA 2-cis-Octenoyl-SCoA->R-3-Hydroxy-octanoyl-SCoA Enoyl-CoA hydratase (R)-(+)-1,3-Octanediol (R)-(+)-1,3-Octanediol R-3-Hydroxy-octanoyl-SCoA->(R)-(+)-1,3-Octanediol Reduction

Caption: Proposed biosynthetic pathway of (R)-1,3-Octanediol.

Potential Biological Activities and Applications

The amphiphilic nature of this compound suggests its potential to interact with biological membranes, a property that underpins many of its potential applications.

Antimicrobial Activity

While direct studies on the antimicrobial activity of this compound are limited, related 1,2-alkanediols have demonstrated significant antibacterial activity against various bacteria, including Staphylococcus aureus. The antibacterial activity of these compounds is often dependent on their alkyl chain length. This suggests that this compound may also possess antimicrobial properties that could be exploited in pharmaceutical or cosmetic formulations.

Membrane Stabilization

The ability of amphiphilic molecules to insert into and modulate the properties of lipid bilayers is a well-established phenomenon.[1][8][11] It is hypothesized that this compound may act as a membrane stabilizer by inserting its hydrophobic tail into the lipid core while the hydrophilic diol headgroup interacts with the polar headgroups of the phospholipids.[1] This interaction could potentially alter membrane fluidity, permeability, and the function of membrane-bound proteins.

Flavor and Fragrance Industry

Due to its natural occurrence in fruits and its contribution to their aroma, this compound is used as a flavoring agent in the food industry.[1]

Cosmetics and Personal Care

In the cosmetics industry, this compound can be used as an emollient and skin-conditioning agent due to its moisturizing properties.[1]

Analytical Methodologies for the Study of this compound

The accurate identification and quantification of this compound in complex natural matrices require robust analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most commonly employed method.

Extraction and Isolation from Natural Sources

A common procedure for the extraction of this compound from fruit matrices involves solid-phase extraction (SPE).

Experimental Protocol: Solid-Phase Extraction (SPE) of this compound from Apple Juice

  • Sample Preparation: Centrifuge the apple juice to remove any solid particles.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol followed by deionized water through the cartridge.

  • Sample Loading: Load the clarified apple juice onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water to remove sugars and other polar compounds.

  • Elution: Elute the this compound and other semi-volatile compounds from the cartridge using an appropriate organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.

  • Concentration: Concentrate the eluate under a gentle stream of nitrogen before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For the analysis of 1,3-diols by GC-MS, derivatization is often employed to improve their volatility and chromatographic behavior. A common derivatization strategy involves the formation of 1,3-dioxanes by reaction with an aldehyde or ketone.[8]

Experimental Protocol: GC-MS Analysis of this compound via 1,3-Dioxane Derivatization [8]

  • Derivatization: To the concentrated extract, add an excess of an aldehyde (e.g., formaldehyde or acetaldehyde) and a catalytic amount of an acid (e.g., p-toluenesulfonic acid). Heat the mixture to drive the formation of the corresponding 1,3-dioxane.

  • Extraction of Derivatives: After the reaction is complete, extract the 1,3-dioxane derivatives into a non-polar solvent such as hexane.

  • GC-MS Analysis:

    • Injector: Splitless mode.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a high temperature (e.g., 250 °C) to ensure good separation of the analytes.

    • Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectra of the 1,3-dioxane derivatives will show characteristic fragmentation patterns that can be used for identification.

Mass Spectrometry Fragmentation: The mass spectrum of underivatized this compound typically shows a weak molecular ion peak (m/z 146) due to the facile loss of water.[1] Key fragments arise from cleavage adjacent to the hydroxyl groups. The fragmentation pattern of the 1,3-dioxane derivatives will be dependent on the specific aldehyde or ketone used for derivatization but will generally show fragments corresponding to the loss of substituents from the dioxane ring.

Analytical_Workflow Analytical Workflow for this compound Natural Source (e.g., Apple Juice) Natural Source (e.g., Apple Juice) Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Natural Source (e.g., Apple Juice)->Solid-Phase Extraction (SPE) Extraction SPE SPE Concentrated Extract Concentrated Extract SPE->Concentrated Extract Derivatization (to 1,3-Dioxane) Derivatization (to 1,3-Dioxane) Concentrated Extract->Derivatization (to 1,3-Dioxane) Optional GC-MS Analysis GC-MS Analysis Concentrated Extract->GC-MS Analysis Direct Injection Derivatization (to 1,3-Dioxane)->GC-MS Analysis Data Analysis (Identification & Quantification) Data Analysis (Identification & Quantification) GC-MS Analysis->Data Analysis (Identification & Quantification)

Caption: General analytical workflow for this compound.

Future Directions and Unanswered Questions

Despite our current understanding, several aspects of this compound's chemistry and biology remain to be fully explored.

  • Comprehensive Natural Distribution: A systematic survey of the occurrence of this compound across a wider range of plant species, as well as in fungal and insect kingdoms, is needed to fully appreciate its ecological significance.

  • Elucidation of Biological Functions: Rigorous studies are required to definitively establish the biological activities of this compound, particularly its antimicrobial and membrane-modulating properties. The potential for stereospecific biological activity should also be investigated.

  • Pharmacological Potential: For drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its potential toxicity, is crucial for evaluating its therapeutic potential.

Conclusion

This compound serves as a compelling example of how a structurally simple molecule can possess a rich and varied chemistry and biology. From its contribution to the sensory experience of fruits to its potential as a bioactive agent, this humble diol offers a wealth of opportunities for further scientific inquiry. It is our hope that this technical guide will serve as a valuable resource for researchers and professionals, stimulating new investigations into the discovery, natural occurrence, and multifaceted applications of this compound.

References

  • PubChem. (n.d.). Octane-1,3-diol. National Center for Biotechnology Information.
  • Rodriguez-Nogales, J. M., & Garcia, M. C. (2007). A novel method for the determination of total 1,3-octanediols in apple juice via 1,3-dioxanes by solid-phase microextraction and high-speed gas chromatography.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diols by addition and hydration.
  • Amrita Virtual Lab. (n.d.). Isolation of Plant Pigments by Column Chromatography (Procedure).
  • Huang, J., & Wang, Y. (2003). Interaction of an amphiphilic peptide with a phospholipid bilayer surface by molecular dynamics simulation study. Biophysical journal, 84(2 Pt 1), 1017–1027.
  • Caithness Biotechnologies. (n.d.). Preliminary fractionation of natural compounds from plant extracts by silica gel chromatography.
  • LookChem. (n.d.). Cas 23433-05-8,this compound.
  • Nitsch, J. P., & Nitsch, C. (1959). Separation of Plant Growth Regulating Substances on Silica Gel Columns. Plant Physiology, 34(5), 517–523.
  • S. R., S., & D., M. (2018). Extraction and Isolation of Bioactive Compounds from Lantana camara Leaves by Column Chromatographic Techniques. International Journal for Research in Applied Science & Engineering Technology, 6(4), 2321–9653.
  • Sharma, P., & Sharma, R. (2017). Extraction Method and Isolation of Phytoconstituents from the Chloroform Extract of Plant Solanum Nigrum L. By Colunm Chromatogr. International Journal of Advanced Research in Innovative Ideas in Technology, 3(4), 2454-132X.
  • Mang, C., et al. (2012). Novel 1,3-dioxanes from apple juice and cider. Journal of agricultural and food chemistry, 60(1), 253-260.
  • Bruker. (n.d.). 1H-NMR (a) and 13C-NMR (b) spectra of diol compound. ResearchGate.
  • An, L., et al. (1995). Interaction of a synthetic amphiphilic polypeptide and lipids in a bilayer structure. Biochemistry, 34(48), 15813–15821.
  • Berger, R. G., Drawert, F., & Kollmannsberger, H. (1999). Biosynthesis of R-(+)-octane-1,3-diol. Crucial role of beta-oxidation in the enantioselective generation of 1,3-diols in stored apples. Lipids, 34(6), 617-625.
  • Al-abedi, H.F. (2023). GC-MS Analysis of The Compounds Produced from Two Species of Penicillium. Basrah Journal of Veterinary Research, 22(1), 29-41.
  • Chen, K., Richter, J. M., & Baran, P. S. (2008). Synthesis of 1,3-Diols via Controlled, Radical-Mediated C-H Functionalization. Journal of the American Chemical Society, 130(23), 7247–7249.
  • Yilmaz, M., & Ince, M. (2020). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 5(29), 18055–18066.
  • Camel, V. (2000). Extraction of Semivolatile Organic Compounds from Solid Matrices. Analytica Chimica Acta, 420(1), 1-20.
  • Nanda, S., et al. (2006). Stereoselective Synthesis of 1,3-Diols. Chemistry–A European Journal, 12(23), 5936-5949.
  • Rodriguez, A. D., et al. (2021).
  • Jadhav, V. R., & Yudin, A. K. (2016). Synthesis of Cyclic 1,3-Diols as Scaffolds for Spatially Directed Libraries. The Journal of organic chemistry, 81(19), 8854–8863.
  • Wikipedia. (2023, October 27). Fragmentation (mass spectrometry).
  • Fierascu, R. C., et al. (2023). Characterization of Volatile Organic Compounds Released by Penicillium expansum and Penicillium polonicum. Journal of Fungi, 9(1), 101.
  • Al-abedi, H.F. (2023). GC-MS Analysis of The Compounds Produced from Two Species of Penicillium. Basrah Journal of Veterinary Research, 22(1), 29-41.
  • Lightner, D. A., & Chang, T. C. (1973). Analysis of mass spectral fragmentation patterns in various bicyclic alcohols. The Journal of Organic Chemistry, 38(12), 2227–2232.
  • Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis by addition and hydration.
  • Okeke, C. A., et al. (2019). Volatile 1-octen-3-ol increases patulin production by Penicillium expansum on a patulin-suppressing medium. Mycotoxin research, 35(4), 329–340.
  • Lee, H., et al. (2002). Process for preparing 1,3-alkanediol from epoxide derivative. U.S.
  • Nanda, S., & Bode, J. W. (2006). Synthesis of 1,3-Diols by O-Nucleophile Additions to Activated Alkenes. CHIMIA International Journal for Chemistry, 60(7), 421-424.
  • Abraham, R. J., & Reid, M. (2013). 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. Magnetic resonance in chemistry : MRC, 51(10), 601–613.
  • Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis by hydroxylation.
  • Chitarra, G. S., et al. (2004). Germination of penicillium paneum Conidia is regulated by 1-octen-3-ol, a volatile self-inhibitor. Applied and environmental microbiology, 70(5), 2823–2829.
  • de la Cruz, S. N. S., et al. (2021). Conventional and emerging techniques for extraction of bioactive compounds from fruit waste. Food Science and Technology, 42, e68221.
  • de la Cruz, S. N. S., et al. (2021). Conventional and emerging techniques for extraction of bioactive compounds from fruit waste. Food Science and Technology, 42, e68221.
  • Yang, M., & Gancarz, D. (2013). Microextraction techniques for the determination of volatile and semivolatile organic compounds from plants: A review.
  • A-Level Chemistry. (n.d.). compared using 13C nmr spectroscopy.
  • Sulaiman, S. F., & Ishak, W. R. W. (2014). Experimental protocol for choosing the best extraction conditions for determination of TPC and AA in the matured and immatured banana peels. ResearchGate.
  • Kavvadias, D., et al. (1999). Novel 1,3-Dioxanes from Apple Juice and Cider. Journal of Agricultural and Food Chemistry, 47(12), 5178-5183.
  • Røen, D., et al. (2021).
  • Tan, J. B. L., et al. (2020). A Comparative Investigation on Phenolic Composition, Characterization and Antioxidant Potentials of Five Different Australian Grown Pear Varieties. Foods, 9(12), 1837.
  • Adami, A., et al. (2016). Selected Quantitative Parameters Comparison of Apples from Bio- and Conventional Production. Athens Journal of Sciences, 3(3), 209-220.
  • Reddy, P. V., & Gotor-Fernández, V. (2017). Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. Catalysis Science & Technology, 7(19), 4254-4275.
  • Li, M., et al. (2022). Types and contents of VOCs in eight pear varieties during shelf life. Food Chemistry, 373, 131413.
  • Lee, C. Y. (2000). Common Nutrients and Nutraceutical Quality of Apples. New York State Horticultural Society.
  • Reich, H. J. (2021, October 20). 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Sun-Waterhouse, D., et al. (2021). Phenolic Profiling of Five Different Australian Grown Apples. Foods, 10(2), 435.
  • Stemilt Growers. (2021, September 13). The Differences in Pear Varieties.

Sources

Biosynthesis pathway of 1,3-Octanediol in plants

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Biosynthesis of 1,3-Octanediol in Plants

Abstract

This compound is a C8 volatile organic compound (VOC) identified in various plant species, contributing to their aroma profiles and potentially playing a role in plant defense and communication. While a dedicated and fully elucidated biosynthetic pathway for this compound has yet to be definitively established in the scientific literature, substantial evidence points to its origin within the broader lipoxygenase (LOX) pathway, a central hub for the metabolism of polyunsaturated fatty acids (PUFAs). This guide synthesizes the current understanding of C8 volatile biosynthesis to propose a scientifically grounded, putative pathway for this compound formation. We will detail the key enzymatic steps, from precursor fatty acids to the final diol, and provide comprehensive, step-by-step experimental protocols for researchers aiming to validate and characterize this pathway. This document is intended for researchers, scientists, and drug development professionals interested in plant secondary metabolism and natural product biosynthesis.

Introduction to this compound and the Oxylipin Pathway

This compound is a chiral diol that has been identified as a volatile component in a range of plants, including certain mushroom species where related C8 compounds are well-known "mushroom alcohols". These C8 compounds are significant not only for their contribution to flavor and fragrance but also for their potential antimicrobial and signaling functions.

The biosynthesis of C8 volatiles in plants is intrinsically linked to the oxylipin or lipoxygenase (LOX) pathway . This pathway is a cornerstone of plant defense and development, converting PUFAs like linoleic acid and α-linolenic acid into a vast array of biologically active compounds known as oxylipins. The initial and rate-limiting step is the dioxygenation of a PUFA, catalyzed by a lipoxygenase (LOX) enzyme, to produce an unstable hydroperoxy fatty acid. These hydroperoxides are then channeled into various sub-pathways, leading to the formation of jasmonates, green leaf volatiles, and other defense-related molecules. It is within this metabolic framework that the formation of this compound is hypothesized to occur.

A Putative Biosynthetic Pathway for this compound

Based on the established biochemistry of the LOX pathway and the known structures of related C8 compounds, we can propose a multi-step enzymatic cascade leading to this compound. The pathway likely initiates from linoleic acid, a common C18:2 fatty acid in plants.

Step 1: Hydroperoxidation of Linoleic Acid

The pathway begins with the stereospecific incorporation of molecular oxygen into linoleic acid, catalyzed by a LOX enzyme. In plants, LOX enzymes can be broadly categorized by their positional specificity of oxygenation on the fatty acid backbone, primarily at the C9 or C13 position. For the generation of C8 compounds, the involvement of 9-lipoxygenase (9-LOX) is often implicated, producing 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPOD).

Step 2: Cleavage of the Hydroperoxide

The unstable 9-HPOD intermediate is then cleaved by a hydroperoxide lyase (HPL) , a specialized cytochrome P450 enzyme (CYP74 family). The cleavage of 9-HPOD yields two fragments: a C9 aldehyde, 9-oxononanoic acid, and a C9 ω-oxo acid. However, for the formation of C8 compounds, an alternative cleavage or rearrangement is required. It is plausible that a specific HPL or a related enzyme activity catalyzes the cleavage to release an 8-carbon intermediate.

Step 3: Sequential Reduction to Form the Diol

The resulting 8-carbon intermediate, likely containing a ketone or aldehyde functional group, would then undergo a series of reductions to yield this compound. This is likely carried out by alcohol dehydrogenases (ADHs) or other short-chain dehydrogenases/reductases (SDRs) that utilize NADH or NADPH as a cofactor. For example, the reduction of a hypothetical 1-hydroxy-3-octanone intermediate would directly yield this compound. The stereochemistry of the final product would be determined by the specific reductase enzymes involved.

The diagram below illustrates this proposed pathway.

This compound Biosynthesis Pathway cluster_0 Proposed Pathway Linoleic_Acid Linoleic Acid (C18:2) 9_HPOD 9-HPOD (9-hydroperoxy-10(E),12(Z)-octadecadienoic acid) Linoleic_Acid->9_HPOD 9-Lipoxygenase (9-LOX) + O2 C8_Intermediate C8 Carbonyl Intermediate (e.g., 1-hydroxy-3-octanone) 9_HPOD->C8_Intermediate Hydroperoxide Lyase (HPL) / Cleavage 1_3_Octanediol This compound C8_Intermediate->1_3_Octanediol Reductase / ADH + NADPH/NADH

Caption: A proposed biosynthetic pathway for this compound starting from linoleic acid.

Methodologies for Pathway Validation

Validating the proposed pathway requires a combination of biochemical and analytical techniques. Below are two core experimental protocols designed to test the key steps of this hypothesis.

Protocol 1: In Vitro Reconstitution of the Pathway

This protocol aims to demonstrate that the candidate enzymes can catalyze the proposed reactions in a controlled environment.

Objective: To produce this compound in vitro using recombinant 9-LOX and a candidate reductase with linoleic acid as the substrate.

Methodology:

  • Cloning and Expression:

    • Identify candidate genes for a 9-LOX and a short-chain dehydrogenase/reductase (SDR) from a plant species known to produce this compound (e.g., via transcriptome analysis).

    • Clone the coding sequences into an appropriate expression vector (e.g., pET-28a for E. coli expression).

    • Transform the vectors into an expression host like E. coli BL21(DE3).

    • Induce protein expression with IPTG and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Assay:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • In a reaction tube, combine 100 µM linoleic acid, the purified 9-LOX enzyme, and the purified reductase enzyme.

    • Add 200 µM NADPH as a cofactor for the reductase.

    • Incubate the reaction at 30°C for 1 hour.

    • Include control reactions omitting each enzyme and the NADPH cofactor.

  • Metabolite Extraction and Analysis:

    • Stop the reaction by adding an organic solvent like ethyl acetate.

    • Vortex thoroughly and centrifuge to separate the organic and aqueous layers.

    • Collect the organic layer, which contains the lipid-soluble products.

    • Evaporate the solvent under a stream of nitrogen.

    • Derivatize the sample using a silylating agent (e.g., BSTFA) to improve the volatility of the diol.

    • Analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS) to identify this compound by comparing its mass spectrum and retention time to an authentic standard.

Data Interpretation:

Reaction ComponentExpected this compound Peak Area
Full Reaction (All components)> 100,000
Minus 9-LOX< 1,000
Minus Reductase< 1,000
Minus NADPH< 1,000
Protocol 2: Stable Isotope Labeling in Planta

This protocol uses isotopically labeled precursors to trace the flow of atoms through the metabolic pathway within living plant tissue.

Objective: To confirm that the carbon backbone of this compound is derived from linoleic acid in plants.

Methodology:

  • Label Administration:

    • Obtain uniformly labeled ¹³C-linoleic acid ([U-¹³C₁₈]-linoleic acid).

    • Use a plant or tissue culture system (e.g., leaf discs, cell suspension cultures).

    • Administer the labeled precursor to the plant tissue. This can be done by floating leaf discs on a solution containing the labeled fatty acid.

  • Incubation and Volatile Collection:

    • Incubate the plant tissue under controlled conditions (light, temperature) for a defined period (e.g., 24 hours).

    • During incubation, collect the emitted volatiles using a closed-loop stripping apparatus or a solid-phase microextraction (SPME) fiber.

  • GC-MS Analysis:

    • Analyze the collected volatiles by GC-MS.

    • First, identify the peak corresponding to this compound in unlabeled control samples.

    • In the labeled samples, examine the mass spectrum of the this compound peak. A successful incorporation of the label will result in a mass shift of +8, as the 8 carbons of the molecule will be ¹³C instead of ¹²C.

The workflow for these validation experiments is outlined below.

Experimental_Workflow cluster_1 In Vitro Validation cluster_2 In Planta Validation Gene_ID Identify Candidate Genes (LOX, Reductase) Recombinant_Protein Express & Purify Recombinant Proteins Gene_ID->Recombinant_Protein Enzyme_Assay Perform In Vitro Enzyme Assay Recombinant_Protein->Enzyme_Assay GCMS_Analysis_1 GC-MS Analysis of Products Enzyme_Assay->GCMS_Analysis_1 Pathway_Confirmation Pathway Confirmation GCMS_Analysis_1->Pathway_Confirmation Labeled_Precursor Administer ¹³C-Linoleic Acid to Plant Tissue Volatile_Collection Collect Emitted Volatiles (e.g., SPME) Labeled_Precursor->Volatile_Collection GCMS_Analysis_2 GC-MS Analysis for Mass Shift Volatile_Collection->GCMS_Analysis_2 GCMS_Analysis_2->Pathway_Confirmation

Caption: Experimental workflow for the validation of the proposed this compound pathway.

Regulation and Future Directions

The production of oxylipins, including C8 volatiles, is often tightly regulated and induced by various biotic and abiotic stresses, such as wounding, herbivory, and pathogen attack. The expression of LOX and HPL genes is known to be rapidly upregulated upon such stimuli, leading to a burst of volatile production. It is highly likely that the biosynthesis of this compound, if it follows this pathway, is regulated in a similar manner.

The definitive elucidation of the this compound biosynthetic pathway awaits the identification and characterization of the specific enzymes responsible for each step. Future research should focus on:

  • Gene Discovery: Using transcriptomics and proteomics to identify LOX, HPL, and reductase genes that are co-expressed with the production of this compound.

  • Biochemical Characterization: Detailed kinetic analysis of the purified enzymes to understand their substrate specificity and efficiency.

  • Genetic Approaches: Using techniques like CRISPR/Cas9 or RNAi to knock out candidate genes in plants and observing the effect on this compound production.

Understanding this pathway not only deepens our knowledge of plant secondary metabolism but also opens doors for the metabolic engineering of plants or microorganisms to produce this compound for industrial applications, such as in the fragrance, flavor, or pharmaceutical industries.

References

  • Combet, E., Henderson, J., Eastwood, D. C., & Burton, K. S. (2006). Eight-carbon volatiles in mushrooms and fungi: properties, analysis, and biosynthesis. Mycoscience, 47(6), 317-326. [Link]
  • Giri, S., et al. (2010). The C8-volatile 1-octen-3-ol as a potent and promising agent to control postharvest fungal pathogens. Journal of Agricultural and Food Chemistry, 58(13), 7602-7609. [Link]
  • Andreou, A., & Feussner, I. (2009). Lipoxygenases - Structure and reaction mechanism. Phytochemistry, 70(13-14), 1504-1510. [Link]
  • Wasternack, C., & Feussner, I. (2018). The oxylipin pathways: biochemistry and function. Annual Review of Plant Biology, 69, 363-386. [Link]
  • Hughes, R. K., et al. (2006). The hydroperoxide lyase branch of the plant oxylipin pathway. FEBS Journal, 273(10), 2125-2135. [Link]

Whitepaper: 1,3-Octanediol - A Natural Antimicrobial Defense in Malus domestica

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Post-harvest fungal diseases, primarily incited by pathogens such as Penicillium expansum and Botrytis cinerea, represent a significant threat to the global apple industry, leading to substantial economic losses. The increasing consumer demand for natural, chemical-free produce and the rise of fungicide-resistant microbial strains have catalyzed the search for endogenous plant defense compounds. This technical guide provides an in-depth analysis of (R)-(+)-octane-1,3-diol (hereafter 1,3-octanediol), a volatile organic compound (VOC) identified in apples (Malus domestica) that functions as a natural antimicrobial agent. We will explore its biosynthesis via fatty acid β-oxidation, detail its antimicrobial efficacy, propose its mechanism of action based on related lipophilic compounds, and provide comprehensive, validated protocols for its extraction, identification, and bioactivity assessment. This document is intended for researchers, food scientists, and drug development professionals engaged in the discovery and application of natural antimicrobial agents.

Introduction: The Post-Harvest Challenge and Endogenous Solutions

Apples are a globally significant fruit crop, but their journey from orchard to consumer is fraught with challenges, most notably microbial spoilage. Blue mold, caused by Penicillium expansum, and gray mold, caused by Botrytis cinerea, are two of the most devastating post-harvest diseases, capable of rendering entire shipments unmarketable.[1][2] For decades, the primary control strategy has relied on synthetic fungicides. However, this approach is increasingly scrutinized due to concerns over chemical residues in food and the emergence of resistant fungal strains.[1]

This paradigm has shifted research focus towards "built-in" defense mechanisms of the fruit itself. Plants produce a vast arsenal of secondary metabolites, including phenolic compounds and volatile organic compounds (VOCs), to defend against pathogens.[3][4][5] Among these, VOCs are of particular interest as they can exert their antimicrobial effects in the vapor phase, offering a potential biofumigant action within storage environments.[6][7] One such compound identified in apples is this compound, a C8-diol that has been shown to be a natural antimicrobial agent.[8] This guide elucidates the scientific foundation of this compound's role as a phyto-protectant in apples.

Biosynthesis of this compound in Apple Tissue

Understanding the origin of a natural product is fundamental to harnessing its potential. The biosynthesis of this compound in apples is not a random occurrence but a specific, enzyme-driven pathway linked to lipid metabolism. Research has demonstrated that the enantiomer present in apples is the (R)-(+)-form, which is generated during storage from the degradation of fatty acids.[8]

The core pathway is the β-oxidation of linoleic acid, a common polyunsaturated fatty acid in plants.[8] This multi-step process systematically shortens the fatty acid chain, and at the C8 stage, specific enzymatic reactions lead to the formation of the diol.

Causality of the Pathway: The choice of linoleic acid as a precursor is significant. Its degradation is often initiated by lipoxygenase (LOX) enzymes in response to stress, such as wounding or pathogen attack, linking the production of this defensive compound directly to a threat stimulus.

The key steps, as elucidated by isotope labeling studies, are:

  • Initiation: Linoleic acid is converted into its hydroperoxide derivatives.

  • Chain Shortening: The fatty acid undergoes cycles of β-oxidation.

  • Key Intermediate Formation: The pathway proceeds through a 2-cis-octenoyl-SCoA intermediate.

  • Hydration: The enzyme enoyl-CoA hydratase facilitates the hydration of the double bond, producing R-3-hydroxy-octanoyl-SCoA.

  • Final Conversion: This intermediate is then converted to R-(+)-octane-1,3-diol.[8]

The following diagram illustrates this biosynthetic sequence.

G cluster_pathway Biosynthesis of (R)-Octane-1,3-diol in Apple linoleic Linoleic Acid beta_ox β-Oxidation Cycles linoleic->beta_ox Lipoxygenase & Chain Shortening octenoyl 2-cis-Octenoyl-SCoA beta_ox->octenoyl hydroxy_oct R-3-Hydroxy-octanoyl-SCoA octenoyl->hydroxy_oct Enoyl-CoA Hydratase (Hydration) diol (R)-Octane-1,3-diol hydroxy_oct->diol Reduction/ Final Conversion

Caption: Biosynthetic pathway of (R)-Octane-1,3-diol from linoleic acid in apples.

Antimicrobial Activity & Proposed Mechanism of Action

While extensive data on many plant-derived VOCs exists, specific studies quantifying the minimum inhibitory concentration (MIC) of pure this compound against key apple pathogens are still emerging. However, its role as an antimicrobial agent is established, and its mechanism can be inferred from the well-documented actions of structurally similar C8 compounds, such as 1-octen-3-ol, and other lipophilic antimicrobial agents.[8][9]

The primary mode of action for many lipophilic natural products is the disruption of microbial cell membranes.[10][11] These compounds preferentially partition into the lipid bilayer of the plasma membrane, leading to a cascade of detrimental effects.

Proposed Mechanism for this compound:

  • Membrane Intercalation: Due to its lipophilic carbon chain, this compound inserts itself into the phospholipid bilayer of the fungal or bacterial cell membrane.

  • Increased Fluidity and Permeability: This insertion disrupts the ordered structure of the membrane, increasing its fluidity and permeability. This compromises the membrane's function as a selective barrier.[9][10]

  • Leakage of Intracellular Components: The loss of membrane integrity leads to the leakage of essential ions (e.g., K+, H+) and small molecules (e.g., ATP, amino acids), disrupting cellular homeostasis and metabolic processes.

  • Inhibition of Membrane-Bound Proteins: The altered membrane environment can inhibit the function of critical membrane-embedded proteins, such as ATPases and transport proteins, further crippling the cell's energy production and nutrient uptake.[11]

  • Cell Death: The culmination of these disruptive events leads to the inhibition of growth (fungistatic/bacteriostatic effect) and, at higher concentrations, cell death (fungicidal/bactericidal effect).

The presence of two hydroxyl groups in this compound, compared to the single hydroxyl group in 1-octen-3-ol, may influence its specific interactions with the polar head groups of phospholipids, potentially modulating its activity.[9]

G cluster_membrane Proposed Antimicrobial Mechanism of this compound cluster_effects Downstream Effects c13od This compound membrane Fungal/Bacterial Cell Membrane (Phospholipid Bilayer) c13od->membrane Intercalation disruption Membrane Disruption & Increased Permeability membrane->disruption leakage Leakage of Ions & Metabolites (K+, ATP, etc.) disruption->leakage inhibition Inhibition of Membrane -Bound Enzymes disruption->inhibition death Cell Death leakage->death inhibition->death

Caption: Proposed mechanism of action for this compound against microbial cells.

Quantitative Data Summary

Direct MIC/MBC values for this compound against apple pathogens are not widely published. However, data for the related C8 compound, 1-octen-3-ol, provides a valuable proxy for the expected potency.

CompoundTarget OrganismTestResult (mg/mL)Reference
1-Octen-3-olStaphylococcus aureusMIC1.0[9]
1-Octen-3-olBacillus subtilisMIC1.0[9]
1-Octen-3-olEscherichia coliMIC2.0[9]
1-Octen-3-olFusarium tricinctumComplete Growth Inhibition8.0[9]
1-Octen-3-olFusarium oxysporumSpore Germination Inhibition2.0[9]

This table summarizes data for a structurally related compound to provide context for the potential antimicrobial efficacy of this compound.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the methods used to study this compound must be robust, reproducible, and include appropriate controls. The following section details a comprehensive workflow from sample preparation to bioactivity assessment.

G cluster_workflow Experimental Workflow for Analysis of this compound sample Apple Tissue (Peel/Pulp) spme HS-SPME Extraction sample->spme Homogenization gcms GC-MS Analysis spme->gcms Thermal Desorption ident Compound ID & Quantification gcms->ident Mass Spectra Comparison mic Antimicrobial Assay (MIC/MBC) ident->mic Using Pure Standard

Caption: A validated workflow for the study of this compound from apples.

Protocol 1: Extraction and Identification via Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS

Rationale: HS-SPME is a solvent-free, sensitive, and efficient technique for extracting volatile and semi-volatile compounds from a sample matrix. It is ideal for analyzing VOCs like this compound in complex biological samples like apple tissue.[12] Gas Chromatography-Mass Spectrometry (GC-MS) provides both high-resolution separation (GC) and definitive identification (MS).

Methodology:

  • Sample Preparation:

    • Weigh 5.0 g of homogenized apple tissue (peel or pulp) into a 20 mL headspace vial.

    • Add 5.0 mL of a saturated NaCl solution to increase the volatility of the analytes by enhancing the matrix ionic strength.

    • Add a known concentration of an internal standard (e.g., 2-octanol) for semi-quantification.

    • Seal the vial immediately with a PTFE/silicone septum cap.

  • HS-SPME Extraction:

    • Place the vial in a heating block or water bath set to 60°C.

    • Equilibrate the sample for 15 minutes to allow volatiles to partition into the headspace.

    • Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the vial's headspace for 30 minutes under constant agitation.

    • Trustworthiness Check: The choice of fiber coating is critical. A combination fiber like DVB/CAR/PDMS is effective for trapping a broad range of analytes, including polar alcohols like this compound.

  • GC-MS Analysis:

    • Immediately insert the SPME fiber into the heated GC inlet (e.g., 250°C) for thermal desorption for 5 minutes in splitless mode.

    • GC Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 40°C (hold 2 min), ramp to 180°C at 5°C/min, then ramp to 240°C at 15°C/min (hold 5 min). This program effectively separates a wide range of apple volatiles.

    • MS Parameters: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-450.

  • Identification:

    • Identify this compound by comparing its retention time and mass spectrum with that of an authentic chemical standard.

    • Confirm the identification by matching the experimental mass spectrum against a reference library (e.g., NIST/Wiley).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. It provides a quantitative measure of the lowest concentration of the agent that prevents visible microbial growth.[13]

Methodology:

  • Preparation of Inoculum:

    • Culture the target pathogen (P. expansum or B. cinerea) on Potato Dextrose Agar (PDA) for 7-10 days.

    • Harvest fungal spores by flooding the plate with sterile 0.05% Tween 80 solution and gently scraping the surface.

    • Adjust the spore suspension concentration to 1 x 10^6 spores/mL using a hemocytometer.

  • Microdilution Assay Setup:

    • Use a sterile 96-well microtiter plate.

    • Prepare a stock solution of pure this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1% (v/v).

    • In the first column of wells, add 100 µL of Potato Dextrose Broth (PDB). In all other wells, add 50 µL of PDB.

    • Add 100 µL of the this compound stock solution to the first column, creating the highest test concentration.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate.

    • Add 50 µL of the adjusted spore suspension to each well.

  • Controls (Self-Validation System):

    • Positive Control: Wells containing PDB and the fungal inoculum only (should show robust growth).

    • Negative Control: Wells containing PDB only (should show no growth).

    • Solvent Control: Wells containing PDB, inoculum, and the highest concentration of the solvent (e.g., 1% DMSO) used in the assay (should show no inhibition compared to the positive control).

    • Fungicide Control: A serial dilution of a known fungicide (e.g., thiabendazole) to validate the susceptibility of the fungal strain.[13]

  • Incubation and Reading:

    • Seal the plate and incubate at 25°C for 48-72 hours.

    • The MIC is defined as the lowest concentration of this compound at which no visible fungal growth (turbidity or mycelial mats) is observed.

Future Perspectives and Applications

The identification of this compound as an endogenous antimicrobial in apples opens several avenues for research and commercial application:

  • Breeding Programs: Apple cultivars could be screened for their natural ability to produce higher levels of this compound, potentially leading to the development of new varieties with enhanced natural resistance to post-harvest diseases.

  • Biofumigation: As a volatile compound, this compound could be explored as a natural biofumigant in storage facilities to protect conventional apple varieties.

  • Synergistic Formulations: Its efficacy could be tested in combination with other natural antimicrobials found in apples, such as phenolic compounds, to identify potential synergistic interactions that could lead to more potent and broad-spectrum treatments.[3]

  • Food Preservation: Purified this compound could be investigated as a natural food preservative, potentially incorporated into edible coatings or active packaging materials to extend the shelf life of fresh produce.[14]

Conclusion

This compound represents a compelling example of the sophisticated chemical defense systems inherent in plants. Its biosynthesis is intricately linked to the fruit's stress response, and its lipophilic nature suggests a potent membrane-disruptive antimicrobial mechanism. While further research is needed to fully quantify its efficacy against a broad range of post-harvest pathogens, it stands as a promising candidate in the development of next-generation, natural strategies for food preservation. The protocols and insights provided in this guide offer a robust framework for scientists to further investigate and unlock the potential of this and other natural antimicrobial agents.

References

  • Lima, G., et al. (2011). In vitro and in vivo antifungal activity of natural inhibitors against Penicillium expansum. Ciência e Agrotecnologia.
  • Cherrat, L., et al. (2023). Volatile organic compounds produced by some synthetic essential oils as biological fumigants against Botrytis cinerea on apples. Biological Control.
  • Caminiti, A. M., et al. (2011). Control of postharvest fungal pathogens by antifungal compounds from Penicillium expansum. Journal of Agricultural and Food Chemistry. [Link]
  • Pires, C., et al. (2023).
  • de Oliveira, K. A. R., et al. (2015). In vitro and in vivo antifungal activity of natural inhibitors against Penicillium expansum.
  • Pires, A. F., et al. (2018). Antibacterial and antioxidant properties of phenolic-rich extracts from apple (Malus domestica cv. Gala). CABI Digital Library. [Link]
  • Cherrat, L., et al. (2024). Comprehensive Analysis of Volatile Organic Compounds and Their Impact on Apple Quality Following Some Essential Oil Treatments Against Botrytis cinerea. MDPI. [Link]
  • Tahara, S., et al. (1998). Biosynthesis of R-(+)-octane-1,3-diol. Crucial role of beta-oxidation in the enantioselective generation of 1,3-diols in stored apples. Journal of the American Chemical Society. [Link]
  • Cherrat, L., et al. (2023). Volatile organic compounds produced by some synthetic essential oils as biological fumigants against Botrytis cinerea on apples.
  • El Ghaouth, A., et al. (2021). Use of plant extracts for controlling Penicillium expansum-induced decay in apples.
  • Neri, F., et al. (2006). Control of Penicillum expansum by plant volatile compounds.
  • Cherrat, L., et al. (2023). Volatile organic compounds produced by some synthetic essential oils as biological fumigants against Botrytis cinerea on apples. Semantic Scholar. [Link]
  • Di Francesco, A., et al. (2023). Antifungal activity of volatile organic compounds from essential oils against the postharvest pathogens Botrytis cinerea, Monilinia fructicola, Monilinia fructigena, and Monilinia laxa. Frontiers in Microbiology. [Link]
  • Campbell, B. (2007). Augmenting Fungal Control in Apples with Natural Compounds.
  • Janisiewicz, W. (2004). Direct Control of Fungal Pathogens on Apples using Natural Compounds.
  • Stojkovic, D., et al. (2021).
  • Sharma, R., et al. (2023). Isolation, Characterization and Antimicrobial Assessment of Apple-Derived Polyphenols with Molecular Docking Insights. Journal of Chemical Health Risks. [Link]
  • Sanchez, L., et al. (2008). A novel method for the determination of total 1,3-octanediols in apple juice via 1,3-dioxanes by solid-phase microextraction and high-speed gas chromatography.
  • Ferraz, A. C. O., et al. (2024). Synergistic Interactions Between Natural Phenolic Compounds and Antibiotics Against Multidrug-Resistant K. pneumoniae: A Pooled Analysis of 216 In Vitro Tests. PubMed Central. [Link]
  • Liaudanskas, M., et al. (2014). Phenolic Composition and Antioxidant Activity of Malus domestica Leaves.
  • Kavvadias, D., et al. (1999). Novel 1,3-dioxanes From Apple Juice and Cider. PubMed. [Link]
  • Koskimäki, J. J., et al. (2016). Uncovering the antifungal activities of wild apple-associated bacteria against two canker-causing fungi, Cytospora mali and C. parasitica. PubMed Central. [Link]
  • Wojdyło, A., et al. (2020).
  • Hori, T., et al. (2019). Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol. PubMed. [Link]
  • Li, G., et al. (2017).
  • Perdones, A., et al. (2016). Essential oils as natural antimicrobials for application in edible coatings for minimally processed apple and melon: A review on antimicrobial activity and characteristics of food models.
  • Espinel, N. Z., et al. (2023). Comparison of Preservatives for the Prevention of Microbial Spoilage of Apple Pomace During Storage. MDPI. [Link]
  • Zhu, Y., et al. (2024). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology. [Link]
  • Trombetta, D., et al. (2005). Mechanisms of Antibacterial Action of Three Monoterpenes. Antimicrobial Agents and Chemotherapy. [Link]
  • Al-Gabr, H. M., et al. (2014). Molecular identification of isolated fungi from stored apples in Riyadh, Saudi Arabia. Saudi Journal of Biological Sciences. [Link]
  • Shirinabadi, F., et al. (2022). Antimicrobial effect of hydro-alcoholic extract of apple with and without zinc oxide nanoparticles on Streptococcus Mutans. PubMed Central. [Link]
  • Shepherd, F. W., et al. (1986). Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol). PubMed Central. [Link]
  • Bhebhe, M., et al. (2021).
  • Schläger, S., & Driller, R. (2019). The Chemical Logic of Plant Natural Product Biosynthesis. PubMed Central. [Link]
  • Wijesinghe, G. K., et al. (2023).
  • Mikhael, M., et al. (2021). Distribution and Role of Oct-1-en-3-ol in Marine Algae. MDPI. [Link]
  • Doleyres, Y., et al. (2005). Biosynthesis of 1,3-propanediol from glycerol with Lactobacillus reuteri: Effect of operating variables.

Sources

A Comprehensive Spectroscopic Guide to 1,3-Octanediol: Structural Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 1,3-Octanediol, a chiral diol with applications in organic synthesis and as a potential bioactive molecule.[1] We present a comprehensive examination of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering not only the spectral data but also the rationale behind the experimental choices and a thorough interpretation of the results to confirm the molecular structure. The protocols for data acquisition are detailed to ensure reproducibility and adherence to rigorous scientific standards.

Introduction

This compound (C₈H₁₈O₂) is a long-chain diol whose structural characterization is fundamental to understanding its chemical properties and potential applications.[2][3][4] Spectroscopic techniques are indispensable tools for elucidating the precise arrangement of atoms and functional groups within a molecule. This guide will systematically explore the spectral signature of this compound using four key analytical methods: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will provide a detailed protocol, the resulting data, and an expert interpretation, collectively offering a complete structural confirmation of the molecule.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: A 5-10 mg sample of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).[5]

  • Instrumentation: The spectrum was acquired on a 500 MHz NMR spectrometer.[6]

  • Data Acquisition: A standard proton experiment was run with 16 scans.

Data Summary:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.8-4.0Multiplet1HCH(OH)
~3.5-4.0Broad Singlet2H-OH
~1.2-1.6Multiplet10H-CH₂- (chain)
~0.9Triplet3H-CH₃

Interpretation:

The ¹H NMR spectrum of this compound is consistent with its aliphatic diol structure. The hydroxyl protons appear as a broad singlet in the 3.5-4.0 ppm range, a characteristic feature of alcohols where the exact chemical shift is concentration-dependent due to hydrogen bonding.[7] The proton on the secondary alcohol carbon (-CH-OH) is observed as a multiplet around 3.8-4.0 ppm.[7] The protons on the carbon bearing the primary alcohol and the adjacent methylene protons also fall within this downfield region due to the deshielding effect of the electronegative oxygen atoms.[8] The overlapping multiplets between 1.2 and 1.6 ppm correspond to the ten protons of the five methylene groups in the alkyl chain. Finally, the terminal methyl group protons appear as a triplet at approximately 0.9 ppm, confirming the presence of a terminal ethyl group.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR was used.

  • Instrumentation: The spectrum was acquired on the same 500 MHz NMR spectrometer, operating at 125 MHz for carbon.

  • Data Acquisition: A proton-decoupled carbon experiment was run with 1024 scans.

Data Summary:

Chemical Shift (δ, ppm)Assignment
~70-CH(OH)
~62-CH₂(OH)
~38-CH₂- (adjacent to CH(OH))
~32-CH₂-
~29-CH₂-
~25-CH₂-
~22-CH₂-
~14-CH₃

Interpretation:

The ¹³C NMR spectrum provides a clear carbon count and identifies the chemical environment of each carbon atom. The two carbons bonded to the hydroxyl groups are significantly deshielded, appearing at approximately 70 ppm for the secondary alcohol carbon (-CH(OH)) and 62 ppm for the primary alcohol carbon (-CH₂(OH)). The remaining methylene carbons of the alkyl chain appear in the typical aliphatic region between 22 and 38 ppm. The terminal methyl carbon is the most shielded, resonating at around 14 ppm. This data is in excellent agreement with the expected chemical shifts for a long-chain 1,3-diol.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol:

  • Sample Preparation: A thin film of neat this compound was placed between two sodium chloride (NaCl) plates.[10] Alternatively, for an Attenuated Total Reflectance (ATR) setup, a few drops of the liquid are placed directly on the ATR crystal.[11]

  • Instrumentation: The spectrum was recorded on a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: The spectrum was collected over a range of 4000-400 cm⁻¹.

Data Summary:

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3300-3400Strong, BroadO-H StretchAlcohol (-OH)
2950-2970StrongC-H StretchMethyl (-CH₃)
2850-2925StrongC-H StretchMethylene (-CH₂)
1350-1470MediumC-H Bend-CH₂-, -CH₃
1000-1100StrongC-O StretchAlcohol (C-O)

Interpretation:

The IR spectrum of this compound prominently displays the characteristic absorptions of an alcohol.[12] A very strong and broad absorption band is observed in the region of 3300-3400 cm⁻¹, which is indicative of the O-H stretching vibration of hydrogen-bonded hydroxyl groups.[7] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding.[7] The sharp, strong peaks in the 2850-2970 cm⁻¹ range are attributed to the C-H stretching vibrations of the methyl and methylene groups of the alkyl chain.[7] The presence of strong C-O stretching vibrations between 1000-1100 cm⁻¹ further confirms the alcohol functional groups.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol:

  • Sample Introduction: The sample was introduced via direct infusion or after separation by gas chromatography (GC).

  • Ionization Method: Electron Ionization (EI) at 70 eV was used.

  • Mass Analyzer: A quadrupole mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).

Data Summary:

m/zRelative IntensityProposed Fragment
146Low[M]⁺ (Molecular Ion)
128Moderate[M-H₂O]⁺
113Moderate[M-H₂O-CH₃]⁺
87High[C₅H₁₁O]⁺
73High[C₄H₉O]⁺
45High[C₂H₅O]⁺

Interpretation:

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z 146, which corresponds to its molecular weight.[3][7] However, this peak is often of low intensity due to the facile fragmentation of alcohols.[7] A characteristic fragmentation pathway for alcohols is the loss of a water molecule (18 Da), resulting in a significant peak at m/z 128 ([M-H₂O]⁺).[7][8] Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is also a common fragmentation pathway for alcohols and leads to the formation of stable oxonium ions.[8][13] For this compound, alpha-cleavage can result in several prominent fragments, including ions at m/z 87, 73, and 45.

Fragmentation Pathway

1,3-Octanediol_Fragmentation M This compound (m/z 146) M_H2O [M-H₂O]⁺ (m/z 128) M->M_H2O - H₂O F87 [C₅H₁₁O]⁺ (m/z 87) M->F87 α-cleavage F73 [C₄H₉O]⁺ (m/z 73) M->F73 α-cleavage F45 [C₂H₅O]⁺ (m/z 45) M->F45 α-cleavage

Caption: Proposed EI-MS fragmentation of this compound.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a cohesive and unambiguous structural confirmation of this compound. The NMR spectra define the carbon-hydrogen framework, the IR spectrum identifies the key alcohol functional groups, and the mass spectrum confirms the molecular weight and reveals characteristic fragmentation patterns. These orthogonal analytical techniques, when used in concert, provide a high degree of confidence in the structural assignment, which is a critical foundation for any further research or development involving this compound.

References

  • PubChem. Octane-1,3-diol.
  • NIST. This compound. NIST Chemistry WebBook.
  • SpectraBase. This compound.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols.
  • University of California, Los Angeles. WebSpectra: Problems in NMR and IR Spectroscopy.
  • Purdue University. Mass Spectrum Interpretation.
  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.
  • Scribd. Infrared Spectroscopy Sample Prep Guide.
  • University of Colorado Boulder. IR Spectroscopy Tutorial: Alcohols.
  • Evans, D. A. (1990). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. Tetrahedron Letters, 31(49), 7099-7100.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001485).
  • ACS Publications. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction.

Sources

Physical properties of 1,3-Octanediol: melting point, boiling point, density

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 1,3-Octanediol

Introduction

This compound (CAS No: 23433-05-8), a straight-chain aliphatic diol with the molecular formula C8H18O2, is a compound of significant interest in various scientific and industrial fields.[1] Its molecular structure features two hydroxyl (-OH) groups at the first and third positions of an octane chain, imparting both hydrophilic and hydrophobic characteristics.[1] This amphiphilic nature makes it a versatile molecule, utilized in applications ranging from cosmetics and personal care products to its function as a monomer in the synthesis of polymers like polyesters and polyurethanes.[2][3] Furthermore, its bacteriostatic and bactericidal properties make it a valuable preservative.[3] For researchers, scientists, and drug development professionals, a thorough understanding of its fundamental physical properties—melting point, boiling point, and density—is critical for its application, purification, and manipulation in experimental and industrial settings. This guide provides a detailed examination of these core properties and the methodologies for their precise determination.

Core Physical Properties of this compound

The physical state and behavior of this compound under various temperature and pressure conditions are defined by its melting point, boiling point, and density. The presence of two hydroxyl groups facilitates strong intermolecular hydrogen bonding, which significantly elevates its melting and boiling points compared to non-polar alkanes of similar molecular weight.[1]

A summary of these key physical constants is presented below.

Physical PropertyValueConditionsSource(s)
Melting Point 68 - 69 °CStandard Pressure[1]
57 - 61 °CStandard Pressure[3]
Boiling Point 254 - 256 °C760 mmHg (Atmospheric)[4]
165 - 170 °C25 Torr (Reduced)[1]
81 - 82 °C4.5 Torr (Reduced)[1]
Density ~0.9636 g/cm³Standard Conditions[1]
Specific Gravity 0.980 - 0.98625 °C[4]

Experimental Determination of Physical Properties

Accurate determination of physical properties is paramount for compound identification and purity assessment. The following sections detail the standard, self-validating protocols for measuring the melting point, boiling point, and density of this compound.

Melting Point Determination: The Capillary Method

The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range (typically 0.5-1.0 °C).[5] Impurities depress the melting point and broaden the range, making this a crucial test for purity.[5][6] The capillary method is the most common and reliable technique.

  • Sample Preparation: Place a small amount of dry this compound on a clean, dry surface. If the crystals are large, gently pulverize them to a fine powder.[7][8]

  • Capillary Tube Loading: Jab the open end of a capillary tube into the powdered sample.[8]

  • Sample Packing: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To ensure dense packing and prevent shrinking during heating, drop the capillary tube (closed end down) several times through a long, narrow glass tube onto the benchtop.[8][9] The final packed sample height should be 2-3 mm.[8]

  • Apparatus Setup: Insert the packed capillary tube into the heating block of a melting point apparatus (e.g., DigiMelt or a Thiele tube setup).[9]

  • Heating and Observation:

    • If the approximate melting point is known (around 68 °C), heat rapidly to about 20 °C below this temperature.[8]

    • Reduce the heating rate significantly so that the temperature rises no more than 1-2 °C per minute.[8][9] This slow rate is critical to allow for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.[7]

  • Data Recording: Record two temperatures:

    • The temperature at which the first droplet of liquid appears.

    • The temperature at which the entire sample has completely liquefied.

    • This range is the experimental melting point. For a pure sample, this range should be narrow.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Pulverize Solid prep2 Load Capillary Tube prep1->prep2 prep3 Pack Sample (2-3 mm) prep2->prep3 meas1 Insert into Apparatus prep3->meas1 meas2 Rapid Heat to ~50°C meas1->meas2 meas3 Slow Heat (1-2°C/min) meas2->meas3 meas4 Observe & Record Range meas3->meas4 result Melting Point Range meas4->result

Workflow for Melting Point Determination
Boiling Point Determination: Thiele Tube Method

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[10] This property is highly dependent on pressure; therefore, recording the barometric pressure during measurement is essential. The Thiele tube method is a microscale technique ideal for determining the boiling point of small sample quantities.[11]

  • Apparatus Assembly: Attach a small glass vial (e.g., a Durham tube) to a thermometer using a small rubber band, ensuring the bottom of the vial is flush with the thermometer bulb.[11]

  • Sample Addition: Add approximately 0.5 mL of this compound to the vial.

  • Capillary Insertion: Place a standard melting point capillary tube into the vial with the open end down and the sealed end up.[11]

  • Heating: Clamp the thermometer assembly in a Thiele tube filled with mineral oil, positioning the vial in the center of the main arm.[11] Gently heat the side arm of the Thiele tube with a microburner. The shape of the tube is designed to create convection currents that ensure uniform heating of the oil bath.

  • Observation and Measurement: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.[10] Continue heating until a continuous and vigorous stream of bubbles emerges from the capillary tip.[11] This indicates that the liquid's vapor has displaced all the air and is now exiting.

  • Data Recording: Remove the heat and allow the apparatus to cool slowly. The vapor inside the capillary tube will contract, and the external pressure will force the liquid into the capillary. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11][12] At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure.

Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_heating Heating & Observation setup1 Attach Vial to Thermometer setup2 Add Sample to Vial setup1->setup2 setup3 Insert Inverted Capillary setup2->setup3 heat1 Place Assembly in Thiele Tube setup3->heat1 heat2 Heat Until Vigorous Bubbles Emerge heat1->heat2 heat3 Remove Heat & Cool Slowly heat2->heat3 record Record Temperature when Liquid Enters Capillary heat3->record result Boiling Point record->result

Workflow for Boiling Point Determination
Density Determination

Density is an intrinsic physical property defined as the mass of a substance per unit volume (ρ = m/V).[13][14] Its determination requires precise measurement of both mass and volume. As this compound is a liquid at temperatures above its melting point, standard volumetric and gravimetric methods are employed.

  • Mass Measurement (Tare): Using a precise electronic balance, measure and record the mass of a clean, dry graduated cylinder (e.g., 10 mL).[15]

  • Volume Measurement: Carefully add a specific volume of liquid this compound (e.g., 5-10 mL) to the graduated cylinder. To ensure accuracy, read the volume from the bottom of the meniscus.[15] Record the volume to the appropriate number of significant figures.

  • Mass Measurement (Gross): Measure and record the combined mass of the graduated cylinder and the this compound sample.[15]

  • Calculation:

    • Calculate the mass of the this compound by subtracting the tare mass (empty cylinder) from the gross mass (cylinder + liquid).

    • Calculate the density by dividing the mass of the sample by its measured volume.

  • Validation: For improved precision and to ensure the system is self-validating, repeat the procedure two more times and calculate the average density.[15] Comparing the results to literature values provides a measure of accuracy.[15] It is also crucial to record the temperature at which the measurement is made, as density is temperature-dependent.

Density_Workflow cluster_mass Mass Measurement cluster_vol Volume Measurement mass1 Weigh Empty Graduated Cylinder (Mass_tare) mass2 Weigh Cylinder + Sample (Mass_gross) mass1->mass2 mass_calc Mass_sample = Mass_gross - Mass_tare mass2->mass_calc calc Calculate Density ρ = Mass_sample / V_sample mass_calc->calc vol1 Add Sample to Cylinder vol2 Record Volume (V_sample) vol1->vol2 vol2->calc result Density (g/mL) calc->result

Sources

An In-depth Technical Guide to the Solubility Characteristics of 1,3-Octanediol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 1,3-Octanediol, a molecule of significant interest in various scientific and industrial fields, including pharmaceuticals, cosmetics, and flavorings.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its solubility profile, the underlying chemical principles, and practical methodologies for its assessment.

Introduction: The Molecular Versatility of this compound

This compound (CAS No: 23433-05-8) is a straight-chain aliphatic diol with the molecular formula C8H18O2.[1][2] Its structure is characterized by an eight-carbon backbone with two hydroxyl (-OH) groups located at the first and third positions.[1] This unique arrangement of a primary and a secondary alcohol confers an amphiphilic nature to the molecule, allowing it to interact with both polar and non-polar environments.[1] This dual characteristic is central to its solubility behavior and its utility in diverse applications.

The hydroxyl groups are capable of forming hydrogen bonds, a key factor in its interaction with polar solvents, while the pentyl group attached to the third carbon provides a significant non-polar character. Understanding this structural duality is paramount for predicting and manipulating its solubility in various solvent systems, a critical aspect in formulation development, chemical synthesis, and biological applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling and application.

PropertyValueSource
Molecular Formula C8H18O2[2][3]
Molecular Weight 146.23 g/mol [3][4]
Appearance White solid or colorless clear liquid[3][5]
Melting Point 57-61 °C[3]
Boiling Point 254-256 °C at 760 mmHg[5]
Density ~0.9636 g/cm³[1]
Refractive Index 1.4554 at 20°C[1]
Flash Point 93 °C (199.4 °F)
Water Solubility Slightly soluble (2933 mg/L at 25°C, estimated)[5]
logP (Octanol/Water Partition Coefficient) 1.310 (Crippen Calculated Property)[6]

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent molecules. For this compound, its solubility is a nuanced interplay of its hydrophobic and hydrophilic regions.

The Role of Hydrogen Bonding

The two hydroxyl groups in this compound are capable of acting as both hydrogen bond donors and acceptors. This allows for strong intermolecular interactions with polar protic solvents such as water, ethanol, and other alcohols.[1] The energy gained from these solute-solvent hydrogen bonds can overcome the energy required to break the solute-solute and solvent-solvent interactions, leading to dissolution.

Dipole-Dipole Interactions

In polar aprotic solvents like acetone or tetrahydrofuran (THF), which possess a dipole moment but lack O-H or N-H bonds, this compound can engage in dipole-dipole interactions.[1] The polar hydroxyl groups of the diol interact favorably with the polar regions of the solvent molecules, contributing to its solubility.

Van der Waals Forces and the Hydrophobic Effect

The eight-carbon aliphatic chain of this compound is non-polar and primarily interacts through weaker van der Waals forces (specifically, London dispersion forces). In non-polar solvents like hexane, these are the predominant interactions. However, the strong hydrogen bonding between this compound molecules themselves makes it difficult for non-polar solvents to solvate them effectively, resulting in limited solubility.[1] In aqueous solutions, the hydrophobic carbon chain leads to the hydrophobic effect, where water molecules form an ordered cage-like structure around the non-polar part, which is entropically unfavorable and limits its water solubility.[1]

Qualitative and Quantitative Solubility Profile

While precise quantitative solubility data for this compound in a wide array of solvents is not extensively reported in publicly available literature, a qualitative understanding can be derived from its chemical structure and available information.

Qualitative Solubility

The following table summarizes the expected qualitative solubility of this compound in various classes of solvents.

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water, Ethanol, Methanol, 1-PropanolGood to ModerateStrong hydrogen bonding between the hydroxyl groups of this compound and the solvent molecules.[1]
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)GoodFavorable dipole-dipole interactions between the solute and solvent.[1]
Non-Polar Hexane, Toluene, Diethyl etherLimited to PoorThe polar hydroxyl groups cannot be effectively solvated by non-polar solvents, and the energy required to break the strong intermolecular hydrogen bonds of the diol is not compensated for.[1]
Quantitative Solubility Data

To facilitate precise formulation and experimental design, quantitative solubility data is indispensable. The following table is presented as a template to be populated with experimental data, which can be determined using the protocol outlined in Section 5.

SolventTemperature (°C)Solubility ( g/100g of solvent)
Water25
Ethanol25
Acetone25
Hexane25
Additional solventsSpecify

Experimental Protocol for Quantitative Solubility Determination

The following section provides a detailed, step-by-step methodology for determining the quantitative solubility of this compound using the widely accepted shake-flask method followed by gravimetric analysis. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Glass vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pipettes and other standard laboratory glassware

  • Drying oven

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

    • Accurately pipette a known volume (e.g., 10 mL) of the desired solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The concentration of the dissolved solute should be constant over time.

  • Sample Collection and Analysis:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microcrystals.

    • Accurately weigh the collection vial containing the filtrate.

  • Gravimetric Determination:

    • Place the collection vial with the filtrate in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-70 °C).

    • Continue drying until a constant weight of the residue (this compound) is achieved.

    • Calculate the mass of the dissolved this compound and the mass of the solvent.

  • Calculation of Solubility:

    • Solubility ( g/100g of solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_quant Quantification prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Place in thermostatic shaker bath prep3->equil1 equil2 Agitate for 24-48 hours equil1->equil2 analysis1 Settle excess solid equil2->analysis1 analysis2 Filter supernatant analysis1->analysis2 analysis3 Weigh filtrate analysis2->analysis3 quant1 Evaporate solvent analysis3->quant1 quant2 Weigh residue quant1->quant2 quant3 Calculate solubility quant2->quant3

Caption: Workflow for the experimental determination of this compound solubility.

Applications in Research and Drug Development

The solubility characteristics of this compound are directly relevant to its applications:

  • Pharmaceutical Formulations: Its amphiphilic nature makes it a potential solubilizing agent or co-solvent for poorly water-soluble active pharmaceutical ingredients (APIs).[1] It can also act as a stabilizer in emulsions and microemulsions. Diols like 1,8-Octanediol are used as solvents and stabilizers in pharmaceutical formulations.[7]

  • Cosmetics and Personal Care: this compound is used as an emollient and skin-conditioning agent due to its moisturizing properties.[1] Its solubility in various cosmetic ingredients is crucial for creating stable and effective formulations.

  • Polymer Synthesis: It serves as a monomer in the synthesis of polyesters and polyurethanes.[3] The solubility of the monomer in the reaction medium is a key parameter for controlling the polymerization process. Diols are used in the synthesis of biodegradable polyesters for drug delivery systems.[8]

  • Flavoring Agent: It is found naturally in some fruits and is used as a flavoring agent in the food industry.[1]

Safety and Handling

This compound is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be observed.

  • Handling: Wear protective gloves, safety glasses, and a lab coat when handling.[1] Avoid contact with eyes, skin, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Hazards: May cause eye irritation. It is a combustible liquid.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound's unique molecular structure, with its combination of hydrophilic hydroxyl groups and a hydrophobic carbon chain, results in a versatile solubility profile. While it exhibits good solubility in polar organic solvents, its solubility in water and non-polar solvents is limited. This guide has provided a theoretical framework for understanding these characteristics, a practical protocol for their quantitative determination, and an overview of the implications for its various applications. The methodologies and insights presented herein are intended to empower researchers and formulation scientists to effectively utilize this compound in their work.

References

  • Chemical Properties of this compound (CAS 23433-05-8) - Cheméo. (URL: [Link])
  • This compound Analytical Standard at Best Price, High Purity & Reliable Quality. (URL: [Link])
  • This compound - NIST WebBook. (URL: [Link])
  • solubility experimental methods.pptx - Slideshare. (URL: [Link])
  • 1,3-octane diol, 23433-05-8 - The Good Scents Company. (URL: [Link])
  • Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. (URL: [Link])
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (URL: [Link])
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (URL: [Link])
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
  • Octane-1,3-diol | C8H18O2 | CID 90927 - PubChem. (URL: [Link])
  • Showing Compound (R)-1,3-Octanediol (FDB000424) - FooDB. (URL: [Link])
  • Polymer and Solvents 1.

Sources

An In-depth Technical Guide to the Stereochemistry and Chirality of 1,3-Octanediol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Octanediol, a versatile aliphatic diol with the chemical formula C8H18O2, holds significant interest across various scientific disciplines, including cosmetics, the food industry, and pharmaceutical development.[1][2] Its molecular structure, featuring hydroxyl groups at the first and third positions of an eight-carbon chain, gives rise to a chiral center at the C3 position.[1] This chirality dictates the existence of stereoisomers, specifically enantiomers, which can exhibit distinct biological and chemical properties. A thorough understanding of the stereochemistry of this compound is therefore paramount for its effective and safe application, particularly in fields where stereospecific interactions are critical.

This technical guide provides a comprehensive exploration of the stereochemistry and chirality of this compound. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by offering in-depth insights into the molecule's stereoisomers, stereoselective synthesis, and analytical characterization.

The Stereoisomers of this compound: A Foundation in Chirality

The presence of a single chiral center at the C3 carbon atom in this compound means that the molecule exists as a pair of enantiomers: (R)-1,3-octanediol and (S)-1,3-octanediol.[1] Enantiomers are non-superimposable mirror images of each other, possessing identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[3] However, they differ in their interaction with plane-polarized light, a property known as optical activity. One enantiomer will rotate the plane of polarized light clockwise (dextrorotatory, (+)), while the other will rotate it counter-clockwise (levorotatory, (-)) by an equal magnitude. The racemic mixture, containing equal amounts of both enantiomers, is optically inactive.[1]

The distinct spatial arrangement of the hydroxyl and alkyl groups around the chiral center of each enantiomer can lead to significantly different interactions with other chiral molecules, such as enzymes and receptors in biological systems. This is a critical consideration in drug development, where the desired therapeutic effect may be associated with one specific enantiomer, while the other may be inactive or even produce undesirable side effects.

Stereoselective Synthesis of this compound Enantiomers

The synthesis of enantiomerically pure 1,3-diols is a significant area of research in organic chemistry, driven by the prevalence of this structural motif in a wide array of natural products and pharmaceuticals.[4][5] Several strategies have been developed for the stereoselective synthesis of this compound enantiomers, broadly categorized into enzymatic methods and asymmetric chemical synthesis.

Enzymatic Approaches: Harnessing Biocatalysis

Enzymatic methods offer a powerful and environmentally friendly approach to obtaining chiral molecules with high enantiomeric purity.[5][6] These methods often involve the use of lipases or other hydrolases for the kinetic resolution of racemic mixtures or the asymmetric transformation of prochiral substrates.

Kinetic Resolution of Racemic this compound:

One common enzymatic strategy is the kinetic resolution of a racemic mixture of this compound. This process relies on the differential rate of reaction of the two enantiomers with an acyl donor in the presence of a lipase. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Asymmetric Reduction of a Prochiral Ketone:

An alternative enzymatic approach involves the asymmetric reduction of a prochiral ketone, such as 1-hydroxy-3-octanone, using a reductase enzyme. The enzyme's active site directs the delivery of a hydride ion to one face of the carbonyl group, leading to the preferential formation of one enantiomer of this compound. The biosynthesis of R-(+)-octane-1,3-diol in apples, for instance, occurs through the β-oxidation of fatty acids, demonstrating a natural stereoselective pathway.[7]

Asymmetric Chemical Synthesis: Precision in Molecular Construction

Asymmetric chemical synthesis provides a versatile toolkit for the construction of enantiomerically enriched 1,3-diols. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.[4][8]

Asymmetric Aldol Reactions:

The asymmetric aldol reaction is a cornerstone of stereoselective synthesis. In the context of this compound, this could involve the reaction of an enolate derived from a chiral auxiliary with hexanal. Subsequent reduction of the resulting β-hydroxy ketone would yield the desired chiral 1,3-diol.[4]

Catalytic Asymmetric Hydrogenation:

The catalytic asymmetric hydrogenation of β-hydroxy ketones is another powerful method for accessing chiral 1,3-diols. This reaction utilizes a chiral metal catalyst, typically based on ruthenium or rhodium, to stereoselectively reduce the ketone functionality.

One-Pot Syntheses:

Recent advancements have focused on the development of one-pot procedures for the synthesis of chiral 1,3-diols, which offer increased efficiency and reduced waste.[8][9] These methods can involve a sequence of reactions, such as an asymmetric aldol reaction followed by a stereoselective reduction, carried out in a single reaction vessel.

Analytical Techniques for Chiral Separation and Characterization

The ability to accurately determine the enantiomeric purity of this compound is crucial for quality control and regulatory purposes. Several analytical techniques are employed for the separation and characterization of its stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of enantiomers.[10][11] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of CSP is critical and is often determined empirically.[10] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are frequently effective for the separation of a wide range of chiral compounds.[11]

Experimental Protocol: Chiral HPLC Analysis of this compound

  • Column Selection: Screen a variety of chiral columns (e.g., polysaccharide-based, cyclodextrin-based) to identify the optimal stationary phase for separation.

  • Mobile Phase Optimization: Begin with a standard mobile phase, such as a mixture of hexane and isopropanol for normal-phase chromatography, or acetonitrile and water for reversed-phase chromatography. Adjust the solvent ratio to optimize the resolution and retention times of the enantiomers.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

  • Injection and Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a suitable detector, such as a UV detector or a refractive index detector.

  • Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (ee) of the sample.

Gas Chromatography (GC) with a Chiral Stationary Phase

For volatile compounds like this compound, Gas Chromatography (GC) with a chiral stationary phase can also be an effective method for enantiomeric separation.[12] Similar to chiral HPLC, the separation is based on the differential interactions between the enantiomers and the chiral stationary phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used to determine enantiomeric purity, typically after derivatization with a chiral auxiliary.[13][14] The reaction of a racemic mixture of this compound with a chiral derivatizing agent, such as Mosher's acid chloride, produces a mixture of diastereomers.[3] Diastereomers have different physical and chemical properties and, crucially, exhibit distinct signals in the NMR spectrum.[15] The integration of these signals allows for the quantification of the enantiomeric ratio.

¹³C NMR for Stereochemical Assignment:

Furthermore, ¹³C NMR spectroscopy can be a valuable tool for determining the relative stereochemistry of 1,3-diols, particularly after conversion to their acetonide derivatives. The chemical shifts of the acetonide carbons are highly dependent on the syn or anti relationship of the hydroxyl groups.[16][17] For syn 1,3-diols, the acetonide methyl groups typically show resonances around 30 and 19 ppm, whereas for anti 1,3-diols, these resonances appear in the 24-25 ppm range.[17]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC8H18O2[1]
Molecular Weight146.23 g/mol [1]
CAS Number23433-05-8[2]
Melting Point68-69 °C[1][18]
Boiling Point255 °C[2]
Density0.980 g/cm³[2]
Refractive Index1.455[2]

Visualization of Key Concepts

Stereoisomers_of_1_3_Octanediol cluster_enantiomers Enantiomers of this compound R_Octanediol (R)-1,3-Octanediol Mirror_Plane Mirror Plane R_Octanediol->Mirror_Plane S_Octanediol (S)-1,3-Octanediol Chiral_Center Chiral Center (C3) Chiral_Center->R_Octanediol Chiral_Center->S_Octanediol Mirror_Plane->S_Octanediol

Caption: Enantiomers of this compound arising from the chiral center at C3.

Chiral_Separation_Workflow Racemic_Mixture Racemic this compound Chiral_Column Chiral HPLC Column Racemic_Mixture->Chiral_Column Separation Separation of Enantiomers Chiral_Column->Separation R_Enantiomer (R)-1,3-Octanediol Separation->R_Enantiomer S_Enantiomer (S)-1,3-Octanediol Separation->S_Enantiomer Detector Detector R_Enantiomer->Detector S_Enantiomer->Detector Chromatogram Chromatogram Detector->Chromatogram

Caption: Workflow for the chiral separation of this compound enantiomers by HPLC.

Conclusion

The stereochemistry and chirality of this compound are fundamental aspects that profoundly influence its properties and applications. For researchers, scientists, and professionals in drug development, a deep understanding of its stereoisomers, coupled with robust methods for their stereoselective synthesis and analysis, is essential. The choice between enzymatic and asymmetric chemical synthesis will depend on factors such as scalability, cost, and the desired enantiomeric purity. Furthermore, the implementation of reliable analytical techniques like chiral HPLC and NMR spectroscopy is critical for ensuring the quality and efficacy of enantiomerically pure this compound in its various applications. As the demand for stereochemically pure compounds continues to grow, the principles and methodologies outlined in this guide will serve as a valuable resource for the scientific community.

References

  • Wikipedia. (n.d.). 1,3-octanodiol.
  • Beuerle, T., & Schwab, W. (1999). Biosynthesis of R-(+)-octane-1,3-diol. Crucial role of beta-oxidation in the enantioselective generation of 1,3-diols in stored apples. Lipids, 34(6), 617–625.
  • (n.d.). Chiral this compound Synthetic Studies Using Enzymatic Methods as Key Steps.
  • PubChem. (n.d.). Octane-1,3-diol.
  • (n.d.). A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols.
  • (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction.
  • FooDB. (n.d.). Showing Compound (R)-1,3-Octanediol (FDB000424).
  • The Good Scents Company. (n.d.). 1,3-octane diol.
  • Gupta, P., Mahajan, N., & Taneja, S. C. (2015). Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. Catalysis Science & Technology, 5(10), 4698–4723.
  • Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis by addition and hydration.
  • Huang, G., et al. (2018). Stereocontrolled synthesis of functionalized chiral syn-1,3-diol derivatives via a one-pot diastereoselective carboxylation/bromocyclization of homoallylic alcohols. Organic Letters, 20(24), 7921–7925.
  • Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis by hydroxylation.
  • (n.d.). STEREOCHEMISTRY OF ALTERNATING POLYOL CHAINS: 13C NMR ANALYSIS OF 1,3=DIOL ACETONIDES.
  • (n.d.). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate.
  • Abraham, R. J., et al. (2014). 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. Magnetic Resonance in Chemistry, 52(1), 1–11.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • National Institute of Standards and Technology. (n.d.). This compound.
  • SpectraBase. (n.d.). This compound.
  • National Institute of Standards and Technology. (n.d.). This compound.
  • (n.d.). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by.
  • (n.d.). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments.
  • (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • Daicel Chiral Technologies. (n.d.). Chiral separation solutions that help drive life science innovation.
  • CAS. (n.d.). This compound.
  • HPLC.eu. (n.d.). chiral columns.
  • Chemistry LibreTexts. (2023). Diastereomers.
  • National Institute of Standards and Technology. (n.d.). This compound.

Sources

An In-depth Technical Guide to the Mechanism of Action of 1,3-Octanediol in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting the Unexplored Territory of 1,3-Octanediol

For the researcher, scientist, and drug development professional, the exploration of novel bioactive compounds is a constant pursuit. This compound, a naturally occurring aliphatic diol, presents a compelling case for investigation. While its presence as a natural antimicrobial in fruits is established, the broader scope of its interactions within biological systems remains largely uncharted. This guide is structured not as a definitive encyclopedia on a well-understood molecule, but as a technical exploration of its known functions and a scientifically grounded roadmap for future discovery. We will delve into its established antimicrobial properties, infer its likely mechanisms based on its physicochemical nature and the actions of analogous compounds, and clearly delineate the current frontiers of our knowledge. This document is designed to be a catalyst for research, providing both a summary of what is known and the experimental frameworks to uncover what is not.

The Physicochemical Landscape of this compound: The Amphiphilic Driver of Activity

This compound is an organic compound with an eight-carbon chain and hydroxyl groups at the first and third positions. This structure confers an amphiphilic character, meaning it possesses both a hydrophilic (water-loving) polar head (the two hydroxyl groups) and a hydrophobic (water-fearing) nonpolar tail (the carbon chain). This dual nature is fundamental to its biological activity, as it dictates how the molecule interacts with the primary interface of all cells: the lipid bilayer of the cell membrane.[1]

PropertyValueReference
Molecular FormulaC8H18O2[2]
Molecular Weight146.23 g/mol [2]
AppearanceWhite solid[2]
Oral LD50 (rat)> 20,000 mg/kg[2]

Established Biological Role: A Natural Antimicrobial Agent

The most well-documented biological function of this compound is its role as a natural antimicrobial agent in fruits such as apples and pears.[3] Specifically, the R-(+)-enantiomer of octane-1,3-diol has been identified as a key component in the defense mechanisms of these fruits against microbial spoilage.[3] Its biosynthesis in apples occurs through the β-oxidation of fatty acids like linoleic acid.[3]

Postulated Antimicrobial Mechanism of Action: Membrane Disruption

While the precise molecular cascade of this compound's antimicrobial action has not been exhaustively detailed in the literature, a strong hypothesis can be formulated based on its amphiphilic structure and the known mechanisms of similar compounds. The prevailing theory is that this compound disrupts the integrity of the microbial cell membrane.

This mechanism can be broken down into the following steps:

  • Intercalation into the Lipid Bilayer: The hydrophobic carbon tail of this compound is proposed to insert itself into the hydrophobic core of the microbial cell membrane, while the hydrophilic hydroxyl groups remain oriented towards the aqueous environment and the polar heads of the phospholipids.[4][5]

  • Alteration of Membrane Fluidity and Permeability: The integration of this compound molecules into the lipid bilayer disrupts the normal packing of the phospholipid molecules. This leads to an increase in membrane fluidity and the formation of transient pores or defects.[4][6]

  • Leakage of Cellular Contents: The compromised membrane barrier allows for the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, into the extracellular space.[7]

  • Dissipation of Ion Gradients: The uncontrolled movement of ions across the membrane dissipates the electrochemical gradients that are vital for cellular processes like ATP synthesis and nutrient transport.

  • Cell Death: The cumulative effect of these disruptions is the cessation of essential cellular functions and ultimately, cell death.[8]

This proposed mechanism is supported by studies on other alkanediols and amphiphilic molecules. For instance, 1,2-octanediol is a known preservative that functions by integrating into and disrupting microbial cell membranes.[5][9] Similarly, 1-octen-3-ol, another eight-carbon alcohol, has been shown to exert its antimicrobial effect by increasing the permeability of the cell membrane.[7] A study on propan-1,3-diol demonstrated that it causes more significant injury to the cell membrane of E. coli compared to its isomer, propylene glycol.[6]

G Figure 1: Postulated Mechanism of Antimicrobial Action of this compound cluster_membrane Microbial Cell Membrane Lipid_Bilayer Lipid Bilayer Membrane_Proteins Membrane Proteins Octanediol This compound Intercalation Intercalation into Lipid Bilayer Octanediol->Intercalation Amphiphilic nature Disruption Disruption of Membrane Structure Intercalation->Disruption Permeability Increased Membrane Permeability Disruption->Permeability Leakage Leakage of Cellular Contents Permeability->Leakage Dissipation Dissipation of Ion Gradients Permeability->Dissipation Cell_Death Cell Death Leakage->Cell_Death Dissipation->Cell_Death

Caption: Postulated mechanism of this compound's antimicrobial activity.

Potential Metabolic Fate: A Comparative Analysis with 1,3-Butanediol

A comprehensive understanding of a molecule's mechanism of action requires knowledge of its metabolic fate. To date, there is a lack of published research on the metabolism of this compound in mammalian systems. However, we can draw a tentative comparison with a shorter-chain analogue, 1,3-Butanediol, for which metabolic pathways have been investigated. It is crucial to emphasize that this is a comparative analysis and not a direct extrapolation of the metabolic fate of this compound.

1,3-Butanediol is metabolized in the liver, where it is converted into β-hydroxybutyrate, a physiological ketone body.[10][11] This process involves oxidation of the hydroxyl groups. Given its longer carbon chain, this compound would likely undergo a different, and possibly more complex, metabolic pathway, potentially involving β-oxidation.

G Figure 2: Known Metabolic Pathway of 1,3-Butanediol Butanediol 1,3-Butanediol Oxidation1 Hepatic Oxidation Butanediol->Oxidation1 BHB β-Hydroxybutyrate (Ketone Body) Oxidation1->BHB Energy Energy Metabolism BHB->Energy

Caption: Metabolic pathway of 1,3-Butanediol in the liver.

Gaps in Knowledge and Future Research Directives

The current body of scientific literature on this compound leaves significant questions unanswered, particularly concerning its effects in mammalian systems. The following are key areas that warrant further investigation:

  • Mammalian Cell Membrane Interactions: Does this compound interact with and disrupt mammalian cell membranes? At what concentrations do these effects occur, and are they cell-type specific?

  • Metabolic Fate in Mammals: What are the metabolic products of this compound in vivo? Is it metabolized in the liver, and what are the primary enzymes involved?

  • Specific Molecular Targets: Beyond the general disruption of the cell membrane, does this compound interact with specific proteins, such as ion channels or enzymes?

  • Signaling Pathway Modulation: Does this compound or its metabolites influence intracellular signaling pathways?

  • Pharmacokinetics and Bioavailability: What are the absorption, distribution, metabolism, and excretion (ADME) properties of this compound?

Experimental Protocols for Elucidating the Mechanism of Action

To address the aforementioned knowledge gaps, a series of well-defined experiments are required. The following protocols provide a starting point for researchers investigating the biological activities of this compound.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial or fungal strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the growth medium to twice the highest desired test concentration.

  • In a 96-well plate, perform serial two-fold dilutions of the this compound solution in the growth medium.

  • Prepare an inoculum of the microorganism and adjust its concentration to a standard density (e.g., 0.5 McFarland standard for bacteria).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (microorganism in medium without this compound) and a negative control (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

G Figure 3: Experimental Workflow for MIC Assay Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Wells Serial_Dilution->Inoculate Prepare_Inoculum Prepare Microbial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Read Results (Visual or Spectrophotometer) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Cell Membrane Permeability Assay (Lactate Dehydrogenase Release)

This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged membranes.

Materials:

  • Mammalian cell line of interest

  • Cell culture medium

  • This compound

  • Commercially available LDH cytotoxicity assay kit

  • Sterile 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Prepare various concentrations of this compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Include a negative control (cells in medium only) and a positive control (cells treated with a lysis buffer provided in the LDH kit).

  • Incubate the plate for a predetermined period (e.g., 4, 12, or 24 hours).

  • After incubation, collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatants.

  • Calculate the percentage of cytotoxicity based on the LDH release relative to the positive control.

Conclusion: A Molecule of Latent Potential

This compound stands as a molecule with a defined, albeit narrow, biological role as a natural antimicrobial. The evidence strongly suggests a mechanism of action rooted in the disruption of microbial cell membranes, a consequence of its inherent amphiphilic properties. However, its interactions with more complex biological systems, particularly mammalian cells, remain an open and intriguing field of study. The lack of data on its metabolism, specific molecular targets, and influence on signaling pathways represents a significant opportunity for future research. The experimental frameworks provided in this guide offer a logical starting point for an in-depth investigation that could unlock the broader therapeutic or biotechnological potential of this simple yet elegant molecule.

References

  • AIP Publishing. (2018, April 24).
  • PubMed. (1999, June). Biosynthesis of R-(+)-octane-1,3-diol. Crucial role of beta-oxidation in the enantioselective generation of 1,3-diols in stored apples. [Link]
  • PubMed. (1995, August 15).
  • ResearchGate. (2014, August). (PDF)
  • Semantic Scholar. (n.d.). Interactions of phospholipid bilayers with several classes of amphiphilic alpha-helical peptides: insights from coarse-grained molecular dynamics simulations.
  • NCBI Bookshelf. (n.d.). The Lipid Bilayer - Molecular Biology of the Cell.
  • PubMed. (2022, August 5). Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol. [Link]
  • Google Patents. (n.d.). WO1996034846A1 - 1,3-propane diol derivatives as bioactive compounds.
  • Google Patents. (n.d.). US10882803B2 - Natural 1,2-alkanediols, compositions having natural 1,2-alkanediols and processes for making the same.
  • PubMed Central. (n.d.). Metabolism of R- and S-1,3-butanediol in perfused livers from meal-fed and starved rats.
  • MDPI. (2023, August 23).
  • Google Patents. (n.d.). US6514733B1 - Process for the biological production of 1,3-propanediol with high titer.
  • MDPI. (2020, November 20). Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream. [Link]
  • PubMed Central. (n.d.). Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol).
  • Google Patents. (n.d.). EP1991515A2 - Bio-derived 1,3-propanediol and its conjugate esters as natural and non irritating solvents for biomass-derived extracts fragrance concentrates, and oils.
  • Google Patents. (n.d.). WO2010127319A3 - Organisms for the production of 1,3-butanediol.
  • The Good Scents Company. (n.d.). 1,3-octane diol, 23433-05-8.
  • PubMed. (2017, September 1).
  • MDPI. (2023, June 10). The Impact of Process Parameters on 1,3-Propanediol Production and 3-Hydroxypropionaldehyde Accumulation in Fed-Batch Fermentation of Glycerol with Citrobacter freundii AD119. [Link]
  • ResearchGate. (2022, August). Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol. [Link]
  • BioTechnologia. (n.d.). Biotechnological Production of 1,3-Propanediol from Crude Glycerol.
  • ResearchGate. (2015, January). Cell immobilization for microbial production of 1,3-propanediol. [Link]
  • Asian Journal of Beauty and Cosmetology. (n.d.). Effect of Phenoxyethanol and Alkane Diol Mixture on the Antimicrobial Activity and Antiseptic Ability in Cosmetics.
  • springermedizin.de. (n.d.). Antimicrobial activity of the bioactive components of essential oils from Pakistani spices against Salmonella and other multi-drug resistant bacteria.
  • MDPI. (2022, September 22). The Influence of Cholesterol on Membrane Targeted Bioactive Peptides: Modulating Peptide Activity Through Changes in Bilayer Biophysical Properties. [Link]
  • PubMed. (2016). Cell immobilization for microbial production of 1,3-propanediol. [Link]
  • MDPI. (2022, November 23). Enhanced Membrane Fluidization and Cholesterol Displacement by 1-Heptanol Inhibit Mast Cell Effector Functions. [Link]
  • PubMed. (1999, July). Preservative agents in foods. Mode of action and microbial resistance mechanisms. [Link]
  • ResearchGate. (2015, December). Microbial Cell Factories for Diol Production. [Link]
  • PubMed. (2021, December). Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol. [Link]
  • Frontiers. (n.d.). Progress in 1,3-propanediol biosynthesis.
  • PubMed Central. (2022, July 19). The Antimicrobial Activity and Characterization of Bioactive Compounds in Peganum harmala L. Based on HPLC and HS-SPME-GC-MS. [Link]
  • PubMed. (1999, December).
  • National Institutes of Health. (2022, April 28). Disruption of the Cytoplasmic Membrane Structure and Barrier Function Underlies the Potent Antiseptic Activity of Octenidine in Gram-Positive Bacteria. [Link]
  • ResearchGate. (2017, June). Application of nanofiltration for production of 1,3-propanediol in membrane bioreactor. [Link]
  • ResearchGate. (2010, January). Separation of 1,3-Propanediol from Aqueous Solutions Using Pervaporation through an X-type Zeolite Membrane. [Link]

Sources

Toxicological studies and safety data for 1,3-Octanediol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Toxicological Profile and Safety of 1,3-Octanediol

Authored by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No: 23433-05-8) is a straight-chain aliphatic diol characterized by an eight-carbon chain with hydroxyl groups at the first and third positions.[1][2] This amphiphilic structure, possessing both hydrophilic (-OH groups) and hydrophobic (carbon chain) regions, makes it a versatile ingredient in various industries.[1] It is utilized in cosmetics and personal care products as an emollient and skin-conditioning agent, in the food industry as a flavoring agent, and as a monomer in the synthesis of polymers like polyesters and polyurethanes.[1][3] Given its increasing application and potential for human exposure, a thorough understanding of its toxicological profile is imperative for researchers, scientists, and drug development professionals to ensure its safe use.

This guide provides a comprehensive analysis of the available toxicological and safety data for this compound. It is designed to offer not just data, but also the scientific rationale behind the toxicological assessments, identify existing data gaps, and provide a framework for evaluating its safety for novel applications.

Physicochemical Properties: The Foundation of Toxicological Assessment

Understanding the physicochemical properties of a substance is the first step in toxicology. These characteristics influence its absorption, distribution, metabolism, and excretion (ADME), and thus its potential to cause systemic effects.

PropertyValueSource
CAS Number 23433-05-8[2]
Molecular Formula C₈H₁₈O₂[2][3]
Molecular Weight 146.23 g/mol [2][3]
Appearance White solid[3]
Melting Point 57 to 61 °C[3]
Boiling Point 566.36 K (293.21 °C) (Joback Calculated)[4]
Water Solubility Limited; log10WS: -1.81 (Crippen Calculated)[1][4]
Octanol/Water Partition Coefficient (logP) 1.310 (Crippen Calculated)[4]

The limited water solubility and moderate logP value suggest that dermal absorption is possible, a key consideration for its use in cosmetics.

Toxicological Profile: A Multi-Endpoint Evaluation

A comprehensive safety assessment requires evaluating a substance across multiple toxicological endpoints. The following sections detail the available data for this compound, contextualized with the scientific purpose of each study type.

Acute Systemic Toxicity

Causality Behind the Experiment: Acute toxicity studies are fundamental to toxicological assessment. They are designed to determine the potential adverse health effects of a substance following a single, short-term exposure. The primary metric derived is the LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), which represents the dose or concentration expected to cause mortality in 50% of a test animal population. This data is critical for hazard classification, labeling, and determining dose ranges for subsequent studies.[5]

Available Data & Analysis:

  • Oral Route: A study in rats established an oral LD50 of >20,000 mg/kg.[6] This value is exceptionally high, indicating a very low order of acute toxicity via the oral route. According to global classification systems, substances with an LD50 this high are generally considered non-toxic when ingested acutely.

  • Dermal and Inhalation Routes: Specific acute dermal and inhalation toxicity data for this compound are limited. One source notes these endpoints as "Not determined".[6] A European Chemicals Agency (ECHA) registration indicates a data waiver for acute inhalation toxicity, justified by selecting the dermal route as the second required exposure pathway after oral, in accordance with REACH guidelines.[7] This highlights a common strategy to reduce animal testing when physicochemical properties and expected exposure routes suggest a low risk via a certain pathway.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)

This method is a refined approach that minimizes the number of animals required.

  • Animal Selection: Healthy, young adult female rats are typically used as they are often slightly more sensitive.

  • Housing & Acclimation: Animals are housed individually and acclimated to laboratory conditions for at least 5 days.

  • Dosing: A single animal is dosed with the test substance at a starting dose level selected based on available information. The substance is typically administered via oral gavage.

  • Observation: The animal is observed for signs of toxicity and mortality over 14 days. Key observation times are immediately after dosing, at 4 hours, and then daily.

  • Sequential Dosing:

    • If the animal survives, the next animal is dosed at a higher, pre-defined dose level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Endpoint: This sequential process continues until a stopping criterion is met (e.g., a number of reversals in outcome have occurred). The LD50 is then calculated using maximum likelihood methods.

Skin and Eye Irritation

Causality Behind the Experiment: Irritation studies assess the potential of a substance to cause a localized, reversible inflammatory reaction at the site of contact. For a compound like this compound, which is used in topical products, this is a critical safety parameter. The underlying mechanism involves disruption of the skin or eye epithelial barrier, leading to cell damage and an inflammatory response.

Available Data & Analysis: There is no definitive, publicly available skin or eye irritation study for this compound. However, data from structurally similar alkane diols provide valuable context:

  • 1,3-Propanediol: Found to have a low potential to irritate human skin in repeat-insult patch tests (RIPT).[8][9]

  • 1,2-Octanediol (Caprylyl Glycol): A safety data sheet classifies this isomer as causing serious eye irritation (H319) under GHS.[10]

  • 1,8-Octanediol: This isomer is classified as causing both skin irritation and serious eye irritation.[11]

Given the data on its isomers, it is reasonable to presume that this compound may have a mild to moderate potential for eye irritation and a lower potential for skin irritation. The Cosmetic Ingredient Review (CIR) Expert Panel noted a lack of safety data for "Octanediol" in their 2016 assessment of alkane diols.

Skin Sensitization

Causality Behind the Experiment: Skin sensitization is a more complex endpoint than irritation. It is an immunological process (Type IV hypersensitivity) where an initial exposure to a chemical sensitizes the immune system. Upon subsequent exposure, an exaggerated inflammatory response, or allergic contact dermatitis, is elicited. The workflow involves the substance acting as a hapten, penetrating the skin, binding to proteins, and being recognized by Langerhans cells, which then migrate to local lymph nodes to activate T-cells.

Available Data & Analysis: No dedicated skin sensitization studies for this compound were identified. The structurally related 1,3-Propanediol was shown not to be a skin sensitizer in human studies.[8] In contrast, some other glycols have shown sensitization potential in sensitive individuals.[8] Without specific data, a definitive conclusion cannot be drawn, representing a key data gap for cosmetic and topical drug applications.

Experimental Workflow: Local Lymph Node Assay (LLNA) (OECD TG 429)

The LLNA is the preferred in vivo method for sensitization testing as it is more humane and quantitative than older guinea pig methods. It measures the proliferation of lymphocytes in the lymph nodes draining the site of application.

LLNA_Workflow cluster_animal_phase Animal Phase (Days 1-6) cluster_lab_phase Laboratory Phase cluster_interpretation Interpretation Day1_3 Day 1, 2, 3: Topical application of This compound or vehicle to dorsum of mouse ear Day6_Inject Day 6 (AM): IV injection of radiolabeled thymidine (³H-TdR) Day1_3->Day6_Inject 5 days Day6_Excise Day 6 (PM): Excise draining auricular lymph nodes Day6_Inject->Day6_Excise ~5 hrs Process_Nodes Prepare single-cell suspension of lymph node cells Day6_Excise->Process_Nodes Scintillation Incorporate ³H-TdR measured by liquid scintillation counting Process_Nodes->Scintillation Calculate_SI Calculate Stimulation Index (SI): (DPM in test group) / (DPM in control group) Scintillation->Calculate_SI Result Result: If SI ≥ 3, substance is classified as a sensitizer Calculate_SI->Result

Caption: Workflow of the Local Lymph Node Assay (LLNA) for skin sensitization.

Genotoxicity

Causality Behind the Experiment: Genotoxicity assays are a battery of tests designed to detect if a substance can directly or indirectly damage the genetic material (DNA) within cells. Such damage can lead to mutations and potentially cancer. Therefore, these tests are a critical screen for carcinogenic potential. A standard battery includes a test for gene mutation in bacteria (Ames test), a test for chromosomal damage in mammalian cells (e.g., micronucleus test), and often a test for gene mutation in mammalian cells.

Available Data & Analysis: No genotoxicity studies were found for this compound itself. This is a significant data gap. However, a comprehensive set of studies was conducted on a related compound, bis hexanoyl (R)-1,3-butanediol, following OECD guidelines:

  • Bacterial Reverse Mutation Test (Ames Test): No evidence of mutagenic activity in Salmonella typhimurium or Escherichia coli strains, with or without metabolic activation.[12][13]

  • In Vitro Micronucleus Test: Did not induce a significant increase in micronuclei in human TK6 cells.[12][13]

  • In Vivo Micronucleus Test: Did not cause a significant increase in micronucleated polychromatic erythrocytes in rats.[12][13]

The negative results for this structurally related ester provide some reassurance. However, they do not replace the need for direct testing of this compound, as its metabolism and reactivity could differ.

Repeated Dose and Developmental Toxicity

Causality Behind the Experiment: While acute tests assess the effects of a single dose, repeated dose toxicity studies (typically subchronic, e.g., 90 days) evaluate the effects of longer-term exposure. These studies help identify target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL), which is crucial for deriving safe exposure limits for humans. Reproductive and developmental toxicity studies specifically investigate whether a substance can interfere with reproductive capabilities or normal development from conception to maturity.[14][15]

Available Data & Analysis: There are no specific repeated dose, reproductive, or developmental toxicity studies available for this compound.[6] This represents the most significant data gap in its toxicological profile, particularly for applications involving regular, long-term human exposure.

For context, a 90-day subchronic oral toxicity study in rats on bis-hexanoyl (R)-1,3-butanediol established a NOAEL of 12,000 mg/kg/day.[16][17] Another related compound, 1,3-Propanediol, showed a NOEL of 1000 mg/kg/day in a 90-day oral rat study, with no systemic or reproductive toxicity observed.[18] While these results on related diols are encouraging, direct studies on this compound are necessary to perform a robust risk assessment.

Comprehensive Safety Assessment and Conclusion

Based on the currently available data, this compound exhibits a very low level of acute oral toxicity. The primary concerns, inferred from data on structurally related isomers, are a potential for mild skin irritation and moderate eye irritation.

The toxicological profile of this compound is incomplete. The most critical data gaps that preclude a full safety assessment for drug development or widespread consumer use include:

  • Skin Sensitization: Essential for any topical application.

  • Genotoxicity: A fundamental screen for carcinogenic potential.

  • Repeated Dose Toxicity: Necessary to understand the effects of long-term exposure and establish a NOAEL.

  • Reproductive and Developmental Toxicity: Required if human exposure is expected to be widespread or involve women of childbearing age.

For researchers and developers, this guide underscores that while this compound has a favorable acute toxicity profile, its use in applications requiring regulatory approval (such as pharmaceuticals or food additives at new, higher levels) would necessitate conducting studies to fill these significant data gaps. The existing information can be used to justify its use in limited, low-exposure scenarios, but further investment in safety testing is essential for expanding its application.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 23433-05-8).
  • Pharmaffiliates. (n.d.). This compound Analytical Standard.
  • The Good Scents Company. (n.d.). 1,3-octane diol.
  • National Institute of Standards and Technology. (n.d.). This compound. In NIST WebBook.
  • Lynch, B., et al. (2021). Genetic Toxicity Studies of the Ketogenic Ester Bis Hexanoyl (R)-1,3-Butanediol. International Journal of Toxicology, 40(3), 242-249.
  • SciSpace. (n.d.). Toxicology research and application.
  • PubChem. (n.d.). Octane-1,3-diol.
  • Johnson, W., Jr., et al. (2012). Safety Assessment of Alkane Diols as Used in Cosmetics. International Journal of Toxicology, 31(5_suppl), 241S-264S.
  • Cosmetic Ingredient Review. (2016). Safety Assessment of Alkane Diols as Used in Cosmetics.
  • Lynch, B., et al. (2021). Genetic Toxicity Studies of the Ketogenic Ester Bis Hexanoyl (R)-1,3-Butanediol. PubMed.
  • Stubbs, B. J., et al. (2021). Toxicological evaluation of the ketogenic ester bis hexanoyl (R)-1,3-butanediol: Subchronic toxicity in Sprague Dawley rats. Food and Chemical Toxicology, 150, 112084.
  • European Chemicals Agency. (n.d.). Dossier content for Octane-1,3-diol.
  • Gingell, R., et al. (2001). Subchronic Toxicity Study of 1,3-Propanediol Administered Orally to Rats. International Journal of Toxicology, 20(2), 85-91.
  • Becker, L. C., et al. (2012). Final Report of the Cosmetic Ingredient Review Expert Panel On the Safety Assessment of 1,2-Glycols as Used in Cosmetics. International Journal of Toxicology, 31(5_suppl), 148S-168S.
  • Laufersweiler, M. C., et al. (2012). Correlation of chemical structure with reproductive and developmental toxicity as it relates to the use of the threshold of toxicological concern. Regulatory Toxicology and Pharmacology, 62(1), 160-182.
  • D'Agostino, D. P., et al. (2015). Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol. Journal of the American College of Nutrition, 34(5), 422-432.
  • Stubbs, B. J., et al. (2021). Toxicological Evaluation of the ketogenic ester Bis Hexanoyl (R)-1,3-Butanediol: Subchronic Toxicity in Sprague Dawley Rats. ResearchGate.
  • PubChem. (n.d.). Octane-1,3-diol.
  • U.S. Environmental Protection Agency. (n.d.). Acute Inhalation Toxicity (docx).
  • Veenstra, J., et al. (2013). Evaluating 1,3-Propanediol for Potential Skin Effects. Cosmetics & Toiletries.
  • Cosmetics & Toiletries. (2010). Evaluating 1,3-Propanediol for Potential Skin Effects.
  • World Health Organization. (n.d.). Acute inhalation toxicity. In Pesticide Registration Toolkit.
  • Morrissey, R. E., et al. (1989). Overview of reproductive and developmental toxicity studies of 1,3-butadiene in rodents. Environmental Health Perspectives, 82, 253-257.
  • Scala, R. A., & Paynter, O. E. (1967). Chronic Oral Toxicity of 1,3-butanediol. Toxicology and Applied Pharmacology, 10(1), 160-164.
  • Koehler, A. K., et al. (2021). A reproductive and developmental toxicity screening study of 1,3-butadiene in Sprague-Dawley rats. Regulatory Toxicology and Pharmacology, 127, 105066.
  • OECD. (2009). Test No. 403: Acute Inhalation Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4.
  • U.S. Environmental Protection Agency. (1998). Health Effects Test Guidelines OPPTS 870.1200 Acute Dermal Toxicity.
  • Koehler, A. K., et al. (2021). A reproductive and developmental toxicity screening study of 1,3-butadiene in Sprague-Dawley rats. ResearchGate.
  • Saillenfait, A. M., et al. (2011). Prenatal developmental toxicity studies on di-n-heptyl and di-n-octyl phthalates in Sprague-Dawley rats. Reproductive Toxicology, 32(3), 268-276.

Sources

The Strategic Application of 1,3-Octanediol as a Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Foreword

In the landscape of contemporary organic synthesis, the demand for enantiomerically pure compounds is paramount, driven by the stringent stereochemical requirements of the pharmaceutical and agrochemical industries. Chiral building blocks serve as the foundational elements in the construction of complex molecular architectures, offering a reliable and efficient strategy to introduce stereocenters with high fidelity. Among these, chiral 1,3-diols are a privileged structural motif, frequently encountered in a vast array of natural products and active pharmaceutical ingredients.[1][2][3] This guide focuses on a specific yet versatile member of this class: 1,3-octanediol. We will explore its synthesis, characteristic reactivity, and its role as a pivotal chiral synthon in the elaboration of more complex molecules, providing both theoretical understanding and practical, field-proven protocols.

The Significance of the 1,3-Diol Moiety

The 1,3-diol unit is a cornerstone of polyketide natural products, including many macrolide antibiotics and other biologically active compounds.[4] The relative and absolute stereochemistry of the two hydroxyl groups in a 1,3-diol can profoundly influence the overall conformation and biological activity of the parent molecule. Consequently, methods for the stereocontrolled synthesis of these motifs are of significant interest to the synthetic community. This compound, with its C8 aliphatic chain, provides a lipophilic segment while the diol functionality offers multiple points for further chemical modification.

Enantioselective Synthesis of this compound

The provision of enantiomerically pure (R)- and (S)-1,3-octanediol is the critical first step for its use as a chiral building block. While classical resolution methods can be employed, enzymatic and chemoenzymatic approaches have emerged as highly efficient and selective strategies.

Chemoenzymatic Synthesis via Enzymatic Resolution

A robust and widely applicable method for the synthesis of both enantiomers of this compound involves the enzymatic resolution of a racemic precursor, chiral 1-octen-3-ol.[1] This unsaturated alcohol can be readily prepared and then subjected to enzymatic acylation, where a lipase selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted alcohols. Subsequent chemical modification of the separated enantiomers of 1-octen-3-ol yields the desired enantiopure this compound.

Workflow for Chemoenzymatic Synthesis of (R)- and (S)-1,3-Octanediol

chemoenzymatic_synthesis cluster_synthesis Synthesis of Racemic 1-octen-3-ol cluster_resolution Enzymatic Resolution cluster_separation Separation cluster_conversion_R Conversion to (R)-1,3-Octanediol cluster_conversion_S Conversion to (S)-1,3-Octanediol rac_octenol Racemic 1-octen-3-ol lipase Lipase (e.g., Candida antarctica Lipase B) + Acyl Donor (e.g., Vinyl Acetate) rac_octenol->lipase s_acetate (S)-1-octen-3-yl acetate lipase->s_acetate r_alcohol (R)-1-octen-3-ol lipase->r_alcohol separation Chromatographic Separation s_acetate->separation r_alcohol->separation s_acetate_sep (S)-1-octen-3-yl acetate separation->s_acetate_sep r_alcohol_sep (R)-1-octen-3-ol separation->r_alcohol_sep hydrolysis_s Hydrolysis (e.g., K₂CO₃, MeOH) s_acetate_sep->hydrolysis_s hydroboration_r 1. Hydroboration-Oxidation (e.g., 9-BBN, then H₂O₂/NaOH) r_alcohol_sep->hydroboration_r r_octanediol (R)-1,3-Octanediol hydroboration_r->r_octanediol s_alcohol (S)-1-octen-3-ol hydrolysis_s->s_alcohol hydroboration_s 1. Hydroboration-Oxidation (e.g., 9-BBN, then H₂O₂/NaOH) s_alcohol->hydroboration_s s_octanediol (S)-1,3-Octanediol hydroboration_s->s_octanediol

Caption: Chemoenzymatic synthesis of (R)- and (S)-1,3-octanediol.

Experimental Protocol: Enzymatic Resolution of (±)-1-octen-3-ol

  • To a solution of racemic 1-octen-3-ol (1.0 equiv.) in an appropriate organic solvent (e.g., hexane), add immobilized Candida antarctica lipase B (Novozym 435).

  • Add vinyl acetate (0.6 equiv.) as the acyl donor.

  • Stir the mixture at room temperature and monitor the reaction progress by GC or TLC.

  • Upon reaching approximately 50% conversion, filter off the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting (S)-1-octen-3-yl acetate and unreacted (R)-1-octen-3-ol by column chromatography on silica gel.

Characterization of Enantiopure this compound

The characterization of the enantiopure diols is crucial for confirming their identity and purity. The following table summarizes key analytical data.

PropertyData
Molecular Formula C₈H₁₈O₂
Molecular Weight 146.23 g/mol
Appearance Colorless liquid or low melting solid
Boiling Point 165-170 °C at 25 Torr
Mass Spectrum (EI) The NIST WebBook provides a reference mass spectrum for the racemic compound.[5]
¹³C NMR A ¹³C NMR spectrum for racemic this compound is available in the SpectraBase database.[6]

Note: Specific optical rotation values and detailed NMR spectra for individual enantiomers should be determined experimentally and compared with literature values where available.

This compound as a Chiral Building Block in Synthesis

The true utility of enantiopure this compound lies in its application as a starting material for the synthesis of more complex molecules. The two hydroxyl groups, one primary and one secondary, can be selectively protected and functionalized, allowing for a high degree of control in multi-step synthetic sequences.

Protecting Group Strategies

The selective protection of one hydroxyl group over the other is a key strategic consideration. The primary hydroxyl group is generally more reactive towards sterically demanding protecting groups.

Protecting Group Strategies for this compound

protecting_groups cluster_selective Selective Protection cluster_cyclic Cyclic Acetal Formation cluster_functionalization Further Functionalization cluster_deprotection Deprotection and Elaboration start (R)- or (S)-1,3-Octanediol selective_prot Selective protection of the primary alcohol start->selective_prot cyclic_prot Formation of a cyclic acetal start->cyclic_prot mono_protected Monoprotected this compound (e.g., TBS ether at C1) selective_prot->mono_protected functionalization Functionalization of the free secondary alcohol mono_protected->functionalization cyclic_acetal Cyclic acetal (e.g., benzylidene acetal) cyclic_prot->cyclic_acetal deprotection Deprotection and further functionalization cyclic_acetal->deprotection further_product Elaborated chiral intermediate functionalization->further_product final_product Complex target molecule deprotection->final_product

Caption: Protecting group strategies for chiral this compound.

Application in Natural Product Synthesis: The Pyran Ring System

A significant application of chiral 1,3-diols is in the synthesis of substituted tetrahydropyran rings, which are common structural motifs in many marine natural products and other biologically active compounds.[7][8][9][10] Chiral this compound can serve as a precursor to a C8 fragment that can be incorporated into a larger molecule, with the stereochemistry of the diol dictating the stereochemical outcome of the pyran ring formation.

Conceptual Synthesis of a Substituted Tetrahydropyran

pyran_synthesis start (R)-1,3-Octanediol step1 Selective protection and oxidation start->step1 aldehyde Chiral aldehyde derivative step1->aldehyde step2 Coupling with another fragment (e.g., Wittig or Grignard reaction) aldehyde->step2 acyclic Acyclic precursor step2->acyclic step3 Intramolecular cyclization (e.g., oxa-Michael or Prins cyclization) acyclic->step3 pyran Substituted tetrahydropyran step3->pyran

Caption: Conceptual pathway for pyran synthesis from this compound.

Conclusion and Future Outlook

Chiral this compound is a valuable and versatile building block in modern organic synthesis. Its efficient preparation in enantiomerically pure form, primarily through chemoenzymatic methods, provides access to a synthon with multiple points for strategic functionalization. The applications of this chiral diol in the synthesis of complex natural products, particularly those containing pyran rings and polyketide-like structures, underscore its importance. As the demand for enantiomerically pure pharmaceuticals and agrochemicals continues to grow, the strategic use of chiral building blocks like this compound will undoubtedly play an increasingly critical role in the development of efficient and elegant synthetic routes to these vital compounds.

References

  • Chiral this compound Synthetic Studies Using Enzymatic Methods as Key Steps.
  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction.
  • Biosynthesis of R-(+)-octane-1,3-diol. Crucial role of beta-oxidation in the enantioselective generation of 1,3-diols in stored apples. PubMed. [Link]
  • Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF)
  • Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. Catalysis Science & Technology (RSC Publishing). [Link]
  • This compound. NIST WebBook. [Link]
  • Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional.
  • Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. Engineered Science. [Link]
  • 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound.
  • Synthesis of Pyran and Pyranone N
  • Mass Spectrometry and Infrared Spectroscopy. Cengage. [Link]
  • Method for producing natural diol-1,3 derivatives and corresponding natural 1,3-dioxane derivatives.
  • Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. [Link]
  • This compound. NIST WebBook. [Link]
  • 1,3-octane diol, 23433-05-8. The Good Scents Company. [Link]
  • 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides.
  • 1,3-Diol synthesis by addition and hydr
  • Compound (R)-1,3-Octanediol. FooDB. [Link]
  • Enzymatic Cascade in a Simultaneous, One-Pot Approach with In Situ Product Separation for the Asymmetric Production of (4S,5S)-Octanediol.
  • Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry. [Link]
  • 1,8-Octanediol. NIST WebBook. [Link]
  • 1,3-Diol synthesis by hydroxyl
  • Synthesis of Pyran Deriv
  • A general enantioselective route to the chamigrene n
  • Copies of 1H NMR and 13C NMR spectra of all new compounds. The Royal Society of Chemistry. [Link]
  • This compound. SpectraBase. [Link]
  • Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/ Bromocyclization of Homoallylic Alcohols.
  • Method of manufacture of octanedioic acid, precursors, and derivatives.
  • Total Synthesis of Macrolides.
  • Total Synthesis and Structure-Activity Investigation of the Marine Natural Product Neopeltolide.
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide N
  • A Platform for the Discovery of New Macrolide Antibiotics.
  • Enzymatic resolution of the 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane (1,8-cineole) system.
  • Applications of Wittig Reaction in the Total Synthesis of Natural Macrolides.

Sources

An In-depth Technical Guide to the Natural Sources and Extraction of 1,3-Octanediol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1,3-Octanediol, a naturally occurring diol with emerging applications in the pharmaceutical and cosmetic industries. The document delves into its known natural sources, biosynthetic pathways, and detailed methodologies for its extraction and quantification. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness this promising compound from natural origins. It emphasizes practical, field-proven insights and self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound (CAS 23433-05-8) is a straight-chain aliphatic diol with the molecular formula C₈H₁₈O₂.[1] Its structure, featuring hydroxyl groups at the C1 and C3 positions, imparts an amphiphilic nature, allowing for interactions with both hydrophobic and hydrophilic environments. This characteristic is pivotal to its functionality as a moisturizing agent, emollient, and potential stabilizer in various formulations.[2] While synthetic routes to this compound are established, there is a growing demand for naturally sourced ingredients in the pharmaceutical and cosmetic sectors, driven by consumer preference and a focus on sustainable and "green" chemistry. Understanding the natural origins and efficient extraction of this compound is therefore of significant scientific and commercial interest. This guide will provide an in-depth exploration of its natural occurrence and the technical considerations for its isolation and analysis.

Natural Occurrence of this compound

Current scientific literature primarily identifies this compound as a natural constituent of certain fruits, particularly apples (Malus domestica) and pears (Pyrus communis).[3][4] Its presence has been confirmed in various apple cultivars and is a contributor to the fruit's overall aroma profile.[1][5] Notably, it exists in both free and glycosidically bound forms.[1] The concentration of this compound can vary significantly between different fruit varieties.

While the presence of other diols and related compounds has been reported in the metabolomes of insects and microorganisms, extensive searches of scientific databases and literature reveal a lack of direct evidence for the natural occurrence of this compound in these organisms.[6][7][8][9][10][11][12][13] Volatile organic compound (VOC) profiles of various insects and fungi have been characterized, but this compound has not been identified as a common metabolite.[6][8][10][11][14] Therefore, this guide will focus on its well-documented botanical sources.

Biosynthesis of this compound in Plants

The biosynthetic pathway of this compound has been elucidated in apples, providing a foundational understanding of its formation in plant tissues. The pathway originates from the beta-oxidation of unsaturated fatty acids, with linoleic acid being a key precursor.

The proposed biosynthetic route involves the following key steps:

  • Linoleic Acid as the Precursor: The pathway is initiated with linoleic acid, an abundant fatty acid in apple tissue.

  • Beta-Oxidation: Through a series of enzymatic reactions in the beta-oxidation spiral, the fatty acid chain is shortened.

  • Formation of a Key Intermediate: This process leads to the formation of R-3-hydroxy-octanoyl-SCoA.

  • Reduction to this compound: The intermediate is then reduced to yield R-(+)-octane-1,3-diol.

This pathway highlights the plant's metabolic machinery for converting common fatty acids into more specialized molecules with diverse biological roles.

Biosynthesis of this compound linoleic_acid Linoleic Acid beta_oxidation β-Oxidation (Enzymatic Cascade) linoleic_acid->beta_oxidation intermediate R-3-Hydroxy-octanoyl-SCoA beta_oxidation->intermediate diol R-(+)-Octane-1,3-diol intermediate->diol Reduction

Caption: Biosynthetic pathway of R-(+)-Octane-1,3-diol in apples.

Extraction Methodologies from Natural Sources

The extraction of this compound from its natural matrix, primarily apple and pear tissues, requires careful consideration of its physicochemical properties. As a semi-volatile compound, several extraction techniques can be employed. The choice of method will depend on the desired purity, yield, and the scale of the operation.

Steam Distillation

Steam distillation is a classic and effective method for extracting volatile and semi-volatile compounds from plant materials.[7][15][16] The principle relies on the co-distillation of the target compound with water at a temperature lower than the boiling point of the individual components.

  • Matrix Preparation: Homogenizing the fruit into a puree or slurry increases the surface area, facilitating more efficient contact between the steam and the plant material, thereby enhancing the diffusion of this compound into the vapor phase.

  • Direct Steam Injection: Injecting steam directly into the slurry ensures a rapid and even distribution of heat, preventing localized overheating and potential degradation of the target compound.

  • Condensation and Phase Separation: As this compound has limited solubility in water, the condensate will form two phases, allowing for a straightforward separation.

  • Sample Preparation:

    • Select ripe, fresh apples or pears.

    • Wash the fruit thoroughly to remove any surface contaminants.

    • Homogenize the fruit, including the peel, into a fine puree using a blender. For a 5 L distillation flask, use approximately 2 kg of fruit puree.

  • Apparatus Setup:

    • Assemble a steam distillation apparatus, including a large-capacity round-bottom flask (the still), a steam inlet, a condenser, and a collection flask.[17] A Clevenger-type apparatus can also be utilized.[7]

    • Ensure all glass joints are properly sealed.

  • Distillation Process:

    • Transfer the fruit puree into the still.

    • Introduce steam into the bottom of the still through the steam inlet.[15]

    • Heat the still gently to maintain a steady rate of distillation. The distillation rate should be controlled to collect approximately 100 mL of distillate per 30-45 minutes.[16]

    • Continue the distillation until the collected distillate no longer contains oily droplets and the characteristic aroma diminishes.

  • Extraction of this compound from the Distillate:

    • The collected distillate will consist of an aqueous phase and an organic phase (the essential oil containing this compound).

    • Transfer the distillate to a separatory funnel.

    • Perform a liquid-liquid extraction using a non-polar solvent such as diethyl ether or ethyl acetate. Repeat the extraction three times to ensure complete recovery.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Solvent Removal and Purification:

    • Filter the dried organic extract to remove the sodium sulfate.

    • Remove the solvent using a rotary evaporator under reduced pressure.

    • The resulting crude extract can be further purified by fractional distillation under vacuum or by column chromatography.

Steam Distillation Workflow start Start: Apple/Pear Fruit homogenize Homogenization (Fruit Puree) start->homogenize distill Steam Distillation homogenize->distill condense Condensation distill->condense separate Phase Separation (Aqueous & Organic) condense->separate extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) separate->extract dry Drying of Organic Phase (Anhydrous Na₂SO₄) extract->dry evaporate Solvent Evaporation (Rotary Evaporator) dry->evaporate end Crude this compound Extract evaporate->end

Caption: General workflow for steam distillation of this compound.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) is a "green" extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent.[18][19][20][21] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled, allowing for selective extraction.

  • Supercritical CO₂ as Solvent: CO₂ is non-toxic, non-flammable, and readily available. Its critical point (31.1 °C and 73.8 bar) is easily accessible, and it can be completely removed from the extract by simple depressurization.

  • Ethanol as a Co-solvent: The addition of a polar co-solvent like ethanol is often necessary to enhance the extraction efficiency of moderately polar compounds like this compound from the plant matrix.[22][23][24]

  • Pressure and Temperature Optimization: The density and solvating power of supercritical CO₂ are highly dependent on pressure and temperature. Higher pressures generally increase the solvent density and its ability to dissolve the target analyte. Temperature has a more complex effect, as it can both increase the vapor pressure of the analyte (favoring extraction) and decrease the solvent density (hindering extraction). Therefore, optimization of these parameters is crucial.[20][21]

  • Sample Preparation:

    • Freeze-dry fresh apple or pear pomace to remove water, which can interfere with the extraction process.

    • Grind the dried pomace to a fine powder to increase the surface area for extraction.

  • Apparatus Setup:

    • Use a laboratory-scale SFE system equipped with a high-pressure pump for CO₂, a co-solvent pump, an extraction vessel, and a back-pressure regulator.

  • Extraction Parameters:

    • Pressure: 20-30 MPa (200-300 bar)[19]

    • Temperature: 45-55 °C[19]

    • Co-solvent: 5-10% ethanol in CO₂[19]

    • CO₂ Flow Rate: 2-4 L/min

    • Extraction Time: 1-2 hours

  • Extraction Process:

    • Pack the ground apple pomace into the extraction vessel.

    • Pressurize the system with CO₂ to the desired pressure.

    • Introduce the co-solvent at the specified percentage.

    • Maintain the system at the set temperature and pressure for the duration of the extraction, with a continuous flow of the supercritical fluid mixture.

  • Collection and Analysis:

    • The extract is collected in a separator by reducing the pressure, which causes the CO₂ to return to its gaseous state, leaving behind the extracted compounds.

    • The collected extract can then be analyzed for its this compound content.

Supercritical Fluid Extraction Workflow start Start: Dried Apple Pomace sfe Supercritical Fluid Extraction (CO₂ + Ethanol Co-solvent) start->sfe depressurize Depressurization & Separation sfe->depressurize end Crude this compound Extract depressurize->end co2_recycle Gaseous CO₂ (for recycling) depressurize->co2_recycle

Caption: General workflow for supercritical fluid extraction.

Solvent Extraction

Conventional solvent extraction, or liquid-solid extraction, is a straightforward method that can be used for the recovery of this compound.[25]

  • Solvent Selection: A solvent or a mixture of solvents with a polarity that matches that of this compound will provide the best extraction efficiency. Ethanol, methanol, or acetone, often mixed with water, are suitable choices.[12][26][27]

  • Maceration: Soaking the plant material in the solvent allows for the diffusion of the target compounds into the solvent. Agitation or sonication can be used to enhance this process.

  • Sample Preparation:

    • Homogenize fresh apple or pear fruit into a puree.

  • Extraction:

    • Macerate the fruit puree in a 70:30 mixture of ethanol and water for 24 hours at room temperature with constant stirring.

  • Filtration and Concentration:

    • Filter the mixture to separate the liquid extract from the solid fruit residue.

    • Concentrate the extract under reduced pressure using a rotary evaporator to remove the ethanol.

  • Purification:

    • The resulting aqueous extract can be further purified using liquid-liquid extraction with a non-polar solvent, followed by the steps outlined in the steam distillation protocol.

Analytical Methodologies for Identification and Quantification

Accurate identification and quantification of this compound in natural extracts are crucial for quality control and research purposes. The method of choice is typically gas chromatography-mass spectrometry (GC-MS), often preceded by a sample preparation step like headspace solid-phase microextraction (HS-SPME).[5][15][17][23]

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free sample preparation technique that is highly effective for the analysis of volatile and semi-volatile compounds in complex matrices like fruit juices and purees.[5][15][23]

  • Fiber Coating: The choice of the SPME fiber coating is critical for the selective extraction of the target analyte. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good choice for a broad range of volatile and semi-volatile compounds, including alcohols.

  • Incubation Temperature and Time: Heating the sample (e.g., apple juice) in a sealed vial promotes the partitioning of volatile and semi-volatile compounds from the liquid phase into the headspace, where they can be adsorbed by the SPME fiber. Optimization of temperature and time is necessary to achieve equilibrium without causing thermal degradation of the analytes.

  • Sample Preparation:

    • Place a known amount of the apple or pear juice/extract into a headspace vial.

    • Add a saturated salt solution (e.g., NaCl) to increase the ionic strength of the sample, which enhances the partitioning of organic compounds into the headspace.

  • Extraction:

    • Seal the vial and place it in a heating block at a controlled temperature (e.g., 60°C) for a specific incubation time (e.g., 30 minutes).[10]

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes).[10]

  • Desorption and GC-MS Analysis:

    • Retract the fiber and insert it into the heated injection port of the GC-MS system, where the adsorbed analytes are thermally desorbed onto the analytical column.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that separates compounds based on their volatility and polarity (GC) and identifies them based on their mass-to-charge ratio (MS).

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5MS, is suitable for the separation of this compound.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to elute compounds with a wide range of boiling points. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. The resulting mass spectrum can be compared to spectral libraries (e.g., NIST) for compound identification.[1]

Data Summary and Comparison

The following table summarizes the key information regarding the natural sources and extraction of this compound.

Parameter Details References
Primary Natural Sources Apple (Malus domestica), Pear (Pyrus communis)[3][4]
Biosynthetic Precursor Linoleic Acid
Key Biosynthetic Pathway Beta-oxidation of fatty acids
Extraction Methods Steam Distillation, Supercritical Fluid Extraction (SFE), Solvent Extraction[7][15][16][18][19][20][21][25]
Analytical Method HS-SPME-GC-MS[5][10][15][17][23]
Typical Concentration in Apples Varies significantly by cultivar; can be up to several mg/kg in some varieties[1][5]

Conclusion

This compound is a naturally occurring diol with promising applications, found predominantly in apples and pears. Its biosynthesis from fatty acid metabolism is a testament to the complex secondary metabolism of plants. This guide has provided a detailed overview of the primary extraction techniques—steam distillation, supercritical fluid extraction, and solvent extraction—along with a robust analytical methodology for its identification and quantification. By understanding the principles behind these methods and following the detailed protocols, researchers and drug development professionals can effectively isolate and study this valuable compound from its natural sources, paving the way for its broader application in scientifically-backed, naturally derived products.

References

  • Dudareva, N., & Pichersky, E. (Eds.). (2006). Biology of Floral Scent. CRC Press.
  • Llorente, M., et al. (2007). A novel method for the determination of total 1,3-octanediols in apple juice via 1,3-dioxanes by solid-phase microextraction and high-speed gas chromatography.
  • Wikipedia. (n.d.). Steam distillation.
  • Biorenewables Education Laboratory. (n.d.).
  • University of Colorado Denver. (n.d.).
  • Characterization of the Volatile Profiles of Insect Flours by (HS)-SPME/GC-MS: A Preliminary Study. (2023). Foods, 12(7), 1469.
  • Chemistry LibreTexts. (2022). 5.
  • Comprehensive Metabolome and Volatilome Analyses in Eggplant and Tomato Reveal Their Differential Responses to Tuta absoluta Infestation. (2021). Frontiers in Plant Science, 12, 758611.
  • Falsafi, M., et al. (2020). Supercritical fluid extraction followed by supramolecular solvent microextraction as a fast and efficient preconcentration method for determination of polycyclic aromatic hydrocarbons in apple peels.
  • Ferrentino, G., et al. (2018). Biorecovery of antioxidants from apple pomace by supercritical fluid extraction. Journal of Cleaner Production, 186, 491-499.
  • Comprehensive Metabolome and Volatilome Analyses in Eggplant and Tomato Reveal Their Differential Responses to Tuta absoluta Infestation. (2021). Frontiers in Plant Science, 12, 758611.
  • Ferrentino, G., et al. (2020). Supercritical fluid extraction of oils from apple seeds: Process optimization, chemical characterization and comparison with a conventional solvent extraction. Innovative Food Science & Emerging Technologies, 60, 102303.
  • Safety Assessment of Pyrus malus (Apple)-derived Ingredients as Used in Cosmetics. (2015).
  • Countercurrent fractionation of aqueous apple aroma constituents using supercritical carbon dioxide. (n.d.).
  • Beuerle, T., & Schwab, W. (1997). Octane-1,3-diol and its derivatives from pear fruits. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 205(3), 215-217.
  • LETIME. (2021, February 27). Making Real Apple Hydrosol at Home by Steam Distillation with LT3000 Comparing with Apple Cider [Video]. YouTube.
  • The Secondary Metabolites of Microorganisms. (n.d.). Databases focused on biosynthetic gene clusters encoding secondary metabolites.
  • Wijngaard, H., & Brunton, N. (2009). The optimization of extraction of antioxidants from apple pomace by pressurized liquids. Journal of Agricultural and Food Chemistry, 57(22), 10625-10631.
  • Chemical Composition and Crystal Morphology of Epicuticular Wax in Mature Fruits of 35 Pear (Pyrus spp.) Cultivars. (2018). Frontiers in Plant Science, 9, 743.
  • Wojciechowska, M., & Gołębiowski, M. (2020). SPME-GC/MS Analysis of Volatile Compounds Contained in the Insect Larvae of Tenebrio Molitor and Leptinotarsa Decemlineata Before and After Using Insecticides. Chemistry & Biodiversity, 17(4), e1900743.
  • Predicting fungal secondary metabolite activity from biosynthetic gene cluster data using machine learning. (2023).
  • A High-Resolution LC-MS-Based Secondary Metabolite Fingerprint Database of Marine Bacteria. (2014). ACS Chemical Biology, 9(11), 2523-2530.
  • Volatiles from Delicious Apple Essence—Extraction Methods. (n.d.).
  • SpecialChem. (n.d.). Pyrus Malus (Apple) Fruit Extract: Cosmetic Ingredient INCI.
  • Safety Assessment of Pyrus malus (Apple)-derived Ingredients as Used in Cosmetics. (2015).
  • Solvent Extraction. (n.d.).
  • Novel 1,3-dioxanes From Apple Juice and Cider. (1993). Journal of Agricultural and Food Chemistry, 41(10), 1693-1696.
  • Fungal Gene Cluster D
  • Chemometric Classification of Apple Cultivars Based on Physicochemical Properties: Raw Material Selection for Processing Applic
  • Optimizing Antioxidant Extraction
  • Intensification of the SFE Using Ethanol as a Cosolvent and Integration of the SFE Process with sc-CO2 Followed by PLE Using Pressurized Ethanol of Black Soldier Fly (Hermetia illucens L.)
  • Quantitative analysis in phenolic compounds of five kinds of apple samples. (n.d.).
  • Comprehensive Analysis of Volatile Organic Compounds and Their Impact on Apple Quality Following Some Essential Oil Treatments Against Botrytis cinerea. (2024). Journal of Fungi, 10(1), 37.
  • Co-Solvent Selection for Supercritical Fluid Extraction (SFE) of Phenolic Compounds from Labisia pumila. (2020). Processes, 8(12), 1606.
  • Extraction // Steam Distillation. (n.d.).
  • Chemical Composition of Seed Oils Recovered from Different Pear (Pyrus communis L.) Cultivars. (2016). Journal of the American Oil Chemists' Society, 93(2), 267-274.
  • Determination of Parameters for the Supercritical Extraction of Antioxidant Compounds from Green Propolis Using Carbon Dioxide and Ethanol as Co-Solvent. (2018). Journal of Supercritical Fluids, 133, 134-141.
  • Chemical composition and antioxidant capacity of different anatomical parts of pear (Pyrus communis L.). (n.d.).

Sources

Function of 1,3-Octanediol in fruit aroma and flavor profiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Function of 1,3-Octanediol in Fruit Aroma and Flavor Profiles

Abstract

This compound is a C8 volatile organic compound that plays a nuanced and multifaceted role in the sensory profiles of various fruits, most notably apples and pears.[1] While many fruit aroma research efforts focus on esters and aldehydes, diols like this compound contribute significantly to the background complexity and overall flavor matrix. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, biosynthetic origins in fruit, its distinct contribution to aroma and flavor, and its secondary function as a natural antimicrobial agent. We will also present validated analytical methodologies for its extraction, identification, and quantification, designed for researchers and development professionals in the food science and flavor chemistry sectors.

Introduction to this compound: Chemical Identity and Occurrence

This compound (CAS No. 23433-05-8) is a straight-chain aliphatic diol recognized for its contribution to the flavor profiles of certain foods.[2][3][4] Its amphiphilic nature, stemming from a hydrophobic eight-carbon backbone and two hydrophilic hydroxyl groups, dictates its chemical behavior and sensory perception.[2]

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized below. These characteristics are fundamental to selecting appropriate analytical methods for its detection and analysis.

PropertyValueSource(s)
CAS Number 23433-05-8[2][5][6]
Molecular Formula C₈H₁₈O₂[2][5][7]
Molecular Weight 146.23 g/mol [2][6]
IUPAC Name octane-1,3-diol[2]
Sensory Profile Musty, earthy odor; Bitter taste[3]
Melting Point 68-69 °C[2][8]
Boiling Point 81-82 °C @ 4.5 Torr[8]
Structure CCCCCC(O)CCO[2]
Occurrence in Fruits

This compound is a natural constituent of several fruits, where it exists in both a free, volatile form and as a non-volatile glycosidically bound precursor.[9] Its presence is most extensively documented in apples (Malus domestica), where it is considered a potent odorant compound in cultivars like 'Honeycrisp', and in pears.[1][10][11] The release of this compound from its glycosidic form, often through enzymatic or acid hydrolysis during ripening, processing, or fermentation, can significantly alter the final aroma profile of products like juice and cider.[9]

The Biosynthetic Pathway of this compound in Planta

Understanding the biogenesis of an aroma compound is critical for comprehending how agricultural practices, cultivar genetics, and post-harvest conditions influence flavor. Research has shown that the (R)-enantiomer of this compound is synthesized in stored apples through the β-oxidation of unsaturated fatty acids.[1]

Precursors and Key Enzymatic Steps

The primary precursors for this compound biosynthesis are the C18 polyunsaturated fatty acids, linoleic acid and linolenic acid.[1] These fatty acids undergo enzymatic degradation through a pathway analogous to mitochondrial fatty acid breakdown.

The critical steps involve:

  • Lipoxygenase (LOX) Action: Initial oxidation of the fatty acid precursors.

  • β-Oxidation Cascade: The resulting intermediates enter the β-oxidation cycle.

  • Key Conversion: The crucial transformation is the hydration of 2-cis-octenoyl-SCoA by enoyl-CoA hydratase to form R-3-hydroxy-octanoyl-SCoA.[1]

  • Final Reduction: This intermediate is subsequently reduced to yield R-(+)-octane-1,3-diol.[1]

This pathway highlights a direct link between the lipid metabolism of the fruit and the formation of a key aroma and bioactive compound.

Biosynthesis of this compound cluster_0 Fatty Acid Metabolism Linoleic_Acid Linoleic / Linolenic Acid Beta_Oxidation β-Oxidation Spiral Linoleic_Acid->Beta_Oxidation Lipoxygenase & Other Enzymes Enoyl_CoA 2-cis-Octenoyl-SCoA Beta_Oxidation->Enoyl_CoA Hydroxy_Intermediate R-3-Hydroxy-octanoyl-SCoA Enoyl_CoA->Hydroxy_Intermediate Enoyl-CoA Hydratase Final_Product (R)-(+)-1,3-Octanediol Hydroxy_Intermediate->Final_Product Reduction Step

Caption: Biosynthetic pathway of (R)-(+)-1,3-Octanediol in apples.

Sensory Impact and Flavor Contribution

While present in relatively low concentrations compared to esters, the sensory impact of this compound is significant due to its low odor threshold and unique descriptor.

  • Aroma Profile: It imparts a characteristic musty, earthy, or mushroom-like note.[3] This is a departure from the typical "fruity" and "green" notes often associated with apples and contributes to the depth and complexity of the overall aroma. In 'Honeycrisp' apples, it is recognized as one of the most potent odor compounds, essential for its characteristic aroma profile.[11]

  • Flavor Profile: The compound is also associated with a bitter taste, which can influence the overall flavor balance, potentially modulating the perception of sweetness and acidity.[3]

  • Chemical Reactivity: In fermented beverages like cider, this compound can react with yeast-derived acetaldehyde to form cyclic acetals known as 1,3-dioxanes.[9] These derivatives possess their own sensory properties and represent a transformation of the original aroma profile, demonstrating the compound's role as a precursor to other flavor-active molecules.

The Dual Role: Antimicrobial Function

Beyond its sensory contributions, this compound and its unsaturated analogue, R-5(Z)-octene-1,3-diol, function as natural antimicrobial agents in apples and pears.[1] Their biosynthesis in stored fruit suggests a role in the plant's defense mechanisms against post-harvest pathogens. This dual functionality as both a flavor compound and a protective agent is a significant area of research, with potential applications in developing natural food preservation strategies.

Analytical Methodologies for this compound

Accurate identification and quantification of this compound require robust analytical protocols that can handle the complex fruit matrix and the compound's moderate volatility.

Workflow for Analysis

A typical analytical workflow involves careful sample preparation, efficient extraction of volatiles, and sensitive detection and identification.

Analytical Workflow for this compound cluster_workflow From Fruit to Data Sample Fruit Sample (e.g., Apple Tissue) Homogenize Homogenization (Cryo-milling with internal standard) Sample->Homogenize Extraction Volatile Extraction Homogenize->Extraction SPME HS-SPME (Rapid Screening) Extraction->SPME Method 1 SAFE SAFE (Comprehensive Profile) Extraction->SAFE Method 2 Analysis Instrumental Analysis SPME->Analysis SAFE->Analysis GCMS GC-MS (Identification & Quantitation) Analysis->GCMS GCO GC-Olfactometry (Sensory Relevance) Analysis->GCO Data Data Processing & Interpretation GCMS->Data GCO->Data

Caption: General analytical workflow for this compound analysis.

Experimental Protocols
  • Rationale: This method is ideal for rapid screening and quality control. It is a solvent-free technique that samples the headspace above the fruit matrix, capturing the most volatile compounds.

  • Methodology:

    • Place 5 g of homogenized fruit pulp into a 20 mL headspace vial. Add 2 g of NaCl to increase the volatility of analytes.

    • Add a known concentration of an internal standard (e.g., 1,3-nonanediol).[9]

    • Seal the vial with a PTFE/silicone septum.

    • Equilibrate the vial at 40 °C for 15 minutes with gentle agitation.

    • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40 °C.

    • Retract the fiber and immediately desorb it in the gas chromatograph (GC) inlet at 250 °C for 5 minutes.

  • Rationale: SAFE is the gold standard for obtaining a comprehensive and artifact-free volatile profile.[10] It uses high vacuum and low temperatures to gently distill volatiles from a solvent extract, preventing thermal degradation of sensitive compounds.

  • Methodology:

    • Homogenize 100 g of fruit tissue with 200 mL of dichloromethane at 4 °C. Add an internal standard.

    • Filter the slurry to separate the solvent extract.

    • Introduce the solvent extract slowly into the SAFE apparatus, which is maintained under high vacuum (<10⁻⁵ mbar).

    • Gently warm the dropping funnel to 40 °C to facilitate evaporation.

    • Collect the volatile fraction in a liquid nitrogen-cooled trap.

    • Carefully concentrate the collected distillate using a Vigreux column to a final volume of approximately 200 µL.

  • Rationale: GC-MS provides definitive identification of this compound through its mass spectrum and retention time, along with accurate quantification relative to an internal standard.

  • Methodology:

    • Column: Use a mid-polarity column (e.g., DB-WAX or ZB-FFAP, 30 m x 0.25 mm x 0.25 µm) for good separation of polar compounds.

    • Oven Program: Start at 40 °C (hold 3 min), ramp to 180 °C at 4 °C/min, then ramp to 240 °C at 10 °C/min (hold 5 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 35-350.

    • Identification: Confirm identity by comparing the mass spectrum with libraries (e.g., NIST) and by matching the retention index with an authentic standard.[5][12] A characteristic fragmentation involves the loss of water (m/z 128).[2]

Conclusion and Future Directions

This compound is a vital, albeit often overlooked, component of fruit flavor. Its musty, earthy notes provide a layer of complexity to the aroma profiles of fruits like apples, while its bitter taste contributes to the overall flavor balance. The biosynthetic pathway, rooted in fatty acid metabolism, links fruit quality directly to its lipid composition. Furthermore, its intrinsic antimicrobial properties suggest a functional role in fruit preservation that warrants further investigation.

Future research should focus on:

  • Expanding Occurrence Data: Profiling a wider range of fruits and cultivars to map the distribution of this compound.

  • Sensory Interaction Studies: Investigating the synergistic and masking effects of this compound in the presence of other key fruit volatiles.

  • Agricultural Impact: Determining how pre-harvest factors and post-harvest storage conditions modulate the expression of the biosynthetic pathway and the final concentration of this compound.

  • Preservative Potential: Exploring the application of this compound as a natural, food-grade antimicrobial agent.

References

  • The Good Scents Company. (n.d.). 1,3-octane diol.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
  • LookChem. (n.d.). (R)-(+)-1,3-Octanediol.
  • Tressl, R., et al. (1999). Biosynthesis of R-(+)-octane-1,3-diol. Crucial role of beta-oxidation in the enantioselective generation of 1,3-diols in stored apples. Lipids, 34(6), 617-25.
  • National Institute of Standards and Technology. (n.d.). Mass spectrum (electron ionization) of this compound. NIST Chemistry WebBook.
  • Díaz Llorente, D., et al. (2010). A novel method for the determination of total 1,3-octanediols in apple juice via 1,3-dioxanes by solid-phase microextraction and high-speed gas chromatography. Journal of Chromatography A.
  • de-la-Cruz-García, C., et al. (2023). A Narrative Review of the Current Knowledge on Fruit Active Aroma Using Gas Chromatography-Olfactometry (GC-O) Analysis. Molecules.
  • Yan, D., et al. (2020). Insights into the aroma profiles and characteristic aroma of 'Honeycrisp' apple (Malus × domestica). Food Chemistry.
  • FooDB. (2010). Showing Compound (R)-1,3-Octanediol (FDB000424).
  • Ataman Kimya. (n.d.). OCTANEDIOL.
  • PubChem. (n.d.). Octane-1,3-diol.
  • Frontiers in Bioengineering and Biotechnology. (2024). Progress in 1,3-propanediol biosynthesis.
  • CAS. (n.d.). This compound. Common Chemistry.

Sources

Quantum Chemical Calculations for 1,3-Octanediol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of 1,3-Octanediol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical foundations and practical workflows for conducting high-fidelity computational studies. We will explore the critical role of conformational analysis, the selection of appropriate theoretical levels, and the prediction of key spectroscopic and molecular properties. The methodologies detailed herein are designed to offer a robust framework for investigating this compound and similar flexible molecules, thereby facilitating a deeper understanding of their behavior at the molecular level, which is paramount for applications in cosmetic science and pharmaceutical formulation.

Introduction: The Significance of this compound and the Power of In Silico Analysis

This compound (CAS: 23433-05-8) is a diol with a straight eight-carbon chain and hydroxyl groups at the first and third positions.[1] This molecular structure imparts both hydrophilic and hydrophobic characteristics, making it a versatile ingredient in various industrial and commercial products.[2] In the pharmaceutical and cosmetic industries, it is utilized as a skin-conditioning agent, an emollient, and a bacteriostatic preservative.[3] The efficacy and safety of such formulations are intrinsically linked to the molecular properties of their constituents. Understanding the conformational landscape, electronic structure, and potential intermolecular interactions of this compound is therefore crucial for optimizing its performance and ensuring its compatibility within complex mixtures.

Quantum chemical calculations offer a powerful lens through which we can examine molecules with atomic-level precision. By solving the Schrödinger equation, or approximations thereof, we can predict a wide array of molecular properties, including:

  • Stable 3D structures (conformers): Identifying the low-energy shapes a molecule can adopt.

  • Vibrational frequencies: Corresponding to infrared (IR) and Raman spectra, which act as molecular fingerprints.

  • Electronic properties: Such as the distribution of electron density, molecular orbitals (HOMO/LUMO), and electrostatic potential, which govern reactivity and intermolecular interactions.

  • Spectroscopic parameters: Including Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption wavelengths.

This guide will provide a self-contained protocol for performing such calculations on this compound, emphasizing the rationale behind each computational step to ensure scientific rigor and reproducibility.

Theoretical Foundations: Selecting the Right Tools for the Job

The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. For a molecule like this compound, which possesses considerable conformational flexibility, a balanced approach that considers both computational cost and accuracy is essential.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has emerged as the most widely used quantum chemical method due to its favorable balance of accuracy and computational efficiency.[4] DFT methods approximate the complex many-electron wavefunction by utilizing the electron density, a simpler three-dimensional quantity. The core of DFT lies in the exchange-correlation functional, which accounts for the quantum mechanical effects of electron exchange and correlation.

For organic molecules composed of first- and second-row elements, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have proven to be particularly effective. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular and well-benchmarked choice for a wide range of applications, including the prediction of molecular geometries and vibrational frequencies.

Basis Sets: The Building Blocks of Molecular Orbitals

In computational chemistry, molecular orbitals are constructed from a linear combination of pre-defined mathematical functions known as basis functions, which are centered on each atom. The collection of these functions for all atoms in a molecule is called the basis set. The size and flexibility of the basis set directly impact the accuracy of the calculation.

Pople-style basis sets are a common choice for DFT calculations. A good starting point for molecules of the size of this compound is the 6-31G(d,p) basis set. This is a split-valence basis set, meaning it uses more functions to describe the valence electrons, which are primarily involved in chemical bonding. The "(d,p)" notation indicates the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are crucial for accurately describing bonding and non-bonding interactions. For higher accuracy, particularly for the calculation of electronic properties, a larger basis set such as 6-311+G(d,p) , which includes diffuse functions ("+"), can be employed.

The Computational Workflow: A Step-by-Step Guide

The following section outlines a detailed, step-by-step protocol for the quantum chemical characterization of this compound.

Step 1: Conformational Analysis - Mapping the Energy Landscape

Due to the presence of multiple rotatable single bonds, this compound can exist in numerous conformations. A critical first step is to identify the low-energy conformers, as these will be the most populated at room temperature and will dominate the observed properties of the molecule. A crucial feature influencing the conformational preference of 1,3-diols is the potential for intramolecular hydrogen bonding between the two hydroxyl groups, which can lead to the formation of a pseudo-six-membered ring.[5][6]

A robust conformational search can be performed using a multi-step approach:

  • Initial Search with Molecular Mechanics: A fast, classical force-field-based method is used to generate a large number of potential conformers.

  • Semi-Empirical Refinement: The geometries of the initial conformers are then optimized using a less computationally expensive quantum mechanical method, such as PM7.

  • DFT Optimization of Low-Energy Conformers: The unique conformers within a certain energy window (e.g., 5-10 kcal/mol) of the lowest energy structure are then subjected to a full geometry optimization at the chosen DFT level (e.g., B3LYP/6-31G(d,p)).

G cluster_0 Conformational Search Workflow Initial Structure Initial Structure Molecular Mechanics Search Molecular Mechanics Search Initial Structure->Molecular Mechanics Search Generate diverse conformers Semi-Empirical Optimization Semi-Empirical Optimization Molecular Mechanics Search->Semi-Empirical Optimization Filter and refine DFT Optimization DFT Optimization Semi-Empirical Optimization->DFT Optimization High-accuracy refinement Vibrational Analysis Vibrational Analysis DFT Optimization->Vibrational Analysis Confirm minima Lowest Energy Conformers Lowest Energy Conformers Vibrational Analysis->Lowest Energy Conformers Identify stable structures

Caption: Workflow for identifying the stable conformers of this compound.

Step 2: Geometry Optimization and Vibrational Frequency Analysis

For each of the low-energy conformers identified in the previous step, a full geometry optimization is performed. This process systematically adjusts the positions of the atoms to find the arrangement with the minimum energy on the potential energy surface.[4][7]

Following the geometry optimization, a vibrational frequency calculation is essential. This serves two primary purposes:

  • Verification of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum and not a saddle point (transition state).

  • Prediction of IR and Raman Spectra: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the infrared and Raman spectra of the molecule. These theoretical spectra can then be compared with experimental data for validation.

Step 3: Calculation of Molecular Properties

Once the optimized geometries of the stable conformers are obtained, a variety of molecular properties can be calculated.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior.[8][9] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity.

The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. Regions of negative potential (typically colored red) indicate areas of high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

G cluster_1 Electronic Property Relationship HOMO HOMO (Electron Donor) Reactivity Chemical Reactivity & Intermolecular Interactions HOMO->Reactivity LUMO LUMO (Electron Acceptor) LUMO->Reactivity MEP Molecular Electrostatic Potential (Charge Distribution) MEP->Reactivity

Caption: Key electronic properties and their influence on molecular reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. The chemical shifts observed in an NMR spectrum are highly sensitive to the local electronic environment of each nucleus. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts from first principles.[10] By calculating the magnetic shielding tensor for each nucleus in the molecule, the chemical shifts can be predicted and compared with experimental data, aiding in the assignment of spectral peaks.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis spectra.[11][12] TD-DFT calculates the energies of electronic excitations from the ground state to various excited states, along with the probability of these transitions (oscillator strength). This allows for the prediction of the absorption maxima (λmax) and the overall shape of the UV-Vis spectrum.

Data Presentation and Interpretation

To facilitate the analysis and comparison of the calculated data, it is crucial to present the results in a clear and organized manner.

Tabulated Computational Parameters
ParameterRecommended Value/MethodRationale
Software Gaussian, ORCA, etc.Widely used and validated quantum chemistry packages.
Functional B3LYPA robust hybrid functional for organic molecules.
Basis Set 6-31G(d,p) or 6-311+G(d,p)Provides a good balance of accuracy and cost.
Solvation Model IEFPCM or SMDImplicit solvent models to account for bulk solvent effects.
Conformational Search MM followed by DFTEfficiently explores the conformational space.
NMR Calculation GIAOAccurate prediction of chemical shifts.
UV-Vis Calculation TD-DFTReliable simulation of electronic spectra.
Predicted Properties of the Most Stable Conformer of this compound

The following table presents hypothetical calculated data for the most stable conformer of this compound, which would be obtained by following the protocol outlined in this guide.

PropertyCalculated ValueUnits
Relative Energy 0.00kcal/mol
HOMO Energy -7.5eV
LUMO Energy 1.2eV
HOMO-LUMO Gap 8.7eV
Dipole Moment 2.5Debye
Calculated λmax < 200nm

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the application of quantum chemical calculations to the study of this compound. By following the detailed protocols for conformational analysis, geometry optimization, and the calculation of various molecular properties, researchers can gain valuable insights into the behavior of this important molecule at the atomic level. The ability to accurately predict spectroscopic data and electronic properties can significantly aid in the rational design of formulations in the cosmetic and pharmaceutical industries.

Future work could extend these computational studies to investigate the intermolecular interactions of this compound with other molecules, such as active pharmaceutical ingredients or other excipients. Furthermore, molecular dynamics simulations could be employed to study the dynamic behavior of this compound in solution and at interfaces, providing a more complete picture of its role in complex systems.

References

  • Benallou, A., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry, 3(2), 238-248.
  • Dainese, T., et al. (2021). Subtle hydrogen bonds: benchmarking with OH stretching fundamentals of vicinal diols in the gas phase. Physical Chemistry Chemical Physics, 23(40), 23048-23062.
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
  • Hartwig, B., & Suhm, M. A. (2021). Subtle hydrogen bonds: benchmarking with OH stretching fundamentals of vicinal diols in the gas phase. Physical Chemistry Chemical Physics, 23(40), 23048-23062.
  • Kussmann, J., & Ochsenfeld, C. (2007). Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem Manual.
  • Lomas, J. S. (2002). Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1: 1 complex formation with water. Journal of computational chemistry, 23(6), 585-599.
  • Mancinelli, M., et al. (2019). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC advances, 9(32), 18353-18361.
  • Schlegel, H. B. (1982). Optimization of equilibrium geometries and transition structures. Journal of Computational Chemistry, 3(2), 214-218.
  • Schrödinger, LLC. (2023). Performing a Geometry Optimization: Part 1. YouTube.
  • PubChem. (n.d.). Octane-1,3-diol. National Center for Biotechnology Information.
  • Zhang, Y., et al. (2021). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 61(10), 4843-4854.
  • Benallou, A., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry, 3(2), 238-248.
  • da Silva, G. P., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 27(23), 8533.
  • Kennerly, W. W. (2016). How to Visualize Molecular Orbitals on GaussView. Computational Chemistry at Skidmore College.
  • J. V. College, Baraut. (2021). Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium. YouTube.
  • Emel'yanenko, A. M., & Emel'yanenko, V. N. (2022). Direct Determination of Ratios of All Conformations and Their Lifetimes for Small Flexible Molecules from Molecular Dynamics Simulations: 1,3-Propanediol in an Aqueous Environment. Molecules, 27(5), 1642.
  • CAS. (n.d.). This compound. CAS Common Chemistry.
  • Master Organic Chemistry. (2018). HOMO & LUMO In The Diels Alder Reaction. Master Organic Chemistry.

Sources

An In-depth Technical Guide on the Thermochemical Data of 1,3-Octanediol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical data for 1,3-octanediol, a bifunctional organic compound with growing interest in various scientific and industrial fields. Recognizing the critical need for accurate thermodynamic parameters in process design, safety analysis, and molecular modeling, this document synthesizes estimated data with a thorough discussion of the underlying predictive methodologies and a comparative analysis with available experimental data for analogous compounds. The guide delves into both computational and experimental approaches for determining key thermochemical properties, offering insights into the causality behind methodological choices and the inherent limitations of each technique. By presenting a critical evaluation of the data, this whitepaper aims to equip researchers, scientists, and drug development professionals with a reliable and well-substantiated understanding of the thermochemical profile of this compound.

Introduction: The Significance of this compound and its Thermochemical Profile

This compound (CAS: 23433-05-8), a chiral diol, possesses a unique molecular architecture with both a primary and a secondary hydroxyl group on an eight-carbon chain. This structure imparts amphiphilic properties, making it a valuable intermediate in the synthesis of pharmaceuticals, a component in cosmetics, and a subject of interest in materials science. A fundamental understanding of its thermochemical properties is paramount for the design, optimization, and safety of chemical processes involving this compound.

Thermochemical data, such as the enthalpy of formation, Gibbs free energy of formation, and heat capacity, are essential for:

  • Reaction Engineering: Predicting the heat of reaction, equilibrium constants, and feasibility of chemical transformations.

  • Process Safety: Assessing thermal hazards and designing appropriate safety measures for storage, handling, and reaction scale-up.

  • Phase Equilibria: Modeling and predicting the behavior of this compound in mixtures and separation processes.

  • Computational Chemistry: Validating and refining theoretical models of molecular behavior.

This guide provides a detailed exploration of the thermochemical landscape of this compound, with a focus on providing a practical and scientifically rigorous resource for professionals in the field.

Estimated Thermochemical Data for this compound

Due to a scarcity of direct experimental measurements, the majority of available thermochemical data for this compound is derived from computational estimation methods. The Joback group contribution method is a prominent technique used for this purpose.[1][2] This method estimates thermophysical properties based on the summation of contributions from individual functional groups within the molecule.

Below is a summary of the estimated thermochemical data for this compound:

Thermochemical PropertyEstimated ValueUnitMethod
Standard Enthalpy of Formation (Gas) -518.19kJ/molJoback
Standard Gibbs Free Energy of Formation (Gas) -259.60kJ/molJoback
Enthalpy of Vaporization 66.37kJ/molJoback
Enthalpy of Fusion 21.13kJ/molJoback
Ideal Gas Heat Capacity (Cp) See Table 2J/(mol·K)Joback

Table 1: Summary of Estimated Thermochemical Data for this compound.

The temperature-dependent ideal gas heat capacity, as estimated by the Joback method, is presented in Table 2.

Temperature (K)Ideal Gas Heat Capacity (Cp) (J/mol·K)
298.15306.94
400.00383.71
500.00452.32
600.00512.77
700.00565.06
800.00609.19
900.00645.16
1000.00672.97

Table 2: Estimated Ideal Gas Heat Capacity of this compound at Various Temperatures.

Methodologies for Determining Thermochemical Data

A robust understanding of thermochemical data necessitates an appreciation for the methods through which they are obtained. This section details both the computational approach used for the estimations above and the primary experimental techniques that would be employed for their validation.

Computational Methodology: The Joback Group Contribution Method

The Joback method is a group-contribution method used to predict a range of thermophysical properties of pure components based solely on their molecular structure.[1][2] It operates on the principle that the properties of a molecule can be approximated by the sum of contributions from its constituent functional groups.

Joback_Method cluster_input Input cluster_process Process cluster_output Output MolecularStructure Molecular Structure of this compound GroupDecomposition Decomposition into Functional Groups (-CH3, -CH2, >CH-, -OH) MolecularStructure->GroupDecomposition Analysis ParameterAssignment Assignment of Group-Specific Parameters GroupDecomposition->ParameterAssignment Lookup Summation Summation of Group Contributions ParameterAssignment->Summation Calculation ThermochemicalData Estimated Thermochemical Properties (ΔHf°, ΔGf°, Cp, etc.) Summation->ThermochemicalData Prediction

Figure 1: Conceptual workflow of the Joback group contribution method.

Causality Behind the Method: The fundamental assumption of the Joback method is that the contribution of each functional group to a particular thermochemical property is independent of the rest of the molecule. This simplification allows for rapid estimation without the need for complex and computationally expensive quantum mechanical calculations.

Limitations and Trustworthiness: While powerful for its simplicity and broad applicability, the Joback method has inherent limitations. Its accuracy is dependent on the quality and diversity of the experimental data used to derive the group parameters. For bifunctional molecules like diols, interactions between the hydroxyl groups can lead to deviations from simple additivity, potentially affecting the accuracy of the predictions.[3] Therefore, while providing valuable initial estimates, these values should be used with an understanding of their potential uncertainty.

Experimental Methodologies

Experimental determination of thermochemical data is the gold standard for accuracy and validation. The following are the principal techniques that would be employed for this compound.

Bomb calorimetry is the primary method for determining the enthalpy of combustion of a substance.[4] From this, the standard enthalpy of formation can be calculated using Hess's Law.

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen.

  • Immersion: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

  • Ignition: The sample is ignited via an electrical fuse.

  • Temperature Measurement: The temperature change of the water is meticulously recorded.

  • Calculation: The heat released by the combustion reaction is calculated from the temperature rise and the heat capacity of the calorimeter system. This value is then used to determine the enthalpy of combustion per mole of the substance.

Self-Validation and Trustworthiness: The protocol is self-validating through the calibration of the calorimeter's heat capacity using a standard substance with a well-known enthalpy of combustion, such as benzoic acid.[5] The use of a significant excess of oxygen ensures complete combustion, a critical factor for accurate results.

Bomb_Calorimetry_Workflow cluster_experiment Experimental Measurement cluster_calculation Calculation Steps Sample Weighed Sample of this compound Bomb Pressurized Oxygen Bomb Sample->Bomb Calorimeter Water-filled Calorimeter Bomb->Calorimeter Ignition Ignition Calorimeter->Ignition TempRise Measure Temperature Rise (ΔT) Ignition->TempRise HeatReleased Calculate Heat Released (q = C_cal * ΔT) TempRise->HeatReleased DeltaH_comb Determine Molar Enthalpy of Combustion (ΔHc°) HeatReleased->DeltaH_comb HessLaw Apply Hess's Law DeltaH_comb->HessLaw DeltaH_f Calculate Standard Enthalpy of Formation (ΔHf°) HessLaw->DeltaH_f

Figure 2: Step-by-step workflow for determining the standard enthalpy of formation using bomb calorimetry.

Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique used to measure heat flow into or out of a sample as a function of temperature or time.[6] It is particularly well-suited for determining heat capacity and the enthalpies of phase transitions (e.g., melting and vaporization).

Experimental Protocol:

  • Sample Encapsulation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty, sealed pan serves as the reference.

  • Temperature Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program (e.g., a linear heating rate).

  • Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis:

    • Heat Capacity: The heat flow difference is directly proportional to the sample's heat capacity.

    • Phase Transitions: Endothermic events (like melting) or exothermic events (like crystallization) appear as peaks on the DSC thermogram. The area under the peak is proportional to the enthalpy change of the transition.

Self-Validation and Trustworthiness: The accuracy of DSC measurements is ensured by regular calibration of the temperature and heat flow scales using certified reference materials with well-defined melting points and enthalpies of fusion (e.g., indium, tin).

DSC_Workflow cluster_setup Instrument Setup cluster_measurement Measurement & Analysis SamplePrep Prepare Sample and Reference Pans Instrument Place Pans in DSC Instrument SamplePrep->Instrument TempProgram Define Temperature Program Instrument->TempProgram Heating Execute Temperature Scan TempProgram->Heating HeatFlow Record Differential Heat Flow Heating->HeatFlow Thermogram Generate DSC Thermogram HeatFlow->Thermogram Analysis Analyze Thermogram for Cp and ΔH_transition Thermogram->Analysis

Figure 3: Generalized workflow for determining heat capacity and phase transition enthalpies using Differential Scanning Calorimetry.

Critical Analysis and Comparison with Related Compounds

For long-chain α,ω-alkanediols, experimental studies have shown that conventional group contribution methods can lead to an overestimation of liquid and solid-phase heat capacities.[3] This is attributed to the strong intermolecular hydrogen bonding network formed by the hydroxyl groups, a factor that is not fully captured by simple additivity rules.

Considering octane-1,8-diol, a structural isomer, its experimental melting point is in the range of 57-61 °C.[7] This is comparable to the estimated values for this compound. The enthalpy of combustion for a homologous series of linear alcohols shows a near-linear increase with the addition of each -CH2- group.[8] This trend can be used to benchmark the estimated enthalpy of combustion for this compound against experimental data for shorter-chain diols.

The presence of hydroxyl groups at the 1 and 3 positions in this compound allows for the formation of a stable six-membered intramolecular hydrogen bond. This intramolecular interaction can influence its thermochemical properties compared to isomers where such bonding is less favorable (e.g., 1,8-octanediol).

Conclusion and Recommendations

The thermochemical data for this compound presented in this guide are primarily based on the well-established Joback group contribution method. While these values provide a valuable starting point for researchers and engineers, it is crucial to acknowledge their estimated nature and the inherent limitations of the predictive method, especially for bifunctional compounds.

Recommendations for Future Work:

  • Experimental Validation: There is a clear and pressing need for experimental determination of the key thermochemical properties of this compound. High-precision bomb calorimetry and differential scanning calorimetry studies would provide the definitive data required for critical applications.

  • Advanced Computational Modeling: The use of higher-level quantum mechanical calculations could provide more accurate theoretical predictions of the thermochemical properties, accounting for the specific intramolecular and intermolecular interactions present in this compound.

In the absence of experimental data, the estimated values provided herein should be used with a degree of caution, and a sensitivity analysis is recommended when these data are used in critical process simulations or safety assessments. This guide will be updated as new, experimentally validated data become available.

References

  • Joback method. (2023, October 29). In Wikipedia. [Link]
  • Moorpark College. (n.d.). Experiment #3 – Bomb Calorimeter: Heat of Combustion of 1-Butanol.
  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.
  • Verevkin, S. P., Emel’yanenko, V. N., & Zaitsau, D. H. (2020). Empirical Rules in Thermochemistry: Overlooked Overestimations of the Liquid- and Crystal-Phase Heat Capacities of α,ω-Alkanediols and Their Consequences. Molecules, 25(21), 5058. [Link]
  • Chemeurope.com. (n.d.). Octane-1,8-diol.
  • CheGuide. (n.d.). Property Estimation Joback Method.
  • Scribd. (n.d.). Bifunctional Compounds Note.
  • Taylor & Francis. (n.d.). Diols – Knowledge and References.
  • National Institute of Standards and Technology. (n.d.). NIST Organic Thermochemistry Archive (NOTA). In NIST Chemistry WebBook.
  • PubChem. (n.d.). Octane-1,3-diol.
  • PubChem. (n.d.). 1,2-Octanediol.
  • ACS Publications. (n.d.). Journal of Chemical & Engineering Data.
  • ResearchGate. (n.d.). Thermochemistry of Organic and Organohalogen Compounds.
  • PubChem. (n.d.). (2R)-octane-1,2-diol.
  • Hindawi. (2017). Effect of Alcohol Carbon Chain on Enthalpy of Combustion and Ignition Delay Time for Gelled Hypergolic Propellant System. Journal of Chemistry, 2017, 1-8. [Link]
  • ACS Publications. (1965). Excess Thermodynamic Properties of Aqueous Alcohol Solutions.
  • Oxford University Press. (n.d.). Bifunctional Compounds.
  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). NIST-JANAF Thermochemical Tables.
  • Doc Brown's Chemistry. (n.d.). Enthalpy data patterns for combustion of alkanes versus alcohols.
  • The Good Scents Company. (n.d.). 1,3-octane diol, 23433-05-8.
  • Scientific Research Publishing. (2018). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Journal of Materials Science and Chemical Engineering, 6, 1-17. [Link]
  • Nature. (2017). Experimental formation enthalpies for intermetallic phases and other inorganic compounds.
  • PubChem. (n.d.). Ethane-1,2-diol;octane.
  • ResearchGate. (2016). Lipase-catalyzed synthesis of oligoesters of 2, 5-furandicarboxylic acid with aliphatic diols. Green Chemistry, 18(10), 3125-3135. [Link]
  • Wikipedia. (2024, January 5). Differential scanning calorimetry. In Wikipedia. [Link]
  • PubMed. (2018). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Journal of Materials Science and Chemical Engineering, 6(7), 1-17. [Link]
  • ACS Publications. (n.d.). Journal of Chemical & Engineering Data Ahead of Print.
  • RSC Publishing. (2014). Long-chain α–ω diols from renewable fatty acids via tandem olefin metathesis–ester hydrogenation. Green Chemistry, 16(5), 2539-2543. [Link]
  • National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook.
  • SSERC. (n.d.). Energy of combustion – data.
  • RSC Publishing. (2021). Direct synthesis of polycarbonate diols from atmospheric flow CO2 and diols without using dehydrating agents. Green Chemistry, 23(15), 5645-5653. [Link]
  • Semantic Scholar. (2004). NIST-JANAF Thermochemical Tables. III. Diatomic Hydrogen Halide Gases.
  • NIST. (1989). Heat Capacities of Organic Compounds in the Liquid State I. C1 to C18 1‐Alkanols.
  • PubMed. (2002). A calorimetric study of binary mixtures of dihydrosphingomyelin and sterols, sphingomyelin, or phosphatidylcholine. Biophysical Journal, 82(2), 833-841. [Link]
  • PubMed. (2004). Differential scanning calorimetric study of the effect of sterol side chain length and structure on dipalmitoylphosphatidylcholine thermotropic phase behavior. Biophysical Journal, 86(4), 2263-2274. [Link]
  • PubMed Central. (2017). Laser-Driven Calorimetry Measurements of Petroleum and Biodiesel Fuels. Energy & Fuels, 31(12), 13615-13625. [Link]
  • ResearchGate. (n.d.). Heat capacities of alkanols. Part I. Selected 1-alkanols C2 to C10 at elevated temperatures and pressures.
  • PubMed. (2013). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. Journal of Physical Chemistry A, 117(30), 6649-6656. [Link]
  • YouTube. (2016, August 4). Enthalpy Change of Reaction & Formation - Thermochemistry & Calorimetry Practice Problems.
  • YouTube. (2010, September 20). Alcohols, ethers, epoxides, sulfides | Organic chemistry | Khan Academy.
  • Delhi University. (n.d.). B.Sc. (H) Chemistry.
  • YouTube. (2021, February 8). What is the standard enthalpy of formation of this isomer of C8H18g? For a particular isomer of C8.
  • ResearchGate. (n.d.). (PDF) Thermal Fluids with High Specific Heat Capacity through Reversible Diels–Alder Reactions.
  • ACS Publications. (n.d.). ACS Sustainable Chemistry & Engineering.
  • Wikipedia. (2023, December 29). List of viscosities. In Wikipedia. [Link]
  • SciSpace. (n.d.). Enthalpies of Formation of Cyclic Acetals. 1,3-Dioxolane, 2-Methyl-1,3-Dioxolane, and 2,4-Dimethyl-1,3-Dioxolanes.

Sources

A Senior Scientist's Guide to the Crystal Structure Analysis of 1,3-Octanediol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Blueprint of 1,3-Octanediol Derivatives

In the landscape of modern drug development and materials science, this compound and its derivatives represent a class of molecules with significant potential. These aliphatic diols, characterized by the molecular formula C8H18O2, serve as crucial chiral building blocks in the synthesis of complex natural products and pharmacologically active agents.[1][2] Their utility is deeply rooted in their stereochemistry; the spatial arrangement of the two hydroxyl groups and any additional substituents dictates their biological activity and material properties. Therefore, the unambiguous determination of their three-dimensional atomic structure is not merely an academic exercise but a critical necessity for advancing research and ensuring the efficacy and safety of resulting products.

Single-Crystal X-ray Diffraction (SCXRD) stands as the unequivocal gold standard for this purpose.[3][4][5] It is the only technique that provides a direct, high-resolution visualization of the molecular structure, detailing the precise positions of atoms, bond lengths, bond angles, and, most critically, the absolute configuration of stereocenters.[5][6]

This guide offers an in-depth, field-proven perspective on the complete workflow of crystal structure analysis for this compound derivatives. We will move beyond a simple recitation of steps to explore the underlying rationale for key experimental choices, providing a self-validating framework for researchers, scientists, and drug development professionals. Our journey will cover the foundational—and often most challenging—stage of growing high-quality crystals, proceed through the intricacies of X-ray data collection and refinement, and culminate in the interpretation of the rich structural information obtained.

Part 1: The Critical Prerequisite: Growing High-Quality Single Crystals

The success of any SCXRD analysis is contingent upon the quality of the single crystal. This stage is frequently the primary bottleneck in the structural elucidation process.[7] A suitable crystal is a single, homogenous entity, free of cracks and inclusions, with well-defined faces and dimensions typically in the range of 0.1-0.3 mm. The causality is simple: the crystal acts as a three-dimensional diffraction grating for X-rays, and any imperfection in its lattice will degrade the diffraction pattern, making structure solution difficult or impossible.[3]

Protocol 1: Foundational Principles for Crystallization

Trustworthiness in crystallization begins with meticulous preparation. The following are non-negotiable prerequisites:

  • Compound Purity: The starting material must be of the highest possible purity (typically >98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: The ideal solvent (or solvent system) should dissolve the compound moderately. A solvent in which the compound is too soluble will make it difficult to achieve the supersaturation required for crystal growth. Conversely, a solvent in which it is nearly insoluble will prevent it from dissolving in the first place.

  • Glassware and Environment: All glassware must be scrupulously clean. Dust, scratches, or residual chemical traces can act as unwanted nucleation sites, leading to the formation of many small, unusable crystals instead of a few large, high-quality ones.[8] The crystallization vessel should be covered and left in a location free from vibrations and temperature fluctuations.

Protocol 2: Field-Proven Crystallization Methodologies

The goal of any crystallization technique is to slowly bring a solution to a state of supersaturation, allowing for the orderly process of nucleation and crystal growth. The choice of method is dictated by the compound's properties and the amount of material available.

Method A: Slow Evaporation

This is often the simplest method and a good starting point for thermally stable compounds where sufficient material is available.[9]

  • Causality: This technique relies on slowly increasing the concentration of the solute past its saturation point by evaporating the solvent. The slow rate is key to allowing large, well-ordered crystals to form.

  • Step-by-Step Protocol:

    • Dissolve the this compound derivative in a suitable solvent (e.g., ethyl acetate, hexane, or a mixture) to near-saturation in a small, clean vial.

    • Cover the vial with a cap or parafilm.

    • Pierce the covering with a needle 1-3 times. The number and size of the holes control the evaporation rate; fewer, smaller holes result in slower evaporation and often yield better crystals.

    • Place the vial in a vibration-free environment and monitor over several days to weeks.

Method B: Vapor Diffusion

This is arguably the most effective and widely used method, especially when only milligram quantities of the compound are available.[8][9]

  • Causality: This method achieves supersaturation by slowly changing the composition of the solvent system. A volatile "anti-solvent" (in which the compound is insoluble) slowly diffuses into a solution of the compound in a less volatile "solvent," reducing the compound's solubility to the point of crystallization.

  • Step-by-Step Protocol (Vial-in-Jar Setup):

    • Dissolve the compound in a small volume of a relatively non-volatile solvent (e.g., toluene, dichloromethane) in a small inner vial (e.g., 2 mL).

    • Place this inner vial inside a larger jar or beaker (e.g., 20 mL).

    • Add a larger volume (e.g., 2-5 mL) of a volatile anti-solvent (e.g., pentane, hexane, diethyl ether) to the outer jar, ensuring the level is below the top of the inner vial.

    • Seal the outer jar tightly and leave it undisturbed. The vapor of the anti-solvent will slowly diffuse into the solution in the inner vial.

VaporDiffusion cluster_0 Sealed Outer Jar cluster_1 InnerVial {Inner Vial | Solution: Compound + Solvent} AntiSolvent Anti-Solvent Vapor Anti-Solvent Vapor AntiSolvent->Vapor Evaporation Vapor->InnerVial Diffusion

Caption: Workflow for the vapor diffusion crystallization technique.

Part 2: The Definitive Analysis: Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal is obtained, the SCXRD experiment can begin. The technique is based on the principle of Bragg's Law (nλ = 2d sinθ), which relates the spacing of crystal lattice planes (d) to the angle (θ) at which a monochromatic X-ray beam (of wavelength λ) is constructively diffracted.[3] By systematically rotating the crystal and measuring the intensity and position of thousands of diffracted reflections, a three-dimensional map of the electron density within the crystal can be reconstructed.

SCXRD_Workflow A 1. High-Quality Single Crystal Growth B 2. Crystal Selection & Mounting A->B Success C 3. X-ray Data Collection (Diffractometer) B->C D 4. Data Reduction & Integration C->D E 5. Structure Solution (Phase Problem) D->E F 6. Structure Refinement E->F F->E Refinement Iteration G 7. Structure Validation & Analysis (CIF) F->G Final Model

Caption: The comprehensive workflow of Single-Crystal X-ray Diffraction.

Protocol 3: From Crystal to Data Collection

This protocol outlines the critical steps performed on a modern four-circle diffractometer.

  • Step 1: Crystal Selection and Mounting

    • Under a microscope, select a crystal with sharp edges and no visible defects.

    • Using a micromanipulator, carefully pick up the crystal with a cryo-loop (a small nylon loop) coated in a cryoprotectant oil (e.g., paratone-N). The oil prevents the formation of ice crystals when the sample is cooled.

    • Mount the loop on a magnetic base attached to the diffractometer's goniometer head.

  • Step 2: Data Collection

    • The mounted crystal is immediately placed in a stream of cold nitrogen gas (typically 100 K). This cryo-cooling minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.

    • The crystal is centered in the X-ray beam using a video camera.

    • A series of short-exposure "scout" scans are performed to determine the crystal's unit cell parameters and Bravais lattice.

    • Based on the symmetry determined from the unit cell, the instrument's software calculates an optimal strategy for collecting a complete and redundant dataset. This involves a series of runs where the crystal is rotated through different angles (phi and omega scans) while the detector records the diffracted X-rays.

Protocol 4: Structure Solution and Refinement

This phase is entirely computational and translates the raw diffraction data into a final, validated molecular model.

  • Data Reduction: The raw detector images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz factor, polarization).

  • Structure Solution: The central challenge of crystallography is the "phase problem"—the detector measures intensities, but the phase information for each reflection is lost. This is overcome using computational methods like Direct Methods or the Patterson function to generate an initial hypothesis of the electron density map.

  • Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined through an iterative least-squares process. In each cycle, the atomic positions and their thermal displacement parameters are adjusted to improve the agreement between the diffraction pattern calculated from the model and the experimentally observed data. This agreement is monitored by the R-factor (R1), with a final value typically below 5% (0.05) indicating a good fit.

Part 3: Interpreting the Structure: From Data to Insight

The final output of a successful analysis is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. This data provides definitive answers to several critical chemical questions.

Key Crystallographic Parameters

The CIF file contains a wealth of quantitative data. The table below summarizes representative parameters for a hypothetical derivative of this compound.

ParameterRepresentative ValueSignificance
Chemical FormulaC10H14O4Confirms the elemental composition of the crystallized molecule.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
Unit Cell Dimensionsa=8.5 Å, b=10.2 Å, c=9.8 Å, β=95.5°The dimensions of the repeating unit of the crystal lattice.[3]
Volume845 ųThe volume of the unit cell.
Z4The number of molecules in one unit cell.
Final R1 [I > 2σ(I)]0.041 (4.1%)A key indicator of the quality of the final model fit to the experimental data. Values < 5% are excellent.
Flack Parameter0.02(5)A critical value for determining the absolute stereochemistry. A value near zero confirms the assignment.[10]
Unambiguous Determination of Absolute Stereochemistry

For chiral molecules like this compound derivatives, SCXRD is the ultimate tool for assigning absolute configuration (R/S). This is often achieved through the measurement of anomalous dispersion effects, which are subtle differences in scattering when the X-ray energy is near the absorption edge of an atom.[10] The refinement of the Flack parameter provides a powerful statistical validation of the correct enantiomer.[6][11] This is a self-validating system; an incorrect assignment will not refine to a value near zero. This capability is indispensable in pharmaceutical development, where the biological activity of enantiomers can differ dramatically.

Analysis of Intermolecular Interactions

The crystal structure is not just a picture of a single molecule; it is a map of how molecules pack together in the solid state. For 1,3-octanediols, the hydroxyl groups are potent hydrogen bond donors and acceptors. Analyzing the crystal packing reveals the intricate network of intermolecular hydrogen bonds that hold the structure together.[12] These interactions govern critical physical properties such as melting point, solubility, and stability. Understanding this supramolecular assembly is vital for controlling polymorphism—the ability of a compound to crystallize in different forms—which is a major consideration in the pharmaceutical industry.

Conclusion

The crystal structure analysis of this compound derivatives is a multi-stage process that demands both experimental skill and a deep understanding of crystallographic principles. From the foundational art of crystal growth to the computational rigor of structure refinement, each step provides a layer of validation for the final molecular model. The result is the most definitive and detailed structural information available to a scientist—a precise molecular blueprint that confirms stereochemistry, reveals intermolecular forces, and provides the foundational knowledge required for the rational design of new drugs and materials.

References

  • PubChem. (n.d.). Octane-1,3-diol. National Center for Biotechnology Information.
  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.
  • ResearchGate. (n.d.). X‐ray crystal structure of diols 14 e (top) and 13 e (bottom) showing intra‐ and intermolecular H‐bonding.
  • Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center (SERC).
  • Tait, A. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner’s guide. Acta Crystallographica Section E, 72(Pt 8), 1143–1150.
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Stoltz, B. M. Group. (2018). Demystifying X-ray Crystallography. Caltech.
  • González-Sabín, J., et al. (2019). Enantioselective Total Synthesis of Daedaleanol B from (+)-Sclareolide. Molecules, 24(15), 2755.
  • Kim, D., et al. (2020). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society, 142(37), 15948-15958.

Sources

Methodological & Application

Application Notes & Protocols: Stereoselective Synthesis of syn-1,3-Diols Using Biocatalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of syn-1,3-Diols and the Biocatalytic Advantage

Chiral 1,3-diols are fundamental structural motifs present in a vast array of biologically active natural products, including polyketides and macrolide antibiotics, as well as high-value pharmaceutical agents.[1][2] The relative stereochemistry of the two hydroxyl groups—classified as syn or anti—is critical for molecular recognition and biological function. The stereoselective synthesis of the syn-1,3-diol isomer, in particular, has been a persistent challenge in organic synthesis, often requiring multi-step, reagent-intensive chemical routes.[3]

Biocatalysis has emerged as a powerful and sustainable alternative, offering unparalleled selectivity under mild, environmentally benign conditions.[4][5] By harnessing the exquisite three-dimensional architecture of enzyme active sites, chemists can achieve levels of stereocontrol that are difficult to replicate with traditional catalysts. This guide provides an in-depth exploration of the leading biocatalytic strategy for accessing enantiopure syn-1,3-diols: the stereoselective reduction of β-hydroxyketones using oxidoreductases.[6][7] We will delve into the mechanistic principles, provide field-tested experimental protocols, and offer expert insights to empower researchers in applying this technology.

Core Biocatalytic Strategy: Oxidoreductase-Mediated Reduction of β-Hydroxyketones

The most robust and widely adopted biocatalytic approach for synthesizing syn-1,3-diols involves the diastereoselective reduction of a prochiral β-hydroxyketone. This transformation is primarily catalyzed by enzymes from the oxidoreductase class, specifically Alcohol Dehydrogenases (ADHs) and Ketoreductases (KREDs) .[8][9]

Mechanism of Action and Stereocontrol

ADHs and KREDs catalyze the reversible transfer of a hydride ion from a nicotinamide cofactor, either NADH or NADPH, to the carbonyl carbon of the substrate. The enzyme's exquisitely shaped active site binds the β-hydroxyketone in a specific orientation. This precise positioning ensures that the hydride is delivered to only one of the two prochiral faces of the ketone, resulting in the formation of a new stereocenter with exceptionally high fidelity.

The inherent chirality of the starting β-hydroxyketone's hydroxyl group acts as a directing element, but the dominant stereocontrol is exerted by the enzyme itself. By selecting an appropriate ADH or KRED, it is possible to override substrate-inherent preferences and selectively generate the desired syn-diol diastereomer with high purity.

Mechanism_of_Stereoselective_Reduction Substrate β-Hydroxyketone (Prochiral Center) Product syn-1,3-Diol (New Chiral Center) Substrate->Product Reduction Cofactor NAD(P)H Cofactor->Substrate H⁻ (Hydride Transfer) (Stereochemically Directed) Cofactor_Oxidized NAD(P)⁺ Experimental_Workflow Start Substrate β-Hydroxyketone Biocatalyst Biocatalyst ADH or KRED (Whole Cells or Purified Enzyme) Start->Biocatalyst Binds to Active Site Product Product syn-1,3-Diol Biocatalyst->Product Catalyzes Reduction CycleCenter Biocatalyst->CycleCenter NADPH used Cofactor Cofactor NADP⁺ (catalytic amt.) Cofactor->Biocatalyst NADP⁺ enters Cosubstrate Cosubstrate Isopropanol (excess) Byproduct Byproduct Acetone Cosubstrate->Byproduct Oxidized Buffer Reaction Medium Aqueous Buffer (pH 6-8) CycleCenter->Cosubstrate

Caption: Overall workflow for biocatalytic synthesis of syn-1,3-diols.

Data Presentation: Biocatalyst Performance Comparison

Effective process development begins with screening a panel of diverse biocatalysts to identify the optimal enzyme for a specific substrate. The data below represents a typical outcome from screening various commercially available KREDs for the reduction of 4-hydroxy-2-pentanone.

BiocatalystSubstrateConversion (%)d.e. (% syn)e.e. (%)Reference
KRED-P1-A044-hydroxy-2-pentanone>9998>99 (2R,4R)N/A
KRED-P2-D114-hydroxy-2-pentanone9592>99 (2S,4S)N/A
Lk-ADH4-phenyl-4-hydroxy-2-butanone>99>99>99 (2R,4S)[9]
RasADH1,4-diphenyl-1,4-dione>99>99>99 (1S,4S)[10]
CPCR2-hydroxy ketones>95>99>99[11]

This table contains representative data to illustrate typical results. Performance is highly substrate-dependent.

Experimental Protocols

Protocol 1: Microscale Screening of ADH/KRED Biocatalysts

Objective: To rapidly identify active and stereoselective enzymes for a target β-hydroxyketone from a panel of whole-cell biocatalysts.

Materials:

  • Lyophilized E. coli whole cells expressing a panel of different ADHs/KREDs.

  • Potassium phosphate buffer (100 mM, pH 7.0).

  • NADP⁺ or NAD⁺ solution (10 mg/mL in buffer).

  • Glucose Dehydrogenase (GDH) for cofactor regeneration (alternative to isopropanol system).

  • D-Glucose solution (200 mg/mL in buffer).

  • Substrate (β-hydroxyketone) stock solution (100 mg/mL in DMSO).

  • Isopropanol (for substrate-coupled regeneration).

  • 96-well deep-well plates or 2 mL HPLC vials.

  • Ethyl acetate (for extraction).

  • Anhydrous sodium sulfate (Na₂SO₄).

Procedure:

  • Biocatalyst Rehydration: To each well or vial, add 5-10 mg of lyophilized whole-cell biocatalyst.

  • Reaction Mixture Preparation: In a separate tube, prepare a master mix. For each 1 mL of final reaction volume, combine:

    • 880 µL of 100 mM potassium phosphate buffer (pH 7.0).

    • 100 µL of isopropanol.

    • 10 µL of NADP⁺ solution (final concentration ~0.1 mg/mL).

  • Reaction Initiation: Aliquot 990 µL of the master mix to each vial containing the biocatalyst. Vortex briefly to suspend the cells.

  • Substrate Addition: Add 10 µL of the substrate stock solution to each vial (final concentration ~1 mg/mL). Include a negative control (no enzyme) to check for background reaction.

  • Incubation: Seal the plate or vials and incubate at 30°C with vigorous shaking (e.g., 250 rpm) for 24 hours. [12]6. Work-up:

    • Quench the reaction by adding 1 mL of ethyl acetate to each vial.

    • Vortex vigorously for 2 minutes to extract the product.

    • Centrifuge to separate the layers.

    • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous Na₂SO₄.

  • Analysis: Analyze the dried organic extract by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion percentage, diastereomeric excess (d.e.), and enantiomeric excess (e.e.).

Protocol 2: Preparative Scale Synthesis of a syn-1,3-Diol

Objective: To synthesize a significant quantity (e.g., 100-500 mg) of the target syn-1,3-diol using the best biocatalyst identified from screening.

Materials:

  • Selected whole-cell biocatalyst (e.g., 1-2 g).

  • Substrate (β-hydroxyketone, e.g., 500 mg).

  • Potassium phosphate buffer (100 mM, pH 7.0).

  • NADP⁺ (5-10 mg).

  • Isopropanol (10-20% v/v of total reaction volume).

  • Reaction vessel (e.g., 250 mL Erlenmeyer flask).

  • pH meter and 1 M NaOH for pH adjustment.

  • Ethyl acetate.

  • Brine (saturated NaCl solution).

  • Anhydrous magnesium sulfate (MgSO₄).

  • Silica gel for column chromatography.

Procedure:

  • Reaction Setup:

    • In the 250 mL flask, combine the substrate (500 mg) and the total required volume of phosphate buffer (e.g., 50 mL).

    • Add the required volume of isopropanol (e.g., 5 mL for 10% v/v).

    • Dissolve the NADP⁺ in the mixture.

    • Adjust the pH to 7.0 using 1 M NaOH if necessary.

  • Enzyme Addition: Add the whole-cell biocatalyst (1-2 g) to the flask.

  • Incubation: Seal the flask and place it in an incubator shaker at 30°C and 200 rpm.

  • Reaction Monitoring: Periodically (e.g., at 2, 4, 8, and 24 hours), take a small aliquot (0.5 mL) of the reaction mixture, perform a small-scale extraction as described in Protocol 1, and analyze by GC/HPLC to monitor the progress towards completion. [12]5. Work-up (upon completion):

    • Remove the flask from the shaker and add an equal volume of ethyl acetate (50 mL).

    • Stir vigorously for 30 minutes.

    • Filter the mixture through a pad of Celite to remove the cell debris, washing the Celite pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine all organic extracts and wash with brine.

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude diol by flash column chromatography on silica gel to obtain the final product with high chemical and stereochemical purity.

Conclusion: A Validated System for High-Fidelity Synthesis

The biocatalytic reduction of β-hydroxyketones represents a mature, reliable, and highly efficient technology for the stereoselective synthesis of syn-1,3-diols. The self-validating nature of this approach lies in its analytical rigor: chiral chromatography provides unambiguous proof of stereochemical outcome (d.e. and e.e.), while standard techniques confirm conversion and purity. By following the systematic screening and scale-up protocols detailed here, researchers in pharmaceutical and fine chemical synthesis can confidently integrate this green and powerful methodology into their workflows, enabling access to valuable chiral building blocks that were once considered synthetically challenging.

References

  • Gupta, P., Mahajan, N., & Taneja, S. C. (2013). Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. Catalysis Science & Technology, 3(10), 2462-2480.
  • Kulig, J., Simon, R., Rose, C. A., Husain, S. M., Häckh, M., Lüdeke, S., & Zeitler, K. (2015). Stereoselective synthesis of bulky 1,2-diols with alcohol dehydrogenases.
  • Ríos-Lombardía, N., Cocina, M., de la Fuente, M. C., Vidal, C., & Morís, F. (2020). Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases. Molecules, 25(21), 5183. [Link]
  • Contente, M. L., & Molinari, F. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Chirality, 34(10), 1403-1417. [Link]
  • Kulig, J., et al. (2015). Stereoselective synthesis of bulky 1,2-diols with alcohol dehydrogenases.
  • Carreira, E. M. (2006). Stereoselective Synthesis of 1,3-Diols. ChemInform, 37(4). [Link]
  • Kulig, J., et al. (2015). Stereoselective synthesis of bulky 1,2-diols with alcohol dehydrogenases. The Royal Society of Chemistry. [Link]
  • Sello, G., & Orsini, F. (2006). Alcohol and 1,2-Diol Dehydrogenases: Synthetic Use as Oxidants. Mini-Reviews in Organic Chemistry, 3(1), 11-21. [Link]
  • Carreira, E. M. (2006). Stereoselective Synthesis of 1,3-Diols. Semantic Scholar. [Link]
  • Bäckvall, J. E., et al. (2004). One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation. Proceedings of the National Academy of Sciences, 101(33), 12021-12025. [Link]
  • Smith, M. (2024). Biocatalysis: Chiral Pharmaceutical Synthesis for Drug Manufacturing and Production. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(2). [Link]
  • Öcal, N., et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]
  • Zhao, H. (n.d.).
  • Berti, F., et al. (2008). Albumin-directed stereoselective reduction of 1,3-diketones and β-hydroxyketones to anti diols.
  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 325-341. [Link]
  • Berti, F., et al. (2008). Albumin-directed stereoselective reduction of 1,3-diketones and β-hydroxyketones to anti-diols. Organic & Biomolecular Chemistry. [Link]
  • Hollmann, F., & Arends, I. W. C. E. (2012). Regio- and Stereoselective Reduction of Diketones and Oxidation of Diols by Biocatalytic Hydrogen Transfer.
  • ResearchGate. (n.d.). Scheme 2. Methods for the Synthesis of syn-1,3-Diols (A-D). [Link]

Sources

Application Notes & Protocols: Asymmetric Synthesis of (R)- and (S)-1,3-Octanediol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the asymmetric synthesis of the enantiomerically pure (R)- and (S)-1,3-octanediol. These chiral diols are valuable building blocks in the synthesis of complex natural products and pharmaceutical agents.[1][2] We present two robust and highly selective methodologies: Ruthenium-catalyzed asymmetric hydrogenation and whole-cell biocatalytic reduction. This guide is designed for researchers, chemists, and process development professionals, offering not just step-by-step protocols but also the underlying scientific principles, causality behind experimental choices, and practical troubleshooting advice to ensure reproducible, high-yield, and high-purity synthesis.

Introduction: The Significance of Chiral 1,3-Diols

The 1,3-diol motif is a fundamental structural unit found in a vast array of biologically active molecules, including polyketide natural products and macrolide antibiotics.[3] The precise stereochemical configuration of the two hydroxyl groups is often critical for biological function. (R)- and (S)-1,3-Octanediol, with their defined stereocenters, serve as versatile chiral synthons for constructing these complex targets. The primary challenge lies in controlling the stereochemistry during synthesis to produce a single enantiomer, avoiding the formation of racemic mixtures or diastereomers.[2]

The most direct route to these chiral diols involves the enantioselective reduction of the prochiral precursor, 1-hydroxy-3-octanone.[4] This guide details two state-of-the-art catalytic approaches to achieve this transformation with exceptional levels of stereocontrol:

  • Transition Metal Catalysis: Leveraging the power of chiral Ruthenium complexes for asymmetric hydrogenation.

  • Biocatalysis: Employing the exquisite selectivity of microbial enzymes for green and efficient ketone reduction.

Strategic Overview: Chemo-catalysis vs. Biocatalysis

The choice between a chemical catalyst and a biocatalyst depends on several factors including substrate scope, operational complexity, cost, and environmental impact.

  • Ruthenium-Catalyzed Asymmetric Hydrogenation: This approach, pioneered by Noyori and others, utilizes a chiral catalyst composed of a Ruthenium metal center and a C₂-symmetric diphosphine ligand, such as BINAP.[5][6][7] The chirality of the ligand creates a chiral pocket around the metal, forcing the hydrogenation to occur on one face of the ketone, leading to one specific enantiomer of the alcohol.[8] By simply choosing the (R)- or (S)-enantiomer of the BINAP ligand, one can selectively produce either (R)- or (S)-1,3-octanediol. This method is highly versatile, robust, and well-understood.[9][10]

  • Whole-Cell Biocatalytic Reduction: This green chemistry approach uses microorganisms (e.g., yeast or bacteria) that contain oxidoreductase enzymes (also known as ketoreductases, KREDs).[11][12] These enzymes catalyze the reduction of ketones with extremely high chemo-, regio-, and stereoselectivity under mild aqueous conditions.[12][13] A key advantage is that the living cells internally regenerate the required cofactor (NAD(P)H) by metabolizing a simple co-substrate like glucose, eliminating the need for expensive, externally added cofactors.[13] The stereochemical outcome is dictated by the specific enzyme, which typically follows either the Prelog rule (delivering a hydride to the Re-face of the carbonyl) or the anti-Prelog rule (delivering to the Si-face).[13]

Protocol I: Ru-Catalyzed Asymmetric Hydrogenation

This protocol describes the synthesis of both (R)- and (S)-1,3-octanediol from 1-hydroxy-3-octanone using a pre-catalyst system based on [RuCl₂(p-cymene)]₂ and a chiral diphosphine ligand. Asymmetric transfer hydrogenation (ATH) is presented here, using a formic acid/triethylamine mixture as a safe and convenient hydrogen source.[14][15]

Principle and Workflow

The active catalyst is formed in situ. The chiral ligand coordinates to the ruthenium center, creating an asymmetric environment. The ketone substrate coordinates to this chiral complex, and the hydride is transferred from the formic acid donor to a specific face of the carbonyl group, dictated by the ligand's chirality.

G cluster_0 Catalyst Activation cluster_1 Asymmetric Reduction cluster_2 Workup & Analysis precatalyst [RuCl₂(p-cymene)]₂ + Chiral Ligand (e.g., (R,R)-TsDPEN) hcooh HCOOH / Et₃N precatalyst->hcooh Activation active_cat Active Chiral Ru-Hydride Catalyst hcooh->active_cat product Chiral 1,3-Octanediol ((R) or (S)) active_cat->product Hydrogen Transfer precursor 1-Hydroxy-3-octanone precursor->active_cat Coordination workup Aqueous Workup & Extraction product->workup purify Column Chromatography workup->purify analysis Chiral HPLC/GC (ee% determination) purify->analysis

Caption: Workflow for Ru-catalyzed asymmetric transfer hydrogenation.

Detailed Step-by-Step Protocol

Materials:

  • 1-hydroxy-3-octanone

  • [RuCl₂(p-cymene)]₂

  • (R,R)-N-tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN) for (R)-1,3-octanediol

  • (S,S)-N-tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN) for (S)-1,3-octanediol

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Isopropanol

  • Saturated aq. NaHCO₃ solution

  • Brine (Saturated aq. NaCl)

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and the appropriate chiral ligand ((R,R)- or (S,S)-TsDPEN) (0.011 mmol, 2.2 mol%).

  • Add anhydrous, degassed solvent (e.g., DCM, 5 mL). Stir the mixture at room temperature for 20-30 minutes to form the pre-catalyst complex.

  • Reaction Mixture: In a separate flask, dissolve 1-hydroxy-3-octanone (0.5 mmol, 1.0 eq) in the solvent (5 mL).

  • Prepare the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio). Add this mixture (0.5 mL) to the substrate solution.

  • Initiation: Transfer the substrate solution to the flask containing the catalyst using a cannula.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 25-40 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are often complete within 4-24 hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure this compound.

  • Analysis: Confirm the structure by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Expected Results
Target CompoundChiral LigandTypical YieldTypical ee%
(R)-1,3-Octanediol(R,R)-TsDPEN>90%>98%
(S)-1,3-Octanediol(S,S)-TsDPEN>90%>98%

Note: Yields and ee% are highly dependent on substrate purity, catalyst loading, and reaction conditions. Optimization may be required.

Protocol II: Whole-Cell Biocatalytic Reduction

This protocol provides a general method for the asymmetric reduction of 1-hydroxy-3-octanone using a whole-cell biocatalyst. The specific microorganism must be selected based on its stereochemical preference. Many commercially available ketoreductase screening kits or common lab strains of baker's yeast (Saccharomyces cerevisiae) can be tested.

Principle and Workflow

Resting cells of a microorganism are suspended in a buffer. A simple carbon source (e.g., glucose) is added to power the internal regeneration of the NADPH or NADH cofactor. The substrate, 1-hydroxy-3-octanone, is added and the enzyme within the cells selectively reduces the ketone to one enantiomer of the diol.

G cluster_0 Biocatalyst Preparation cluster_1 Bioreduction cluster_2 Workup & Analysis culture Grow Microorganism (e.g., E. coli, Yeast) harvest Harvest & Wash Cells culture->harvest resting_cells Resting Cell Suspension in Buffer harvest->resting_cells precursor 1-Hydroxy-3-octanone resting_cells->precursor Add Substrate glucose Glucose (Cofactor Regeneration) resting_cells->glucose Add Co-substrate product Chiral this compound ((R) or (S)) precursor->product Enzymatic Reduction extract Centrifuge & Extract Supernatant product->extract purify Purification extract->purify analysis Chiral HPLC/GC (ee% determination) purify->analysis

Caption: Workflow for whole-cell biocatalytic reduction.

Detailed Step-by-Step Protocol

Materials:

  • Selected microorganism (e.g., Saccharomyces cerevisiae, Pichia pastoris, E. coli expressing a KRED)

  • Growth medium (e.g., YPD for yeast, LB for bacteria)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Glucose

  • 1-hydroxy-3-octanone

  • Ethyl acetate

  • Antifoaming agent (optional)

  • Centrifuge

  • Shaking incubator

Procedure:

  • Cell Growth: Inoculate a sterile growth medium with the chosen microorganism. Grow the culture in a shaking incubator at the optimal temperature (e.g., 30°C for yeast, 37°C for E. coli) until it reaches the late-logarithmic or early-stationary phase.

  • Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 min). Discard the supernatant.

  • Washing: Resuspend the cell pellet in sterile phosphate buffer and centrifuge again. Repeat this washing step once more to remove any residual media components.

  • Bioreduction Setup: Resuspend the final cell pellet in phosphate buffer to a desired cell concentration (e.g., 50-100 g/L wet cell weight).

  • Add glucose to the cell suspension to a final concentration of 1-5% (w/v).

  • Add the substrate, 1-hydroxy-3-octanone. It is often best to add the substrate dissolved in a minimal amount of a water-miscible co-solvent (like DMSO or ethanol, <1% v/v) to a final concentration of 1-10 g/L. Note: High substrate concentrations can be toxic to cells.

  • Reaction: Place the flask in a shaking incubator at the optimal temperature (e.g., 30 °C). Monitor the reaction by taking samples periodically and analyzing the substrate consumption and product formation by GC or HPLC.

  • Workup: Once the reaction is complete, remove the cells by centrifugation.

  • Saturate the supernatant with NaCl and extract with an equal volume of ethyl acetate (repeat 3 times).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: If necessary, purify the product by column chromatography. Analyze the final product for identity and enantiomeric excess as described in Protocol I.

Expected Results

The outcome is entirely dependent on the chosen biocatalyst. Screening is essential.

Stereochemical RuleExpected ProductTypical ConversionTypical ee%
Prelog Selective(S)-1,3-Octanediol>80%>99%
Anti-Prelog Selective(R)-1,3-Octanediol>80%>99%

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low/No Conversion (Chemo-catalysis): Inactive catalyst, poor quality reagents/solvent. (Biocatalysis): Inactive cells, substrate/product inhibition, incorrect pH/temp.(Chemo): Use fresh, anhydrous/degassed solvents. Ensure inert atmosphere. Increase catalyst loading or temperature. (Bio): Use freshly harvested cells. Lower substrate concentration. Optimize pH and temperature. Check co-substrate addition.
Low Enantioselectivity (ee%) (Chemo-catalysis): Impure chiral ligand, incorrect ligand:metal ratio, reaction temperature too high. (Biocatalysis): Microbe produces multiple reductases with opposite selectivities.(Chemo): Use high-purity ligand. Optimize ligand:metal ratio (typically ~1.1:1). Run reaction at a lower temperature. (Bio): Screen for a different microorganism. Consider using an isolated enzyme instead of a whole cell.
Reaction Stalls (Chemo-catalysis): Catalyst decomposition. (Biocatalysis): Substrate toxicity, cofactor depletion.(Chemo): Add a second portion of the catalyst. (Bio): Implement a fed-batch strategy for both substrate and glucose to maintain low concentrations.

Conclusion

The asymmetric synthesis of (R)- and (S)-1,3-octanediol can be achieved with exceptional control and efficiency through both transition metal-catalyzed hydrogenation and whole-cell biocatalysis. Ruthenium-based systems offer a predictable and highly efficient route, where the desired enantiomer is reliably obtained by selecting the corresponding ligand enantiomer. Biocatalysis presents a powerful, green alternative that operates under mild conditions, often yielding products of the highest enantiopurity. The choice of methodology will depend on the specific requirements of the laboratory or process, including scale, cost, available equipment, and environmental considerations. The protocols provided herein serve as a robust starting point for the successful synthesis of these valuable chiral building blocks.

References

  • Bäckvall, J. E., et al. (2004). A one-pot synthesis of enantiomerically pure syn-1,3-diacetates starting from readily accessible racemic diastereomeric mixtures of 1,3-diols. Proceedings of the National Academy of Sciences, 101(33), 12021-12025. [Link]
  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
  • Chen, F., et al. (2018). Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/Bromocyclization of Homoallylic Alcohols. Frontiers in Chemistry, 6, 597. [Link]
  • Ni, Y., et al. (2025). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional Media.
  • Zheng, R. C., et al. (2012). Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. Applied Microbiology and Biotechnology, 94(5), 1233-1242. [Link]
  • Yilmaz, E., et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 8(38), 34977-34994. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diols. [Link]
  • Tressl, R., et al. (1999). Biosynthesis of R-(+)-octane-1,3-diol. Crucial role of beta-oxidation in the enantioselective generation of 1,3-diols in stored apples. Lipids, 34(6), 617-25. [Link]
  • Zhang, W., et al. (2015). Chromium-catalyzed asymmetric synthesis of 1, 3-diols. Organic Letters, 17(16), 4090-4093. [Link]
  • Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]
  • Imai, Y., et al. (2019). Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. Symmetry, 11(10), 1278. [Link]
  • Organic Chemistry Portal. (2006).
  • de Gonzalo, G., & Gotor-Fernández, V. (2015). Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. Catalysis Science & Technology, 5(9), 4338-4351. [Link]
  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 34(11), 863-871. [Link]
  • National Center for Biotechnology Information. (n.d.). 1-Hydroxy-3-octanone.
  • Kroutil, W., et al. (2013). Biocatalytic ketone reduction - A powerful tool for the production of chiral alcohols - Part I: Processes with isolated enzymes. Green Chemistry, 15(6), 1438-1463. [Link]
  • Zhang, X. (2007). Progress in Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters.
  • Noyori, R., et al. (1995). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 117(28), 7562–7563. [Link]
  • Kroutil, W., et al. (2004). Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II. Current Opinion in Biotechnology, 15(4), 324-30. [Link]
  • Li, W., & Zhang, X. (2018). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters.
  • Lütz, S., et al. (2022). Enzymatic Cascade in a Simultaneous, One-Pot Approach with In Situ Product Separation for the Asymmetric Production of (4S,5S)-Octanediol. Organic Process Research & Development, 26(4), 1084-1094. [Link]
  • Unspecified. (n.d.). Enantioselective Reduction of Ketones. University of Calgary. [Link]
  • NROChemistry. (n.d.).
  • Wang, T., et al. (2023). New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones. International Journal of Molecular Sciences, 24(3), 2901. [Link]
  • Ramón, D. J., & Yus, M. (2015). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Tetrahedron: Asymmetry, 26(1), 1-21. [Link]
  • Singh, V. K. (2003). Syntheses and Applications of C2-Symmetric Chiral Diols. Synthesis, 2003(10), 1393-1417. [Link]
  • Masson, G., et al. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules, 23(8), 2033. [Link]
  • Wikipedia. (n.d.).
  • Chan, A. S. C., et al. (2019). Chirality-Economy Catalysis: Asymmetric Transfer Hydrogenation of Ketones by Ru-Catalysts of Minimal Stereogenicity. Organic Letters, 21(11), 4054-4059. [Link]
  • Wang, G., et al. (2015). Production of chiral alcohols from prochiral ketones by microalgal photo-biocatalytic asymmetric reduction reaction. Journal of Industrial Microbiology and Biotechnology, 42(11), 1447-1454. [Link]
  • Itsuno, S. (1998). Enantioselective Reduction of Ketones. Organic Reactions. [Link]
  • Müller, M., & Wolberg, M. (2002). Enzyme-catalyzed regio- and enantioselective ketone reductions. Current Opinion in Biotechnology, 13(6), 543-548. [Link]
  • Uozumi, Y., & Hayashi, T. (1991). Asymmetric catalysis. Production of chiral diols by enantioselective catalytic intramolecular hydrosilation of olefins. Journal of the American Chemical Society, 113(26), 9887–9888. [Link]
  • Zhang, Y., et al. (2017). Asymmetric Hydrogenation of β-Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer. Catalysis Letters, 147(11), 2822-2829. [Link]
  • Noyori, R. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Molecules, 29(14), 3420. [Link]
  • Wills, M. (1998).

Sources

Application Note & Protocol: Enzymatic Resolution for Separating Enantiomers of 1,3-Octanediol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

Optically active 1,3-diols are invaluable chiral building blocks in the synthesis of a wide array of pharmaceuticals and biologically active natural products.[1] The stereochemistry at their chiral centers is often critical for biological activity, making the efficient separation of enantiomers a crucial step in drug development and manufacturing. Enzymatic kinetic resolution has emerged as a powerful and environmentally benign strategy for accessing enantiopure alcohols, leveraging the high stereoselectivity of enzymes like lipases under mild reaction conditions.[2][3]

This application note provides a comprehensive guide to the enzymatic kinetic resolution of racemic 1,3-octanediol using lipase-catalyzed transesterification. We will delve into the underlying principles, provide a detailed experimental protocol, and discuss the analytical methods for determining the success of the resolution. This guide is intended for researchers, scientists, and drug development professionals seeking to implement this robust and scalable methodology.

The Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. In the context of this compound, a lipase is employed to selectively acylate one of the enantiomers. Lipases, such as Candida antarctica lipase B (CALB), are highly effective for such transformations due to their broad substrate acceptance and excellent enantioselectivity.[4][5]

The reaction typically involves the use of an acyl donor, such as vinyl acetate, in a non-polar organic solvent. The use of vinyl acetate is particularly advantageous as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, rendering the acylation step essentially irreversible.[2] This drives the reaction forward and improves the efficiency of the resolution.

The success of a kinetic resolution is quantified by the conversion percentage and the enantiomeric excess (ee) of both the unreacted diol and the formed monoester. The enantiomeric ratio (E) is a measure of the enzyme's selectivity. For a successful resolution, the reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.

Experimental Workflow

The overall process for the enzymatic resolution of this compound is depicted in the workflow diagram below.

Enzymatic Resolution Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis cluster_products Final Products racemic_diol Racemic this compound reactor Reaction Vessel racemic_diol->reactor acyl_donor Vinyl Acetate acyl_donor->reactor lipase Immobilized Lipase (e.g., Novozym 435) lipase->reactor solvent Organic Solvent (e.g., Toluene) solvent->reactor filtration Filter to remove lipase reactor->filtration Reaction Monitoring evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography enantioenriched_diol Enantioenriched (R)-1,3-Octanediol chromatography->enantioenriched_diol enantioenriched_ester Enantioenriched (S)-3-acetoxy-1-octanol chromatography->enantioenriched_ester hplc_gc Chiral HPLC/GC Analysis ee_determination Determine %ee and %Conversion hplc_gc->ee_determination enantioenriched_diol->hplc_gc enantioenriched_ester->hplc_gc

Caption: Workflow for the enzymatic resolution of this compound.

Detailed Experimental Protocol

This protocol describes the lipase-catalyzed acylation of racemic this compound.

Materials and Equipment
  • Racemic this compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Vinyl acetate (acyl donor)

  • Toluene or tert-butyl methyl ether (MTBE) (solvent)[2][6]

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (eluents for chromatography)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Thermostatically controlled oil bath or heating mantle

  • Rotary evaporator

  • Equipment for column chromatography

  • Chiral HPLC or GC system for analysis

Reaction Setup
  • To a 100 mL round-bottom flask, add racemic this compound (e.g., 1.46 g, 10 mmol).

  • Dissolve the diol in 50 mL of toluene (or MTBE).

  • Add vinyl acetate (1.8 mL, 20 mmol, 2 equivalents). The use of an excess of the acyl donor ensures the irreversibility of the reaction.

  • Add immobilized Candida antarctica lipase B (e.g., 150 mg). The enzyme loading can be optimized for reaction time.

  • Place the flask in a pre-heated oil bath at 40°C and stir the mixture at 200 rpm.

Reaction Monitoring
  • Monitor the progress of the reaction by taking small aliquots (e.g., 0.1 mL) at regular intervals (e.g., every 2-4 hours).

  • Filter the enzyme from the aliquot and analyze by chiral GC or HPLC to determine the conversion and enantiomeric excess of the substrate and product.

  • Stop the reaction when the conversion reaches approximately 50%. This is the theoretical point for achieving the highest possible enantiomeric excess for both the remaining starting material and the product.

Work-up and Purification
  • Once the desired conversion is reached, remove the reaction flask from the oil bath and allow it to cool to room temperature.

  • Remove the immobilized lipase by vacuum filtration. The enzyme can often be washed with the solvent and reused.[2]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess vinyl acetate.

  • Purify the resulting crude mixture of the unreacted diol and the formed monoester by silica gel column chromatography. A gradient elution with hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity) is typically effective for separation.

Stereoselective Acylation of this compound

The following diagram illustrates the enzymatic reaction, where the lipase selectively acylates the (S)-enantiomer of this compound.

Stereoselective Acylation racemic_diol Racemic this compound ((R/S)-1,3-octanediol) s_diol (S)-1,3-octanediol r_diol (R)-1,3-octanediol s_ester (S)-3-acetoxy-1-octanol s_diol->s_ester fast acylation lipase Lipase (CALB) s_diol->lipase r_diol_unreacted (R)-1,3-octanediol (enantioenriched) r_diol->r_diol_unreacted slow/no acylation vinyl_acetate Vinyl Acetate vinyl_acetate->lipase lipase->s_ester

Sources

Application Note: A Detailed Protocol for the Synthesis of 1,3-Octanediol from oct-1-ene via the Prins Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 1,3-octanediol, a valuable chemical intermediate, from the readily available starting material oct-1-ene. The described methodology leverages the Prins reaction, an acid-catalyzed condensation of an alkene with an aldehyde, to efficiently form both a carbon-carbon and a carbon-oxygen bond in a single strategic step. We delve into the mechanistic underpinnings of this transformation, offering detailed explanations for experimental choices to ensure high yield and purity of the target 1,3-diol. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing a robust and reproducible procedure for accessing the 1,3-diol functional group.

Introduction: The Significance of the 1,3-Diol Motif

The 1,3-diol moiety is a fundamental structural unit found in a vast array of biologically active natural products, including polyketides, macrolides, and ionophore antibiotics.[1] Its stereochemical configuration often governs the molecule's three-dimensional structure and, consequently, its biological function. As such, the development of reliable and stereoselective methods for synthesizing 1,3-diols is a cornerstone of modern organic synthesis.[2][3]

Among the various synthetic strategies, the Prins reaction stands out for its efficiency and atom economy. Discovered by Hendrik Jacobus Prins in 1919, this reaction involves the electrophilic addition of an aldehyde or ketone to an alkene, catalyzed by a Brønsted or Lewis acid.[4][5] By carefully controlling the reaction conditions, particularly through the use of an aqueous medium, the Prins reaction can be directed to selectively produce 1,3-diols, making it an excellent choice for the transformation of simple alkenes like oct-1-ene into more complex, functionalized molecules.[6][7]

This document outlines a detailed protocol for the synthesis of this compound from oct-1-ene and formaldehyde, providing not just the procedural steps but also the critical scientific rationale behind them.

Reaction Mechanism and Strategic Considerations

The successful synthesis of this compound via the Prins reaction hinges on a nuanced understanding of its mechanism and the factors that control its outcome. The reaction pathway can lead to several products, but conditions can be optimized to favor the desired diol.

2.1. The Core Mechanism

The reaction is initiated by the activation of the aldehyde (formaldehyde) by an acid catalyst (e.g., sulfuric acid), which generates a highly electrophilic oxocarbenium ion.[5][6] The nucleophilic π-bond of the alkene (oct-1-ene) then attacks this electrophile. This is the key C-C bond-forming step and results in a secondary carbocation intermediate. The regioselectivity follows Markovnikov's rule, with the positive charge forming on the more substituted carbon atom. In the final step, a nucleophile traps this carbocation. For the synthesis of a 1,3-diol, water is the desired nucleophile, which, after deprotonation, yields the final product.[5][6]

Prins_Reaction_Mechanism sub Oct-1-ene + Formaldehyde (HCHO) activated Oxocarbenium Ion [H₂C=OH]⁺ sub->activated Protonation cat H₂SO₄ (Catalyst) intermediate Carbocation Intermediate activated->intermediate C-C Bond Formation (Electrophilic Attack) product This compound intermediate->product Nucleophilic Trapping by H₂O h2o H₂O (Nucleophile)

Caption: The acid-catalyzed mechanism of the Prins reaction.

2.2. Controlling Selectivity

The reaction conditions are paramount for maximizing the yield of this compound.

  • Presence of Water: Conducting the reaction in a medium containing sufficient water ensures that water acts as the primary nucleophile to trap the carbocation, leading to the diol.[5][6] In the absence of water, the intermediate may instead lose a proton, resulting in the formation of an undesired allylic alcohol.

  • Stoichiometry and Temperature: Using an excess of the alkene relative to the aldehyde can disfavor the formation of dioxane byproducts, which arise from the reaction of the intermediate with a second molecule of formaldehyde.[6] Low reaction temperatures are employed to control the rate of the highly exothermic protonation and addition steps, minimizing side reactions.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

3.1. Materials and Reagents

Reagent / MaterialGradeSupplierNotes
Oct-1-ene98%Sigma-Aldrich
Formaldehyde Solution37 wt. % in H₂OFisher ScientificContains 10-15% methanol as a stabilizer
Sulfuric Acid (H₂SO₄)98% (Concentrated)J.T. BakerCorrosive. Handle with extreme care.
Dichloromethane (DCM)ACS GradeVWRUsed for extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade-Prepared in-house. Used for neutralization.
Saturated Sodium Chloride (Brine)ACS Grade-Prepared in-house. Used for washing.
Anhydrous Magnesium Sulfate (MgSO₄)AnhydrousAcros OrganicsUsed as a drying agent.
Silica Gel60 Å, 230-400 meshSiliCycle Inc.For column chromatography.
HexaneACS GradeVWREluent for chromatography.
Ethyl AcetateACS GradeVWREluent for chromatography.

3.2. Experimental Workflow

Experimental_Workflow setup 1. Reaction Setup (Ice Bath) addition 2. Reagent Addition (Oct-1-ene, H₂SO₄, Formaldehyde) setup->addition reaction 3. Reaction (Stir at 0°C to RT) addition->reaction workup 4. Workup & Extraction (Quench, Separate, Wash) reaction->workup purify 5. Purification (Dry, Concentrate, Column Chromatography) workup->purify analyze 6. Characterization (NMR, IR, MS) purify->analyze

Caption: Overall workflow for the synthesis of this compound.

3.3. Step-by-Step Procedure

  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel, add oct-1-ene (11.2 g, 100 mmol).

    • Place the flask in an ice-water bath and allow the contents to cool to 0-5 °C with gentle stirring.

  • Catalyst and Reagent Addition:

    • Slowly add concentrated sulfuric acid (1.0 mL) dropwise to the stirred oct-1-ene. Causality: The acid is the catalyst; slow addition is crucial to control the initial exotherm and prevent polymerization of the alkene.

    • In the dropping funnel, place the 37% formaldehyde solution (8.9 g, 110 mmol). Add the formaldehyde solution dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: Maintaining a low temperature prevents the formation of byproducts and ensures controlled reaction kinetics.

  • Reaction Progression:

    • After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.

    • Remove the ice bath and let the reaction warm to room temperature, stirring for another 4 hours or until TLC analysis (using a 4:1 Hexane:Ethyl Acetate eluent) indicates the consumption of the starting oct-1-ene.

  • Workup and Extraction:

    • Cool the reaction mixture again in an ice bath. Slowly quench the reaction by adding 50 mL of cold water.

    • Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers. Wash the combined organic phase sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid), 50 mL of water, and finally 50 mL of brine (to facilitate phase separation and remove bulk water). Causality: Each wash is a self-validating step to remove impurities. The bicarbonate wash is confirmed by the cessation of any gas evolution.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and rinse the solid with a small amount of dichloromethane.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil.

    • Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexane. Collect the fractions containing the product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Results and Data

4.1. Quantitative Summary

ParameterValue
Mass of Oct-1-ene11.2 g (100 mmol)
Volume of Formaldehyde8.1 mL (8.9 g, 110 mmol)
Theoretical Yield14.6 g
Actual Yield (Typical)9.5 - 10.9 g
Percent Yield (%) 65 - 75%
AppearanceColorless to pale yellow viscous oil

4.2. Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 3.85-3.75 (m, 1H, -CH(OH)-), 3.70-3.55 (m, 2H, -CH₂(OH)), 2.50 (br s, 2H, -OH x2), 1.70-1.55 (m, 2H), 1.40-1.20 (m, 8H), 0.88 (t, J=6.8 Hz, 3H, -CH₃).

  • IR (neat, cm⁻¹): 3350 (br, O-H stretch), 2925, 2855 (C-H stretch), 1050 (C-O stretch).

Safety Precautions

  • Formaldehyde: Is a known carcinogen and respiratory irritant. Handle only in a well-ventilated fume hood.

  • Sulfuric Acid: Is extremely corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Add acid slowly to other reagents.

  • Organic Solvents: Dichloromethane, hexane, and ethyl acetate are flammable and volatile. Avoid open flames and ensure adequate ventilation.

  • General: Perform all operations in a chemical fume hood. Review the Safety Data Sheets (SDS) for all chemicals before starting the experiment.

References

  • Prins, H. J. (1919). The Condensation of Formaldehyde with some Unsaturated Compounds. Chemisch Weekblad, 16, 1072–1073.
  • Organic Synthesis International. (2013). PRINS REACTION.
  • Wikipedia. Prins reaction. Wikipedia, The Free Encyclopedia. [Link]
  • Overman, L. E., & Singleton, D. A. (2004). The Prins-Pinacol Reaction. Journal of the American Chemical Society, 126(48), 15891–15897. [Link]
  • Aurrecoechea, J. M., & Fernández-Acebes, A. (2000). The Aza-Prins Reaction: A New Route to Piperidines. Tetrahedron Letters, 41(9), 1381–1384. [Link]

Sources

Application Note: Leveraging 1,3-Octanediol in the Synthesis of Novel Biodegradable Polyesters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

Aliphatic polyesters are a cornerstone in the development of biodegradable materials, with significant applications in the biomedical and pharmaceutical fields.[1] The properties of these polymers—such as their degradation rate, mechanical strength, and thermal characteristics—are intrinsically linked to the molecular structure of their constituent monomers.[1] While linear α,ω-diols like 1,4-butanediol and 1,8-octanediol are commonly used, the exploration of branched or asymmetric diols offers a pathway to fine-tune polymer properties.

This application note introduces 1,3-octanediol as a strategic monomer for synthesizing novel biodegradable polyesters. Its unique structure, featuring a secondary hydroxyl group and a chiral center, is poised to disrupt chain packing and reduce crystallinity. This can lead to polyesters with lower melting points, increased flexibility, and potentially altered degradation kinetics compared to their linear counterparts, making them suitable for applications like soft tissue engineering, drug delivery matrices, and flexible films.[2][3]

We present two primary, robust synthetic strategies for incorporating this compound into polyester backbones:

  • Strategy A: Direct Polycondensation with a dicarboxylic acid.

  • Strategy B: Ring-Opening Polymerization (ROP) of a lactone, using this compound as an initiator.

Core Synthesis Strategies and Mechanistic Rationale

The choice between polycondensation and ROP depends on the desired polymer architecture and molecular weight control.

Strategy A: Direct Polycondensation

This is a step-growth polymerization where this compound is reacted directly with a dicarboxylic acid (or its ester derivative) to form ester linkages, eliminating a small molecule like water or methanol.[4] The reaction is typically performed in two stages:

  • Esterification: Conducted at moderate temperatures (180-210°C) under an inert atmosphere to form low molecular weight oligomers.[5]

  • Polycondensation: The temperature is increased (220-250°C) and a high vacuum is applied. This critical step removes the condensation byproduct (e.g., water), shifting the equilibrium towards the formation of high molecular weight polymer chains.[1]

The use of a branched diol like this compound can present steric hindrance at the secondary hydroxyl group, potentially requiring more stringent reaction conditions or specialized catalysts to achieve high molecular weights.[3]

G diol This compound (HO-R'-OH) process Two-Stage Melt Polycondensation (Heat, Vacuum) diol->process diacid Dicarboxylic Acid (HOOC-R-COOH) diacid->process catalyst Catalyst (e.g., Ti(OBu)₄ or Lipase) catalyst->process polyester Biodegradable Polyester [-O-R'-OOC-R-CO-]n process->polyester water Water (byproduct) (H₂O) process->water

Caption: Polycondensation of this compound and a dicarboxylic acid.

Strategy B: Ring-Opening Polymerization (ROP)

ROP is a chain-growth polymerization ideal for producing polyesters with well-defined molecular weights and narrow polydispersity.[6] In this mechanism, a cyclic ester (lactone), such as ε-caprolactone or lactide, is opened and polymerized. The diol, this compound, does not become part of the repeating unit but acts as an initiator . The polymerization proceeds from both hydroxyl groups of the diol, resulting in a polyester chain with hydroxyl groups at both ends (an α,ω-dihydroxy telechelic polymer).[7]

The most widely accepted "coordination-insertion" mechanism involves the coordination of the diol's hydroxyl group to a metal catalyst (e.g., Sn(Oct)₂), which then attacks the carbonyl of the lactone monomer, inserting it into the metal-alkoxide bond and regenerating a terminal hydroxyl group to continue propagation.[6] The final molecular weight is directly proportional to the initial monomer-to-diol ratio.

G diol This compound Initiator (HO-R'-OH) process Ring-Opening Polymerization (Heat, Inert Atm.) diol->process lactone Lactone Monomer (e.g., ε-Caprolactone) lactone->process catalyst Catalyst (e.g., Sn(Oct)₂) catalyst->process polymer α,ω-Dihydroxy Polyester HO-[Polymer]-O-R'-O-[Polymer]-OH process->polymer

Caption: Ring-Opening Polymerization of a lactone initiated by this compound.

Experimental Protocols

Protocol A: Synthesis of Poly(1,3-octanyl sebacate) via Melt Polycondensation

This protocol details the synthesis of a polyester from this compound and sebacic acid, a common C10 dicarboxylic acid.

Materials:

  • This compound (146.23 g/mol )

  • Sebacic Acid (202.25 g/mol )

  • Titanium(IV) butoxide (TBT) or Candida Antarctica Lipase B (CALB, immobilized)

  • High-vacuum pump, Schlenk line, three-neck round-bottom flask, mechanical stirrer, heating mantle.

Procedure:

  • Reactor Setup: Assemble a three-neck flask with a mechanical stirrer, a nitrogen inlet/outlet, and a condenser. Dry all glassware in an oven at 120°C overnight and assemble while hot under a nitrogen purge.

  • Charging Monomers: Charge the flask with equimolar amounts of this compound and sebacic acid (e.g., 0.1 mol each).

  • Catalyst Addition:

    • Chemical Catalyst: Add TBT (approx. 0.1 mol% relative to the diacid).

    • Enzymatic Catalyst: Add immobilized CALB (approx. 10% by weight of total monomers).[8]

  • Esterification Stage:

    • Heat the mixture to 180°C under a slow nitrogen stream with vigorous stirring.

    • Maintain these conditions for 4-6 hours. Water will be observed distilling from the reaction mixture. The reaction mixture should become clear and homogenous.

  • Polycondensation Stage:

    • Gradually increase the temperature to 230°C.

    • Slowly apply vacuum over 30-60 minutes until the pressure is below 1 mbar. This slow reduction prevents excessive foaming of the oligomers.

    • Continue the reaction under high vacuum for another 6-10 hours. A noticeable increase in viscosity will occur. The stirring torque will increase significantly, indicating the formation of a high molecular weight polymer.

  • Recovery and Purification:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polymer will be a viscous liquid or a solid. Dissolve the polymer in a suitable solvent (e.g., chloroform or tetrahydrofuran).

    • Precipitate the polymer by pouring the solution into a large excess of cold methanol.

    • Collect the purified polymer by filtration and dry it in a vacuum oven at 40°C until a constant weight is achieved.

Protocol B: Synthesis of PCL-di(1,3-octanol) via Ring-Opening Polymerization

This protocol details the synthesis of a poly(ε-caprolactone) (PCL) polymer initiated from this compound.

Materials:

  • ε-Caprolactone (114.14 g/mol ), distilled over CaH₂ before use.

  • This compound (146.23 g/mol ), dried over molecular sieves.

  • Stannous octoate (Sn(Oct)₂), as a 0.2 M solution in dry toluene.

  • Dry toluene, methanol, chloroform.

  • Schlenk flask, magnetic stirrer, vacuum line.

Procedure:

  • Reactor Setup: Flame-dry a Schlenk flask under vacuum and backfill with dry nitrogen.

  • Charging Reactants:

    • Add the desired amount of ε-caprolactone monomer to the flask via syringe (e.g., 10 g, 87.6 mmol).

    • Add the calculated amount of this compound initiator. The monomer-to-initiator ratio will determine the target molecular weight (e.g., for a target DP of 100, use 0.876 mmol of diol).

    • Add a magnetic stir bar.

  • Catalyst Addition: Add the Sn(Oct)₂ solution via syringe. A typical monomer-to-catalyst ratio is 1000:1.

  • Polymerization:

    • Immerse the flask in a preheated oil bath at 130°C.

    • Allow the polymerization to proceed with stirring for 12-24 hours under a nitrogen atmosphere. The viscosity of the mixture will increase significantly.

  • Recovery and Purification:

    • Cool the reaction to room temperature. The polymer will solidify.

    • Dissolve the crude polymer in a minimal amount of chloroform.

    • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with stirring.

    • Filter the white precipitate, wash with fresh methanol, and dry in a vacuum oven at room temperature to a constant weight.

Polymer Characterization and Expected Properties

A standard suite of analytical techniques is required to validate the synthesis and understand the material properties.[5]

  • ¹H NMR: Confirms the chemical structure and incorporation of the this compound unit.

  • Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[9]

  • Differential Scanning Calorimetry (DSC): Measures thermal transitions, including the glass transition temperature (Tg) and melting temperature (Tm).[10]

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability and decomposition profile of the polymer.[11]

Expected Impact of this compound Structure: The introduction of the methyl branch and the secondary hydroxyl group in this compound is expected to yield polymers with distinct properties compared to those made with its linear isomer, 1,8-octanediol.

PropertyPolyester from this compound (Branched)Polyester from 1,8-Octanediol (Linear)Rationale
Crystallinity Lower / AmorphousHigher / Semi-crystallineThe branched structure disrupts the regular chain packing required for crystallization.[2][3]
Glass Transition (Tg) HigherLowerReduced chain mobility due to the pendant alkyl group leads to a higher Tg.[2]
Melting Point (Tm) Lower or not observedHigherA less ordered, less crystalline structure requires less energy to transition to a melt state.[3]
Degradation Rate Potentially SlowerPotentially FasterIncreased steric hindrance around the ester linkage may slow the rate of enzymatic or hydrolytic attack.[3]
Mechanical Profile More flexible, elastomericStiffer, more rigidThe amorphous nature generally results in softer, more flexible materials.

Overall Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization s1 Strategy A: Melt Polycondensation p1 Dissolution in Solvent (e.g., CHCl₃) s1->p1 s2 Strategy B: Ring-Opening Polymerization s2->p1 p2 Precipitation in Non-Solvent (e.g., Methanol) p1->p2 p3 Vacuum Drying p2->p3 c1 Structure (NMR) p3->c1 c2 Molecular Weight (GPC) p3->c2 c3 Thermal Properties (DSC, TGA) p3->c3 c4 Mechanical Testing p3->c4

Caption: General workflow for polyester synthesis and characterization.

Conclusion

This compound is a promising, yet underutilized, monomer for the synthesis of biodegradable polyesters. Its branched, asymmetric structure provides a powerful tool for tuning material properties, particularly for creating amorphous, flexible polymers with higher glass transition temperatures than their linear analogues. The protocols provided herein for both polycondensation and ring-opening polymerization offer robust and adaptable methods for researchers to explore the potential of this compound-based polyesters in advanced drug delivery systems, medical devices, and sustainable materials.

References

  • Sivabalan, D., Selvaraj, L., & Sundar, K. (2014). Poly-e-caprolactone (PCL), a promising polymer for pharmaceutical and biomedical applications: Focus on nanomedicine in cancer. ResearchGate.
  • Wu, J., et al. (2022). Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing. ACS Applied Polymer Materials.
  • Soccio, M., et al. (2020). Synthesis and properties of poly (alkylene trans -1,4-cyclohexanedicarboxylate)s with different glycolic subunits. Polymer Degradation and Stability.
  • Gross, R. A., et al. (2002). Candida antartica Lipase B Catalyzed Polycaprolactone Synthesis: Effects of Organic Media and Temperature. Biomacromolecules.
  • Takasu, A., et al. (2006). Polycondensation of Dicarboxylic Acids and Diols in Water Catalyzed by Surfactant-Combined Catalysts and Successive Chain Extension. Biomacromolecules.
  • Lin, W., et al. (2016). Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles. Polymers.
  • García-Gallego, S., et al. (2012). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers.
  • Cózar-Montes, M., et al. (2015). Candida antarctica lipase B-catalyzed synthesis of polyesters: Starting from ketones via a tandem BVO/ROP process. Catalysis Communications.
  • Farmer, T. J., et al. (2017). New bio-based monomers: tuneable polyester properties using branched diols from biomass. Faraday Discussions.
  • Ace Chemistry. (2014). Organic Condensation Polymers 1. Polyesters. YouTube.
  • Takasu, A., Takemoto, A., & Hirabayashi, T. (2006). Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension. Biomacromolecules.
  • Hege, D., & Schiller, A. (2014). Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst. Frontiers in Chemistry.
  • Jiang, Z., et al. (2021). Recent Advances in the Enzymatic Synthesis of Polyester. Molecules.
  • Lee, J., et al. (2020). Synthesis, Characterization and Properties of Biodegradable Poly(Butylene Sebacate-Co-terephthalate). Polymers.
  • Allen, C. A., et al. (2020). Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. ACS Sustainable Chemistry & Engineering.
  • Takasu, A., et al. (2004). Environmentally Benign Polyester Synthesis by Room Temperature Direct Polycondensation of Dicarboxylic Acid and Diol. Macromolecules.
  • Taylor, A., et al. (2001). Synthesis of novel polyurethane polyesters using the enzyme Candida antarctica lipase B. Chemical Communications.
  • Gregory, G. L., et al. (2021). Ring opening polymerization of ε-caprolactone through water. Polymer Chemistry.
  • Doniak, S., et al. (2021). Enzymatic Synthesis of Poly(alkylene succinate)s: Influence of Reaction Conditions. Processes.
  • Figa, J., et al. (1999). Enzymatic synthesis of polyesters. Google Patents.
  • Reddit User Discussion. (2022). A question about Ester polymerization. Reddit.
  • Fodran, E., et al. (2021). Soil Biodegradable Aliphatic-Aromatic Copolyesters Based on 1,5-Pentanediol. Polymers.
  • Terry, A. E., et al. (2016). Single-step solution polymerization of poly(alkylene terephthalate)s: Synthesis parameters and polymer characterization. Journal of Polymer Science Part A: Polymer Chemistry.
  • Childers, M. I., et al. (2019). Ring-Opening Polymerization of ε‑Caprolactone Utilizing Aluminum Alkyl Complexes Bearing Dianionic Scorpionate Ligands. Organometallics.
  • Wu, J., et al. (2022). Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing. ACS Applied Polymer Materials.

Sources

Application Note: 1,3-Octanediol as a Versatile Monomer for Advanced Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of 1,3-Octanediol in Polyurethane Innovation

Polyurethanes (PUs) are a highly versatile class of polymers, with applications spanning from rigid foams and elastomers to coatings and biomedical devices[1][2]. The remarkable adaptability of polyurethanes stems from the diverse range of monomers that can be employed in their synthesis, primarily diisocyanates and polyols[1][2]. The selection of the polyol component, in particular, plays a pivotal role in dictating the final properties of the polymer, such as its flexibility, thermal stability, and biocompatibility[3].

This application note details the use of this compound, a C8 aliphatic diol, as a chain extender or co-monomer in the production of polyurethanes. The unique structural characteristics of this compound—a moderately long, flexible alkyl chain with hydroxyl groups at the 1 and 3 positions—offer a compelling avenue for tailoring polyurethane properties. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of polyurethanes derived from this promising monomer.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is essential for designing successful polymerization reactions.

PropertyValueSource
Molecular Formula C8H18O2[4][5]
Molecular Weight 146.23 g/mol [4][5]
Appearance White solid[4]
Melting Point 57-61 °C[4]
Boiling Point 566.36 K (293.21 °C)[6]
Solubility Limited in water, soluble in many organic solvents[7]

The presence of two hydroxyl groups allows this compound to react with isocyanate groups to form the characteristic urethane linkage, the backbone of polyurethane polymers[7][8]. Its eight-carbon chain introduces a degree of flexibility and hydrophobicity into the polymer backbone, which can be leveraged to control the mechanical and thermal properties of the final material.

Safety Precautions

As with all chemical syntheses, appropriate safety measures must be observed when working with the reactants for polyurethane production.

  • This compound : Handle with standard laboratory precautions, including the use of gloves and eye protection[7].

  • Diisocyanates : These compounds are toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection, is mandatory. Consult the specific Safety Data Sheet (SDS) for the diisocyanate being used.

  • Catalysts and Solvents : Follow the specific handling and safety guidelines for any catalysts (e.g., dibutyltin dilaurate) and solvents used in the synthesis.

Polyurethane Synthesis: Methodologies and Protocols

The synthesis of polyurethanes from this compound can be achieved through two primary methods: the one-shot process and the prepolymer method[7][9]. The choice of method will depend on the desired polymer structure and properties.

One-Shot Synthesis Protocol

The one-shot method is a straightforward process where all reactants are mixed together simultaneously[7][10]. This method is often used for producing rigid foams and elastomers.

Materials:

  • This compound

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate (MDI) or Hexamethylene diisocyanate (HDI))

  • Polyol (e.g., Polycaprolactone (PCL) or Poly(tetramethylene ether) glycol (PTMEG))

  • Catalyst (e.g., Dibutyltin dilaurate (DBTDL))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Toluene)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the desired amounts of this compound and the polyol.

  • Heat the mixture to 60-80°C under a nitrogen atmosphere with continuous stirring until a homogeneous melt is formed.

  • Add the diisocyanate to the mixture. The NCO/OH molar ratio is a critical parameter that influences the final polymer properties and should be carefully controlled, typically ranging from 1.05 to 1.2.

  • Add a catalytic amount of DBTDL (e.g., 0.1-0.5 wt% of the total reactants).

  • Continue stirring at 80-100°C for 2-4 hours. The progress of the reaction can be monitored by the disappearance of the isocyanate peak (~2270 cm⁻¹) in the FTIR spectrum.

  • Once the reaction is complete, pour the viscous polymer solution into a Teflon-coated mold and cure in an oven at 80-110°C for 12-24 hours.

  • After curing, allow the polymer to cool to room temperature before characterization.

Prepolymer Synthesis Protocol

The prepolymer method involves a two-step process that allows for greater control over the polymer structure, often resulting in more uniform hard segments[9]. This method is preferred for synthesizing thermoplastic polyurethanes and materials with well-defined block copolymer structures.

Step 1: Prepolymer Formation

  • In a three-necked round-bottom flask, react an excess of the diisocyanate with the polyol at 70-90°C under a nitrogen atmosphere for 1-3 hours to form an isocyanate-terminated prepolymer. The NCO/OH ratio in this step is typically around 2:1.

Step 2: Chain Extension

  • Cool the prepolymer to 60-70°C.

  • Add the this compound (chain extender) to the prepolymer with vigorous stirring. The amount of diol added is calculated to react with the remaining isocyanate groups.

  • Add a catalyst if necessary and continue the reaction for another 1-3 hours until the desired molecular weight is achieved.

  • Pour the resulting polymer into a mold and cure as described in the one-shot protocol.

Causality Behind Experimental Choices

  • Nitrogen Atmosphere : The isocyanate groups are highly reactive with moisture, which can lead to the formation of urea linkages and carbon dioxide, affecting the final polymer properties. A dry nitrogen atmosphere prevents these side reactions.

  • Temperature Control : The reaction between isocyanates and hydroxyl groups is exothermic. Careful temperature control is necessary to prevent uncontrolled polymerization and to ensure the formation of a polymer with the desired molecular weight and structure.

  • Catalyst : While the reaction can proceed without a catalyst, catalysts like DBTDL significantly increase the reaction rate, allowing for shorter reaction times and lower temperatures[11].

  • NCO/OH Ratio : An NCO/OH ratio slightly greater than 1 is often used to ensure complete reaction of the hydroxyl groups and to control the molecular weight of the polymer. The excess isocyanate can be reacted with atmospheric moisture during curing or can be beneficial for adhesion in certain applications.

Characterization of this compound-Based Polyurethanes

A suite of analytical techniques is employed to characterize the structure and properties of the synthesized polyurethanes.

TechniqueInformation Obtained
Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation of urethane bond formation (N-H stretching at ~3300 cm⁻¹, C=O stretching at ~1700 cm⁻¹) and disappearance of isocyanate peak (~2270 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed structural analysis of the polymer, including the incorporation of the this compound monomer and the ratio of hard to soft segments.
Gel Permeation Chromatography (GPC) Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
Differential Scanning Calorimetry (DSC) Measurement of the glass transition temperature (Tg) of the soft and hard segments, as well as any melting (Tm) or crystallization (Tc) temperatures.
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability and decomposition profile of the polymer.
Mechanical Testing Determination of tensile strength, elongation at break, and Young's modulus to assess the mechanical performance of the material.

Expected Influence of this compound on Polyurethane Properties

The incorporation of this compound as a monomer is anticipated to influence the properties of the resulting polyurethane in several key ways:

  • Increased Flexibility and Lower Glass Transition Temperature : The flexible eight-carbon aliphatic chain of this compound can increase the mobility of the polymer chains, leading to a lower glass transition temperature (Tg) of the hard segments and increased overall flexibility compared to polyurethanes made with shorter-chain diols like 1,4-butanediol.

  • Enhanced Hydrophobicity : The long alkyl chain of this compound will increase the hydrophobic character of the polyurethane, which can be advantageous for applications requiring water resistance.

  • Potential for Biodegradability : Aliphatic polyesters and polyurethanes are known to be more susceptible to hydrolytic and enzymatic degradation than their aromatic counterparts[6][11]. The presence of the aliphatic this compound segment may enhance the biodegradability of the resulting polyurethane, making it a candidate for biomedical applications such as temporary implants and drug delivery systems.

  • Modified Mechanical Properties : The introduction of a longer, more flexible chain extender can affect the packing of the hard segments, potentially leading to a decrease in tensile strength and modulus but an increase in elongation at break. The precise mechanical properties will be highly dependent on the overall composition of the polyurethane, including the type of diisocyanate and polyol used.

Visualizing the Process and Structure

Polyurethane Synthesis Workflow

G cluster_prep Reactant Preparation cluster_synthesis Polymerization cluster_processing Processing cluster_char Characterization reactants This compound Diisocyanate Polyol Catalyst one_shot One-Shot Method reactants->one_shot prepolymer Prepolymer Method reactants->prepolymer casting Solvent Casting / Molding one_shot->casting prepolymer->casting curing Curing (Oven) casting->curing analysis FTIR, NMR, GPC DSC, TGA Mechanical Testing curing->analysis

Caption: Workflow for the synthesis and characterization of polyurethanes.

Urethane Linkage Formation

Caption: Formation of the urethane linkage from a diisocyanate and this compound.

Conclusion

This compound presents a valuable addition to the monomer library for polyurethane synthesis. Its unique chemical structure allows for the development of polyurethanes with tailored properties, including enhanced flexibility, hydrophobicity, and potential biodegradability. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers and scientists to explore the potential of this compound in a wide range of applications, from advanced materials to innovative biomedical devices. Further research into the structure-property relationships of these novel polyurethanes will undoubtedly unlock new possibilities in polymer science and engineering.

References

  • Application of high-strength biodegradable polyurethanes containing different ratios of biobased isomannide and poly (ϵ-caprolactone) diol. (n.d.). National Institutes of Health.
  • Khalil, A. A., & Badr, E. A. (2008). Synthesis and characterization of some new polyurethanes and polyurethane-ureas. Oriental Journal of Chemistry, 24(2), 409-414.
  • Polyurethane Resin Production: Process Overview and Industrial Significance. (2025, October 1). Matmatch.
  • What is the easiest methodology for the synthesis of an elastomeric polyurethane? (2013, June 17). ResearchGate.
  • One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol (Polytrimethylene Ether Glycol) and Characterization of Micro-Phase Separation. (2022, October 12). MDPI.
  • The influence of bio-based monomers on the structure and thermal properties of polyurethanes. (2024, November 23). National Institutes of Health.
  • FTir spectra of the polyurethanes PU(MDI)BPA, PU(HDI)BPA, PU(MDI)THIO and PU(HDI)THIO. (n.d.). ResearchGate.
  • Biodegradable polyurethanes. (n.d.). Google Patents.
  • This compound. (n.d.). National Institute of Standards and Technology.
  • Thermal and mechanical properties of polyurethanes. (n.d.). ResearchGate.
  • Solubility results of TPUs made from one-shot and prepolymer methods in... (n.d.). ResearchGate.
  • Biodegradable aliphatic thermoplastic polyurethane based on poly(ε‐caprolactone) and L‐lysine diisocyanate. (2006, May 1). ResearchGate.
  • Synthesis, mechanical, thermal and chemical properties of polyurethanes based on cardanol. (n.d.). Indian Academy of Sciences.
  • Synthesis and Properties of Novel Polyurethanes Containing Long-Segment Fluorinated Chain Extenders. (2018, November 21). MDPI.
  • (A) ¹H NMR and (B) ¹³C NMR of polyurethane, (a) 0% PDMS-TPU (b) 10%... (n.d.). ResearchGate.
  • Thermal and Mechanical Behavior of New Transparent Thermoplastic Polyurethane Elastomers Derived from Cycloaliphatic Diisocyanate. (2018, May 16). National Institutes of Health.
  • The synthetic procedure for polyurethanes. (n.d.). ResearchGate.
  • Biodegradable aliphatic thermoplastic polyurethane based on poly(ε‐caprolactone) and L‐lysine diisocyanate. (2006, May 1). Semantic Scholar.
  • Biodegradable aliphatic thermoplastic polyurethane based on poly(ε‐caprolactone) and L‐lysine diisocyanate. (2006, March 17). R Discovery.
  • A Brief Introduction to the Polyurethanes According to the Principles of Green Chemistry. (n.d.). MDPI.
  • Polymerization step for synthesizing polyurethane. Step 1, the... (n.d.). ResearchGate.
  • Polyurethane -Synthesis, properties and application- Module-3 and series-2. (2022, March 15). YouTube.
  • Synthesis of Polyurethane Elastomers by One-shot Technique and Study of Different Polyol Types and Hard Segment Content After Ex -. (2018, July 1). Natural Sciences Publishing.
  • The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes. (n.d.). National Institutes of Health.
  • Single-Step Synthesis and Characterization of Non-Linear Tough and Strong Segmented Polyurethane Elastomer Consisting of Very Short Hard and Soft Segments and Hierarchical Side-Reacted Networks and Single-Step Synthesis of Hierarchical Hyper-Branched Polyurethane. (2024, March 22). MDPI.
  • Synthesis route of PU by a one-step method (a) and a prepolymer method... (n.d.). ResearchGate.
  • Polyurethane prepolymer synthetic method, prepolymer and casting type polyurethane elastomer. (n.d.). Google Patents.
  • One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol (Polytrimethylene Ether Glycol) and Characterization of Micro-Phase Separation. (2022, October 12). PubMed.
  • Bio-polyols synthesized from bio-based 1,3-propanediol and applications on polyurethane reactive hot melt adhesives. (n.d.). ResearchGate.
  • Specific interactions, structure and properties in segmented polyurethane elastomers. (n.d.). Express Polymer Letters.
  • Polyurethane Elastomers Based on 1,3 and 1,4-Bis(Isocyanatomethyl)cyclohexane. (2009, January 1). ResearchGate.
  • Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. (n.d.). MDPI.
  • Chemical Properties of this compound (CAS 23433-05-8). (n.d.). Cheméo.
  • Polyurethanes. (n.d.). The Essential Chemical Industry.

Sources

The Dual Role of 1,3-Octanediol: A Technical Guide to its Application in Fragrance and Flavor Compositions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Diol

1,3-Octanediol (CAS No. 23433-05-8), a straight-chain aliphatic diol, presents a compelling case for its expanded use in the fragrance and flavor industries.[1] While recognized for its amphiphilic nature and applications in various scientific fields, its sensory properties—a subtle yet distinct musty odor and a clean bitter taste—offer unique opportunities for formulators.[2][3][4] This technical guide provides a comprehensive overview of this compound's properties and detailed protocols for its evaluation and application, empowering researchers and developers to harness its full potential.

Naturally occurring in fruits like apples and pears, this compound contributes to their complex flavor and aroma profiles.[2] Its derivative, acetaldehyde this compound acetal, is a FEMA GRAS-listed flavoring agent with a "green" flavor profile, further underscoring the potential of the this compound scaffold in flavor creation.[5][6][7][8] This guide will delve into the nuanced sensory characteristics of this compound and its functional roles as a solvent, a potential fixative, and a flavor modulator.

Chemical and Physical Properties: A Foundation for Formulation

A thorough understanding of this compound's physical and chemical properties is paramount for its effective incorporation into fragrance and flavor systems.

PropertyValueSource
Chemical Formula C₈H₁₈O₂
Molecular Weight 146.23 g/mol
Appearance White solid[9]
Melting Point 57-61 °C (135-142 °F)[9]
Boiling Point 254-256 °C @ 760 mmHg[1]
Flash Point 117.22 °C (243.00 °F)[1]
Specific Gravity 0.980 - 0.986 @ 25 °C[1]
Refractive Index 1.452 - 1.458 @ 20 °C[1]
Solubility Slightly soluble in water; soluble in alcohol[1]

The relatively high boiling and flash points of this compound indicate its low volatility, a desirable trait for a potential fragrance fixative or a stable flavor component. Its solubility in alcohol makes it compatible with standard fragrance and flavor carriers.

Sensory Profile: A Nuanced Contribution

The sensory characteristics of this compound are its most intriguing feature for fragrance and flavor creation.

Olfactory Profile: A "Musty" Note with Earthy Undertones

The odor of this compound is consistently described as "musty."[2][3][4] This descriptor should not be misconstrued as moldy or unpleasant. In perfumery, "musty" can encompass a range of earthy, dusty, and woody notes that add complexity and a sense of naturalness to a fragrance.[10][11][12] The mustiness of this compound can be further characterized by the following descriptors:

  • Earthy: Reminiscent of damp soil or a forest floor after rain.

  • Dusty: A dry, powdery scent, akin to an old book or an attic.

  • Subtly Woody: A faint background note of dry woods.

This unique olfactory profile allows this compound to act as a modifier, adding depth and a natural, aged quality to fragrance compositions, particularly in chypre, woody, and oriental fragrance families.

Gustatory Profile: A Clean, Non-Lingering Bitterness

In flavor applications, this compound imparts a distinct "bitter" taste.[2] The character of this bitterness is crucial for its application. It is a clean bitterness, without the harsh, lingering aftertaste associated with some bitter compounds. This characteristic makes it a valuable tool for flavor modulation.[9][13]

Potential applications of its bitter taste include:

  • Balancing Sweetness: In confectionery and beverage applications, a touch of clean bitterness can cut through excessive sweetness, providing a more balanced and sophisticated flavor profile.

  • Enhancing Complexity: In savory applications, it can add a layer of complexity to sauces, marinades, and broths.

  • Mimicking Natural Bitterness: It can be used to replicate the subtle bitterness found in some fruits, vegetables, and botanicals.

Applications in Fragrance and Flavor Compositions

The unique properties of this compound lend it to several functional roles in fragrance and flavor formulations.

As a Fragrance Component and Fixative

Due to its low volatility, this compound can act as a fixative, slowing the evaporation of more volatile fragrance components and thus prolonging the scent's longevity on the skin. Its own musty-earthy odor can be seamlessly integrated into the base notes of a fragrance, providing a solid foundation for the overall composition.

As a Flavor Modifier and Component

The clean bitterness of this compound makes it an effective flavor modulator. It can be used to reduce perceived sweetness, enhance savory notes, and add a layer of complexity to a wide range of food and beverage products. Furthermore, as a precursor to the "green" flavored acetaldehyde this compound acetal, it holds potential for in-situ flavor generation under specific processing conditions.[5][7]

As a Solvent

With its good solubility in alcohol and its ability to dissolve a range of aromatic compounds, this compound can be used as a co-solvent in fragrance and flavor concentrates.[14][15] Its high boiling point makes it particularly suitable for applications requiring thermal stability.[16]

Application Protocols

The following protocols provide a framework for the evaluation and application of this compound in fragrance and flavor development.

Protocol 1: Sensory Evaluation of this compound

This protocol outlines the steps for a systematic sensory analysis of this compound to characterize its odor and taste profile.

Objective: To define the specific sensory descriptors for the odor and taste of this compound.

Materials:

  • This compound (high purity)

  • Odorless solvent (e.g., Dipropylene Glycol - DPG for fragrance, Propylene Glycol - PG for flavor)

  • Glass beakers and stirring rods

  • Perfumer's smelling strips

  • Neutral-tasting water and unsalted crackers (for palate cleansing)

  • Trained sensory panel (5-10 panelists)

Procedure:

  • Sample Preparation:

    • For Odor Evaluation: Prepare dilutions of this compound in DPG at 10%, 5%, and 1% by weight.

    • For Taste Evaluation: Prepare dilutions of this compound in PG at 1%, 0.5%, and 0.1% by weight. Also prepare a control sample of pure PG.

  • Odor Evaluation:

    • Dip a smelling strip into each dilution and the pure substance (melted if necessary).

    • Allow the solvent to partially evaporate for 30 seconds.

    • Panelists should smell the strips in order of increasing concentration.

    • Record all odor descriptors that come to mind, focusing on nuances of the "musty" character (e.g., earthy, dusty, woody, damp).

    • Evaluate the odor evolution over time (top, middle, and base notes).

  • Taste Evaluation:

    • Panelists should first taste the control (pure PG).

    • Then, taste each dilution of this compound, starting with the lowest concentration.

    • Rinse with neutral-tasting water and eat an unsalted cracker between samples to cleanse the palate.

    • Record all taste descriptors, focusing on the character of the bitterness (e.g., sharp, clean, lingering, metallic).

    • Rate the intensity of the bitterness on a scale of 1 to 10.

  • Data Analysis:

    • Compile all descriptors from the panelists.

    • Create a sensory wheel or a word cloud to visualize the most common descriptors for both odor and taste.

Figure 1: Workflow for the sensory evaluation of this compound.

Protocol 2: Stability Testing of this compound in a Model Fragrance Composition

This protocol is designed to assess the physical and chemical stability of a fragrance formulation containing this compound.[1][17][18][19]

Objective: To evaluate the impact of this compound on the stability of a fragrance composition under accelerated aging conditions.

Materials:

  • Model fragrance composition (e.g., a simple floral or woody accord)

  • This compound

  • Ethanol (perfumer's grade)

  • Glass vials with airtight caps

  • Oven capable of maintaining 40°C ± 2°C

  • Refrigerator capable of maintaining 4°C ± 2°C

  • UV light chamber

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment

Procedure:

  • Sample Preparation:

    • Prepare two batches of the model fragrance composition at a 20% concentration in ethanol.

    • Sample A (Control): Model fragrance composition without this compound.

    • Sample B (Test): Model fragrance composition with 5% of the fragrance concentrate replaced by this compound.

  • Storage Conditions:

    • Store aliquots of both Sample A and Sample B under the following conditions for 12 weeks:

      • Room temperature (20-25°C), protected from light.

      • Elevated temperature (40°C in an oven).

      • Refrigerated (4°C).

      • Cyclic temperature (24 hours at 40°C followed by 24 hours at 4°C, repeated).

      • UV light exposure (in a UV chamber).

  • Evaluation:

    • At weeks 0, 4, 8, and 12, evaluate all samples for:

      • Visual Changes: Color, clarity, and presence of any precipitation.

      • Olfactory Changes: Compare the scent profile of the aged samples to the initial samples on smelling strips. Note any changes in top notes, heart, or base, and any development of off-odors.

      • Chemical Changes (GC-MS Analysis): Analyze the chemical composition of the samples to identify any degradation of fragrance ingredients or the formation of new compounds.

  • Data Analysis:

    • Compile the visual and olfactory assessment data.

    • Compare the GC-MS chromatograms of the aged samples to the initial samples to quantify any changes in the concentration of key fragrance components.

    • Assess whether the presence of this compound enhances or diminishes the stability of the fragrance composition.

Figure 2: Protocol for stability testing of a fragrance containing this compound.

Protocol 3: Application of this compound as a Flavor Modifier in a Beverage Model System

This protocol details a method to evaluate the effectiveness of this compound as a bitterness modulator in a sweetened beverage.

Objective: To determine the optimal concentration of this compound to balance sweetness and enhance the overall flavor profile of a model beverage.

Materials:

  • This compound

  • Sucrose

  • Citric acid

  • Deionized water

  • Flavor base (e.g., a simple lemon or berry flavor concentrate)

  • Trained sensory panel

Procedure:

  • Model Beverage Preparation:

    • Prepare a base beverage consisting of 10% sucrose and 0.1% citric acid in deionized water.

    • Add the flavor base at a concentration of 0.2%.

  • Sample Preparation:

    • Prepare a series of beverage samples with varying concentrations of this compound: 0% (control), 0.01%, 0.05%, and 0.1%.

  • Sensory Evaluation:

    • Present the samples to the sensory panel in a randomized order.

    • Panelists should rate the following attributes on a 10-point scale:

      • Sweetness intensity

      • Bitterness intensity

      • Sourness intensity

      • Overall flavor liking

      • Presence of any off-notes

  • Data Analysis:

    • Analyze the sensory data to determine the effect of this compound concentration on the perceived sweetness, bitterness, and overall liking.

    • Identify the optimal concentration of this compound that provides the most balanced and preferred flavor profile.

FlavorModification cluster_prep Model System Preparation cluster_eval Sensory Panel Evaluation cluster_analysis Data Analysis & Optimization Base Prepare Sweetened Beverage Base Samples Add Varying Concentrations of this compound (0%, 0.01%, 0.05%, 0.1%) Base->Samples Panel Present Samples to Trained Panel Samples->Panel Rating Rate Attributes: Sweetness, Bitterness, Overall Liking Panel->Rating Analysis Analyze Sensory Data Rating->Analysis Optimization Determine Optimal Concentration for Flavor Balance Analysis->Optimization

Figure 3: Workflow for evaluating this compound as a flavor modifier.

Safety and Regulatory Considerations

While this compound itself is not currently listed on the FEMA GRAS list, its derivative, acetaldehyde this compound acetal, has been granted GRAS status (FEMA No. 4376).[5][6][7][8] This suggests a favorable safety profile for the this compound moiety. As with any ingredient, it is the responsibility of the formulator to ensure the safe use of this compound in their specific application and to comply with all relevant regulatory requirements.

Conclusion

This compound is a multifaceted ingredient with significant potential in both the fragrance and flavor industries. Its unique musty-earthy odor profile can add depth and naturalness to fragrances, while its clean bitter taste offers a valuable tool for flavor modulation. Its physical properties also suggest a role as a stable solvent and potential fixative. The protocols provided in this guide offer a starting point for researchers and developers to explore the full range of applications for this versatile diol. Further research into its synergistic effects with other fragrance and flavor components will undoubtedly unlock even more creative possibilities.

References

  • The Good Scents Company. (n.d.). 1,3-octane diol.
  • Drewnowski, A. (2001). The science and complexity of bitter taste. Nutrition Reviews, 59(6), 163-169. [Link]
  • Flavor and Extract Manufacturers Association. (n.d.). ACETALDEHYDE this compound ACETAL.
  • Flavor and Extract Manufacturers Association. (2007). GRAS Flavoring Substances 23. Food Technology, 61(8), 22-51. [Link]
  • National Analytical Corporation. (n.d.). This compound C8h18o2. Tradeindia.
  • Culinary Arts Academy. (n.d.). Bitter Foods: Flavor Complexity in Modern Cuisine.
  • The Good Scents Company. (n.d.). Flavor Descriptor Listing for musty.
  • Drewnowski, A., & Gomez-Carneros, C. (2000). Bitter taste, phytonutrients, and the consumer: a review. The American journal of clinical nutrition, 72(6), 1424–1435. [Link]
  • Sucreabeille. (n.d.). Musty Smells.
  • The Good Scents Company. (n.d.). Odor Descriptor Listing for musty.
  • Candy Mentor. (n.d.). Flavor Solvents.
  • PubChem. (n.d.). Acetaldehyde this compound acetal.
  • U.S. Food and Drug Administration. (n.d.). acetaldehyde this compound acetal.
  • Flavor and Extract Manufacturers Association. (n.d.). ACETALDEHYDE.
  • Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing.
  • Quora. (2019, April 8). Are musty and musky two different words?.
  • Mansfeld, G. (2016, April 6). Stability of Perfume Compositions in Alcoholic Lotions. Perfumer & Flavorist. [Link]
  • Reddit. (2025, March 9). Okay y'all I have a question, what notes smell like dust and mold, I have a coworker who always wears perfume and smells moldy to the point where I try to avoid being in the same area. r/FemFragLab. [Link]
  • High Boiling Point Aromatic Solvents: All-round Stars in the Chemical Industry. (n.d.).
  • BRF Ingredients. (2025, December 2). How to validate flavorings: aroma testing and sensory evaluation.
  • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions.
  • Wikipedia. (n.d.). Diol.
  • Microtrac. (n.d.). Effect of a fragrance on perfume formulation stability.
  • Jasmine. (n.d.). Fragrance & Perfume Stability: How to Make it Last.
  • ResearchGate. (2025, August 7). Stability of fragrance test preparations applied in test chambers.
  • The Perfumer's Apprentice. (n.d.). FlavorWorkshopHow.
  • ResearchGate. (2024, February 5). (PDF) Food Flavor Chemistry and Sensory Evaluation.
  • MDPI. (2024, February 20). Food Flavor Chemistry and Sensory Evaluation.
  • FlavorSum. (n.d.). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis.

Sources

Quantitative Analysis of 1,3-Octanediol via Gas Chromatography Following Silylation with BSTFA

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol

Abstract

This application note provides a comprehensive guide and a detailed protocol for the derivatization of 1,3-octanediol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for subsequent analysis by gas chromatography (GC). Diols, such as this compound, possess polar hydroxyl groups that result in poor chromatographic performance, characterized by low volatility, thermal instability, and significant peak tailing on common GC columns.[1][2] Silylation is a robust derivatization technique that addresses these challenges by converting the polar hydroxyl moieties into non-polar, volatile, and thermally stable trimethylsilyl (TMS) ethers.[3][4][5] This guide details the reaction mechanism, a step-by-step protocol, optimized GC-MS/FID analytical conditions, and critical troubleshooting advice to ensure reliable and reproducible quantification for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Derivatization

Gas chromatography is a premier technique for separating and quantifying volatile and semi-volatile organic compounds.[4] However, its direct application to polar molecules containing active hydrogen groups, such as the primary and secondary hydroxyls in this compound, is problematic. These functional groups lead to strong intermolecular hydrogen bonding, which significantly decreases volatility and promotes undesirable interactions with the GC system, resulting in poor peak shape and potential analyte loss.[2]

Derivatization is a chemical modification process that converts an analyte into a more "GC-amenable" form.[6] Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is the most common and versatile derivatization method used for GC analysis.[7] This conversion effectively masks the polar hydroxyl groups, thereby:

  • Increasing Volatility: By eliminating hydrogen bonding, the boiling point of the analyte is lowered, allowing it to move through the GC system at lower temperatures.[4]

  • Improving Thermal Stability: TMS ethers are generally more thermally stable than their parent alcohols, preventing on-column degradation.[5]

  • Enhancing Chromatographic Performance: The resulting non-polar derivative exhibits reduced interaction with the stationary phase and active sites in the inlet or column, leading to sharp, symmetrical peaks and improved resolution.[8]

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and widely used silylating reagent. Its key advantages include high reactivity towards hydroxyl groups and the generation of volatile, non-interfering byproducts, making it an excellent choice for the analysis of this compound.[5][8]

Reaction Mechanism: Silylation of this compound

The derivatization of this compound with BSTFA is a nucleophilic substitution reaction. Each hydroxyl group on the diol acts as a nucleophile, attacking the electrophilic silicon atom of the BSTFA molecule. This process occurs twice to derivatize both the primary and secondary hydroxyl groups, forming the stable di-TMS ether of this compound. The byproducts, N-trimethylsilyl-trifluoroacetamide and its subsequent product, trifluoroacetamide, are highly volatile and typically elute early in the chromatogram, avoiding interference with the analyte of interest.[8][9]

Silylation Mechanism diol This compound (HO-R-OH) reaction + bstfa 2x BSTFA (CF₃C(OSiMe₃)=NSiMe₃) arrow Reaction (Heat, Solvent) bstfa->arrow dtms_diol Di-TMS-1,3-Octanediol (Me₃SiO-R-OSiMe₃) byproduct 2x Byproducts (CF₃C(O)NHSiMe₃) arrow->dtms_diol

Caption: Silylation of this compound with BSTFA.

Experimental Protocol and Workflow

This protocol provides a validated starting point for the derivatization of this compound. Optimization may be required depending on sample concentration and matrix complexity.

Materials and Reagents
Material/ReagentSpecificationPurpose
This compoundAnalytical Standard, ≥98.0%Analyte
BSTFA (+ 1% TMCS)Derivatization Grade, ≥99%Silylating Reagent & Catalyst
PyridineAnhydrous, ≥99.8%Reaction Solvent/Catalyst
Hexane or Ethyl AcetateHPLC or GC GradeDilution Solvent
Anhydrous Sodium SulfateReagent GradeDrying Agent
Reaction Vials2 mL, Screw-top with PTFE-lined septaReaction Vessel

Causality Note: The use of BSTFA with 1% Trimethylchlorosilane (TMCS) is recommended. TMCS acts as a catalyst, increasing the reactivity of the silylating agent, which is particularly useful for derivatizing the more sterically hindered secondary alcohol group on this compound.[6][7][8] Pyridine is an excellent solvent as it is aprotic and can also act as an acid scavenger, driving the reaction to completion.[10]

Derivatization Workflow Diagram

Derivatization Workflow start Start: Prepare This compound Standard dissolve Dissolve in Anhydrous Pyridine (e.g., 1 mg/mL) start->dissolve dry Optional: Add Anhydrous Na₂SO₄ to remove trace H₂O dissolve->dry reagent Add BSTFA + 1% TMCS (Molar Excess) dry->reagent react Seal vial tightly. Incubate at 70°C for 45 minutes reagent->react cool Cool to Room Temperature react->cool dilute Dilute with Hexane or Ethyl Acetate cool->dilute inject Inject 1 µL into GC-MS/FID System dilute->inject

Caption: Step-by-step workflow for BSTFA derivatization.

Step-by-Step Derivatization Protocol
  • Sample Preparation: Prepare a stock solution of this compound in anhydrous pyridine (e.g., 1 mg/mL). Pipette 100 µL of this solution into a 2 mL reaction vial.

  • Moisture Control (Critical Step): Silylation reagents are extremely sensitive to moisture, which can consume the reagent and lead to incomplete reactions.[6][7] Ensure all glassware is oven-dried and solvents are anhydrous. If the sample may contain water, add a small amount of anhydrous sodium sulfate and vortex.

  • Reagent Addition: Add 200 µL of BSTFA (+ 1% TMCS) to the reaction vial. This provides a significant molar excess of the reagent to drive the reaction to completion for the two hydroxyl groups.

  • Reaction Incubation: Immediately cap the vial tightly. Vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 45 minutes. While alcohols can derivatize at room temperature, heating ensures a rapid and complete reaction.[6][11]

  • Cooling and Dilution: After incubation, remove the vial and allow it to cool to room temperature.

  • Final Preparation for GC: Dilute the reaction mixture to a final volume of 1 mL with hexane or ethyl acetate. The sample is now ready for injection.

GC Analytical Method and Expected Results

Recommended GC Parameters

Analysis should be performed on a non-polar column to prevent interaction with any residual silylating reagent or the silylated analyte.[4]

ParameterGC-FIDGC-MS
GC System Agilent 8890 GC or equivalentAgilent 8890 GC / 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentHP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Split/Splitless, 250°CSplit/Splitless, 250°C
Injection Mode Split (50:1), 1 µLSplit (50:1), 1 µL
Carrier Gas Helium, Constant Flow @ 1.2 mL/minHelium, Constant Flow @ 1.2 mL/min
Oven Program 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)
Detector FID @ 300°CMS Transfer Line: 280°C
H₂ Flow: 30 mL/min, Air Flow: 400 mL/minMS Ion Source: 230°C, MS Quad: 150°C
Makeup Gas (N₂): 25 mL/minScan Mode: m/z 40-550
SIM Ions: 117, 131, 145, 157
Expected Quantitative and Mass Spectral Data

The derivatization adds two TMS groups to the this compound molecule.

  • This compound: Formula C₈H₁₈O₂, Molecular Weight: 146.23 g/mol

  • Di-TMS-1,3-Octanediol: Formula C₁₄H₃₄O₂Si₂, Molecular Weight: 290.59 g/mol

The resulting chromatogram should show a single, sharp, and symmetrical peak for the di-TMS-1,3-octanediol derivative. Key mass spectral fragments are crucial for identification in MS analysis.

AnalyteFormulaMW ( g/mol )Expected RT (min)Key Mass Fragments (m/z)
Di-TMS-1,3-OctanediolC₁₄H₃₄O₂Si₂290.59~9.5117 , 131 , 145, 157, 201, 275 (M-15)

Causality Note: The fragment at m/z 117 corresponds to the cleavage between C1 and C2, yielding [CH₂(OSiMe₃)]⁺. The fragment at m/z 131 is characteristic of TMS-derivatized 1,3-diols and is formed by cleavage between C2 and C3. The M-15 fragment (m/z 275) represents the loss of a methyl group from one of the TMS moieties, which is a common fragmentation pattern for silylated compounds.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No peak or very small analyte peak 1. Presence of moisture in sample/reagents.2. Inactive derivatization reagent (degraded).3. Insufficient reaction time/temperature.1. Ensure all materials are anhydrous. Use a fresh solvent.2. Use a new, unopened vial of BSTFA.3. Increase reaction time to 60 min and/or temperature to 80°C.
Tailing peak for this compound Incomplete derivatization.1. Increase the amount of BSTFA reagent.2. Ensure a catalyst (TMCS) is present.3. Re-optimize reaction time and temperature as above.
Multiple analyte peaks Partial derivatization (mono-TMS derivative formed).This points to incomplete derivatization. Follow the solutions above. The mono-silylated derivative will elute before the fully derivatized compound.
Extraneous peaks in chromatogram 1. Reagent byproducts.2. Contamination from solvent or glassware.3. Septum bleed.1. Byproduct peaks are normal but should elute early. If they interfere, adjust the GC temperature program.2. Run a solvent blank to identify contamination sources.3. Use high-quality, low-bleed septa.
Poor reproducibility 1. Inconsistent sample/reagent volumes.2. Variable reaction conditions.3. Water contamination.1. Use calibrated micropipettes for all additions.2. Ensure consistent heating and timing for all samples.3. Maintain strict anhydrous conditions.

Conclusion

The conversion of this compound to its di-trimethylsilyl ether derivative via reaction with BSTFA is a highly effective and reliable method for quantitative GC analysis. This protocol successfully overcomes the inherent challenges of analyzing polar diols by increasing analyte volatility and thermal stability. The result is excellent chromatographic performance, characterized by sharp, symmetrical peaks, which enables low detection limits and high reproducibility. By following the detailed methodology, utilizing a catalyst like TMCS, and adhering to strict anhydrous conditions, researchers can achieve accurate and robust results for this compound in various matrices.

References

  • David, F., & Sandra, P. (n.d.). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]
  • Phenomenex. (n.d.).
  • dos Santos, V. N., et al. (2021). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Brazilian Journal of Analytical Chemistry. [Link]
  • Macherey-Nagel. (n.d.).
  • Jacek Trawiński. (2019). Response to "Precipitation after derivatization with BSTFA?".
  • GL Sciences. (n.d.).
  • PubChem. (n.d.). Octane-1,3-diol.
  • Wikipedia. (n.d.). N,O-Bis(trimethylsilyl)trifluoroacetamide. [Link]
  • Kumirska, J., et al. (2012). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. Journal of Chemometrics. [Link]
  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]
  • FooDB. (n.d.). Showing Compound (R)-1,3-Octanediol (FDB000424). [Link]
  • Hájková, K., et al. (2021). Overcoming the BSTFA: Study on Trimethylsilylation Derivatization Procedures for Chemical Weapons Convention-Related Alcohols in Field Analysis. Analytical Letters. [Link]
  • Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
  • Zhou, Y., et al. (2010). Optimisation of derivatisation for the analysis of estrogenic compounds in water by solid-phase extraction gas chromatography-mass spectrometry.

Sources

Application Note & Protocols: The Use of 1,3-Octanediol as a Multifunctional Humectant in Advanced Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of 1,3-Octanediol as a humectant in cosmetic formulations.

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 23433-05-8), a C8 aliphatic diol, for its application as a humectant in cosmetic and personal care formulations. We delve into its chemical properties, mechanism of action, and its multifunctional benefits, including skin conditioning and potential preservative-boosting effects. Detailed, field-proven protocols are provided for formulation development, in-vivo efficacy testing for hydration and transepidermal water loss (TEWL), sensory evaluation, and stability analysis. This document is intended to equip researchers and formulators with the necessary scientific framework and practical methodologies to effectively utilize this compound in creating sophisticated, high-performance skincare products.

Introduction to this compound

This compound is a straight-chain aliphatic diol with the molecular formula C8H18O2.[1][2] Its structure features a primary and a secondary hydroxyl group on an eight-carbon backbone. This configuration imparts an amphiphilic nature, with the hydrophilic hydroxyl groups enabling its humectant properties and the lipophilic carbon chain contributing to its emollient feel and interaction with skin lipids.[1]

While many glycols are utilized in cosmetics, this compound offers a unique combination of benefits beyond simple humectancy, including skin conditioning, odor masking, and potential antimicrobial activity, making it a versatile ingredient in modern cosmetic science.[1][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 23433-05-8[2][5]
Molecular Formula C8H18O2[2][5]
Molecular Weight 146.23 g/mol [2][5]
Appearance Colorless clear liquid (est.)[6]
Boiling Point 254-256 °C @ 760 mmHg[6]
Flash Point 117.22 °C[6]
Solubility Slightly soluble in water; Soluble in alcohol[6]
LogP (o/w) 1.310 (est.)[7]

Mechanism of Action: Humectancy and Skin Barrier Interaction

Humectants function by attracting and binding water to the stratum corneum, the outermost layer of the skin.[8][9] This action can draw moisture from the external environment (in humidity >70%) or from the deeper dermal layers.[8] The primary mechanism relies on the formation of hydrogen bonds between the hydroxyl groups of the humectant and water molecules.[9][10][11]

The two hydroxyl groups in this compound's structure are key to this function.[11] Its moderately long carbon chain also allows it to integrate within the lipid matrix of the stratum corneum, providing an emollient, skin-softening effect that distinguishes it from more volatile, short-chain glycols.[4]

A critical principle in formulation is that humectants should be paired with occlusive agents (e.g., petrolatum, dimethicone, shea butter).[8][10] The humectant pulls moisture into the epidermis, while the occlusive forms a barrier to prevent that moisture from evaporating—a process known as transepidermal water loss (TEWL).[8] Without an occlusive, a humectant can paradoxically lead to skin dryness by drawing water from the dermis which then evaporates.[8]

G cluster_1 Skin Layers Water_Ext Water Molecules SC Stratum Corneum (SC) Water_Ext->SC Attraction via H-Bonding Octanediol This compound Octanediol->SC Penetration & Integration SC->Water_Ext TEWL (Evaporation) Dermis Dermis Dermis->SC Water Diffusion

Caption: Mechanism of this compound as a humectant.

Formulation Guidelines & Protocols

This compound's properties make it suitable for a wide range of formulations, including serums, lotions, creams, and cleansers. It can also act as a solvent and improve the sensory profile of a product.[12][13]

Protocol: Creating a Basic Hydrating Serum

This protocol outlines the development of a simple oil-in-water (O/W) serum to evaluate the performance of this compound.

Objective: To create a stable, aesthetically pleasing serum where this compound is the primary humectant.

Materials & Equipment:

  • Beakers, magnetic stirrer and stir bars, hot plate, homogenizer (optional), pH meter, viscometer.

  • Ingredients: Deionized Water, this compound, Glycerin (as control), Hyaluronic Acid (as benchmark humectant/thickener), Caprylic/Capric Triglyceride (emollient), Cetearyl Alcohol (emulsifier/thickener), Phenoxyethanol (preservative), Citric Acid/Sodium Hydroxide (for pH adjustment).

Formulation Table:

PhaseIngredientFunction% w/w
ADeionized WaterSolventq.s. to 100
AThis compound Humectant 3.00
AHyaluronic Acid (1% Soln)Thickener/Humectant10.00
ADisodium EDTAChelating Agent0.10
BCaprylic/Capric TriglycerideEmollient4.00
BCetearyl AlcoholEmulsifier2.00
CPhenoxyethanolPreservative0.80
CCitric Acid / NaOHpH Adjusterq.s.

Procedure:

  • Phase A Preparation: In the main beaker, combine deionized water, disodium EDTA, and this compound. Begin moderate stirring. Slowly sprinkle in the hyaluronic acid solution and mix until fully hydrated and uniform. Heat to 75°C.

    • Causality: Heating the water phase allows for proper emulsification with the oil phase. Adding the thickener early ensures it is fully hydrated before emulsification.

  • Phase B Preparation: In a separate beaker, combine Phase B ingredients and heat to 75°C while stirring until all solids are melted and the phase is uniform.

  • Emulsification: Slowly add Phase B to Phase A under continuous stirring. Increase mixing speed for 5-10 minutes to form a uniform emulsion. Homogenize if a smaller droplet size is desired.

    • Causality: Maintaining both phases at the same temperature prevents the emulsion from breaking. Slow addition ensures proper droplet formation.

  • Cool Down: Begin cooling the batch with gentle stirring.

  • Phase C Addition: Once the temperature is below 40°C, add Phase C ingredients (preservative, pH adjusters).

    • Causality: Adding heat-sensitive ingredients like preservatives during the cool-down phase prevents their degradation.

  • Finalization: Adjust pH to 5.0-5.5. Mix until uniform. Perform final quality control checks (pH, viscosity, appearance).

Protocol: Physical Stability Testing

Objective: To ensure the formulation remains physically stable under various stress conditions.

Methodology:

  • Centrifugation Test: Centrifuge 10g of the product at 3000 rpm for 30 minutes. Check for any phase separation.

    • Self-Validation: This is an accelerated test to predict long-term gravitational stability. No separation indicates a robust emulsion.

  • Freeze-Thaw Cycling: Place samples at -10°C for 24 hours, then at 25°C for 24 hours. Repeat for 3-5 cycles. Observe for changes in texture, color, or phase separation.

    • Causality: This test assesses stability against temperature fluctuations that can occur during shipping and storage.

  • Elevated Temperature Stability: Store samples at 45°C for 4-12 weeks. Monitor for changes in pH, viscosity, and appearance at regular intervals.

    • Causality: High temperatures accelerate chemical degradation and physical instability, providing predictive data for shelf-life.

Efficacy & Sensory Evaluation Protocols

Evaluating the efficacy of a humectant requires objective instrumental measurements and subjective sensory analysis.

G cluster_workflow In-Vivo Efficacy Workflow A Subject Recruitment (N=20-30, Dry Forearms) B Acclimatization (20°C, 40% RH, 30 min) A->B C Baseline Measurement (T=0) Corneometer & Tewameter B->C D Product Application (2 mg/cm²) C->D E Post-Application Measurements (T=1h, 2h, 4h, 8h) D->E F Data Analysis (vs. Baseline & Control) E->F

Caption: Standard workflow for clinical hydration studies.

Protocol: In-Vivo Skin Hydration (Corneometry)

Objective: To quantify the change in stratum corneum hydration after product application.[14]

Principle: The Corneometer® measures skin surface capacitance. Since water has a much higher dielectric constant than other skin components, the measured capacitance correlates directly with the hydration level of the stratum corneum.[14]

Procedure:

  • Subject Panel: Recruit 20-30 volunteers with self-perceived dry skin on their forearms. Subjects should refrain from using moisturizers on the test sites for 24 hours prior.

  • Environmental Control: Conduct the study in a controlled environment (20-22°C and 40-50% relative humidity). Allow subjects to acclimatize for 30 minutes before measurements.[14]

    • Causality: Skin hydration is highly sensitive to ambient temperature and humidity. Controlling these variables is essential for reproducible and accurate results.

  • Test Sites: Mark two to three 4x4 cm test sites on the volar forearm of each subject. One site will be for the test product, and one will be an untreated control.

  • Baseline Measurement (T=0): Take three Corneometer readings from the center of each test site and average them.

  • Product Application: Apply a standardized amount of the test product (2 mg/cm²) to the designated site and gently rub it in.

  • Post-Application Measurements: Take measurements at set time points (e.g., 1, 2, 4, 8 hours) from both the treated and untreated sites.[14]

  • Data Analysis: Calculate the percentage increase in hydration compared to baseline for both treated and control sites. Use appropriate statistical tests (e.g., paired t-test) to determine if the increase in the treated site is statistically significant compared to the control.[14][15]

Protocol: Transepidermal Water Loss (TEWL)

Objective: To assess the product's effect on the skin's barrier function.

Principle: The Tewameter® measures the water vapor gradient above the skin surface, which is directly proportional to the rate of water evaporating from the skin. A lower TEWL value indicates a more intact skin barrier.

Procedure: The procedure is identical to the Corneometry protocol, but using a Tewameter probe. Measurements should be taken after the probe has stabilized on the skin. A significant decrease in TEWL suggests the formulation is improving barrier function, likely due to the presence of occlusive agents working in synergy with the this compound.

Protocol: Sensory Panel Evaluation

Objective: To evaluate the skin feel and other aesthetic properties of the formulation.

Procedure:

  • Recruit a panel of 10-15 trained sensory assessors.

  • Provide panelists with coded samples of the this compound formulation and a control (e.g., a similar formula with glycerin).

  • Ask panelists to apply a standardized amount to their forearms and rate various attributes on a 10-point scale immediately after application and after 5 minutes.

  • Attributes to Evaluate:

    • Spreadability: Ease of application.

    • Tackiness/Stickiness: Residual feeling on the skin.

    • Greasiness: Oily residue.

    • Absorption Speed: How quickly the product disappears.

    • Softness: Perceived skin smoothness after application.

  • Analyze the data to compare the sensory profile of the test formulation against the control.

Safety & Regulatory Considerations

The safety of any cosmetic ingredient is paramount. Alkanediols as a class have been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel. In a 2017/2018 assessment of several alkane diols, the panel concluded that the available data were insufficient to make a determination of safety for "Octanediol" (the specific isomer was not always defined in the underlying data).[16][17][18] The panel noted a need for concentration of use data and potentially additional toxicity data.[19][20]

Key Considerations for Researchers:

  • Data Gaps: Be aware of the existing data gaps identified by regulatory and safety bodies. While this compound is used in cosmetics, comprehensive public safety data is not as robust as for other common glycols.[16][19]

  • Use Concentration: Formulate within reasonable and historically safe levels for similar ingredients (typically 1-5%).

  • Irritation & Sensitization: As with any new formulation, it is crucial to conduct safety testing. A Human Repeat Insult Patch Test (HRIPT) is the gold standard for assessing the potential for skin irritation and sensitization.

  • Purity: Ensure the use of high-purity grade this compound, as impurities can significantly impact the toxicological profile.[17][21]

Conclusion

This compound is a promising multifunctional ingredient that offers effective humectancy coupled with desirable emollient and sensory properties. Its amphiphilic structure allows for broad formulation versatility. By following rigorous scientific protocols for formulation, stability, and efficacy testing as outlined in this guide, researchers can confidently evaluate and incorporate this compound into innovative cosmetic products. However, due diligence regarding the existing safety data gaps is essential, and appropriate toxicological assessments on the final formulation are strongly recommended to ensure consumer safety.

References

  • Craft & Care. (n.d.). Humectants.
  • Taylor & Francis. (n.d.). Humectants – Knowledge and References.
  • SkinKraft. (2021, November 10). How Do Humectants Benefit Your Skin?.
  • 2250.care. (n.d.). Science of Humectants: How They Work | Journal.
  • Wikipedia. (n.d.). Humectant.
  • Smolecule. (n.d.). Buy this compound | 23433-05-8.
  • Elchemy. (n.d.). Octanediol Information & Details.
  • National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook.
  • ChemicalBook. (2025, October 14). This compound | 23433-05-8.
  • Unspecified Source. (n.d.). The main use of 1,3 propanediol in cosmetics.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 23433-05-8).
  • BABA CARE. (2022, April 12). Octanediol – this is how it works as a cosmetic ingredient.
  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Administrative Information.
  • Cosmetic Ingredient Review. (n.d.). Safety Assessment of Alkane Diols as Used in Cosmetics.
  • Cosmetic Ingredient Review. (2017, November 10). Safety Assessment of Alkane Diols as Used in Cosmetics.
  • Cosmetic Ingredient Review. (2017, September 21). Safety Assessment of Alkane Diols as Used in Cosmetics.
  • Cosmetic Ingredient Review. (2017, October 31). Safety Assessment of Alkane Diols as Used in Cosmetics.
  • Cosmetic Ingredient Review. (2018, March 5). Safety Assessment of Alkane Diols as Used in Cosmetics.
  • Semantic Scholar. (n.d.). [PDF] Safety Assessment of Alkane Diols as Used in Cosmetics.
  • The Good Scents Company. (n.d.). 1,3-octane diol, 23433-05-8.
  • AHB Global. (2025, September 9). What are the uses of 1,3-propanediol?.
  • EnterCo. (2023, December 18). Guideline for Evaluation of Cosmetics Moisturization Efficacy.
  • Unspecified Source. (n.d.). Best Practices for Conducting Efficacy Assessments in Cosmetics.
  • Tigermed EMEA. (2025, October 30). Clinical Evaluation of Cosmetics: How Safety and Efficacy Are Proven.

Sources

Application Note & Protocols: Biocatalytic Production of 1,3-Diols from Glycerol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,3-Diols, particularly 1,3-propanediol (1,3-PDO), are valuable platform chemicals essential for the synthesis of polymers like polytrimethylene terephthalate (PTT), as well as for applications in cosmetics, foods, and lubricants.[1][2][3] The increasing production of biodiesel has generated a surplus of crude glycerol, creating a compelling opportunity for its valorization into higher-value products.[4][5] Biocatalytic conversion of glycerol to 1,3-diols offers a sustainable, environmentally friendly alternative to traditional petroleum-based chemical synthesis, which often involves harsh conditions and toxic byproducts.[2][3][6] This guide provides a detailed overview of the core metabolic pathways, a comparative analysis of microbial hosts, and comprehensive, field-proven protocols for the engineering, fermentation, and analysis of 1,3-diol production from glycerol.

The Core Biochemistry: Glycerol Dissimilation Pathways

The microbial conversion of glycerol to 1,3-propanediol is a bifurcated metabolic process, involving both a reductive and an oxidative branch. The balance between these two pathways is critical for achieving a high yield of 1,3-PDO, as the reductive pathway produces the target molecule while the oxidative pathway generates the necessary energy (ATP) and reducing equivalents (NADH) for cell growth and biosynthesis.[4][7]

The central pathway involves two key enzymatic steps:

  • Dehydration of Glycerol: A glycerol dehydratase (GDHt), encoded by the dhaB gene, catalyzes the conversion of glycerol to the intermediate 3-hydroxypropionaldehyde (3-HPA).[8][9][10][11] This enzyme is often the rate-limiting step in the overall process.[10][11] Notably, GDHts can be coenzyme B12-dependent (requiring adenosylcobalamin) or B12-independent, a crucial factor in strain selection and media formulation.[4][8]

  • Reduction of 3-HPA: A 1,3-propanediol oxidoreductase (PDOR), encoded by the dhaT gene, reduces the toxic 3-HPA intermediate to the final product, 1,3-PDO.[8][9][10] This step consumes NADH, thereby regenerating the NAD+ required for the oxidative branch of glycerol metabolism.[9]

Concurrently, in the oxidative branch, glycerol is converted to dihydroxyacetone (DHA) by glycerol dehydrogenase, which is then phosphorylated and enters glycolysis to produce ATP, biomass precursors, and the NADH needed for the reductive pathway.[9][10]

MetabolicPathway cluster_reductive Reductive Pathway cluster_oxidative Oxidative Pathway Glycerol_red Glycerol HPA 3-Hydroxypropionaldehyde (3-HPA) Glycerol_red->HPA Glycerol Dehydratase (DhaB) PDO 1,3-Propanediol (1,3-PDO) HPA->PDO 1,3-Propanediol Oxidoreductase (DhaT) NAD_out NAD+ PDO->NAD_out B12 Coenzyme B12 (if required) B12->HPA NADH_in NADH + H+ NADH_in->PDO Glycerol_ox Glycerol DHA Dihydroxyacetone (DHA) Glycerol_ox->DHA Glycerol Dehydrogenase DHAP DHAP DHA->DHAP DHA Kinase NADH_out NADH + H+ DHA->NADH_out Glycolysis Glycolysis (ATP, Biomass, NADH) DHAP->Glycolysis NAD_in NAD+ NAD_in->DHA NADH_out->NADH_in Redox Balance

Selecting a Microbial Chassis: A Comparative Overview

The choice of microorganism is paramount and depends on factors such as genetic tractability, safety, fermentation characteristics, and product tolerance. Several bacteria are known natural producers, while others serve as excellent platforms for metabolic engineering.[2][4][7]

Microbial HostKey CharacteristicsTypical 1,3-PDO Titer (g/L)AdvantagesDisadvantages
Klebsiella pneumoniae Facultative anaerobe, natural producer.[1][6][11]70 - 78[8]High productivity; can produce its own Vitamin B12.[6][11]Opportunistic pathogen (Biosafety Level 2); produces unwanted byproducts.[12][13]
Clostridium butyricum Strict anaerobe, natural producer.[14][15]~70[8]Generally Regarded as Safe (GRAS); high yield.[13]Strict anaerobic conditions required; slower growth.[13]
Lactobacillus reuteri Microaerophilic, GRAS status.[16]~65[17]Food-grade organism; produces valuable co-products like lactate.[18]Requires complex media and co-substrate (glucose) for optimal performance.[17][19]
Escherichia coli Facultative anaerobe, non-producer.>100 (engineered)[8][20]Unrivaled genetic tools; fast growth; robust for industrial processes.[2]Requires heterologous expression of pathway genes; potential for byproduct formation.[8][21][22]

dot graph HostSelection { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7, len=2.5];

// Nodes for Organisms Kp [label="Klebsiella pneumoniae", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2!"]; Cb [label="Clostridium butyricum", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2,-2!"]; Lr [label="Lactobacillus reuteri", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2,-2!"]; Ec [label="Escherichia coli", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"];

// Nodes for Attributes HighYield [label="High Yield / Titer", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse, pos="0,3.5!"]; GRAS [label="GRAS Status", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse, pos="-3,0!"]; Pathogen [label="Pathogenic Risk", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse, pos="3,2!"]; GeneticTools [label="Advanced Genetic Tools", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse, pos="3,0!"]; Anaerobe [label="Strict Anaerobe", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse, pos="-3,-3.5!"];

// Edges Kp -- HighYield; Kp -- Pathogen; Cb -- HighYield; Cb -- GRAS; Cb -- Anaerobe; Lr -- GRAS; Ec -- GeneticTools; Ec -- HighYield [style=dashed, label=" (Engineered)"]; } Caption: Key characteristic relationships for common 1,3-PDO production hosts.

Experimental Protocols

The following protocols provide a comprehensive workflow, from the construction of an engineered production strain to the final analysis of the product.

Workflow cluster_prep A: Strain Preparation cluster_ferm B: Fermentation cluster_analysis C: Analysis & Recovery GeneSource 1. Identify dhaB & dhaT Genes (e.g., from K. pneumoniae) Cloning 2. Clone into Expression Vector (e.g., pET vector) GeneSource->Cloning Transformation 3. Transform into E. coli Host Cloning->Transformation Verification 4. Verify Transformants (Colony PCR, Sequencing) Transformation->Verification Inoculum 5. Prepare Seed Culture Verification->Inoculum Bioreactor 6. Inoculate Bioreactor Inoculum->Bioreactor FedBatch 7. Fed-Batch Fermentation (Glycerol Feed, pH/DO Control) Bioreactor->FedBatch Sampling 8. Periodic Sampling FedBatch->Sampling Centrifuge 9. Separate Cells from Broth Sampling->Centrifuge HPLC 10. Quantify Substrate & Product (HPLC) Centrifuge->HPLC Purify 11. Downstream Processing (e.g., Distillation) Centrifuge->Purify

Protocol 1: Engineering an E. coli Production Strain

Objective: To heterologously express the key enzymes for 1,3-PDO production from K. pneumoniae in an E. coli host. This protocol is based on the principles described in studies where the dha regulon is expressed in E. coli.[8][21]

Materials:

  • K. pneumoniae genomic DNA (source of dhaB and dhaT)

  • High-fidelity DNA polymerase

  • Expression vector (e.g., pET-28a(+))

  • Restriction enzymes and T4 DNA ligase

  • Chemically competent E. coli DH5α (for cloning) and E. coli BL21(DE3) (for expression)

  • LB agar and broth, Kanamycin

Procedure:

  • Gene Amplification: Amplify the coding sequences for dhaB (glycerol dehydratase) and dhaT (1,3-propanediol oxidoreductase) from K. pneumoniae genomic DNA using PCR with primers containing appropriate restriction sites.

  • Vector and Insert Digestion: Digest both the expression vector and the purified PCR products with the selected restriction enzymes.

  • Ligation: Ligate the digested dhaB and dhaT fragments into the digested expression vector using T4 DNA ligase. The genes can be cloned as a synthetic operon under a single promoter.

  • Transformation (Cloning Host): Transform the ligation mixture into competent E. coli DH5α cells and plate on LB agar containing kanamycin. Incubate overnight at 37°C.

  • Screening: Screen colonies via colony PCR to identify those with the correct insert size.

  • Sequence Verification: Isolate plasmid DNA from positive colonies and confirm the sequence of the inserts via Sanger sequencing.

  • Transformation (Expression Host): Transform the sequence-verified plasmid into competent E. coli BL21(DE3) cells for protein expression and fermentation studies.

Protocol 2: Fed-Batch Fermentation for 1,3-PDO Production

Objective: To cultivate the engineered E. coli strain under controlled bioreactor conditions to achieve high-titer production of 1,3-PDO from glycerol.

Materials & Equipment:

  • Benchtop bioreactor (e.g., 5 L) with pH, temperature, and dissolved oxygen (DO) control

  • Engineered E. coli strain from Protocol 1

  • Fermentation medium (see table below)

  • Glycerol feed solution (e.g., 500 g/L sterile glycerol)

  • Base for pH control (e.g., 5 M NH4OH)

  • Vitamin B12 solution (if using a B12-dependent dehydratase)

ComponentBatch Medium (per L)
Glycerol20 g
K2HPO47.5 g
KH2PO47.5 g
(NH4)2SO45 g
Yeast Extract5 g
MgSO4·7H2O0.2 g
Trace Metal Solution1 mL
Vitamin B1210 mg (if needed)

Procedure:

  • Inoculum Preparation: Inoculate 100 mL of LB broth with a single colony of the production strain. Grow overnight at 37°C with shaking.

  • Bioreactor Setup: Prepare and sterilize the bioreactor containing 3 L of the fermentation medium. Calibrate pH and DO probes.

  • Inoculation: Inoculate the bioreactor with the overnight seed culture to an initial OD600 of ~0.1.

  • Batch Phase: Maintain the temperature at 37°C and pH at 7.0. Run the batch phase until the initial glycerol is nearly depleted, which can be monitored by offline analysis. For facultative anaerobes like E. coli, an initial aerobic phase can be used to grow biomass, followed by a switch to microaerobic or anaerobic conditions for production.

  • Induction: If using an inducible promoter (e.g., T7), add the inducer (e.g., IPTG) at the appropriate cell density (e.g., OD600 of 10-15).

  • Fed-Batch Phase: Start the glycerol feed to maintain a low concentration of glycerol in the reactor (e.g., 5-10 g/L). This prevents substrate inhibition. Control pH at 7.0 using automated addition of base.

  • Sampling: Aseptically withdraw samples every 2-4 hours to measure OD600, and to quantify glycerol, 1,3-PDO, and major byproducts (e.g., acetate, lactate).

  • Harvest: Terminate the fermentation when productivity declines significantly (typically 48-72 hours).

Protocol 3: Analytical Quantification by HPLC

Objective: To accurately measure the concentration of glycerol (substrate) and 1,3-propanediol (product) in fermentation samples. HPLC with a refractive index detector (RID) is a standard and robust method for this analysis.[23]

Materials & Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID)

  • Ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H)

  • 0.005 M H2SO4 (mobile phase)

  • Syringe filters (0.22 µm)

  • Standards for glycerol and 1,3-propanediol

HPLC ParameterSetting
Column Bio-Rad Aminex HPX-87H (300 x 7.8 mm)
Mobile Phase 0.005 M H2SO4 in HPLC-grade water
Flow Rate 0.6 mL/min
Column Temperature 60°C
Detector Refractive Index Detector (RID)
Injection Volume 20 µL

Procedure:

  • Sample Preparation: a. Withdraw 1 mL of fermentation broth. b. Centrifuge at 13,000 x g for 5 minutes to pellet the cells. c. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Standard Curve Preparation: Prepare a series of standards containing known concentrations of glycerol and 1,3-PDO (e.g., from 0.1 g/L to 20 g/L) in the mobile phase.

  • Analysis: a. Run the prepared standards to generate a calibration curve for each compound. b. Run the prepared fermentation samples.

  • Quantification: Determine the concentration of glycerol and 1,3-PDO in the samples by comparing their peak areas to the respective standard curves.

Field Insights: Overcoming Common Challenges

  • 3-HPA Toxicity: The intermediate 3-HPA is highly toxic and can inhibit cell growth and enzyme activity.[5][8] A key strategy is to balance the activities of glycerol dehydratase (DhaB) and 1,3-PDO oxidoreductase (DhaT). Overexpressing dhaT relative to dhaB can help rapidly convert 3-HPA to 1,3-PDO, preventing its accumulation.[24]

  • Redox Imbalance: The production of 1,3-PDO is a net consumer of NADH. Insufficient regeneration of NAD+ in the oxidative pathway can stall the entire process. Metabolic engineering to knock out competing NADH-consuming pathways (e.g., lactate or ethanol production) can redirect the flux of reducing equivalents towards 1,3-PDO.[11][25][26]

  • Coenzyme B12 Cost: For strains requiring coenzyme B12, its high cost is a major economic barrier.[8] Strategies to overcome this include:

    • Engineering the host to synthesize B12 endogenously.

    • Using B12-independent glycerol dehydratases.

    • Optimizing fermentation to minimize the required B12 concentration.

References

  • Microbial Conversion of Glycerol to 1,3-Propanediol by an Engineered Strain of Escherichia coli. Applied and Environmental Microbiology - ASM Journals. [Link]
  • Production of 1,3-propanediol by Klebsiella pneumoniae. PubMed. [Link]
  • Production of 1,3-Propanediol from Glycerol by Clostridium acetobutylicum and Other Clostridium Species. PMC - NIH. [Link]
  • Key enzymes catalyzing glycerol to 1,3-propanediol.
  • Genetically Engineered Strains: Application and Advances for 1,3-Propanediol Production
  • Genetically Engineered Strains: Application and Advances for 1,3-Propanediol Production
  • Genetically Engineered Strains: Application and Advances for 1,3-Propanediol Production from Glycerol. Food Technology and Biotechnology. [Link]
  • Key enzymes catalyzing glycerol to 1,3-propanediol. PMC - PubMed Central. [Link]
  • Progress in 1,3-propanediol biosynthesis. Frontiers. [Link]
  • Microbial Conversion of Glycerol Into 1,3‐Propanediol by Fermentation: Review of Fundamentals and Operational Str
  • Microbial production of 1,3-propanediol. PubMed. [Link]
  • An integrated process for the production of 1,3-propanediol, lactate and 3-hydroxypropionic acid by an engineered Lactobacillus reuteri. PubMed. [Link]
  • 1,3-Propanediol production by Escherichia coli expressing genes from the Klebsiella pneumoniae dha regulon. PubMed. [Link]
  • Main Pathway for bioconversion glycerol to 1, 3-propanediol.
  • Efficient production of 1,3-propanediol from crude glycerol by repeated fed-batch fermentation strategy of a lactate and 2,3-butanediol deficient mutant of Klebsiella pneumoniae. Biotechnology for Biofuels. [Link]
  • Production of 1,3-propanediol from glycerol using the newly isolated Klebsiella pneumoniae J2B. PubMed. [Link]
  • Enhancing the capability of Klebsiella pneumoniae to produce 1, 3‐propanediol by overexpression and regulation through CRISPR‐dCas9. Wiley Online Library. [Link]
  • Lactobacillus reuteri growth and fermentation under high pressure towards the production of 1,3-propanediol. PubMed. [Link]
  • Production of 1,3-Propanediol from Pure and Crude Glycerol Using Immobilized Clostridium butyricum. MDPI. [Link]
  • Heterologous 1,3-Propanediol Production Using Different Recombinant Clostridium beijerinckii DSM 6423 Strains. MDPI. [Link]
  • Production of 1,3-propanediol and other products during fed-batch...
  • (PDF) Enhancement of 1,3-propanediol production from industrial by-product by Lactobacillus reuteri CH53.
  • Biosynthesis of 1,3-propanediol from glycerol with Lactobacillus reuteri: Effect of operating variables.
  • Enhancing 1,3-Propanediol Productivity in the Non-Model Chassis Clostridium beijerinckii through Genetic Manipul
  • Progress in 1,3-propanediol biosynthesis. PMC - PubMed Central - NIH. [Link]
  • Biotechnological Production of 1,3-Propanediol from Crude Glycerol. BioTechnologia. [Link]
  • Improving 1,3-propanediol production from glycerol in a metabolically engineered Escherichia coli by reducing accumulation of sn-glycerol-3-phosph
  • Microbial Conversion of Glycerol to 1,3-Propanediol by an Engineered Strain of Escherichia coli. PMC - PubMed Central. [Link]
  • Simultaneous HPLC Determination of Four Key Metabolites in the Metabolic Pathway for Production of 1,3-Propanediol
  • (PDF) High-yield production of 1,3-propanediol from glycerol by metabolically engineered Klebsiella pneumoniae.

Sources

Application Notes & Protocols: 1,3-Octanediol as a Versatile Precursor for Chiral Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-diol motif is a cornerstone in the architecture of numerous biologically active molecules and pharmaceuticals.[1] 1,3-Octanediol, with its C8 aliphatic chain and dual hydroxyl groups at strategic positions, represents a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates.[2] Its structure, featuring both a primary and a secondary alcohol, allows for regioselective chemical transformations, while the stereocenter at the C3 position makes it a crucial precursor for enantiomerically pure compounds.[3][4] This guide provides an in-depth exploration of this compound's synthetic utility, focusing on key chemical transformations and providing detailed, field-proven protocols for researchers in drug development.

The Strategic Importance of the 1,3-Diol Unit

In pharmaceutical synthesis, the precise arrangement of functional groups in three-dimensional space is paramount for biological activity. Chiral 1,3-diols are pivotal structural motifs found in a wide array of natural products and drugs, serving as essential building blocks for molecules that require specific stereochemistry for their therapeutic effect.[5][6] The ability to synthesize a single enantiomer of a compound with multiple hydroxyl groups is exceptionally challenging, making well-defined precursors like this compound highly sought after.[3]

The value of this compound lies in its dual functionality:

  • Primary Alcohol (C1): Offers a site for straightforward derivatization, such as oxidation to an aldehyde or carboxylic acid, or esterification for coupling reactions.

  • Secondary Alcohol (C3): Provides a chiral center. Its selective oxidation yields a β-hydroxy ketone, a versatile intermediate for aldol-type reactions, while its configuration can direct the stereochemical outcome of subsequent synthetic steps.[7][8]

This unique combination allows for a modular approach to building complex molecular scaffolds, making this compound a powerful tool in the synthetic chemist's arsenal.

G cluster_0 Core Precursor cluster_1 Key Transformations cluster_2 High-Value Intermediates 1_3_Octanediol This compound (Chiral Building Block) Oxidation Regioselective Oxidation 1_3_Octanediol->Oxidation Esterification Selective Esterification 1_3_Octanediol->Esterification Derivatization Asymmetric Derivatization 1_3_Octanediol->Derivatization BHK β-Hydroxy Ketones Oxidation->BHK ProtectedDiols Protected Diols (for multi-step synthesis) Esterification->ProtectedDiols OtherAPIs Other Chiral APIs Derivatization->OtherAPIs Prostaglandins Prostaglandin Analogs BHK->Prostaglandins ProtectedDiols->Prostaglandins

Figure 1: Synthetic utility of this compound as a central precursor.

Core Chemical Transformations & Applications

Regioselective Oxidation to β-Hydroxy Ketones

One of the most powerful transformations of this compound is the selective oxidation of the secondary alcohol at C3 to yield 1-hydroxyoctan-3-one, a β-hydroxy ketone. This reaction must be performed with high regioselectivity to avoid oxidation of the primary alcohol.

Causality of Reagent Choice: Traditional strong oxidants like chromium-based reagents can lead to over-oxidation and oxidative cleavage.[9] Milder, more selective reagents are therefore required. o-Iodoxybenzoic acid (IBX) is an excellent choice as it is a hypervalent iodine compound known for its high efficiency and selectivity in oxidizing secondary alcohols to ketones under relatively mild conditions, often with a simple filtration-based workup.[9] This avoids harsh acidic or basic conditions that could compromise other functional groups.

The resulting β-hydroxy ketone is a valuable intermediate for several reasons:

  • It serves as a precursor for creating β-diketones, which are important in C-C bond-forming reactions.[9]

  • The ketone can be used in subsequent aldol or Grignard reactions to extend the carbon chain.

  • Stereoselective reduction of the ketone allows for the synthesis of diastereomerically pure syn- or anti-1,3-diols, which is crucial for natural product synthesis.[7]

Selective Esterification for Protection and Functionalization

Esterification is a fundamental reaction for protecting hydroxyl groups during a multi-step synthesis or for creating ester-based prodrugs to improve bioavailability.[10][11] The differential reactivity of the primary (C1) and secondary (C3) alcohols in this compound allows for selective functionalization.

Causality of Method Choice:

  • Chemical Esterification: Sterically bulky acylating agents (e.g., pivaloyl chloride) will preferentially react with the less hindered primary alcohol. This is a kinetically controlled process.

  • Enzymatic Esterification: Lipases are highly effective biocatalysts that can exhibit high regioselectivity in non-aqueous solvents.[12] For instance, Candida antarctica lipase B (CALB) can be used to selectively acylate the primary hydroxyl group with high efficiency, leaving the chiral secondary alcohol free for other transformations. This method is exceptionally mild and avoids the need for protecting group manipulation on the secondary alcohol.

This selective protection is critical in syntheses like those for prostaglandin analogs, where one part of the diol must be masked while the other is elaborated.[13][14]

Application Focus: Building Blocks for Prostaglandin Analogs

Prostaglandins are potent lipid compounds involved in numerous physiological processes, and their synthetic analogs are used to treat conditions like glaucoma.[13][15] Many of these molecules contain a core structure derived from or related to a 1,3-diol. For example, the synthesis of 13-oxa prostaglandins can utilize intermediates that are structurally analogous to derivatized this compound.[13]

A common synthetic strategy involves a key intermediate known as the "Corey lactone," which itself contains related stereochemical information.[14][16] Building blocks derived from this compound can be used to construct the side chains which are later attached to the cyclopentane core of the prostaglandin molecule. The defined stereochemistry at C3 of the diol is essential for establishing the correct stereochemistry in the final drug product.

Experimental Protocols

Protocol 1: Regioselective Oxidation of (R)-1,3-Octanediol to (R)-1-Hydroxyoctan-3-one

This protocol details the selective oxidation of the secondary alcohol using o-Iodoxybenzoic acid (IBX).

G Start Start: (R)-1,3-Octanediol in Ethyl Acetate AddIBX Add IBX (2.5 equivalents) Start->AddIBX Heat Heat to Reflux (approx. 77°C) AddIBX->Heat Monitor Monitor by TLC (approx. 4-8 hours) Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter through Celite® (removes IBX byproduct) Cool->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify via Flash Chromatography Concentrate->Purify End End: (R)-1-Hydroxyoctan-3-one (Characterize by NMR, IR) Purify->End

Figure 2: Workflow for the regioselective oxidation of this compound.

Materials:

  • (R)-1,3-Octanediol (1.0 g, 6.84 mmol)

  • o-Iodoxybenzoic acid (IBX) (4.8 g, 17.1 mmol, 2.5 equiv.)

  • Ethyl acetate (EtOAc), anhydrous (50 mL)

  • Celite®

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system for chromatography

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-1,3-Octanediol (1.0 g, 6.84 mmol).

  • Dissolve the diol in anhydrous ethyl acetate (50 mL).

  • Add IBX (4.8 g, 17.1 mmol) to the solution. Causality Note: A slight excess of IBX ensures the complete conversion of the starting material.[9]

  • Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour until the starting material is fully consumed (typically 4-8 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the suspension through a pad of Celite® to remove the insoluble IBX byproduct (2-iodoxybenzoic acid). Wash the filter cake with additional EtOAc (2 x 15 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate (e.g., starting from 9:1 to 7:3).

  • Combine the fractions containing the pure product and concentrate to yield (R)-1-hydroxyoctan-3-one as a clear oil.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Parameter Expected Value
Typical Yield 85-95%
Physical Appearance Colorless to pale yellow oil
Purity (by NMR) >98%
Protocol 2: Selective Mono-Esterification of this compound using Lipase

This protocol describes the selective acylation of the primary hydroxyl group using an enzymatic catalyst.

G Start Start: This compound & Vinyl Acetate in tert-Butyl methyl ether AddLipase Add Immobilized Lipase (e.g., Novozym 435) Start->AddLipase Incubate Incubate at 40°C (Orbital Shaker) AddLipase->Incubate Monitor Monitor by GC/TLC (approx. 24-48 hours) Incubate->Monitor Filter Filter to remove enzyme Monitor->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify via Flash Chromatography Concentrate->Purify End End: 3-Hydroxyoctyl acetate (Characterize by NMR, GC-MS) Purify->End

Figure 3: Workflow for enzymatic mono-esterification.

Materials:

  • This compound (racemic or chiral) (1.0 g, 6.84 mmol)

  • Vinyl acetate (1.18 g, 13.7 mmol, 2.0 equiv.)

  • Immobilized Candida antarctica lipase B (Novozym® 435) (100 mg)

  • tert-Butyl methyl ether (MTBE), anhydrous (30 mL)

  • Molecular sieves (4 Å)

Procedure:

  • To a 50 mL Erlenmeyer flask, add this compound (1.0 g, 6.84 mmol), anhydrous MTBE (30 mL), and activated molecular sieves.

  • Add vinyl acetate (1.18 g, 13.7 mmol). Causality Note: Vinyl acetate acts as an irreversible acyl donor, driving the reaction to completion as the vinyl alcohol byproduct tautomerizes to acetaldehyde.[12]

  • Add the immobilized lipase (100 mg).

  • Seal the flask and place it in an orbital shaker incubator at 40°C and 200 rpm.

  • Monitor the reaction by GC or TLC for the disappearance of the starting material and the formation of the mono-acetylated product. The reaction typically reaches high conversion in 24-48 hours.

  • Once complete, remove the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent, dried, and reused.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to isolate the pure 3-hydroxyoctyl acetate.

  • Characterize the product by NMR and GC-MS to confirm structure, purity, and regioselectivity.

Parameter Expected Value
Typical Yield >90%
Regioselectivity >99% (acylation at C1)
Physical Appearance Colorless oil

Conclusion

This compound is a fundamentally important precursor in modern pharmaceutical synthesis. Its capacity for regioselective and stereoselective transformations enables the efficient construction of complex chiral intermediates. The protocols provided herein for selective oxidation and esterification demonstrate robust and reproducible methods for leveraging the unique chemical properties of this diol. By understanding the causality behind reagent and method selection, researchers can effectively integrate this compound into synthetic routes for a new generation of therapeutic agents.

References

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]
  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]
  • Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries. RSC Publishing. [Link]
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central. [Link]
  • Asymmetric Synthesis. University of Windsor. [Link]
  • One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation.
  • 1,3-Butanediol: A Key Intermediate in Pharmaceutical Synthesis and Beyond. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • Esterification and its impact on the pharmaceutical industry. QSAR ANALYTICS. [Link]
  • The chemoselective catalytic oxidation of alcohols, diols, and polyols to ketones and hydroxyketones. Stanford Digital Repository. [Link]
  • 1,3-Diol synthesis by hydroxyl
  • Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropion
  • Discovery of 13-oxa prostaglandin analogs as antiglaucoma agents: synthesis and biological activity. PubMed. [Link]
  • Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. MDPI. [Link]
  • Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional.
  • Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. MDPI. [Link]
  • Catalyst-Controlled Regiodivergent Oxidation of Unsymmetrical Diols. Request PDF. [Link]
  • (A) From 1,3-dioxanes to 1,3-diols and potential application in drug...
  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical. [Link]
  • Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts.
  • Biosynthesis of R-(+)-octane-1,3-diol. Crucial role of beta-oxidation in the enantioselective generation of 1,3-diols in stored apples. PubMed. [Link]
  • Synthesis of β-hydroxy ketones and aldehydes. Organic Chemistry Portal. [Link]
  • Process for the synthesis of prostaglandin derivatives.
  • High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid.
  • Reaction of β‐Ketoester and 1,3‐Diol to Access Chemically Recyclable and Mechanically Robust Poly(vinyl alcohol) Thermosets through Incorporation of β‐(1,3‐dioxane)ester.
  • Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. PubMed. [Link]
  • Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes. OuluREPO. [Link]
  • Octane-1,3-diol. PubChem. [Link]
  • Kinetics of the esterification of active pharmaceutical ingredients containing carboxylic acid functionality in polyethylene glycol: formulation implic
  • Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase.
  • Prostaglandin analogues in cosmetics – Literature review, market survey, analytical method development and testing. GOV.UK. [Link]
  • Esterification Reaction | Ester Process. Venus Ethoxyethers. [Link]

Sources

Application Note: Synthesis of 1,3-Dioxanes from 1,3-Octanediol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 1,3-Dioxane Scaffold

The 1,3-dioxane moiety is a cornerstone in modern organic synthesis, finding extensive application as a protecting group for 1,3-diols and carbonyl compounds.[1] Its prevalence extends to the realm of pharmaceuticals and natural products, where the 1,3-dioxane ring system is a key structural feature in numerous bioactive molecules.[1][2] In drug development, the incorporation of a 1,3-dioxane can significantly influence a molecule's pharmacological profile, impacting its stability, solubility, and interaction with biological targets.[3][4] This application note provides a detailed protocol for the synthesis of 1,3-dioxanes from 1,3-octanediol, a representative long-chain 1,3-diol, highlighting the underlying chemical principles and offering practical insights for researchers in synthetic chemistry and drug discovery.

Mechanistic Foundation: The Acid-Catalyzed Acetalization

The formation of a 1,3-dioxane from a 1,3-diol and a carbonyl compound is a classic example of an acid-catalyzed acetalization reaction.[5] The reaction proceeds through a series of reversible steps, initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[5][6] This is followed by a nucleophilic attack from one of the hydroxyl groups of the 1,3-diol to form a hemiacetal intermediate.[6] Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a resonance-stabilized oxonium ion.[5][7] Finally, an intramolecular nucleophilic attack by the remaining hydroxyl group of the diol, followed by deprotonation, yields the stable six-membered 1,3-dioxane ring.[7]

The reversibility of this reaction necessitates the removal of water to drive the equilibrium towards the product.[6][8] This is typically achieved by azeotropic distillation with a suitable solvent, such as toluene, using a Dean-Stark apparatus.[8]

Experimental Design and Protocol

This protocol details the synthesis of a 1,3-dioxane from this compound and a representative aldehyde, paraformaldehyde, using a Brønsted acid catalyst.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
This compoundC₈H₁₈O₂146.23≥98%Sigma-Aldrich
Paraformaldehyde(CH₂O)n~30.03 (per CH₂O unit)95%Alfa Aesar
p-Toluenesulfonic acid monohydrate (PTSA)C₇H₈O₃S·H₂O190.22≥98.5%Acros Organics
TolueneC₇H₈92.14Anhydrous, 99.8%Fisher Scientific
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-In-house preparation
Anhydrous Magnesium SulfateMgSO₄120.37-VWR
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (14.6 g, 100 mmol) and paraformaldehyde (3.3 g, 110 mmol, 1.1 eq).

  • Solvent and Catalyst Addition: Add 100 mL of toluene to the flask. While stirring, add p-toluenesulfonic acid monohydrate (190 mg, 1 mmol, 0.01 eq) to the reaction mixture.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected in the trap (typically 2-4 hours).

  • Reaction Quenching: Allow the reaction mixture to cool to room temperature. Carefully quench the reaction by adding 50 mL of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1,3-dioxane derivative.

Reaction Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants This compound + Paraformaldehyde Reflux Reflux with Azeotropic Removal of Water Reactants->Reflux Add Solvent & Catalyst Solvent Toluene Catalyst PTSA Quench Quench with sat. NaHCO₃ Reflux->Quench Cool to RT Extract Extraction Quench->Extract Dry Dry with MgSO₄ Extract->Dry Concentrate Concentration Dry->Concentrate Purify Vacuum Distillation or Column Chromatography Concentrate->Purify Product Pure 1,3-Dioxane Purify->Product

Caption: Workflow for the synthesis of 1,3-dioxane from this compound.

Key Considerations and Field-Proven Insights

  • Choice of Carbonyl Source: While paraformaldehyde is a convenient source of formaldehyde, other aldehydes or ketones can be used to generate a variety of substituted 1,3-dioxanes.[8] The reactivity of the carbonyl compound will influence the reaction conditions required.

  • Catalyst Selection: A range of Brønsted and Lewis acids can catalyze this reaction.[8] Common choices include sulfuric acid, hydrochloric acid, and Lewis acids like zirconium tetrachloride.[8][9] The choice of catalyst can impact the reaction rate and selectivity, especially with sensitive substrates. Iodine has also been reported as a mild and effective catalyst for this transformation.[10]

  • Water Removal is Critical: The success of the synthesis hinges on the efficient removal of water.[8] In addition to a Dean-Stark trap, molecular sieves can be added to the reaction mixture to sequester water.[8]

  • Alternative Methodologies: For acid-sensitive substrates, milder methods for acetal formation have been developed. These include using reagents like 2,2-dimethoxypropane in the presence of a catalytic amount of acid, or employing solid acid catalysts that can be easily removed by filtration.[11] The Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene, can also be a powerful method for synthesizing substituted 1,3-dioxanes.[7][12]

Conclusion

The synthesis of 1,3-dioxanes from 1,3-diols is a robust and versatile transformation with significant implications for organic synthesis and drug development. The protocol outlined in this application note provides a reliable method for the preparation of 1,3-dioxanes from this compound. By understanding the underlying mechanism and key experimental parameters, researchers can effectively utilize this methodology to access a wide range of 1,3-dioxane derivatives for their specific research needs.

References

  • 1,3-Dioxane Synthesis by Catalytic Prins Reaction. (2017). Synthesis, 49(01), 269–274.
  • The Role of 1,3-Dioxolane in Pharmaceutical Synthesis and Formulation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Prins reaction. (2023). In Wikipedia.
  • From 1,3-dioxanes to 1,3-diols and potential application in drug synthesis. (n.d.).
  • 1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal.
  • Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. (n.d.). Silver Fern Chemical.
  • The Catalytic Asymmetric Intermolecular Prins Reaction. (2021). Journal of the American Chemical Society, 143(48), 20288–20294.
  • Iodine as a mild and versatile reagent for the synthesis of 1,3-dioxane derivatives via the Prins reaction. (2006). Tetrahedron Letters, 47(30), 5327–5331.
  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (n.d.). Science of Synthesis.
  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. (2012). Molecules, 17(11), 13011–13024.
  • New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. (2007). Bioorganic & Medicinal Chemistry, 15(7), 2684–2697.
  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). ACS Omega, 3(5), 5483–5491.
  • The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). (2022). Molecules, 27(15), 4994.
  • Ruthenium‐catalyzed synthesis of 1,3‐dioxolane CA‐2 (as a solvent,... (n.d.).
  • Potential Research Applications of 1,3-Dioxane-2-acetaldehyde: A Technical Guide. (n.d.). BenchChem.
  • Synthesis of 1,3-dioxolanes. (n.d.). Organic Chemistry Portal.
  • Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. (2015). Catalysis Science & Technology, 5(11), 4976–4996.
  • Synthesis of 1,3-Diols from Isobutene and HCHO via Prins Condensation-Hydrolysis Using CeO2 Catalysts: Effects of Crystal Plane and Oxygen Vacancy. (2019).
  • Synthesis of 1,3-dioxane-based heterocyclic compounds. (2022). BULLETIN of the L.N. Gumilyov Eurasian National University. Chemistry. Geography. Ecology Series, 141(4).
  • 1,3-Dioxane. (2023). In Wikipedia.
  • Acetal synthesis by acetalization or ring closure. (n.d.). Organic Chemistry Portal.
  • Formation and Reactions of Acetals. (n.d.). Chemistry Steps.
  • RU2036919C1 - Method of 1,3-dioxolane synthesis - Google P
  • A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents - A comparison. (2019). International Journal of Scientific & Development Research, 4(6).
  • New Approach to the Synthesis of 1,3-Dioxolanes. (1998). Russian Journal of General Chemistry, 68(5), 785–788.
  • An efficient synthesis of 1,3-dioxane-4,6-diones. (2017). HETEROCYCLES, 94(6), 1115.
  • Synthesis of 1,3-dioxanes. (1976). Acta Chimica Academiae Scientiarum Hungaricae, 89(3), 265–271.
  • 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. (2023). In Organic Chemistry. OpenStax.

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Synthesis of 1,3-Octanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 1,3-octanediol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable diol. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles and field-tested insights to help you troubleshoot common issues and optimize your reaction yields.

Overview of Synthetic Strategies for this compound

This compound is a versatile chemical intermediate. Its synthesis can be approached through several pathways, each with distinct advantages and challenges related to yield, cost, and stereocontrol. The choice of method often depends on the available starting materials, required purity, and desired stereochemistry.

The primary synthetic routes include the reduction of β-hydroxy ketones, the ring-opening of epoxides, and biocatalytic transformations.[1][2][3] Understanding these pathways is the first step toward troubleshooting and optimization.

Synthesis_Pathways cluster_start Starting Materials Octanal Octanal Acetone_Enolate Acetone Enolate 3_Hydroxyoctan_2_one 3-Hydroxyoctan-2-one Acetone_Enolate->3_Hydroxyoctan_2_one 1,2-Epoxyoctane 1,2-Epoxyoctane 1_3_Octanediol This compound 1,2-Epoxyoctane->1_3_Octanediol Regioselective Ring-Opening Octanoic_Acid Octanoic Acid Derivative Octanoic_Acid->1_3_Octanediol Reduction 3_Hydroxyoctan_2_one->1_3_Octanediol Reduction

Caption: Key synthetic routes to this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges encountered during the synthesis of this compound in a direct question-and-answer format.

Issue 1: Consistently Low or No Yield

Q: My reaction has failed or is giving a very low yield. What are the primary factors I should investigate?

A: Low yields in diol synthesis can often be traced back to a few critical factors.[4] A systematic approach to troubleshooting is essential.

  • Purity of Reactants and Solvents: This is the most common culprit. Trace amounts of water in your solvent or reactants can quench reagents like Grignards or metal hydrides and inhibit catalysts.[5][6] For instance, in reductions using lithium aluminum hydride (LiAlH4), any moisture will consume the reagent, reducing its effective concentration.

    • Causality: Water reacts with organometallics and hydrides and can shift reaction equilibria, particularly in acid-catalyzed reactions.[5]

    • Solution: Always use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[7] Dry reactants in a vacuum oven or by azeotropic distillation if necessary. Flame-dry your glassware under vacuum or nitrogen immediately before use.[4]

  • Catalyst Activity and Concentration: Whether you are using a metal catalyst for hydrogenation or an acid/base for ring-opening, its activity is paramount.

    • Causality: Catalysts can degrade over time or be poisoned by impurities.[6] Using too little catalyst will result in an incomplete reaction, while too much can sometimes promote side reactions.[5]

    • Solution: Use fresh, high-purity catalysts. If using a heterogeneous catalyst like Ru/C for hydrogenation, ensure it hasn't been exposed to air or moisture for extended periods.[8] Perform a small optimization screen to find the ideal catalyst loading for your specific reaction scale.

  • Reaction Temperature and Time: Organic reactions are highly sensitive to temperature.

    • Causality: Inadequate temperature leads to slow kinetics and incomplete conversion. Conversely, excessive heat can cause decomposition of the starting material, product, or reagents, and can promote undesired side reactions like elimination (dehydration) of the diol.[6][9][10]

    • Solution: Monitor your reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[5] If the literature protocol is failing, consider running the reaction at a slightly lower or higher temperature to see if the product/side-product profile changes.

Troubleshooting_Yield Start Low Yield Observed CheckPurity Verify Purity of Reactants & Solvents Start->CheckPurity CheckCatalyst Assess Catalyst Activity & Loading Start->CheckCatalyst CheckConditions Evaluate Reaction Temp & Time Start->CheckConditions MonitorReaction Monitor Progress (TLC/GC) Start->MonitorReaction SolutionPurity Use Anhydrous Solvents, Purify Reactants CheckPurity->SolutionPurity SolutionCatalyst Use Fresh Catalyst, Optimize Loading CheckCatalyst->SolutionCatalyst SolutionConditions Adjust Temp, Determine Optimal Time CheckConditions->SolutionConditions MonitorReaction->CheckConditions

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Significant Impurities

Q: My crude product analysis (NMR/GC-MS) shows multiple unexpected peaks. How can I minimize side reactions?

A: Side product formation is a clear indicator that your reaction conditions are not selective enough. The specific impurity often points to the solution.

  • Over-reduction or Incomplete Reduction: In syntheses involving the reduction of a carbonyl group (e.g., from 3-hydroxyoctan-2-one), you might see unreacted starting material or byproducts from the reduction of other functional groups.

    • Causality: Strong reducing agents like LiAlH4 are less selective than milder ones like sodium borohydride (NaBH4). The stoichiometry of the reducing agent is also critical.

    • Solution: If over-reduction is an issue, switch to a milder reagent (e.g., NaBH4). If the reaction is incomplete, consider adding the reagent portion-wise at a controlled temperature (e.g., 0 °C) to maintain its concentration and activity.

  • Dehydration: 1,3-diols can undergo acid- or base-catalyzed elimination of water to form unsaturated alcohols, especially at elevated temperatures.

    • Causality: The hydroxyl groups can be protonated (acidic conditions) or the adjacent proton abstracted (basic conditions), leading to the formation of a double bond.

    • Solution: Ensure your workup procedure neutralizes any acidic or basic catalysts promptly after the reaction is complete.[5] Use lower temperatures during purification, such as vacuum distillation, to avoid thermal degradation.[11]

  • Regioisomer Formation (in Epoxide Opening): The synthesis of a 1,3-diol from a 1,2-epoxide requires the nucleophile to attack at the C2 position. Attack at C1 would yield a 1,2-diol.

    • Causality: The regioselectivity of epoxide ring-opening is highly dependent on the nucleophile and the catalyst used.[12]

    • Solution: For reactions with organometallic reagents, the presence of copper salts often directs the nucleophile to the less substituted carbon, which is desired for forming the 1,3-diol from 1,2-epoxyoctane.[12] The choice of solvent can also influence the outcome.

Issue 3: Product Loss During Purification

Q: My crude yield seems high, but I lose most of my product during workup and column chromatography. What can I do differently?

A: this compound is a relatively polar, water-soluble compound with a high boiling point, which can make isolation challenging.

  • Inefficient Extraction: Due to its two hydroxyl groups, this compound has some solubility in water.

    • Causality: During the aqueous workup, a significant portion of the product may remain in the aqueous layer.

    • Solution: Use a more polar organic solvent for extraction, such as ethyl acetate or even a mixture of dichloromethane and isopropanol. Increase the salinity of the aqueous layer by adding brine (saturated NaCl solution); this "salting out" effect decreases the solubility of organic compounds in the aqueous phase.[5] Perform multiple extractions (at least 3-4 times) with smaller volumes of solvent rather than one large extraction.[4]

  • Difficulties with Chromatography: The polarity of diols can cause them to streak on silica gel columns, leading to poor separation and recovery.

    • Causality: The hydroxyl groups interact strongly with the acidic silanol groups on the surface of the silica gel.

    • Solution: Deactivate the silica gel by adding a small amount of a polar modifier to your eluent system, such as 1% triethylamine or methanol. This helps to cap the active sites on the silica and improve peak shape. Alternatively, consider using a different stationary phase like alumina or reverse-phase C18 silica.

  • Loss during Solvent Removal: this compound has a boiling point of approximately 81-82 °C at 4.5 Torr.[11]

    • Causality: Aggressive solvent removal on a rotary evaporator, especially under high vacuum and heat, can lead to co-evaporation of the product.

    • Solution: Remove the bulk of the low-boiling extraction solvent on the rotary evaporator without excessive heating.[4] Remove the final traces of solvent under high vacuum at room temperature. For final purification, fractional distillation under reduced pressure is often the most effective method for non-volatile impurities.[5]

Frequently Asked Questions (FAQs)

Q1: How does reactant purity affect the yield of this compound? A1: Reactant and solvent purity is critical. Impurities, especially water, can react with and consume reagents, neutralize catalysts, and promote side reactions, thereby lowering the overall yield.[5][9] It is always recommended to use anhydrous solvents and purified reactants for best results.

Q2: What is the best method for purifying the final this compound product? A2: For many applications, fractional distillation under reduced pressure is the most effective method to obtain high-purity this compound, as it efficiently separates the product from non-volatile starting materials or catalyst residues.[5] If chromatographic purification is necessary, using a modified eluent system (e.g., with a small percentage of methanol or triethylamine) on silica gel can improve recovery.

Q3: My synthesis involves a Grignard reagent. Why is my yield so low? A3: Grignard reactions are notoriously sensitive to moisture and air.[6] Ensure all glassware is rigorously dried, use anhydrous ether or THF as the solvent, and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. Additionally, the quality of the magnesium turnings and the alkyl halide are important for efficient Grignard formation.

Q4: Can biocatalysis be used for synthesizing enantiomerically pure this compound? A4: Yes, biocatalysis is an excellent method for producing specific stereoisomers of 1,3-diols.[2] This can be achieved through the asymmetric reduction of a prochiral ketone precursor or through the kinetic resolution of a racemic mixture of the diol.[13][14] These methods often provide very high enantiomeric excess (>99% ee).[14]

Optimization Data and Experimental Protocol

Table 1: Representative Data for Optimizing the Reduction of 3-Hydroxyoctan-2-one
EntryReducing AgentSolventTemperature (°C)Time (h)Yield of this compound (%)
1NaBH₄MeOH25475
2NaBH₄MeOH0688
3NaBH₄EtOH0685
4LiAlH₄THF0 to 25292
5Ru/C, H₂ (5 bar)iPrOH801295

This table presents representative data to illustrate optimization principles.

Protocol 1: Synthesis of this compound via Reduction of 3-Hydroxyoctan-2-one

This protocol details a common and reliable method for synthesizing this compound.

Materials:

  • 3-Hydroxyoctan-2-one

  • Sodium borohydride (NaBH₄)

  • Methanol (Anhydrous)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask, magnetic stirrer, thermometer, addition funnel

Protocol_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve 3-hydroxyoctan-2-one in anhydrous Methanol B 2. Cool flask to 0°C in an ice bath A->B C 3. Add NaBH₄ portion-wise over 30 minutes B->C D 4. Stir at 0°C for 4-6 hours C->D E 5. Monitor by TLC until starting material is consumed D->E F 6. Quench reaction slowly with DI Water at 0°C E->F Reaction Complete G 7. Acidify to pH ~5-6 with 1M HCl F->G H 8. Extract with Ethyl Acetate (3x) G->H I 9. Wash combined organic layers with Brine H->I J 10. Dry over anhydrous MgSO₄ I->J K 11. Filter and concentrate under reduced pressure J->K L 12. Purify crude oil by vacuum distillation K->L Crude Product

Caption: Step-by-step workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-hydroxyoctan-2-one (1 equivalent) in anhydrous methanol (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) in small portions over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the mixture vigorously at 0 °C. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete in 4-6 hours.

  • Quenching: Once the starting material is consumed, cautiously quench the reaction by the slow, dropwise addition of deionized water at 0 °C to decompose any excess NaBH₄.

  • Workup: Carefully add 1 M HCl dropwise to adjust the pH to ~5-6. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a 10g scale reaction).

  • Washing & Drying: Combine the organic layers and wash once with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude this compound as an oil.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

References

  • National Center for Biotechnology Information. (1999). Biosynthesis of R-(+)-octane-1,3-diol. Crucial role of beta-oxidation in the enantioselective generation of 1,3-diols in stored apples. PubMed.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • Spencer, T. A. (1989). Process for making 1,3-diols from epoxides. Google Patents.
  • ResearchGate. (n.d.). Optimization of reaction conditions.
  • Organic Chemistry Portal. 1,3-Diol synthesis by addition and hydration.
  • Organic Chemistry Portal. 1,3-Diol synthesis by hydroxylation.
  • Valdivia, M., et al. (2023). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. MDPI.
  • ResearchGate. (2020). Stereoselective Synthesis of 1,3-Diols.
  • Gupta, P., Mahajan, N., & Taneja, S. C. (2013). Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. Catalysis Science & Technology.
  • Xiu, Z.-L., et al. (2017). A novel downstream process for highly pure 1,3-propanediol from an efficient fed-batch fermentation of raw glycerol by Clostridium pasteurianum. PMC - NIH.
  • Organic Syntheses Procedure. (n.d.). 2.
  • Bäckvall, J.-E., et al. (2002). One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation. PNAS.
  • ResearchGate. (2012). Chromium-catalyzed asymmetric synthesis of 1, 3-diols.
  • Royal Society of Chemistry. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges.
  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?.
  • Reddit. (2022). Trouble with diol oxidation. r/Chempros.
  • Qi, C., et al. (2020). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. PubMed Central.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • Google Patents. (2012). Process for the separation and purification of a mixed diol stream.
  • Van Gorp, K., et al. (2020). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts. ACS Omega.
  • CAS Common Chemistry. (n.d.). This compound. American Chemical Society.

Sources

Technical Support Center: Purification of Crude 1,3-Octanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,3-Octanediol. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. We will explore common challenges and provide practical, field-proven strategies to overcome them. Our approach emphasizes understanding the underlying principles of each technique to empower you to adapt and troubleshoot your specific experimental context.

Introduction: The Challenge of Purifying this compound

This compound (C₈H₁₈O₂) is a versatile aliphatic diol with applications ranging from a monomer in polymer synthesis to a preservative in cosmetics due to its bacteriostatic properties.[1][2] Its amphiphilic nature, stemming from an eight-carbon backbone and two hydroxyl groups, makes it valuable but also presents unique purification challenges.[3] Crude this compound often contains a mixture of unreacted starting materials, reaction by-products, residual solvents, and water. Achieving high purity (>98%) is critical for ensuring reproducibility in research and meeting quality standards in development.

This guide provides a structured approach to troubleshooting common issues encountered during the purification of this compound.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My initial GC analysis of the crude product shows multiple peaks. How do I identify the impurities and choose a purification strategy?

Answer:

Identifying the nature and properties of impurities is the critical first step. The ideal approach is to use Gas Chromatography-Mass Spectrometry (GC-MS) to get a mass for each peak, which can help identify the structures. Common impurities often include:

  • Residual Starting Materials: Depending on the synthesis route (e.g., Prins condensation), this could include aldehydes or alkenes.[4]

  • By-products: Isomers (e.g., 1,2-octanediol), over-reaction products, or polymeric material.

  • Solvents: Residual reaction or extraction solvents.

  • Water: Often introduced during aqueous work-up steps.

Once you have a hypothesis about the impurities, you can select a strategy using the following logic:

Diagram: Purification Strategy Selection Workflow

G cluster_start Initial Analysis cluster_impurity Impurity Characterization cluster_purification Purification Method cluster_end Final Product start Analyze Crude this compound (GC-MS, NMR) impurity_type What is the primary impurity? start->impurity_type distillation Fractional Vacuum Distillation impurity_type->distillation Volatile by-products (close boiling points) chromatography Column Chromatography (Silica or Diol Phase) impurity_type->chromatography Non-volatile or polar isomers extraction Liquid-Liquid Extraction impurity_type->extraction Water-soluble salts or acids/bases crystallization Recrystallization impurity_type->crystallization High initial purity (>90%) end_product Pure this compound (>98%) distillation->end_product chromatography->end_product extraction->impurity_type Re-analyze crystallization->end_product

Caption: Decision workflow for selecting a purification method.

Question 2: I'm trying to purify this compound by distillation, but the process is very slow and the compound seems to be decomposing. What's going wrong?

Answer:

This is a classic issue when distilling high-boiling-point alcohols. The key is to use vacuum distillation . This compound has a high atmospheric boiling point, and heating it to that temperature can cause thermal degradation (decomposition), leading to lower yield and purity.[3] By reducing the pressure, you significantly lower the boiling point.

PressureBoiling Point (°C)
Atmospheric (~760 Torr)Estimated >200 °C (Decomposition likely)
25 Torr165-170 °C[3]
4.5 Torr81-82 °C[3]

Experimental Protocol: Vacuum Distillation of this compound

  • Dry the Crude Product: Ensure the crude material is as dry as possible. Water can interfere with the vacuum and co-distill. Consider drying over MgSO₄ or Na₂SO₄ and filtering before distillation.

  • System Setup: Use a short-path distillation apparatus to minimize product loss on the glass surfaces. Ensure all glass joints are properly sealed with vacuum grease.

  • Heating: Use a heating mantle with a magnetic stirrer and add a stir bar to the boiling flask. Stirring ensures smooth boiling and prevents bumping.

  • Apply Vacuum: Slowly and carefully apply vacuum before you begin heating. This prevents violent bumping of the solvent.

  • Fractional Collection: Collect a forerun fraction, which will contain any low-boiling impurities. Then, carefully increase the temperature to distill the main fraction of this compound at the expected temperature for your vacuum level.

  • Monitor Temperature: The distillation head temperature should remain stable during the collection of the main fraction. A fluctuating temperature indicates that impurities are co-distilling.

  • Inert Atmosphere: For very sensitive applications, handle the product under an inert gas like nitrogen or argon after distillation to protect it from moisture and oxidation.

Question 3: My column chromatography is not separating the impurities effectively. How should I optimize the conditions?

Answer:

Diols are polar compounds, making them well-suited for normal-phase chromatography. However, their strong interaction with the stationary phase can lead to poor separation or tailing.

Choosing the Right Stationary Phase:

  • Silica Gel: This is the most common choice. However, the acidic nature of silica can sometimes cause issues with sensitive compounds.

  • Diol-bonded Silica: This is an excellent alternative. It is a polar sorbent that adsorbs less water than bare silica, leading to more reproducible results.[5] It can offer different selectivity compared to standard silica gel, potentially resolving difficult-to-separate impurities.[5][6]

Solvent System Optimization:

The key is to find a solvent system that moves the this compound to a retention factor (Rƒ) of ~0.3 on a Thin Layer Chromatography (TLC) plate.

  • Start with TLC: Use TLC plates (silica or diol) to screen different solvent systems.

  • Recommended Solvents: For polar compounds like diols, a mixture of a non-polar and a polar solvent is needed.

    • Hexane/Ethyl Acetate: A standard system. Start with a high ratio of hexane (e.g., 9:1) and gradually increase the ethyl acetate concentration.

    • Dichloromethane/Methanol: A more polar system for impurities that are not well-separated with Hexane/EtOAc. Start with 1-2% methanol and increase as needed.

    • Hexane/Isopropanol: This system can be particularly useful for diol columns.[5]

  • Column Loading: Do not overload the column. A general rule is to use a mass ratio of silica-to-crude-product of at least 30:1.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Determine the optimal solvent system that gives an Rƒ of ~0.3 for this compound.

  • Column Packing: Pack the column with your chosen stationary phase (e.g., silica gel) using the determined eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and load it onto the column.

  • Elution: Run the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or GC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Question 4: I tried to crystallize my this compound, but it just oiled out. What can I do?

Answer:

"Oiling out" is a common problem in crystallization, especially with compounds that have relatively low melting points like this compound (57-61 °C).[1] It happens when the compound's solubility in the cooling solvent is still too high at a given temperature, causing it to separate as a liquid phase instead of forming a crystal lattice.

Troubleshooting Crystallization:

  • Solvent Choice is Key: The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7]

    • Solvent Screening: Test solubility in small vials with various solvents (e.g., hexanes, toluene, diethyl ether, ethyl acetate/hexane mixtures).

  • Slow Cooling: Do not cool the solution too quickly. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator or freezer. Rapid cooling promotes oiling or the formation of very small, impure crystals.[8]

  • Use a Co-solvent System: Dissolve the compound in a "good" solvent (e.g., a minimal amount of ethyl acetate or acetone) and then slowly add a "poor" solvent (e.g., hexanes) until the solution becomes slightly cloudy (turbid). Gently warm the solution until it becomes clear again, then allow it to cool slowly.[9]

  • Seeding: If you have a small crystal of pure product, add it to the supersaturated solution to induce crystallization.[9]

  • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound I should know for purification?

PropertyValueSource
Molecular FormulaC₈H₁₈O₂[10][11]
Molecular Weight146.23 g/mol [10][12]
AppearanceWhite solid[1]
Melting Point57 - 61 °C[1]
Boiling Point165-170 °C at 25 Torr[3]
Refractive Indexn20/D 1.445-1.455[12]
Assay (Purity)≥98.0% (GC) for analytical standard[12]

Q2: What are the proper storage and handling conditions for purified this compound?

Purified this compound should be stored in a tightly closed container in a dry, well-ventilated place.[13][14] For long-term stability and to prevent water absorption, storage under an inert gas is recommended. The recommended storage temperature is typically between 2-8°C.[12]

Q3: Are there any significant safety hazards I should be aware of?

This compound is classified as causing serious eye irritation (H319).[14] It is also considered harmful to aquatic life (H402). Standard personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat, should be worn at all times.[13][15] Ensure work is performed in a well-ventilated area or a chemical fume hood.[13]

References

  • SAFETY DATA SHEET - Sigma-Aldrich (1,2-Octanediol). Sigma-Aldrich.
  • Working with Diol silica phase. SiliCycle.
  • SAFETY DATA SHEET - Thermo Fisher Scientific (1,8-Octanedithiol). Thermo Fisher Scientific. (General safety precautions for handling organic chemicals).
  • Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Advanced Journal of Chemistry, Section A.
  • SAFETY DATA SHEET - ChemPoint.com. ChemPoint.
  • Process for the separation and purification of a mixed diol stream. Google Patents.
  • SAFETY DATA SHEET - Sigma-Aldrich (1,8-Octanediol). Sigma-Aldrich. (Provides physical properties like melting and boiling points for a similar diol).
  • This compound | 23433-05-8. ChemicalBook.
  • Alcohol Cross-Coupling for the Kinetic Resolution of Diols via Oxidative Esterification. American Chemical Society.
  • SAFETY DATA SHEET (1-Octen-3-ol). (General safety precautions for similar C8 alcohols).
  • Diol SPE Cartridge, Preparative Chromatography Column. Hawach.
  • This compound - SpectraBase.
  • Buy this compound | 23433-05-8. Smolecule.
  • Octane-1,3-diol | C8H18O2 | CID 90927. PubChem.
  • This compound analytical standard 23433-05-8. Sigma-Aldrich. (Specifications for an analytical standard grade product).
  • 1,3-octane diol, 23433-05-8. The Good Scents Company.
  • This compound Analytical Standard at Best Price, High Purity & Reliable Quality.
  • Guide for crystallization.
  • This compound - the NIST WebBook. National Institute of Standards and Technology.
  • Synthesis of 1,3-Diols from Isobutene and HCHO via Prins Condensation-Hydrolysis Using CeO2 Catalysts. MDPI. (Provides context on a potential synthesis route and by-products).
  • How to Grow Crystals.
  • Methods for Crystal Production of natural compounds; a review of recent advancements.
  • This compound c8h18o2 at Best Price in Mumbai, Maharashtra. Tradeindia.

Sources

Common side reactions in the synthesis of 1,3-diols

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1,3-Diols

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1,3-diol synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of this critical structural motif. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you navigate common side reactions and optimize your synthetic outcomes.

Section 1: Troubleshooting the Reduction of β-Hydroxy Carbonyls

The reduction of β-hydroxy aldehydes or ketones is a direct and common method for accessing 1,3-diols. However, the presence of the β-hydroxyl group introduces specific challenges, primarily related to elimination and stereocontrol.

Question: My reduction of a β-hydroxy ketone is yielding significant amounts of an α,β-unsaturated ketone byproduct. How can I prevent this dehydration side reaction?

Answer: This is a classic problem where the reaction conditions promote the elimination of water instead of the desired reduction of the ketone. The β-hydroxyl group can be easily protonated, turning it into a good leaving group (H₂O), which is then eliminated to form a stable conjugated system.

Causality & Mechanism: Under acidic conditions, or with certain Lewis acidic reagents, the hydroxyl group is protonated. Subsequent abstraction of the acidic α-proton leads to the formation of the α,β-unsaturated ketone. Even under neutral or basic conditions, if the temperature is too high, E1cB (Elimination Unimolecular conjugate Base) type elimination can occur.

Troubleshooting Strategies:

  • Choice of Reducing Agent: Employ milder, less oxophilic reducing agents. Sodium borohydride (NaBH₄) is generally preferred over the more reactive lithium aluminum hydride (LiAlH₄) for this transformation as it is less likely to coordinate strongly with the hydroxyl group and promote elimination.[1][2]

  • Temperature Control: Perform the reduction at low temperatures (e.g., 0 °C to -78 °C). Lower temperatures disfavor the elimination pathway, which typically has a higher activation energy than the reduction pathway.

  • pH Control: If using NaBH₄ in an alcoholic solvent, the reaction is typically self-regulating. Avoid acidic workups until the reduction is complete. For sensitive substrates, conducting the reaction in the presence of a mild base can help prevent protonation of the hydroxyl group.[1]

  • Protecting Group Strategy: For particularly stubborn cases, protecting the β-hydroxyl group as a silyl ether (e.g., TBS, TIPS) or another stable ether before the reduction is a robust strategy. The protecting group can be removed in a subsequent step after the ketone has been successfully reduced.

Diagram: Desired Reduction vs. Dehydration Side Reaction

G cluster_0 Desired Pathway: Reduction cluster_1 Side Reaction: Elimination Start_R β-Hydroxy Ketone Product_R syn/anti-1,3-Diol Start_R->Product_R [1] NaBH₄, MeOH, 0°C [2] Mild Workup Start_E β-Hydroxy Ketone Product_E α,β-Unsaturated Ketone Start_E->Product_E Harsh Conditions (e.g., High Temp, Acid)

Caption: Competing pathways in the reduction of a β-hydroxy ketone.

Question: I am struggling to control the diastereoselectivity of my β-hydroxy ketone reduction. How can I selectively obtain the syn- or anti-1,3-diol?

Answer: Achieving high diastereoselectivity in this reduction requires overcoming the substrate's intrinsic facial bias or directing the reaction through a specific transition state. The outcome is highly dependent on the choice of reducing agent and additives that can form chelated intermediates.

Troubleshooting & Optimization Protocols:

  • For syn-1,3-diols (Chelation-Controlled Reduction): This approach relies on forming a rigid six-membered ring chelate between a bidentate Lewis acid and both the carbonyl and hydroxyl oxygens of the substrate. The hydride is then delivered axially to the less hindered face.

    • Narasaka-Prasad Reduction: Use a dialkylboron alkoxide, such as dibutylboron methoxide (Bu₂BOMe), to form the chelate, followed by reduction with NaBH₄.[3] The boron reagent locks the conformation, forcing the hydride to attack from a specific trajectory.[3]

  • For anti-1,3-diols (Non-Chelating/Dipole-Controlled Reduction): This strategy involves directing the hydride delivery through a non-chelated, open-chain transition state (Felkin-Anh model). This is favored by using bulky reducing agents that cannot chelate and by ensuring the hydroxyl group is sterically demanding.

    • Evans-Saksena Reduction: This protocol uses a trialkylborane or trialkoxyborohydride reducing agent, such as tetramethylammonium triacetoxyborohydride (Me₄NBH(OAc)₃), in a polar, acidic solvent system (e.g., MeCN/AcOH).[3] The acidic conditions protonate the carbonyl, and the bulky reagent attacks from the sterically most accessible face, opposite the β-substituent.

Table 1: Reagent Guide for Diastereoselective Reduction

Desired DiolMethodKey ReagentsTypical SolventsTemperature (°C)
syn Chelation-Control1. Bu₂BOMe or Et₂BOMe2. NaBH₄THF, MeOH-78 to 0
anti Non-Chelation ControlMe₄NBH(OAc)₃Acetonitrile, Acetic Acid-40 to -20

Section 2: Troubleshooting Aldol Reactions en route to 1,3-Diols

The aldol reaction is a powerful C-C bond-forming reaction that generates the β-hydroxy carbonyl precursor for 1,3-diols.[4] However, it is susceptible to several side reactions.

Question: My aldol reaction is giving a complex mixture of products, including self-condensation products and dehydrated enones. How can I improve the yield of my desired β-hydroxy carbonyl?

Answer: The formation of complex mixtures in aldol reactions often stems from issues with reactant control, reaction conditions, and premature dehydration.

Causality & Mechanism:

  • Self-Condensation: If both carbonyl partners can form an enolate (i.e., they have α-hydrogens), a mixture of four products can result.[5]

  • Dehydration: The initial β-hydroxy carbonyl product can easily eliminate water, especially under harsh basic or acidic conditions or at elevated temperatures, to form a stable α,β-unsaturated carbonyl compound.[4][5]

Troubleshooting Strategies:

  • Reactant Control (Crossed-Aldol Reactions): To avoid self-condensation, use one carbonyl partner that cannot form an enolate (e.g., benzaldehyde, formaldehyde, or pivaldehyde).[5] Alternatively, use a pre-formed enolate (e.g., a lithium or boron enolate) and add the second carbonyl compound slowly at low temperature.

  • Condition Control:

    • Base: Use a catalytic amount of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) to generate the enolate quantitatively before adding the electrophile.

    • Temperature: Maintain low temperatures throughout the reaction and workup to prevent elimination.

    • Reaction Time: Monitor the reaction by TLC. Over-extending the reaction time can lead to side product formation.

  • Use of Organocatalysis: Proline and its derivatives can catalyze direct aldol reactions under mild conditions, often minimizing side reactions like self-condensation and dehydration.[4][6]

Diagram: Aldol Reaction Pathways

G R1 Ketone/Aldehyde 1 (Enolate Source) Intermediate β-Hydroxy Carbonyl (Desired Product) R1->Intermediate Base/Acid Catalysis Side1 Self-Condensation Product of R1 R1->Side1 + R1 R2 Aldehyde 2 (Electrophile) R2->Intermediate Base/Acid Catalysis Side2 Dehydration Product (α,β-Unsaturated) Intermediate->Side2 Heat or Strong Acid/Base Reduction 1,3-Diol Intermediate->Reduction Reduction (e.g., NaBH₄)

Caption: Key reaction pathways in an aldol addition leading to a 1,3-diol.

Section 3: FAQs for Other Synthetic Routes

Q: In my Prins reaction between an alkene and formaldehyde, I'm getting a 1,3-dioxane instead of the 1,3-diol. Why is this happening?

A: The formation of a 1,3-dioxane is a common side reaction in the Prins reaction, especially when an excess of the aldehyde (in this case, formaldehyde) is used.[7][8] The reaction proceeds through a β-hydroxy carbocation intermediate. This intermediate can be trapped by water to give the diol, but if excess aldehyde is present, it can act as a nucleophile to trap the carbocation, leading to a cyclic acetal (the 1,3-dioxane).[8] To favor the 1,3-diol, use a stoichiometric amount of the aldehyde relative to the alkene and ensure that water is present in the reaction medium as the nucleophile.[8][9]

Q: I'm attempting a hydroboration-oxidation of an allylic alcohol to get a 1,3-diol, but the regioselectivity is poor. What can I do?

A: The hydroxyl group of an allylic alcohol can direct the hydroboration, but it can also interfere with the borane reagent. The key to achieving high regioselectivity is to control the directing effect of this hydroxyl group.

  • Protect the Alcohol: Converting the allylic alcohol to a bulky silyl ether (e.g., TBDPS) before hydroboration can enhance regioselectivity. The bulky protecting group sterically directs the borane to the terminal carbon of the double bond.

  • Use a Directed Hydroboration Reagent: Reagents like 9-BBN are very sensitive to steric hindrance and will preferentially add to the less substituted end of the alkene, leading to the desired anti-Markovnikov product after oxidation.[10]

References

  • J&K Scientific LLC. (2021). Prins Reaction.
  • Wikipedia.Prins reaction.
  • Organic Chemistry Portal.Prins Reaction.
  • Wikipedia.Aldol reaction.
  • Tüylü, P., et al. (2022). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega.
  • Barchenkova, A. A., et al. (2022). Recent Advances in the Prins Reaction. Molecules.
  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Ashenhurst, J. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry.
  • Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones.
  • YouTube. (2021). Hydroxyl-directed 1,3 Reductions of Ketones.
  • Baran, P. S., et al. (2007). 1,3-Diol Synthesis via Controlled, Radical-Mediated C−H Functionalization. Journal of the American Chemical Society.
  • Notz, W., et al. (2007). The Direct Catalytic Asymmetric Aldol Reaction. Accounts of Chemical Research.

Sources

Optimizing conditions for the enzymatic resolution of 1,3-diols

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Optimizing Enzymatic Resolution of 1,3-Diols >

Welcome to the Technical Support Center for the enzymatic resolution of 1,3-diols. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these critical biocatalytic transformations. As Senior Application Scientists, we understand that achieving high enantioselectivity and conversion requires a nuanced understanding of the interplay between the enzyme, substrate, and reaction environment. This guide is structured to help you troubleshoot common issues and answer frequently asked questions, ensuring your experiments are both efficient and successful.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing potential causes and actionable solutions grounded in established scientific principles.

Problem 1: Low or No Conversion

Question: I have set up my enzymatic resolution of a racemic 1,3-diol, but after 24 hours, I see very little or no formation of the desired monoacylated product. What could be the issue?

This is a common problem that can often be traced back to one of four key areas: the enzyme's condition, inhibitory effects, mass transfer limitations, or the reaction equilibrium.

Potential Causes & Recommended Solutions

  • Poor Enzyme Stability or Activity: The biocatalyst may be inactive, denatured, or simply unsuitable for the substrate.

    • Solution 1 (Verify Enzyme Health): Always check the storage conditions and expiration date of your enzyme. If possible, test its activity with a standard control substrate (e.g., p-nitrophenyl butyrate for lipases) to confirm it is active. Enzymes require a certain amount of water to maintain their catalytically active conformation, even in organic solvents.[1][2]

    • Solution 2 (Optimize Reaction Conditions): Lipases and other hydrolases are sensitive to pH and temperature.[3][4] Ensure the reaction medium's pH is optimal for the chosen enzyme. While many lipases are robust, extreme temperatures can lead to deactivation.[1] Systematically screen a range of temperatures (e.g., 30°C, 40°C, 50°C) to find the sweet spot for activity.

    • Solution 3 (Consider Immobilization): Immobilizing an enzyme on a solid support can significantly enhance its stability and reusability.[3][5] If you are using a free lipase powder, consider switching to a commercially available immobilized version (e.g., Novozym® 435) or immobilizing it in-house.

  • Substrate or Product Inhibition: High concentrations of the diol substrate or the accumulation of the acylated product can inhibit the enzyme, slowing or stopping the reaction.[3]

    • Solution: Implement a fed-batch approach where the substrate is added gradually over time to maintain a low, steady concentration.[3] If product inhibition is suspected, consider in-situ product removal (ISPR) techniques, though this adds complexity to the setup.

  • Mass Transfer Limitations: In heterogeneous systems with an immobilized enzyme, poor mixing can prevent the substrate from efficiently reaching the enzyme's active sites.[3]

    • Solution: Optimize the stirring or shaking rate. Be aware that excessively vigorous agitation can sometimes damage the enzyme support or denature the enzyme.[3]

  • Unfavorable Equilibrium: For esterification reactions, the presence of water can shift the equilibrium back towards hydrolysis, reducing the net conversion to the ester product.

    • Solution: Use an irreversible acyl donor, such as a vinyl or enol ester (e.g., vinyl acetate).[6][7] The tautomerization of the vinyl alcohol byproduct to acetaldehyde drives the reaction forward, making the acylation effectively irreversible. Additionally, ensure your solvent and reagents are anhydrous by using molecular sieves.

Problem 2: High Conversion but Low Enantioselectivity (Low ee)

Question: My reaction proceeds to approximately 50% conversion as expected for a kinetic resolution, but the enantiomeric excess (ee) of both the remaining diol and the monoacylated product is very low. Why is this happening?

Low enantioselectivity indicates that the enzyme is acylating both enantiomers of the diol at similar rates. The goal is to find conditions that maximize this rate difference.

Potential Causes & Recommended Solutions

  • Sub-optimal Enzyme Choice: The fundamental enantiopreference of the enzyme for your specific 1,3-diol may be inherently low.

    • Solution: Screen a panel of different lipases. Lipases from Candida antarctica (CALB), Pseudomonas cepacia (PCL), and Rhizomucor miehei (RML) are common starting points and often exhibit different and sometimes opposite enantioselectivities.[8][9]

  • Unfavorable Reaction Conditions: Temperature and solvent choice have a profound impact on an enzyme's flexibility and, consequently, its enantioselectivity.[10][11]

    • Solution 1 (Optimize Temperature): Generally, lower reaction temperatures lead to higher enantioselectivity, albeit at the cost of a slower reaction rate. If your ee is low at 40°C, try running the reaction at room temperature or even lower.

    • Solution 2 (Systematically Vary Solvent): The solvent interacts with the enzyme and can alter the conformation of its active site.[1][12] A common metric for solvent choice is the logarithm of the partition coefficient (log P), which describes its hydrophobicity. It is advisable to screen solvents across a range of log P values. Hydrophobic solvents like hexane or tert-butyl methyl ether (TBME) often provide high enantioselectivity.[8][12] Sometimes, more polar solvents like acetonitrile or dioxane can also enhance selectivity.[10][11]

  • Inappropriate Acyl Donor: The size and structure of the acyl donor can influence how the substrate fits into the enzyme's active site, thereby affecting stereochemical recognition.

    • Solution: Screen a variety of acyl donors. While vinyl acetate is popular for its irreversibility, its small acetyl group may not provide sufficient steric bulk for the enzyme to differentiate between the diol enantiomers. Try a bulkier acyl donor, such as vinyl butyrate, vinyl valerate, or even a branched one like vinyl pivalate.[5]

  • Intramolecular Acyl Migration: For syn-1,3-diols, the monoacylated product can undergo a non-enzymatic intramolecular acyl migration, which can racemize the product and complicate the resolution.[13][14]

    • Solution: This is a challenging problem inherent to the substrate. One strategy is to perform a second enzymatic acylation to form the diacylated product, which can sometimes proceed with high diastereoselectivity, effectively achieving a dynamic kinetic asymmetric transformation (DYKAT).[13]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common issues in enzymatic 1,3-diol resolution.

TroubleshootingWorkflow cluster_problems Problem Identification cluster_solutions_conv Solutions for Low Conversion cluster_solutions_ee Solutions for Low Enantioselectivity start Start Experiment check_results Evaluate Conversion & ee start->check_results low_conv Low / No Conversion check_results->low_conv Conversion < 45%? low_ee High Conversion, Low ee check_results->low_ee Conversion ~50%, but ee is low? success Success: High Conversion & High ee check_results->success Conversion ~50% & ee is high? sol_enzyme Check Enzyme Activity & Reaction Conditions (pH, Temp) low_conv->sol_enzyme sol_screen_enzyme Screen Different Enzymes low_ee->sol_screen_enzyme sol_enzyme->check_results sol_inhibition Address Inhibition (Fed-Batch) sol_enzyme->sol_inhibition sol_mass Optimize Mixing sol_inhibition->sol_mass sol_eq Use Irreversible Acyl Donor sol_mass->sol_eq sol_screen_enzyme->check_results sol_screen_conditions Vary Solvent & Lower Temperature sol_screen_enzyme->sol_screen_conditions sol_screen_acyl Screen Bulkier Acyl Donors sol_screen_conditions->sol_screen_acyl

Caption: A logical flowchart for troubleshooting common experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right lipase to start with?

For resolving 1,3-diols, a small screening of commercially available lipases is the most effective starting point. Immobilized Candida antarctica Lipase B (CALB, often sold as Novozym® 435) is an excellent first choice due to its broad substrate scope, high activity, and general robustness in organic solvents.[15] Pseudomonas cepacia Lipase (PCL) is another widely used enzyme that often displays complementary enantioselectivity to CALB.[8]

Q2: What is the role of the acyl donor and how do I select one?

The acyl donor is the molecule that provides the acyl group (e.g., acetyl, butyryl) that is transferred to one of the diol's hydroxyl groups. The choice impacts both reaction equilibrium and enantioselectivity.

  • For Irreversibility: Enol esters like vinyl acetate or isopropenyl acetate are highly recommended. They produce an unstable enol alcohol that tautomerizes to a ketone (acetaldehyde or acetone), which drives the reaction to completion.[6]

  • For Modulating Selectivity: If enantioselectivity is low with a small acyl donor like vinyl acetate, try a bulkier one. The increased steric hindrance can amplify the subtle differences in how the two diol enantiomers bind in the enzyme's active site. Examples include vinyl butyrate or vinyl laurate .

Acyl DonorByproductKey Advantage
Vinyl AcetateAcetaldehydeIrreversible reaction, widely used.
Acetic AnhydrideAcetic AcidIrreversible, but the acid byproduct can lower pH and inhibit the enzyme.
Ethyl AcetateEthanolReversible reaction; ethanol can strip essential water from the enzyme.[11]
Vinyl ButyrateButyraldehydeIrreversible; bulkier group may improve enantioselectivity.

Q3: How does the solvent affect the reaction, and which one should I use?

The solvent is a critical parameter that influences enzyme activity and enantioselectivity.[12] Lipases retain their catalytic activity in many organic solvents but require a thin layer of water on their surface to remain functional.

  • Hydrophobic Solvents (log P > 2.0): Solvents like hexane, heptane, and tert-butyl methyl ether (TBME) are often excellent choices. They are less likely to strip the essential water from the enzyme's surface, thus preserving its active conformation.[1][12]

  • Hydrophilic Solvents (log P < 1.0): Water-miscible solvents like DMSO or acetone can sometimes improve selectivity but may also lead to lower overall enzyme activity.[10] They are more disruptive to the enzyme's hydration shell.

A good strategy is to start with a non-polar solvent like TBME or hexane and then screen others if the initial results are suboptimal.

Q4: How do I accurately measure the enantiomeric excess (ee) of my 1,3-diol?

Accurate determination of ee is crucial for evaluating the success of the resolution. The most common methods are chiral chromatography (HPLC or GC) and NMR spectroscopy after derivatization.[16][17]

  • Chiral HPLC/GC: This is the gold standard. The racemic diol is separated into its two enantiomers using a chiral stationary phase (CSP).[16] Polysaccharide-based columns are often effective for diols. The ee is calculated from the relative peak areas of the two enantiomers.

  • NMR Spectroscopy with a Chiral Derivatizing Agent (CDA): The chiral diol is reacted with a CDA (e.g., Mosher's acid or a chiral boronic acid) to form a mixture of diastereomers.[16][17][18] These diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum, and the ratio of their signal integrals corresponds to the enantiomeric ratio of the original diol.[18]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution

This protocol provides a starting point for the acylation of a racemic 1,3-diol using an immobilized lipase.

  • Preparation: To a 10 mL vial equipped with a magnetic stir bar, add the racemic 1,3-diol (1.0 mmol).

  • Solvent & Reagents: Add 5 mL of anhydrous tert-butyl methyl ether (TBME) and vinyl acetate (1.5 mmol, 1.5 equivalents).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435, 25-50 mg by weight).

  • Reaction: Seal the vial and stir the mixture at a constant temperature (e.g., 40°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 6, 12, 24 hours). Analyze the aliquots by TLC, GC, or HPLC to determine the conversion. The reaction is typically stopped at or near 50% conversion to achieve the highest possible ee for both the unreacted substrate and the product.

  • Workup: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the unreacted diol and the monoacylated product can be separated by column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess (ee) of the purified diol and monoester fractions using chiral HPLC or GC.[16]

Protocol 2: Determination of ee by Chiral HPLC
  • Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralpak® series) are often effective for separating diol enantiomers.[16]

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of hexane and isopropanol. The optimal ratio (e.g., 90:10, 95:5) must be determined experimentally to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve a small amount (~1 mg) of the purified diol (or monoacetate) in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.

  • Calculation: Calculate the enantiomeric excess using the areas of the two enantiomer peaks (A1 and A2): ee (%) = [ |A1 - A2| / (A1 + A2) ] × 100

Diagram of the Kinetic Resolution Process

KineticResolution cluster_reactants Racemic Diol (R/S) cluster_products Products at ~50% Conversion R_Diol R-Diol R_Ester R-Ester (High ee) R_Diol->R_Ester k_fast enzyme + Lipase + Acyl Donor S_Diol S-Diol S_Diol_unreacted S-Diol (High ee) S_Diol->S_Diol_unreacted k_slow (unreacted)

Caption: Enzymatic kinetic resolution preferentially acylates one enantiomer.

References

  • BenchChem. (n.d.). Application Note: Methods for Determining the Enantiomeric Excess of 1,3-Diols. BenchChem.
  • Gotor-Fernández, V., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. ResearchGate.
  • University of Bath. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. University of Bath's research portal.
  • Ramos-López, M., et al. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1623.
  • Li, S., et al. (2024). Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR. Communications Chemistry, 7(1), 1-8.
  • de Gonzalo, G., et al. (2015). Enzymatic acylation: assessing the greenness of different acyl donors. Green Chemistry, 17(3), 1308-1315.
  • Zhang, Y., et al. (2023). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 24(15), 12345.
  • Ling, S., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(10), 6043-6047.
  • Pilissão, C., et al. (2016). Influence of acyl donor type on the resolution of (RS)-secbutylamine... ResearchGate.
  • BenchChem. (n.d.). Technical Support Center: Increasing Efficiency of Biocatalytic 1,3-Diol Production. BenchChem.
  • Park, J. H., et al. (2022). Efficient Production of Naringin Acetate with Different Acyl Donors via Enzymatic Transesterification by Lipases. International Journal of Environmental Research and Public Health, 19(5), 2972.
  • Bäckvall, J. E., et al. (2005). Enzymatic Resolution, Desymmetrization, and Dynamic Kinetic Asymmetric Transformation of 1,3-Cycloalkanediols. The Journal of Organic Chemistry, 70(23), 9289-9296.
  • Liu, J., et al. (2017). Effects of alcohol and solvent on the performance of lipase from Candida sp. in enantioselective esterification of racemic ibuprofen. ResearchGate.
  • Szymańska, K., et al. (2018). The effect of the acyl donor on the kinetic resolution of racemic... ResearchGate.
  • Borowiecki, P., et al. (2019). Summarized results for acyl donors reported so far with an emphasis on... ResearchGate.
  • Wang, Y., et al. (2020). Kinetics and Mechanism of Solvent Influence on the Lipase-Catalyzed 1,3-Diolein Synthesis. ACS Omega, 5(38), 24467-24475.
  • Sharma, S., et al. (2011). Organic Solvent Tolerant Lipases and Applications. Biotechnology and Applied Biochemistry, 58(4), 225-240.
  • Theil, F., et al. (1995). Kinetic resolution of acyclic 1,2-diols using a sequential lipase-catalyzed transesterification in organic solvents. The Journal of Organic Chemistry, 60(13), 4120-4122.
  • BenchChem. (n.d.). Enzymatic Synthesis of 1,3-Diolein Using Lipase: Application Notes and Protocols. BenchChem.
  • Deng, M., et al. (2024). A robust Mn(III)/air/(Me2SiH)2O catalytic system mediates the synthesis of γ-functionalized alcohols from alkenes. Organic Chemistry Portal.
  • Yilmaz, E., et al. (2021). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 6(34), 22219–22232.
  • Journal of Chemical and Pharmaceutical Research. (2016). Lipases-catalyzed enantioselective kinetic resolution of alcohols. JOCPR.
  • Liu, D., et al. (2016). Expression and characterization of a novel 1,3-regioselective cold-adapted lipase from Rhizomucor endophyticus suitable for biodiesel synthesis. Biotechnology for Biofuels, 9, 84.
  • Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 108.
  • Yilmaz, E., et al. (2021). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 6(34), 22219-22232.
  • Riva, S., et al. (2018). Breaking Molecular Symmetry through Biocatalytic Reactions to Gain Access to Valuable Chiral Synthons. Symmetry, 10(12), 741.
  • Jacobsen, E. N., et al. (2013). Site-Selective Catalysis: towards a regiodivergent resolution of 1,2-diols. Angewandte Chemie International Edition, 52(20), 5350-5353.
  • Kroutil, W. (2021). The role of biocatalysis in the asymmetric synthesis of alkaloids – an update. Natural Product Reports, 38(10), 1836-1865.
  • Hua, X., et al. (2020). pH regulatory divergent point for the selective bio-oxidation of primary diols during resting cell catalysis. AMB Express, 10(1), 173.
  • Miller, S. J., et al. (2024). Recent progress in selective functionalization of diols via organocatalysis. Organic & Biomolecular Chemistry, 22(21), 4203-4217.

Sources

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Diols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for gas chromatography (GC) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues specifically with diol compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deep, mechanistic understanding of why these issues occur and how to logically resolve them.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of peak tailing for diols in GC?

A: The primary reason for peak tailing in diol analysis is the presence of strong, secondary interactions between the polar hydroxyl (-OH) groups of the diol analytes and "active sites" within the GC system.[1][2] These active sites are predominantly exposed silanol (Si-OH) groups found on the surfaces of the glass inlet liner, the fused silica column tubing, and even within the stationary phase itself if it has degraded.[3] This interaction, mainly through hydrogen bonding, causes a portion of the diol molecules to be momentarily adsorbed, slowing their journey through the column relative to the bulk of the analyte band, which results in a skewed, tailing peak.[4][5]

Q2: My non-polar hydrocarbon check sample looks fine, but my diols are tailing. What does this tell me?

A: This is a critical diagnostic step. If a non-polar compound, which does not have active groups to engage in hydrogen bonding, produces a symmetrical peak, it strongly suggests the issue is not a physical problem (like a poor column cut or dead volume) but a chemical one.[2][6] The problem is specific to the interaction between your polar diol analytes and active sites in your system.[7]

Q3: Can my choice of GC column make peak tailing worse for diols?

A: Absolutely. Using a standard, non-polar column (like a 100% dimethylpolysiloxane phase) for a polar diol analysis can exacerbate tailing. While these columns are robust, their surfaces can still possess residual silanol groups that will interact with the diols. A better choice for underivatized diols is a polar stationary phase, such as a polyethylene glycol (PEG) or "WAX" column.[8] These phases are designed to better shield active sites and provide more compatible interactions for polar analytes, leading to improved peak shape.[9]

Q4: I've heard about "derivatization." Is it always necessary for diol analysis?

A: Not always, but it is often the most robust solution for eliminating peak tailing. Derivatization is a chemical reaction that converts the polar -OH groups on the diol into less polar, non-active groups.[10] The most common method is silylation, which replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group.[10][11] The resulting TMS-ether is much less polar and will not interact with active sites, producing sharp, symmetrical peaks. While it adds an extra sample preparation step, it is the definitive way to solve activity-related peak tailing.[12]

Systematic Troubleshooting Guide

A logical, step-by-step approach is the most efficient way to diagnose and resolve peak tailing. This guide is structured to address the most common and easily fixable issues first, before moving to more involved solutions.

Step 1: Initial Diagnosis - Chemical vs. Physical Problem

The first step is to differentiate between a physical system fault and a chemical interaction problem.

  • Action: Inject a non-polar, non-active compound (e.g., a simple hydrocarbon like dodecane).

  • Analysis:

    • If the hydrocarbon peak also tails: The problem is likely physical. This could be due to a poor column cut, incorrect column installation depth creating dead volume, or a leak.[13][14][15] Proceed to Step 2 .

    • If the hydrocarbon peak is symmetrical, but diol peaks tail: The problem is chemical activity.[6] Proceed to Step 3 .

A workflow for initial peak tailing diagnosis.
Step 2: Addressing Physical System Faults

If all peaks are tailing, a physical disruption in the sample flow path is the likely cause.[13]

  • Question: Have you checked the column installation?

    • Why it matters: An improper column cut (not a clean, 90-degree angle) can create turbulence as the sample enters the column.[15][16] Similarly, installing the column too high or too low in the inlet creates unswept "dead volumes" where sample molecules can be delayed, causing peak distortion.[14][15]

    • Solution: Re-cut the column using a ceramic scoring wafer, ensuring a clean, square cut. Verify the correct installation depth in the inlet as specified by your instrument manufacturer.

  • Question: When was the last time you performed inlet maintenance?

    • Why it matters: Coring of the septum can deposit small particles in the liner, obstructing the flow path. Leaks at the septum or column fittings can also disrupt the carrier gas flow, leading to poor peak shape.

    • Solution: Replace the septum and inlet liner. Ensure all fittings are secure but not overtightened.

Step 3: Mitigating Chemical Activity in the GC System

If only your polar diols are tailing, the focus shifts to deactivating or managing the active sites in your system.

  • Question: Are you using an inert inlet liner?

    • Why it matters: The hot metal surfaces and glass of the inlet are prime locations for sample interaction and degradation.[17] A standard glass liner has a high concentration of surface silanol groups.

    • Solution: Always use a deactivated (silanized) inlet liner.[2] These liners have been treated to cap the active silanol groups, creating a more inert surface for sample vaporization. Consider a liner with deactivated glass wool to further improve vaporization homogeneity while minimizing active sites.[17]

  • Question: Have you tried trimming the column?

    • Why it matters: Over time, the first few centimeters of the GC column accumulate non-volatile residues from sample matrix injections. This contamination can create new active sites.[14][18]

    • Solution: Trim 15-20 cm from the inlet end of the column. This removes the most contaminated section and exposes a fresh, less active surface.[19]

  • Question: Is your column properly conditioned?

    • Why it matters: Column conditioning at a temperature above the analysis maximum helps to remove volatile contaminants and ensures the stationary phase is properly settled. For polar columns like a WAX, proper conditioning is crucial for performance.[20][21]

    • Solution: Condition the column according to the manufacturer's instructions. A typical procedure involves heating the column to 20°C above your method's maximum temperature and holding for 1-2 hours with carrier gas flow.[22]

Step 4: Advanced Solutions - Column Selection and Derivatization

If the above steps do not fully resolve the issue, a change in methodology may be required.

  • Question: Are you using the optimal column for diol analysis?

    • Why it matters: The choice of stationary phase dictates the primary interaction with your analytes. For polar diols, a polar stationary phase is generally recommended for direct analysis.[23]

    • Solution:

      • For Underivatized Diols: Use a polar column, such as a WAX (Polyethylene Glycol) phase. These columns offer better peak shape for polar compounds.[8]

      • For Derivatized Diols: A low-to-mid polarity column (e.g., a 5% phenyl-methylpolysiloxane) is ideal. Since the derivatized diols are non-polar, they will chromatograph well on these robust and common phases.

Column TypeStationary Phase ExamplePolarityRecommended forPeak Shape for Diols
Non-Polar 100% DimethylpolysiloxaneLowHydrocarbons, Non-polar compoundsOften Poor (Tailing)
Mid-Polar 5% Phenyl-MethylpolysiloxaneLow-MidGeneral purpose, Derivatized diolsGood (for derivatized)
Polar Polyethylene Glycol (WAX)HighAlcohols, Diols (underivatized)Good to Excellent
  • Question: Have you considered derivatization?

    • Why it matters: Derivatization chemically "caps" the problematic hydroxyl groups, eliminating the root cause of the hydrogen bonding interaction.[10] This is the most effective method for achieving perfectly symmetrical peaks for diols.[12]

    • Solution: Implement a silylation protocol. This involves reacting your sample with a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to convert the diols to their corresponding TMS-ethers.

Workflow for advanced troubleshooting steps.

Experimental Protocol: Silylation of Diols for GC Analysis

This protocol provides a standard method for derivatizing diols using BSTFA with 1% TMCS as a catalyst.

Objective: To convert polar diol hydroxyl groups to non-polar trimethylsilyl (TMS) ethers to eliminate peak tailing.

Materials:

  • Sample containing diols dissolved in an aprotic solvent (e.g., Pyridine, Acetonitrile, DMF).

  • Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Autosampler vials with inserts and PTFE-lined caps.

  • Heating block or oven.

Procedure:

  • Sample Preparation: Prepare a solution of your sample in an appropriate aprotic solvent. A typical concentration is 1 mg/mL. Note: The solvent must be free of water, as water will consume the derivatizing reagent.[11]

  • Reagent Addition: In an autosampler vial, add 100 µL of your sample solution. To this, add 100 µL of the BSTFA + 1% TMCS reagent.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block set to 70°C for 30 minutes to ensure the reaction goes to completion.[11]

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC. Use a standard non-polar or low-polarity column (e.g., 5% phenyl-methylpolysiloxane).

Expected Outcome: The resulting chromatogram should show sharp, symmetrical peaks for the diol-TMS ethers, with significantly improved resolution and quantification accuracy.

References

  • Element Lab Solutions. Troubleshooting GC peak shapes. [Link]
  • Restek Corporation. (2018). GC Troubleshooting—Tailing Peaks. [Link]
  • Agilent Technologies. (2016). Tailing Peaks - Part 1 - GC Troubleshooting Series. [Link]
  • Agilent Technologies. Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]
  • Agilent Technologies.
  • Element Lab Solutions. GC Column Conditioning. [Link]
  • Element Lab Solutions. GC Diagnostic Skills I | Peak Tailing. [Link]
  • LCGC International. (2016). GC Column Conditioning. [Link]
  • PubMed Central. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. [Link]
  • Chromatography Forum. (2009).
  • Restek Corporation. Peak Tailing in GC Trace Analysis. [Link]
  • LCGC International. (2006).
  • GL Sciences. Inertsil Diol Analytical Columns. [Link]
  • Restek Corporation. How to Condition a New Capillary GC Column. [Link]
  • Agilent Technologies. WAX Columns | Polar Compound Analysis. [Link]
  • Restek Corporation. Gas Chromatography Problem Solving and Troubleshooting. [Link]
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2025).
  • Agilent Technologies. Understanding the GC Inlet.
  • RSC Publishing. (2025).
  • Restek Corporation. (2018). GC Troubleshooting—Tailing Peaks. [Link]
  • SHARC Separation Technology.
  • ResearchGate. (2018). Why does my calibration measurement of hydrogen gas with GC shows 2 peaks?[Link]
  • Phenomenex. (2025). Guide to Choosing a GC Column. [Link]
  • Phenomenex. GC Technical Tip. [Link]
  • Agilent Technologies. (2023). Why it matters and how to get good peak shape. [Link]
  • LCGC International. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]
  • ResearchGate. Different types of silanol groups. [Link]

Sources

Technical Support Center: Stability and Degradation of 1,3-Octanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,3-Octanediol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation pathways of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to this compound Stability

This compound (CAS: 23433-05-8) is a dihydric alcohol used in various applications, including cosmetics, personal care products, and as a potential component in pharmaceutical formulations.[1] Understanding its stability profile is critical for ensuring product quality, safety, and efficacy. Degradation can be initiated by several factors, including pH, temperature, light, and interaction with oxidative species or other formulation components.[2][3] This guide provides a framework for identifying and mitigating potential stability issues.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 23433-05-8[4]
Molecular Formula C₈H₁₈O₂[4]
Molecular Weight 146.23 g/mol [1][4]
Boiling Point 81-82 °C @ 4.5 Torr
Storage Temp. 2-8°C recommended for analytical standards[1]
Flash Point 93 °C (199.4 °F)[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Storage and Handling

Q1: What are the optimal storage conditions for this compound?

A1: For analytical standards and long-term stability, it is recommended to store this compound in tightly closed containers at 2-8°C. For general laboratory use, storage at room temperature in a dry, well-ventilated area away from incompatible materials like strong oxidizing agents is acceptable.[5] The product is a combustible liquid, so it should be kept away from heat and sources of ignition.

Q2: I noticed a slight color change in my aged stock of this compound. What could be the cause?

A2: A color change, such as yellowing, often indicates low-level oxidative degradation. Alcohols are susceptible to oxidation, which can be initiated by exposure to air (oxygen), trace metal contaminants, or light over extended periods. This process can form chromophoric species like aldehydes or ketones. We recommend running a purity check using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify any degradation.[6]

Stability in Solution

Q3: How stable is this compound in aqueous solutions at different pH values?

A3: Diols like this compound are generally stable to hydrolysis under neutral and mildly acidic or basic conditions at room temperature.[7] However, degradation can be forced under more extreme pH conditions (e.g., < pH 2 or > pH 10) combined with elevated temperatures, as is common in forced degradation studies.[2][8] Such conditions can catalyze dehydration or oxidation reactions. The stability of your specific formulation will also depend on the buffer species and other excipients present.

Q4: My formulation containing this compound shows a drop in potency and the emergence of new peaks in the chromatogram. How do I identify the cause?

A4: This indicates a potential compatibility or stability issue. The first step is to perform a systematic forced degradation study to identify the likely degradation pathway.[3][9] This involves stressing the drug substance alone, the excipients alone, and the full formulation under hydrolytic, oxidative, thermal, and photolytic conditions.

Below is a troubleshooting workflow to diagnose the issue:

G cluster_results Analysis of Results cluster_conclusions Conclusion start Potency Drop & New Peaks Observed stress_api Run Forced Degradation on this compound Alone start->stress_api stress_formulation Run Forced Degradation on Full Formulation start->stress_formulation compare Compare Degradation Profiles (HPLC, LC-MS) stress_api->compare stress_formulation->compare result1 Degradation in API alone matches formulation? compare->result1 result2 Degradation only in formulation? compare->result2 result3 No degradation in either? compare->result3 result1->result2 No conclusion1 Inherent instability of This compound under stress. result1->conclusion1 Yes result2->result3 No conclusion2 Drug-Excipient Incompatibility. Identify problematic excipient. result2->conclusion2 Yes conclusion3 Investigate other factors: Container closure, microbial contamination, analytical method artifact. result3->conclusion3

Caption: Troubleshooting workflow for formulation instability.

Degradation Pathways & Mechanisms

While specific degradation pathways for this compound are not extensively published, we can predict the most likely routes based on its chemical structure and established principles of organic chemistry.[10]

Oxidative Degradation

Oxidation is a primary degradation pathway for alcohols. Depending on the oxidizing agent and reaction conditions, the primary and secondary alcohol groups of this compound can be converted to various products.

  • Primary Alcohol Oxidation: The hydroxyl group at the C1 position can be oxidized first to an aldehyde (3-hydroxyoctanal) and subsequently to a carboxylic acid (3-hydroxyoctanoic acid).

  • Secondary Alcohol Oxidation: The hydroxyl group at the C3 position can be oxidized to a ketone (1-hydroxyoctan-3-one).

  • Over-oxidation/Cleavage: Strong oxidizing conditions can lead to the cleavage of C-C bonds, resulting in smaller molecules.

G cluster_main Potential Oxidative Degradation of this compound A This compound B 1-Hydroxyoctan-3-one (Ketone) A->B [O] (Secondary -OH) C 3-Hydroxyoctanal (Aldehyde) A->C [O] (Primary -OH) E Chain Cleavage Products (e.g., Hexanoic Acid) B->E Strong [O] D 3-Hydroxyoctanoic Acid (Carboxylic Acid) C->D [O] D->E Strong [O]

Caption: Hypothesized oxidative degradation pathways.

Thermal Degradation

When heated to decomposition, this compound, like other alcohols, is expected to undergo dehydration (loss of water) to form unsaturated alcohols or dienes.[11] At very high temperatures, C-C bond cleavage can occur, leading to fragmentation into smaller volatile compounds.

Photodegradation

Direct photodegradation of a saturated alcohol like this compound is unlikely unless photosensitizers are present in the formulation.[12] However, it is a mandatory part of forced degradation studies as per ICH guidelines to ensure that light exposure during manufacturing or storage does not impact the product.[2]

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH Q1A(R2) guidelines.[2]

Objective: To investigate the intrinsic stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • Solvent (e.g., Acetonitrile:Water 50:50)

  • Acids: 0.1 M HCl

  • Bases: 0.1 M NaOH

  • Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/PDA and MS detectors

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in the chosen solvent.

  • Control Sample: Keep one sample at 2-8°C, protected from light.

  • Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Store at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Store at 60°C for 24-48 hours.

  • Oxidative Degradation: Mix the stock solution 1:1 with 3% H₂O₂. Store at room temperature for 24-48 hours.

  • Thermal Degradation: Store a sample of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Analysis: At designated time points, withdraw aliquots from all samples. If necessary, neutralize the acidic and basic samples before injection. Analyze all samples, including the control, by a suitable stability-indicating HPLC method.

Data Interpretation:

  • Aim for 5-20% degradation of the parent compound.[13]

  • Compare chromatograms from stressed samples to the control to identify degradation peaks.

  • Use a PDA detector to check for peak purity and an MS detector to obtain mass information for structural elucidation of degradants.

Table 2: Summary of Forced Degradation Conditions
Stress ConditionReagent/ParameterTypical DurationExpected Degradation Pathway
Acid Hydrolysis 0.1 M HCl @ 60°C48hDehydration
Base Hydrolysis 0.1 M NaOH @ 60°C48hMinimal degradation expected
Oxidation 3% H₂O₂ @ RT24hOxidation to aldehydes, ketones, acids
Thermal 80°C (in solution)48hDehydration, decomposition
Photolytic ICH Q1B exposureN/AMinimal degradation expected
Protocol 2: Stability-Indicating HPLC-UV/MS Method

Objective: To separate this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 205 nm (as diols lack a strong chromophore); MS (ESI+, Scan mode)

Rationale: A gradient method is chosen to ensure the elution of both the relatively polar this compound and potentially more non-polar or polar degradation products.[14] The C18 column provides good retention for this class of compounds. MS detection is crucial for identifying unknown degradants.[9]

Drug-Excipient Compatibility

Q5: How do I screen for incompatibilities between this compound and common pharmaceutical excipients?

A5: Drug-excipient compatibility studies are essential during pre-formulation to identify interactions that could compromise the stability of the final product.[15][16] A common approach involves creating binary mixtures of this compound with individual excipients (e.g., lactose, magnesium stearate, microcrystalline cellulose) at a relevant ratio.[17] These mixtures are then stored under accelerated conditions (e.g., 40°C/75% RH) for several weeks. Samples are analyzed periodically against controls to check for the appearance of new degradation products or physical changes.[18]

G start Initiate Excipient Compatibility Study step1 Select Excipients (e.g., Fillers, Binders, Lubricants) start->step1 step2 Prepare Binary Mixtures (this compound + 1 Excipient) step1->step2 step3 Prepare Controls (API alone, Excipient alone) step2->step3 step4 Store under Accelerated Conditions (e.g., 40°C/75% RH) step3->step4 step5 Analyze at Time Points (T=0, 2 weeks, 4 weeks) step4->step5 step6 Evaluate Results (Appearance, Purity, New Peaks) step5->step6 end Identify Compatible Excipients step6->end

Caption: Workflow for Drug-Excipient Compatibility Screening.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
  • Forced Degradation Studies Research Articles. (n.d.). R Discovery.
  • A novel method for the determination of total 1,3-octanediols in apple juice. (n.d.). ResearchGate.
  • Forced degradation studies. (2016, December 14). MedCrave online.
  • Compound stability under different pH conditions. (n.d.). ResearchGate.
  • Technical Guide Series - Forced Degradation Studies. (n.d.). HubSpot.
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). IJRPR.
  • This compound. (n.d.). NIST WebBook.
  • Iodine(V)-Based Oxidants in Oxidation Reactions. (n.d.). MDPI.
  • Oxidation of neopentyl glycol and 1,3-butanediol by ditelluratocuprate(III) in alkaline medium. (n.d.). ResearchGate.
  • This compound. (n.d.). CAS Common Chemistry.
  • The influences of pH control strategies on the distribution of 1,3-propanediols and 2,3-butanediols production. (n.d.). PubMed.
  • Drug-excipient compatibility testing using a high-throughput approach. (n.d.). PubMed.
  • 1,3-Butanediol. (n.d.). PubChem.
  • The pH effects on the distribution of 1,3-propanediol and 2,3-butanediol produced simultaneously. (n.d.). PubMed.
  • Drug Excipient Compatibility Testing Protocols and Charaterization. (2019, October 22). SciSpace.
  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients. (n.d.). CORE.
  • Photodegradation of 4-tert octylphenol in aqueous solution promoted by Fe(III). (n.d.). ResearchGate.
  • Thermal Compatibility of New ACEI Derivatives with Popular Excipients. (2024, October 3). MDPI.

Sources

Technical Support Center: Identification and Minimization of Byproducts in 1,3-Diol Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of 1,3-diols is a cornerstone of modern organic chemistry, providing critical building blocks for pharmaceuticals, polymers like polyesters, and other high-value materials. While numerous synthetic routes exist, achieving high purity and yield is often complicated by the formation of undesired byproducts. This guide serves as a technical resource for researchers, scientists, and drug development professionals to identify, understand, and mitigate common byproducts encountered during 1,3-diol production. We will delve into the mechanistic origins of these impurities and provide actionable troubleshooting strategies and optimized protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts in 1,3-diol synthesis?

A1: Byproduct profiles are highly dependent on the synthetic route. However, common classes include:

  • Dehydration Products: α,β-unsaturated aldehydes or ketones (enones) are frequently formed, particularly in aldol-type reactions under thermal or harsh acidic/basic conditions.[1][2]

  • Isomerization Products: In the hydroformylation of epoxides like ethylene oxide, isomerization to an aldehyde (e.g., acetaldehyde) is a primary side reaction.[3] This aldehyde can then be hydrogenated to its corresponding alcohol (e.g., ethanol).[4]

  • Aldol Condensation Products: The intermediate or product aldehydes can undergo self-condensation or cross-condensation to form larger, branched C6 or C9 molecules.[3][5]

  • Metabolic Byproducts (Biocatalysis): In fermentative routes from glycerol, common byproducts include organic acids (acetate, lactate, succinate) and alcohols (ethanol, 2,3-butanediol).[6][7]

  • Over-reduction/Oxidation Products: Depending on the catalyst and conditions, functional groups can be over-reduced (e.g., diol to mono-alcohol) or oxidized (e.g., diol to hydroxy acid).

Q2: How can I get a quick profile of the impurities in my crude reaction mixture?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is one of the most powerful and accessible techniques for this purpose. It separates volatile components and provides mass spectra that allow for structural elucidation and identification of byproducts. For less volatile diols, HPLC coupled with a mass spectrometer (LC-MS) or UV detector is suitable. ¹H and ¹³C NMR spectroscopy are also invaluable for identifying structures, with characteristic chemical shifts indicating aldehydes (~9-10 ppm in ¹H NMR) or carboxylic acids (~170-180 ppm in ¹³C NMR).[8]

Q3: Should I prioritize optimizing the reaction or developing a better purification strategy?

A3: A proactive approach of optimizing the reaction to minimize byproduct formation is almost always more efficient and cost-effective than relying on complex downstream purification.[8] Aggressive purification of compounds with similar polarities and boiling points (like diols and their related byproducts) can lead to significant yield loss.[8][9] Optimization reduces waste, lowers costs, and simplifies the overall process. Purification should be the final step to remove trace impurities, not the primary method for achieving product quality.

Q4: For biocatalytic production, is it better to use a whole-cell system or an isolated enzyme?

A4: This involves a trade-off.

  • Whole-Cell Biocatalysts: These are often cheaper to prepare and contain native systems for regenerating essential cofactors (like NADH). However, they may possess competing metabolic pathways that divert substrate away from the desired product, creating a wider range of byproducts.[6][10]

  • Isolated Enzymes: These provide a much "cleaner" reaction profile with fewer side reactions, leading to higher purity and volumetric productivity. The main drawbacks are the higher cost of the purified enzyme and the need to supply an external cofactor regeneration system.[10]

Troubleshooting Guide: Byproduct-Specific Issues

This section addresses specific byproduct problems users may encounter, organized by the primary synthetic methodology.

Method 1: Synthesis via Aldol Reaction & Reduction

Issue: My final product is contaminated with a significant amount of an α,β-unsaturated ketone/aldehyde.

  • Question: I performed an aldol addition to create a β-hydroxy ketone, which I then reduced to the 1,3-diol. However, my spectral analysis (¹H NMR, GC-MS) shows a conjugated enone. What is causing this, and how can I prevent it?

  • Root Cause Analysis: The formation of the enone is due to a dehydration (or "condensation") reaction of the intermediate β-hydroxy carbonyl compound.[2][11] This elimination of water is often catalyzed by heat or the presence of excess acid or base.[1][2] If the reduction step is not performed carefully, or if the initial aldol reaction is run under harsh conditions, this byproduct becomes significant.

  • Troubleshooting Steps:

    • Lower the Temperature: Perform the aldol addition at a lower temperature (e.g., -78 °C to 0 °C) to favor the kinetic addition product over the thermodynamically stable condensation product.[5]

    • Control Stoichiometry: Use a precise amount of base (e.g., LDA) and quench the reaction carefully after the addition is complete before proceeding to the reduction.

    • Choose a Mild Reducing Agent: For the reduction step, use a mild and selective reducing agent like sodium borohydride (NaBH₄) in methanol at a controlled temperature (e.g., 0 °C). Avoid harsh reducing agents that might require high temperatures.

    • Isolate the Intermediate: If possible, consider purifying the β-hydroxy carbonyl intermediate after the aldol addition and before the reduction. This removes any residual base or acid that could catalyze dehydration during the subsequent step.

Method 2: Synthesis via Hydroformylation of Epoxides (e.g., Ethylene Oxide to 1,3-Propanediol)

Issue: My reaction has low selectivity for 1,3-propanediol (1,3-PDO) and produces significant amounts of ethanol and n-propanol.

  • Question: My hydroformylation of ethylene oxide (EO) is giving poor yields of 1,3-PDO. The main contaminants are ethanol and n-propanol. What are the competing reactions?

  • Root Cause Analysis: This is a classic selectivity problem in EO hydroformylation.

    • Ethanol Formation: Ethylene oxide can isomerize to acetaldehyde under reaction conditions. This acetaldehyde is then readily hydrogenated to ethanol.[3]

    • n-Propanol Formation: The desired intermediate, 3-hydroxypropanal (3-HPA), can dehydrate to acrolein. Subsequent hydrogenation of acrolein leads to propanal and then n-propanol.[3]

  • Troubleshooting Steps:

    • Catalyst System is Key: The choice of catalyst and ligands is paramount. Cobalt-based catalysts modified with tertiary phosphine ligands, often in combination with a ruthenium promoter, have been developed to improve selectivity towards 3-HPA and 1,3-PDO.[3][12] Ensure your catalyst system is optimized for hydroformylation over isomerization.

    • Optimize Reaction Conditions:

      • Temperature: Keep the reaction temperature relatively low (e.g., below 90°C, preferably 75-85°C) to suppress the isomerization of EO to acetaldehyde.[3][4]

      • Pressure: Maintain sufficient syngas (CO/H₂) pressure (e.g., 1000-3500 psi) to favor the hydroformylation pathway.[4]

    • Control Residence Time: Minimize reaction time to prevent the accumulation and subsequent side reactions of the 3-HPA intermediate.

Method 3: Biocatalytic Production from Glycerol

Issue: My fermentation broth contains high levels of lactic acid and acetic acid, lowering my 1,3-diol yield.

  • Question: I am using a bacterial strain (e.g., Klebsiella pneumoniae) to produce 1,3-propanediol from glycerol, but the final yield is low, and the pH drops significantly due to acid production. How can I redirect the metabolic flux towards my desired diol?

  • Root Cause Analysis: In microbial fermentation, glycerol is converted to 1,3-PDO via a reductive pathway. To balance the cell's redox state (NADH/NAD⁺ ratio), a portion of the glycerol is directed through an oxidative pathway, which produces biomass, ATP, and byproducts like acetic acid, lactic acid, and ethanol.[6] Overproduction of these acids consumes the carbon source and reducing equivalents that would otherwise be used for 1,3-PDO synthesis.[7]

  • Troubleshooting Steps:

    • Strain Engineering: The most effective long-term solution is to use a metabolically engineered strain. Knocking out genes responsible for byproduct formation, such as lactate dehydrogenase (ldhA), can significantly enhance the flux towards 1,3-PDO.[6][13]

    • Optimize Fermentation pH: The optimal pH for 1,3-PDO production is often different from the optimal pH for byproduct formation. For many strains, maintaining the pH around 7.0 is crucial.[7] Low pH can not only favor acid production but also lead to the accumulation of the toxic intermediate 3-hydroxypropionaldehyde (3-HPA).[7] Implement strict pH control using a pH-stat fed-batch system.

    • Control Aeration: While the conversion of glycerol to 1,3-PDO is an anaerobic process, micro-aerobic conditions can sometimes be optimized to improve cell growth without significantly activating aerobic byproduct pathways. Experiment with varying aeration rates.[13]

    • Optimize Nutrient Medium: Ensure the medium composition is not limiting. Factors like the nitrogen source ((NH₄)₂SO₄) and mineral concentrations (MgSO₄, CaCl₂) can significantly impact yield and should be optimized, potentially using a response surface methodology.[14][15]

Standardized Protocols

Protocol 1: GC-MS Analysis for Byproduct Identification

This protocol provides a general method for identifying volatile byproducts in a 1,3-diol synthesis mixture.

  • Sample Preparation:

    • Take a 100 µL aliquot of the crude reaction mixture.

    • Dilute it with 900 µL of a suitable solvent (e.g., ethyl acetate, dichloromethane). The solvent should be high purity and not co-elute with expected products.

    • If necessary, add an internal standard (e.g., 1,3-butanediol if analyzing for 1,3-propanediol) for quantitative analysis.[16]

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Derivatization (Optional but Recommended for Diols):

    • To improve the volatility and peak shape of diols, derivatization is often useful. A common method is silylation.

    • Evaporate the solvent from a prepared sample aliquot under a stream of nitrogen.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 50 µL of pyridine.

    • Heat the mixture at 60-70°C for 30 minutes. The resulting trimethylsilyl (TMS) ethers are highly suitable for GC-MS analysis.

  • GC-MS Conditions (Example):

    • Injector: 250°C, Split mode (e.g., 50:1 split ratio).

    • Column: A polar column (e.g., DB-WAX or similar polyethylene glycol phase) is often suitable for separating polar analytes like diols and their byproducts. A standard 30 m x 0.25 mm x 0.25 µm column is a good starting point.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 240°C.

      • Hold: Hold at 240°C for 5 minutes.

    • MS Detector:

      • Transfer line temperature: 250°C.

      • Ion source temperature: 230°C.

      • Scan range: 35-350 amu.[16]

  • Data Analysis:

    • Identify peaks by comparing their retention times with authentic standards.

    • Confirm identity by matching the obtained mass spectrum with a library (e.g., NIST).

    • Pay attention to characteristic fragment ions for specific byproduct classes (e.g., M-1 peak for aldehydes, McLafferty rearrangement fragments for ketones).

Protocol 2: Minimizing Ester Byproducts in Fermentation Broth

This protocol describes the alkaline hydrolysis of ester byproducts prior to final distillation, which can improve both the purity and final yield of the 1,3-diol.[17]

  • Pre-treatment:

    • After fermentation, remove biomass and proteins from the broth using centrifugation followed by ultrafiltration.

    • Concentrate the clarified broth by evaporating a portion of the water under reduced pressure.

  • Alkaline Hydrolysis:

    • Transfer the concentrated broth to a reaction vessel equipped with a stirrer and pH probe.

    • Add sodium hydroxide (NaOH) solution (e.g., 10 M) to raise the pH to a target of 10-12. This saponifies the 1,3-diol esters (e.g., 1,3-propanediol acetate) back into the free diol and the corresponding carboxylate salt (e.g., sodium acetate).

    • Gently heat the mixture (e.g., 50-60°C) and stir for 1-2 hours to ensure complete hydrolysis. Monitor the disappearance of ester peaks using GC or HPLC.

  • Neutralization and Distillation:

    • Cool the mixture and neutralize it with an acid (e.g., H₂SO₄) if necessary, although direct distillation from the basic solution is often possible.

    • Proceed with vacuum distillation. The 1,3-diol is now free from its ester form, and the salt byproducts (e.g., sodium acetate) are non-volatile and will remain in the distillation pot. This prevents the re-formation of esters during distillation and simplifies purification.[17]

Data & Pathway Visualizations

Data Presentation

Table 1: Effect of Catalyst System on Byproduct Formation in Ethylene Oxide Hydroformylation

Catalyst SystemTemperature (°C)Pressure (psi)1,3-PDO Selectivity (%)Ethanol Selectivity (%)n-Propanol Selectivity (%)Reference
Cobalt Carbonyl (unmodified)85200083161[4]
Co-Ru-Phosphine Complex801500>90<5<1[12]
Rhodium-Phosphine Complex1001000~75~20~5General Literature

Data is representative and compiled to illustrate trends.

Diagrams & Workflows

A logical workflow is essential for systematically tackling byproduct issues.

G cluster_workflow Troubleshooting Workflow for Byproduct Minimization A Problem: Low Yield / High Impurity B Step 1: Identify & Quantify Byproducts (GC-MS, NMR, HPLC) A->B Start Analysis C Step 2: Propose Mechanistic Origin (e.g., Dehydration, Isomerization) B->C Data Interpretation D Step 3: Formulate Hypothesis (e.g., 'Temperature is too high') C->D Deduce Cause E Step 4: Design Optimization Experiments (Vary T, Catalyst, pH, etc.) D->E Plan Action F Step 5: Analyze Results & Re-iterate E->F Execute & Measure F->E Refine Hypothesis G Solution: Optimized, High-Selectivity Process F->G Achieve Goal

Caption: A systematic workflow for identifying and minimizing byproducts.

The following diagrams illustrate the key chemical transformations leading to both desired 1,3-diols and common byproducts in major synthetic routes.

G cluster_hydroformylation Pathway 1: Hydroformylation of Ethylene Oxide EO Ethylene Oxide HPA 3-Hydroxypropanal (3-HPA) (Intermediate) EO->HPA + CO, H₂ (Hydroformylation) Acetaldehyde Acetaldehyde (Byproduct) EO->Acetaldehyde Isomerization (Side Reaction) PDO 1,3-Propanediol (Product) HPA->PDO + H₂ (Hydrogenation) Ethanol Ethanol (Byproduct) Acetaldehyde->Ethanol + H₂ (Hydrogenation)

Caption: Key byproduct pathway in 1,3-propanediol synthesis via hydroformylation.

G cluster_aldol Pathway 2: Aldol Route to 1,3-Diols Carbonyl Aldehyde/Ketone + Enolate Aldol_Adduct β-Hydroxy Carbonyl (Aldol Adduct) Carbonyl->Aldol_Adduct Aldol Addition Diol 1,3-Diol (Product) Aldol_Adduct->Diol Reduction (e.g., NaBH₄) Enone α,β-Unsaturated Carbonyl (Byproduct) Aldol_Adduct->Enone Dehydration (-H₂O) (Condensation)

Caption: Dehydration is the primary side reaction in the aldol synthesis of 1,3-diols.

G cluster_biocatalysis Pathway 3: Biocatalytic Route from Glycerol Glycerol Glycerol HPA_bio 3-Hydroxypropionaldehyde (Intermediate) Glycerol->HPA_bio Glycerol Dehydratase (Reductive Pathway) Oxidative_Pathway Oxidative Pathway Glycerol->Oxidative_Pathway Redox Balancing PDO_bio 1,3-Propanediol (Product) HPA_bio->PDO_bio 1,3-PDO Dehydrogenase Acids Organic Acids (Acetate, Lactate) (Byproducts) Oxidative_Pathway->Acids

Caption: Metabolic byproduct formation during glycerol fermentation to 1,3-propanediol.

References

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (n.d.). National Institutes of Health.
  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (n.d.). ACS Omega.
  • Technical Support Center: Increasing Efficiency of Biocatalytic 1,3-Diol Production. (n.d.). Benchchem.
  • Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. (n.d.). Catalysis Science & Technology (RSC Publishing).
  • Hydroformylation of ethylene oxide. (n.d.). Google Patents.
  • Progress in Production of 1, 3-propanediol From Selective Hydrogenolysis of Glycerol. (2020). Frontiers.
  • Progress in carbonyl synthesis of 1, 3-propanediol from ethylene oxide. (n.d.). ResearchGate.
  • One-step production of 1, 3-propanediol from ethylene oxide and syngas with a catalyst with a phospholanoalkane ligand. (n.d.). Google Patents.
  • Process for making 1,3-diols from epoxides. (1989). Patent 0343944.
  • 1,3-Diol synthesis by addition and hydration. (n.d.). Organic Chemistry Portal.
  • Identification and reduction of by-products in diol synthesis. (n.d.). Benchchem.
  • Optimization of 1,3-propanediol Production from Fermentation of Crude Glycerol by Immobilized Bacillus pumilus. (n.d.). ResearchGate.
  • Optimization of culture conditions for 1,3-propanediol production from glycerol using a mutant strain of Klebsiella pneumoniae. (2012). PubMed.
  • Optimization of Culture Conditions for 1,3-Propanediol Production from Crude Glycerol by Klebsiella pneumoniae Using Response Surface Methodology. (n.d.). ResearchGate.
  • Production of C2–C4 diols from renewable bioresources: new metabolic pathways and metabolic engineering strategies. (2017). PMC - PubMed Central.
  • The Impact of Process Parameters on 1,3-Propanediol Production and 3-Hydroxypropionaldehyde Accumulation in Fed-Batch Fermentation of Glycerol with Citrobacter freundii AD119. (2023). MDPI.
  • Recent Development in Biological Production of 1, 3-Propanediol. (2024). Chemical Methodologies.
  • Process for the separation and purification of a mixed diol stream. (n.d.). Google Patents.
  • A novel downstream process for highly pure 1,3‐propanediol from an efficient fed‐batch fermentation of raw glycerol by Clostridium pasteurianum. (n.d.). ResearchGate.
  • Synthesis by Aldol and Related Condensation Reactions. (n.d.).
  • Determination of 3-chloropropane-1,2-diol as its 1,3-dioxolane derivative at the ??g kg-1 1 level: Application to a wide range of foods. (n.d.). ResearchGate.
  • Determination of 3-chloropropane-1,2-diol as its 1,3-dioxolane derivative at the microg kg-1 level: application to a wide range of foods. (n.d.). PubMed.
  • Aldol Condensation: the dehydration of Aldol products to synthesize α, β unsaturated carbonyl (enones). (2024). Chemistry LibreTexts.
  • Aldol condensation (video). (n.d.). Khan Academy.
  • Aldol Addition and Condensation Reactions (Base-Catalyzed). (2022). Master Organic Chemistry.
  • Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). (n.d.). OIV.

Sources

Technical Support Center: Overcoming Challenges in the Chiral Separation of 1,3-Diols by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the intricate science of separating 1,3-diol enantiomers using High-Performance Liquid Chromatography (HPLC). Chiral 1,3-diols are pivotal building blocks in the synthesis of many biologically active molecules and pharmaceuticals.[1] Consequently, the precise determination of their enantiomeric purity is a critical aspect of quality control and drug development.[1][2] This guide is structured to provide actionable solutions to common challenges, moving from frequently asked questions for rapid troubleshooting to in-depth guides for more complex issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the chiral separation of 1,3-diols.

Q1: I'm not seeing any separation of my 1,3-diol enantiomers. Where do I start?

A1: Lack of separation is a common initial problem. The primary cause is often a mismatch between the analyte and the chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H), are generally a good starting point for diol separations.[1][3]

If you are using an appropriate column and still see no separation, consider the following:

  • Mobile Phase Composition: The ratio of the non-polar solvent (like hexane or heptane) to the polar modifier (like isopropanol or ethanol) is critical.[1] A lower percentage of the alcohol modifier generally increases retention and can enhance resolution.[4]

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase. A stable baseline is a good indicator of equilibration.[1]

  • Derivatization: For some 1,3-diols, especially those with low UV activity, derivatization might be necessary to enhance detection and interaction with the CSP.[5]

Q2: My peaks are broad and poorly resolved. How can I sharpen them?

A2: Peak broadening can stem from several factors, including issues with the column, mobile phase, or the HPLC system itself.[6][7][8]

  • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution.[4]

  • Temperature: Temperature influences the thermodynamics of chiral recognition.[4] Experiment with different column temperatures (e.g., in 5°C increments) to find the optimal condition.[4] Lowering the temperature often, but not always, improves resolution.[9][10]

  • Injection Volume and Solvent: Injecting a large sample volume or dissolving the sample in a solvent much stronger than the mobile phase can cause peak broadening.[11] Ensure your sample is dissolved in the mobile phase or a weaker solvent.[1]

Q3: I'm observing peak tailing. What is the cause and how can I fix it?

A3: Peak tailing is often due to unwanted secondary interactions between the polar diol and the stationary phase.

  • Acidic Silanol Groups: Residual acidic silanol groups on the silica support of the CSP can interact with the hydroxyl groups of the diol, causing tailing.[4]

  • Solution: Adding a small amount (typically 0.1%) of a basic modifier like diethylamine (DEA) to the mobile phase can neutralize these silanol groups and improve peak shape.[4][12]

Q4: Can I use reversed-phase chromatography for my 1,3-diol separation?

A4: While normal-phase chromatography is more common for polysaccharide-based CSPs, reversed-phase conditions can be effective, particularly for more polar 1,3-diols.

  • Mobile Phase: A typical reversed-phase mobile phase would consist of water (often with a buffer) and an organic modifier like acetonitrile or methanol.[4]

  • pH Control: The pH of the aqueous phase is a critical parameter to control, as it can influence the ionization state of the analyte and any additives.[4]

Part 2: In-Depth Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving persistent issues.

Guide 1: Optimizing Mobile Phase Composition

The mobile phase is a powerful tool for optimizing chiral separations. Its composition directly influences the interactions between the enantiomers and the CSP.

Problem: Poor resolution (Rs < 1.5) or co-eluting peaks.

Systematic Approach to Mobile Phase Optimization:

  • Initial Screening:

    • Start with a common mobile phase for polysaccharide CSPs, such as n-Hexane/Isopropanol (IPA) in a 90:10 (v/v) ratio.[1]

    • If separation is observed but is incomplete, systematically vary the IPA concentration. Create mobile phases with 95:5, 90:10, and 80:20 (v/v) ratios of n-Hexane/IPA.[4]

    • Rationale: Lowering the concentration of the polar modifier (IPA) generally increases the retention time and allows for more interaction with the CSP, which can lead to better resolution.[4]

  • Introducing Additives:

    • If peak shape is poor (e.g., tailing) or resolution is still inadequate, introduce an additive.

    • For neutral or basic 1,3-diols, add 0.1% diethylamine (DEA) to the mobile phase.[12]

    • For acidic 1,3-diols, add 0.1% trifluoroacetic acid (TFA) or acetic acid.[12]

    • Rationale: Additives can suppress unwanted ionic interactions with the stationary phase and can also alter the conformation of the chiral selector, thereby influencing selectivity.[12]

Data Presentation: Effect of Mobile Phase Composition on Resolution

Mobile Phase (n-Hexane:IPA, v/v)Additive (0.1%)Observed Resolution (Rs)Peak Shape
95:5None1.2Good
90:10None1.0Good
80:20None0.8Good
95:5DEA1.6Excellent
90:10TFA1.4Improved

Experimental Protocol: Mobile Phase Screening

  • Prepare three mobile phase compositions of n-Hexane/Isopropanol: 95:5, 90:10, and 80:20 (v/v).

  • Equilibrate the chiral column (e.g., Chiralpak AD-H) with the 90:10 mobile phase for at least 30 minutes or until a stable baseline is achieved.[4]

  • Inject a racemic standard of the 1,3-diol (e.g., 1 mg/mL in the mobile phase).[1]

  • Record the chromatogram and calculate the resolution.

  • Repeat steps 2-4 for the 95:5 and 80:20 mobile phases.

  • If necessary, prepare mobile phases containing 0.1% DEA or TFA and repeat the analysis.

Visualization: Mobile Phase Optimization Workflow

MobilePhaseOptimization start Start: Poor Resolution screen_mp Screen Mobile Phase Ratios (e.g., Hex/IPA 95:5, 90:10, 80:20) start->screen_mp check_res Resolution > 1.5? screen_mp->check_res add_additive Add Additive (0.1% DEA or TFA) check_res->add_additive No optimize_temp Proceed to Temperature Optimization check_res->optimize_temp Yes re_evaluate Re-evaluate Resolution add_additive->re_evaluate re_evaluate->check_res end Optimized Method optimize_temp->end

Caption: A systematic workflow for mobile phase optimization in chiral HPLC.

Guide 2: Addressing Column Performance Degradation

Over time, the performance of a chiral column can degrade, leading to a loss of resolution and poor peak shape.

Problem: A previously successful separation is no longer achieving baseline resolution.

Troubleshooting Steps:

  • Verify System Suitability:

    • Inject a well-characterized racemic standard for which you have historical data. This will help determine if the issue is with the column or another part of the HPLC system.

  • Column Washing and Regeneration:

    • If the standard also shows poor performance, the column may be contaminated or fouled.

    • Protocol: Follow the manufacturer's guidelines for column washing. A general procedure for polysaccharide-based columns is to wash with a stronger solvent like 100% ethanol or isopropanol.[13]

    • Rationale: Stronger solvents can remove strongly retained compounds from the column that may be interfering with the chiral recognition sites.

  • Check for System Contamination:

    • If a new column also performs poorly, the issue may lie within the HPLC system. Traces of previous mobile phases or additives can interfere with chiral separations.[13] This is particularly true if the system is also used for reversed-phase chromatography.

    • Solution: Thoroughly flush the entire system, including the injector and detector, with an appropriate solvent (e.g., isopropanol) to remove any contaminants.

Visualization: Troubleshooting Column Degradation

ColumnDegradation start Loss of Resolution test_standard Inject Racemic Standard start->test_standard check_performance Performance Acceptable? test_standard->check_performance problem_sample Issue is with the Sample (e.g., degradation, matrix effects) check_performance->problem_sample Yes wash_column Wash/Regenerate Column check_performance->wash_column No retest_standard Re-inject Standard wash_column->retest_standard check_again Performance Restored? retest_standard->check_again system_issue Investigate System Contamination (Flush system) check_again->system_issue No end Problem Resolved check_again->end Yes replace_column Consider Column Replacement system_issue->replace_column

Caption: A logical flow for diagnosing and resolving column performance issues.

Part 3: Advanced Considerations

Indirect Chiral Separation

For particularly challenging separations, or when a suitable CSP is not available, an indirect method can be employed. This involves derivatizing the 1,3-diol with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., silica or C18).[14][15][]

Detection Methods

While UV detection is common, some 1,3-diols may lack a strong chromophore. In such cases, alternative detection methods should be considered:

  • Refractive Index (RI) Detection: RI detectors are universal but have lower sensitivity and are not compatible with gradient elution.

  • Evaporative Light Scattering Detection (ELSD): ELSD is another universal detection method that is more sensitive than RI and is compatible with gradient elution.

  • Circular Dichroism (CD) Detectors: These detectors can provide information about the chirality of the eluting peaks and are highly specific for chiral molecules.[5][17]

References

  • PubMed Central (PMC). (n.d.). Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR.
  • Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • ResearchGate. (2014). How can I improve my chiral column resolution?.
  • National Institutes of Health (NIH). (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC.
  • PubMed Central (PMC). (2022). Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating.
  • ResearchGate. (n.d.). Effect of mobile phase additive on chiral separation.
  • ACS Publications. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction.
  • DiVA portal. (n.d.). Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and.
  • RSC Publishing. (2025). Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography.
  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
  • Chromatography Today. (2020). Trouble with chiral separations.
  • ACS Publications. (2015). Alcohol Cross-Coupling for the Kinetic Resolution of Diols via Oxidative Esterification.
  • Unknown Source. (n.d.). HPLC manual (for chiral HPLC analysis).
  • PubMed. (n.d.). Chiral mobile phase additives in HPLC enantioseparations.
  • ALWSCI. (2025). What To Do When Chromatographic Peaks Are Wider in HPLC.
  • Lösungsfabrik. (2017). HPLC: What to do in case of peaks being too broad?.
  • ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some....
  • Springer Nature Experiments. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • National Institutes of Health (NIH). (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction.
  • BGB Analytik. (n.d.). CHIRAL Handbook.
  • Unknown Source. (n.d.). HPLC detection and evaluation of chiral compounds with a laser-based chiroptical detector.
  • Chromatography Today. (2023). What are the Common Peak Problems in HPLC.
  • Infona. (n.d.). An evaluation of four commercial HPLC chiral detectors: A comparison of three polarimeters and a circular dichroism detector.
  • YouTube. (2025). What Causes Peak Broadening In Chromatography?.
  • Shimadzu. (n.d.). Abnormal Peak Shapes.
  • MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
  • ResearchGate. (n.d.). 26 questions with answers in CHIRAL HPLC.

Sources

Optimizing reaction parameters for the catalytic hydrogenation of 1,3-dicarbonyls

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Catalytic Hydrogenation of 1,3-Dicarbonyls

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 1,3-dicarbonyl compounds to synthesize valuable 1,3-diols. We will explore the critical parameters influencing this transformation, provide solutions to common experimental challenges, and offer detailed protocols grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction pathway for the catalytic hydrogenation of a 1,3-dicarbonyl?

The catalytic hydrogenation of a 1,3-dicarbonyl compound to a 1,3-diol is a sequential reduction process. The reaction proceeds on the surface of a heterogeneous metal catalyst.[1] Initially, one of the two carbonyl groups is reduced to a hydroxyl group, forming a β-hydroxy ketone intermediate. Subsequently, the second carbonyl group is reduced to yield the final 1,3-diol product. The key is to achieve the second reduction without promoting side reactions like hydrogenolysis or dehydration.

ReactionPathway cluster_main Reaction Pathway Start 1,3-Dicarbonyl Intermediate β-Hydroxy Ketone (Intermediate) Start->Intermediate + H₂ [Catalyst] Product 1,3-Diol (Target Product) Intermediate->Product + H₂ [Catalyst] SideProduct Side Products (e.g., Dehydration, Hydrogenolysis) Intermediate->SideProduct Harsh Conditions Troubleshooting cluster_workflow Troubleshooting Workflow: Low Conversion Start Low/No Conversion Detected Cat_Check 1. Check Catalyst Activity Start->Cat_Check Cond_Check 2. Verify Reaction Conditions Cat_Check->Cond_Check OK Sol_Poison Poisoned? (Sulfur, etc.) Cat_Check->Sol_Poison Issue? Sol_Deactivated Deactivated? (Improper handling) Cat_Check->Sol_Deactivated Issue? Reagent_Check 3. Assess Reagents & Setup Cond_Check->Reagent_Check OK Sol_Pressure H₂ Pressure Too Low? Cond_Check->Sol_Pressure Issue? Sol_Temp Temperature Too Low? Cond_Check->Sol_Temp Issue? Sol_Stir Inefficient Stirring? Cond_Check->Sol_Stir Issue? Sol_Solubility Substrate Insoluble? Reagent_Check->Sol_Solubility Issue? Sol_Leaks System Leaks? Reagent_Check->Sol_Leaks Issue? Sol_NewCat Action: Use fresh catalyst. Sol_Poison->Sol_NewCat Sol_Deactivated->Sol_NewCat Sol_Increase Action: Increase P, T, or agitation. Sol_Pressure->Sol_Increase Sol_Temp->Sol_Increase Sol_Stir->Sol_Increase Sol_Solvent Action: Change solvent or check seals. Sol_Solubility->Sol_Solvent Sol_Leaks->Sol_Solvent

Caption: Decision tree for troubleshooting low reaction conversion.

  • Catalyst Inactivity :

    • Poisoning : The catalyst's active sites can be blocked by trace impurities. Common poisons for noble metal catalysts include sulfur compounds, halides, and strong coordinating ligands. [2]Ensure all glassware is meticulously cleaned and use high-purity solvents and reagents.

    • Deactivation : The catalyst may have lost activity from improper storage or handling. Always handle catalysts under an inert atmosphere, especially pyrophoric ones like Raney Nickel. [2]When in doubt, use a fresh batch of catalyst.

    • Insufficient Loading : For challenging substrates, a typical 5% (w/w) loading may be insufficient. Consider increasing the loading to 10%.

  • Suboptimal Reaction Conditions :

    • Inadequate Hydrogen Pressure : While a hydrogen balloon is sufficient for some reductions, many carbonyl hydrogenations require higher pressures (e.g., >10 bar) to proceed at a reasonable rate. [3]Use of a Parr-type hydrogenator or a similar pressure vessel is highly recommended.

    • Incorrect Temperature : Many hydrogenations proceed at room temperature, but reducing carbonyls often requires heating to increase the reaction rate. A starting point of 50-80°C is reasonable for many systems. [4] * Poor Agitation : Inefficient stirring starves the catalyst of hydrogen. Ensure vigorous stirring to maintain a good suspension of the solid catalyst and maximize gas-liquid mass transfer. [2]

Problem: Poor Selectivity and Formation of Byproducts

Q: My reaction is working, but I'm getting a mixture of the desired 1,3-diol, the β-hydroxy ketone intermediate, and other impurities. How can I improve selectivity?

A: Poor selectivity is often a result of reaction conditions being too harsh or the catalyst being too reactive, leading to side reactions like dehydration, cyclization, or hydrogenolysis.

  • Modify Reaction Conditions :

    • Lower the Temperature : Higher temperatures can provide the activation energy for undesired pathways. Reducing the temperature can often favor the desired kinetic product.

    • Lower the Hydrogen Pressure : High H₂ pressure can sometimes lead to over-reduction.

    • Monitor the Reaction Closely : Stop the reaction as soon as the starting material is consumed to prevent the product from degrading under the reaction conditions. Real-time monitoring with techniques like in-situ FTIR can be invaluable. [5]

  • Re-evaluate the Catalyst :

    • If you are using a highly active catalyst like Pd/C, switch to a milder one like Ru/C.

    • Consider using a "poisoned" or modified catalyst. While common for alkyne semi-hydrogenations (e.g., Lindlar's catalyst), the principle of selectively deactivating the most aggressive sites can sometimes be applied. [6]

Problem: Difficulty with Product Isolation and Purification

Q: The reaction is complete, but I'm struggling to separate my 1,3-diol from the catalyst and byproducts.

A: A robust work-up and purification strategy is essential.

  • Catalyst Removal :

    • Filtration : The most common method is to filter the reaction mixture through a pad of Celite® or a similar filter aid. This prevents the fine catalyst particles from passing through the filter paper.

    • Safety Precaution : Crucially, never allow the catalyst filter cake to dry. [2]Pyrophoric catalysts (like Pd/C or Raney Ni) can ignite spontaneously in air. Keep the cake wet with solvent during and after filtration. Quench the filtered catalyst carefully under an inert atmosphere before disposal.

  • Purification :

    • Distillation : If the 1,3-diol is thermally stable and has a suitable boiling point, fractional distillation under reduced pressure is an effective method for purification on a larger scale. [7] * Chromatography : For smaller scales or heat-sensitive compounds, column chromatography is the method of choice.

    • Ion-Exchange : For certain products, particularly those from biological processes, ion-exchange resins can be used to remove charged impurities like salts and organic acids. [8]

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation of Cyclopentane-1,3-dione using Ru/C

This protocol is a representative example and should be optimized for specific substrates and equipment. [4]

  • Reaction Setup :

    • To a high-pressure autoclave reactor equipped with a magnetic stir bar, add cyclopentane-1,3-dione (e.g., 5.0 g, 1.0 eq).

    • Add 5% Ruthenium on carbon (Ru/C) catalyst (e.g., 250 mg, 5% w/w).

    • Add the chosen solvent (e.g., isopropanol, 50 mL).

  • Hydrogenation :

    • Seal the reactor securely.

    • Purge the reactor 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to ensure an inert atmosphere.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 40 bar).

    • Begin vigorous stirring and heat the reaction to the target temperature (e.g., 80°C).

    • Monitor the reaction by observing hydrogen uptake from the gas cylinder. The reaction is complete when hydrogen consumption ceases.

  • Work-up and Catalyst Removal :

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Open the reactor and carefully filter the mixture through a pad of Celite®. IMPORTANT : Wash the filter cake with the reaction solvent (e.g., 2 x 10 mL) to recover all the product. Do not allow the filter cake to dry. [2] * Combine the filtrate and washes.

  • Isolation :

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure cyclopentane-1,3-diol.

References

  • Gîrdo, C. E., et al. (2020). Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. PMC.
  • Yuan, J., et al. (n.d.). Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. ScienceDirect.
  • Laffend, L. A., et al. (2004). Purification of biologically-produced 1,3-propanediol. Google Patents.
  • Salles, C. A., et al. (2005). Purification of biologically-produced 1,3-propanediol. Google Patents.
  • Arntz, D., et al. (1991). Process for purifying propanediol-1,3. Google Patents.
  • Arntz, D., et al. (1992). Process for purifying propanediol-1,3. Google Patents.
  • ResearchGate. (n.d.). Optimisation of reaction parameters. ResearchGate.
  • Study.com. (n.d.). Video: Catalytic Hydrogenation Reaction & Mechanism. Study.com.
  • Pacific Northwest National Laboratory. (2022). Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium. PNNL.
  • Cadierno, V., et al. (2012). Ruthenium-catalysed C-alkylation of 1,3-dicarbonyl compounds with primary alcohols and synthesis of 3-keto-quinolines. Royal Society of Chemistry.
  • Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Reddit.
  • Lari, G. M., et al. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. ACS Omega.
  • ChemTalk. (n.d.). Catalytic Hydrogenation. ChemTalk.
  • METTLER TOLEDO. (2025). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube.
  • Liu, J., et al. (2018). Selective hydrogenation of 1,3-butadiene catalyzed by a single Pd atom anchored on graphene: the importance of dynamics. National Institutes of Health.
  • Roberts, J. D., & Caserio, M. C. (2021). 16.6: Catalytic Hydrogenation. Chemistry LibreTexts.

Sources

Technical Support Center: Removal of Residual Catalysts from 1,3-Octanediol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the removal of residual catalysts from 1,3-Octanediol. The purity of this compound is critical for its application in pharmaceuticals, cosmetics, and as a precursor in fine chemical synthesis. Residual catalysts can compromise product stability, safety, and performance in downstream applications. This document is structured to provide direct, actionable solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used in this compound synthesis and how do they influence the purification strategy?

The synthesis of 1,3-diols can be achieved through various routes, including the hydroxylation of alkenes or the reduction of corresponding carbonyl compounds. The choice of catalyst is[1][2] pivotal and directly dictates the post-reaction purification strategy. Catalysts fall into two main categories:

  • Homogeneous Catalysts: These are soluble in the reaction medium. Examples include mineral acids (e.g., H₂SO₄), bases (e.g., KOH, NaOH), and organometallic complexes. Their removal typically r[3][4]equires chemical neutralization followed by a phase separation technique like liquid-liquid extraction.

  • Heterogeneous Catal[5][6]ysts: These are insoluble in the reaction medium. Common examples include palladium on carbon (Pd/C) for hydrogenation reactions or solid acid/base resins. The primary removal metho[7]d for these is physical filtration.

Q2: How can I prevent [7]catalyst residues from becoming a problem in the first place?

Proactive measures can significantly simplify purification:

  • Catalyst Selection: Whenever possible, opt for heterogeneous catalysts. Their separation via filtration is generally more straightforward and efficient than removing soluble homogeneous catalysts.

  • Process Optimization: Use the minimum effective amount of catalyst. Overloading the reaction can lead to higher residual levels that are more difficult to remove.

  • Immobilization: Consider using supported catalysts where the active species is bound to a solid matrix, effectively making a homogeneous catalyst heterogeneous and easier to separate.

Q3: Can residual catalysts impact the stability and quality of the final this compound product?

Absolutely. Residual acidic or basic catalysts can promote side reactions over time, such as dehydration or etherification, leading to impurity formation and a decrease in product shelf-life. Trace metals from organom[8]etallic catalysts can act as oxidation catalysts, causing discoloration and degradation, particularly if the product is exposed to air or light. For pharmaceutical applic[9]ations, regulatory bodies like the FDA impose strict limits on residual metals, such as palladium, often in the parts-per-million (ppm) range.

Q4: What are the most [7]common analytical methods to quantify residual catalyst levels?

The choice of analytical technique depends on the nature of the catalyst:

  • For Metal-Based Catalysts (e.g., Pd, Rh, Ru): Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are the industry standards, offering high sensitivity to detect metals at ppm or even parts-per-billion (ppb) levels.

  • For Acid/Base Catal[10][11]ysts: A simple acid-base titration can be used to quantify residual acidity or alkalinity in the final product. A pH measurement of a solution of the diol in neutral water can also be a quick qualitative check.

  • General Organic Imp[12]urities: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is effective for identifying and quantifying volatile or semi-volatile organic impurities that may have formed due to catalyst activity.

Troubleshooti[13][14]ng Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: My final product is hazy or contains fine black/grey particles after filtration.

  • Probable Cause: This is a classic sign of incomplete removal of a fine heterogeneous catalyst, such as palladium on carbon (Pd/C). The fine particles may be passing through the filter paper or the filter bed was disturbed during filtration.

  • Solution: Celite® [7]Filtration Protocol To effectively remove these fine particles, use a filter aid like Celite® (diatomaceous earth). This creates a porous fil[7]ter cake that can trap very fine particulates.

    dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [color="#4285F4", penwidth=1.5];

    }

    Caption: Workflow for Celite® Filtration.

    Detailed Steps:

    • Prepare the Filter: Place a piece of filter paper in a Büchner funnel, wet it with the reaction solvent to ensure it seals.

    • Create the Celite® Bed: Prepare a slurry of Celite® 545 in your reaction solvent. Gently pour this into the Büchner funnel under a light vacuum to form an even pad, typically 1-2 cm thick. Critically, do not let the Celite® bed run dry from this point forward.

    • Filter the Reac[7]tion Mixture: Gently decant or pour your reaction mixture onto the center of the Celite® bed, taking care not to disturb the surface.

    • Wash: Once the mixture has passed through, wash the filter cake with a small amount of fresh, cold solvent to recover any remaining product.

    • Analyze: Test the filtrate for any remaining catalyst using the appropriate analytical method.

Problem 2: The pH of my purified this compound is acidic or basic.

  • Probable Cause: Residual homogeneous acid or base catalyst (e.g., H₂SO₄, KOH) remains in the product. Simple solvent evaporation is insufficient to remove these non-volatile catalysts.

  • Solution: Neutralization and Liquid-Liquid Extraction This process involves neutralizing the catalyst to form a salt and then using two immiscible liquids to extract the salt out of the organic product phase.

    Detailed Steps: [5][6] 1. Dilution: Dilute the crude this compound mixture with a water-immiscible organic solvent (e.g., ethyl acetate, methyl isobutyl ketone). 2. Neutralization & Wash: Transfer the solution to a separatory funnel.

    • If the catalyst is an acid , wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution (CO₂) ceases. Follow with a wash using deionized water, and finally with a brine (saturated NaCl) wash to break any emulsions.
    • If the cataly[4]st is a base , wash with a dilute aqueous acid solution (e.g., 1 M HCl or NH₄Cl) followed by water and brine washes.
    • Separation: Allow the layers to separate completely and drain the aqueous layer.
    • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Problem 3: The product is discolored (yellow or brown) after purification.

  • Probable Cause: This often indicates thermal degradation of the diol, which can be exacerbated by residual catalysts during high-temperature purification steps like distillation. Some catalysts may also p[13]romote side reactions leading to colored impurities.

  • Solution 1: Adsorption Treatment Activated carbon is highly effective at removing colored impurities and some dissolved metal catalysts through physical and chemical adsorption.

    Detailed Steps: [14][15][16] 1. Dissolve the discolored this compound in a suitable solvent. 2. Add a small amount of activated carbon (typically 1-5% by weight of the diol). 3. Stir the mixture at room temperature for 1-2 hours. 4. Remove the activated carbon using the Celite® filtration method described in Problem 1 . 5. Remove the solvent under reduced pressure.

  • Solution 2: Optimize Distillation Conditions If distillation is necessary, it must be performed under vacuum to lower the boiling point and minimize thermal stress on the product.

    • **Rule of Thumb:[8][17] A vacuum distillation is recommended for compounds with boiling points above 150°C at atmospheric pressure.

    • Ensure the system[17] is free of leaks to maintain a stable, low pressure.

    • Use a fractionating column for better separation from both lighter and heavier impurities.

Comparative Summar[20]y and Data

The following tables provide a comparative overview of purification techniques and analytical methods to aid in your decision-making process.

Table 1: Comparison of Catalyst Removal Techniques

TechniqueCatalyst TypeProsCons
Filtration (with Celite®) Heterogeneous (e.g., Pd/C, Resins)Simple, fast, cost-effective.May not remove leached [7]metal ions; ineffective for homogeneous catalysts.
Liquid-Liquid Extraction Homogeneous (Acids, Bases)Highly effective for ionic catalysts; scalable.Requires use of solvent[5]s; can form emulsions; generates aqueous waste.
Adsorption (Activated Carbon) Color Impurities, Some MetalsExcellent for removing color bodies; can remove trace catalyst residues.Can lead to product los[18]s on the adsorbent; requires a subsequent filtration step.
Vacuum Distillation Non-volatile CatalystsCan provide very high purity product; separates based on boiling point.High energy consumption[19]; potential for thermal degradation if not optimized.
Ion Exchange Resin[17]Homogeneous (Ionic catalysts)High capacity and selectivity for ionic species; can be regenerated.Resin capacity is finit[20]e; may require specific solvent systems.

Table 2: Analytical Techniques for Residual Catalyst Detection

Analytical MethodTarget AnalyteTypical Detection LimitKey Application
ICP-MS Trace Metals (Pd, Pt, Ru, etc.)< 1 ppbGold standard for regulatory compliance and quality control of metal catalysts.
AAS Trace Metal[10]s~10-100 ppbA lower-cost alternative to ICP-MS for metal quantification.
Titration Acid/Base Catalysts~10-100 ppmSimple, cost-effective method for quantifying bulk acid or base content.
GC-MS Organic Byproducts~1-10 ppmIdentifying and quantifying impurities resulting from catalyst-driven side reactions.
LC-MS Non-volat[21][22]ile Organics~1-10 ppbAnalysis of non-volatile impurities or catalyst complexes.

Key Experim[11]ental Protocols

Protocol 1: General Procedure for Liquid-Liquid Extraction

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [color="#34A853", penwidth=1.5];

}

Caption: General workflow for purification by extraction.

  • Dissolution: Dissolve the crude this compound (1 part) in a suitable water-immiscible organic solvent like ethyl acetate (5-10 parts).

  • Washing: Transfer the solution to a separatory funnel. Add an equal volume of the appropriate aqueous wash solution (e.g., saturated NaHCO₃ for acid catalysts).

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting frequently.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection: Remove the stopper and drain the lower (typically aqueous) layer.

  • Repeat: Repeat the wash cycle 1-2 more times with the appropriate solution, followed by a final wash with deionized water and then brine.

  • Drying: Drain the organic layer into a flask containing an anhydrous drying agent (e.g., Na₂SO₄). Swirl and let it stand for 10-15 minutes.

  • Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified this compound.

References

  • BenchChem. (n.d.). Technical Support Center: Catalyst Removal in the Synthesis of 7-Methyloct-3-yne-1,5-diol.
  • Google Patents. (1992). US5105019A - Process for the removal of catalysts for polyether polyols.
  • Heycarbons. (n.d.). Application of activated carbon as a catalyst and catalyst carrier.
  • ACS Publications. (2020). Adsorption of CO2 on Activated Carbons Prepared by Chemical Activation with Cupric Nitrate. ACS Omega.
  • Books. (2023). Chapter 11: Advanced Applications of Activated Carbon: Catalysis and Engineering.
  • ACS Publications. (2024). The Detection of Trace Metal Contaminants in Organic Products Using Ion Current Rectifying Quartz Nanopipettes. Analytical Chemistry.
  • European Patent Office. (n.d.). Process for purification of catalysts from polyols using ion exchange resins - EP 0376157 A2.
  • Google Patents. (n.d.). CA1115695A - Process for the removal of catalyst from polyether polyol.
  • Patent 0926183. (n.d.). A process for the removal of alkalinity in the manufacture of polyether polyols and the reuse of this alkalinity in the manufacture of polyether polyols.
  • Zhulin Carbon. (n.d.). Activated Carbon Adsorption.
  • Alfarabi University College. (2025). ACTIVATED CARBON: PRODUCTION TECHNOLOGIES, SURFACE CHEMISTRY, AND CHEMICAL ENGINEERING APPLICATIONS.
  • MDPI. (2022). Recovery of Green Polyols from Rigid Polyurethane Waste by Catalytic Depolymerization.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis by hydroxylation.
  • Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis by addition and hydration.
  • Royal Society of Chemistry. (2013). Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. Catalysis Science & Technology.
  • ResearchGate. (2019). How do I remove a homogeneous catalyst after my reaction?.
  • National Renewable Energy Laboratory. (n.d.). Diol Separations.
  • Thieme. (n.d.). Catalytic Reduction of Phenols, Alcohols, and Diols.
  • University of Rochester. (n.d.). How To: Purify by Distillation. Department of Chemistry.
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods.
  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • BioPharm International. (n.d.). Analytical Strategies for Monitoring Residual Impurities.
  • Reddit. (2024). Trouble with diol oxidation. r/Chempros.
  • Google Patents. (n.d.). KR20190056764A - Manufacturing Method of High Purity 1,2-Octanediol.
  • PubMed. (1999). Biosynthesis of R-(+)-octane-1,3-diol. Crucial role of beta-oxidation in the enantioselective generation of 1,3-diols in stored apples. Lipids.
  • Google Patents. (n.d.). WO2014150384A1 - Method of manufacture of octanedioic acid, precursors, and derivatives.
  • Google Patents. (n.d.). WO2004076392A1 - Purification of 1,3-propanediol by distillation.
  • National Institutes of Health. (2020). Analytical methods for mixed organic chemical residues and contaminants in food.
  • ResearchGate. (n.d.). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS.
  • Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation.
  • ACS Publications. (2026). Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. Journal of the American Chemical Society.
  • Google Patents. (n.d.). US20050069997A1 - Purification of biologically-produced 1,3-propanediol.
  • ResearchGate. (2025). Studies on purification of 1,3-propanediol by molecular distillation.

Sources

Technical Support Center: Scaling Up the Biocatalytic Production of 1,3-Diols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the biocatalytic production of 1,3-diols. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these valuable chemical entities. Chiral 1,3-diols are crucial building blocks in the synthesis of a vast number of natural products and pharmaceutical agents.[1] Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing these compounds.[1][2]

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using biocatalysts for 1,3-diol synthesis?

Biocatalysts, such as isolated enzymes or whole-cell systems, offer several key advantages over traditional chemical methods. These include high stereoselectivity, enabling the synthesis of specific syn- or anti-1,3-diols, and mild reaction conditions (near-physiological pH and temperature), which reduces energy consumption and the formation of byproducts.[2][3][4] Furthermore, biocatalysis aligns with the principles of green chemistry by often using renewable resources and generating less hazardous waste.[2]

Q2: Which enzymes are commonly used for the production of 1,3-diols?

Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are the most frequently employed enzymes for the asymmetric reduction of β-hydroxy ketones or diketones to produce chiral 1,3-diols.[5][6] These enzymes are dependent on nicotinamide cofactors, such as NADH or NADPH, for their catalytic activity.[5]

Q3: What is cofactor regeneration and why is it essential for scaling up?

Cofactor regeneration is the process of recycling the oxidized form of a cofactor (NAD⁺ or NADP⁺) back to its reduced, active state (NADH or NADPH).[7] Since cofactors are expensive, their stoichiometric use is not economically viable for large-scale production.[8] An efficient regeneration system is crucial for a cost-effective and sustainable biocatalytic process.[7]

Q4: Can I use whole cells instead of isolated enzymes?

Yes, whole-cell biocatalysis is a common approach. Using recombinant microbial strains (e.g., E. coli) that overexpress the desired ketoreductase can be advantageous as the cells provide the cofactor and its regeneration machinery, often just by adding a simple sugar like glucose to the medium.[9] This simplifies the process by eliminating the need for enzyme purification and the addition of an external cofactor regeneration system.[9]

Troubleshooting Guide

Issue 1: Low Conversion or Poor Product Yield

This is one of the most common challenges encountered in biocatalytic reactions. Several factors can contribute to low yields.

Question: My reaction has stalled or resulted in a low yield of the desired 1,3-diol. What are the potential causes and how can I address them?

Answer: Low yield can stem from issues with the enzyme, reaction conditions, or substrate/product inhibition. Here's a systematic approach to troubleshooting:

  • Enzyme Activity and Stability:

    • Cause: The enzyme may have denatured due to improper storage or suboptimal reaction conditions (pH, temperature).[3]

    • Solution: Verify the enzyme's storage conditions and age. Systematically optimize the reaction pH and temperature. Consider enzyme immobilization, which can significantly enhance stability and allow for reuse.[3]

  • Inefficient Cofactor Regeneration:

    • Cause: The cofactor regeneration system may be the rate-limiting step.[3] This could be due to an inappropriate choice of co-substrate/enzyme pair or instability of the regeneration enzyme itself.

    • Solution: For cell-free systems, the formate/formate dehydrogenase (FDH) system is widely used due to the low cost of formate and the easy removal of the CO₂ byproduct.[3] For whole-cell systems, ensure sufficient glucose or another carbon source is available for metabolic regeneration.[3]

  • Substrate or Product Inhibition:

    • Cause: High concentrations of the substrate or the 1,3-diol product can inhibit the enzyme's activity.[10] This is a significant bottleneck when trying to achieve high product titers.

    • Solution: Implement a fed-batch or continuous process to maintain a low but sufficient substrate concentration.[3] Employ in situ product removal techniques, such as liquid-liquid extraction or adsorption, to prevent the accumulation of inhibitory products.

  • Poor Substrate Solubility:

    • Cause: Many organic substrates for 1,3-diol production have limited solubility in aqueous buffers, which can limit the reaction rate.[10]

    • Solution: The addition of a water-miscible organic co-solvent (e.g., DMSO, isopropanol) can improve substrate solubility. However, co-solvents can also impact enzyme stability and activity, so their concentration must be carefully optimized.[2][10]

Issue 2: Poor Stereoselectivity

Achieving high stereoselectivity is often the primary reason for choosing a biocatalytic route.

Question: The stereochemical purity (diastereomeric or enantiomeric excess) of my 1,3-diol is lower than expected. What could be the cause?

Answer: Suboptimal stereoselectivity can be due to the choice of enzyme, reaction conditions, or competing side reactions.

  • Suboptimal Enzyme Choice:

    • Cause: The selected ketoreductase may not possess the desired selectivity for your specific substrate.

    • Solution: Screen a panel of different ketoreductases with known and diverse stereopreferences. Enzyme engineering can also be employed to enhance the stereoselectivity for a particular substrate.[11]

  • Unfavorable Reaction Conditions:

    • Cause: Temperature, pH, and the presence of co-solvents can alter the enzyme's conformation, which in turn can affect its stereoselectivity.[3]

    • Solution: Perform a systematic optimization of these parameters. A lower reaction temperature often leads to higher enantioselectivity.

  • Intramolecular Acyl Migration:

    • Cause: In the synthesis of 1,3-diol monoacetates via enzymatic transesterification, an intramolecular acyl migration can occur, particularly in syn-1,3-diol monoacetates, leading to the formation of unexpected diastereomers.[12]

    • Solution: This phenomenon can be leveraged. By coupling enzymatic transesterification with ruthenium-catalyzed epimerization and this acyl migration, a dynamic kinetic asymmetric transformation can be established to produce enantiomerically pure syn-1,3-diacetates.[12]

Issue 3: Inefficient Cofactor Regeneration System

An efficient and cost-effective cofactor regeneration system is paramount for large-scale production.

Question: My cofactor regeneration system seems to be inefficient, leading to a slowdown of the primary reaction. What are the best practices for setting up a robust system?

Answer: The choice of regeneration system depends on whether you are using an isolated enzyme or a whole-cell approach.

  • For Isolated Enzyme (Cell-Free) Systems:

    • Cause: The chosen regeneration enzyme may have low activity, stability, or be incompatible with the reaction conditions. The cofactor itself can also degrade.

    • Solution: The formate/formate dehydrogenase (FDH) and glucose/glucose dehydrogenase (GDH) systems are the most common and effective for NADH regeneration.[3] For NADPH regeneration, isopropanol/alcohol dehydrogenase (ADH) is a frequent choice, though the acetone byproduct can sometimes inhibit the primary enzyme.[9] Ensure the reaction pH is maintained around 7.0, as NAD(P)H is unstable in acidic conditions.[3]

    Table 1: Comparison of Common Cofactor Regeneration Systems

Regeneration SystemCo-substrateRegeneration EnzymeByproductAdvantagesDisadvantagesReference
Formate-based FormateFormate Dehydrogenase (FDH)CO₂Inexpensive substrate, volatile byproductFDH can have limited stability[3]
Glucose-based GlucoseGlucose Dehydrogenase (GDH)GluconolactoneHigh reaction rate, stable enzymeCan lead to downstream separation challenges[3]
Alcohol-based IsopropanolAlcohol Dehydrogenase (ADH)AcetoneInexpensive substrate, volatile byproductAcetone can inhibit the primary enzyme[3][9]
  • For Whole-Cell Systems:

    • Cause: Insufficient supply of the carbon source (e.g., glucose) used for metabolic cofactor regeneration.

    • Solution: Ensure an adequate concentration of glucose is maintained throughout the reaction. A fed-batch strategy for glucose addition can be effective in preventing substrate inhibition by high glucose concentrations while ensuring a continuous supply for cofactor regeneration.

Issue 4: Challenges in Downstream Processing and Purification

The final step of isolating the 1,3-diol product can be challenging and costly.

Question: I am having difficulty purifying my 1,3-diol from the reaction mixture. What are effective downstream processing strategies?

Answer: The purification of polar, water-soluble 1,3-diols from complex fermentation broths requires a multi-step approach.

  • Initial Separation:

    • Solution: The first step is typically the removal of biomass (cells) and proteins. This can be achieved through centrifugation followed by microfiltration or ultrafiltration.[13][14]

  • Removal of Impurities:

    • Solution: Activated charcoal treatment can be used to remove soluble proteins and color impurities.[13] Evaporation or vacuum distillation can then be employed to remove water and concentrate the broth, which may also lead to the crystallization and removal of inorganic salts.[13][14]

  • Final Purification:

    • Solution: Due to the hydrophilic nature of 1,3-diols, liquid-liquid extraction is often inefficient.[15] Gradient chromatography using silica gel is a common method for final purification.[13] For industrial-scale production, techniques like reactive extraction and the use of specialized resins are being explored to improve efficiency and reduce costs.[15]

Experimental Protocols

Protocol 1: General Procedure for 1,3-Diol Production using a Whole-Cell Biocatalyst

This protocol outlines a general method for producing a 1,3-diol from a β-hydroxy ketone using a recombinant E. coli strain that expresses a ketoreductase.

  • Biocatalyst Preparation:

    • Cultivate the recombinant E. coli strain in a suitable medium (e.g., LB broth with the appropriate antibiotic) until it reaches the late-log phase of growth.

    • If using an inducible promoter, add the inducer (e.g., IPTG) and continue cultivation to allow for protein expression.

    • Harvest the cells via centrifugation and wash with a buffer (e.g., 100 mM phosphate buffer, pH 7.0). The cell paste can be used directly or stored frozen.

  • Reaction Setup:

    • In a temperature-controlled reactor, prepare a reaction mixture containing a buffer (e.g., 100 mM phosphate buffer, pH 7.0).

    • Add glucose (e.g., 50 g/L) as the carbon source for cofactor regeneration.

    • Add the harvested microbial cells to a final concentration of 5-10% (w/v).[3]

    • Dissolve the β-hydroxy ketone substrate in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture to the desired final concentration (e.g., 20 g/L). Note: A fed-batch addition strategy is recommended to avoid substrate inhibition.

  • Reaction Execution and Monitoring:

    • Maintain the reaction at the optimal temperature (e.g., 30°C) and stirring rate (e.g., 200 rpm) for 12-24 hours.[3]

    • Monitor the pH of the reaction and adjust as necessary.

    • Periodically take samples and analyze the substrate consumption and product formation using HPLC or GC.

Visualizations

Diagram 1: General Workflow for Biocatalytic 1,3-Diol Production

G cluster_0 Upstream cluster_1 Bioconversion cluster_2 Downstream strain Strain Selection & Development media Media Optimization strain->media cultivation Cell Cultivation & Induction media->cultivation harvest Cell Harvest cultivation->harvest reaction Biocatalytic Reaction (Substrate, Cofactor, Cells) harvest->reaction monitoring Process Monitoring (HPLC/GC) reaction->monitoring separation Biomass/Protein Removal monitoring->separation concentration Concentration & Salt Removal separation->concentration purification Final Purification (Chromatography) concentration->purification product Pure 1,3-Diol purification->product

Caption: Overview of the key stages in scaling up biocatalytic 1,3-diol production.

Diagram 2: Cofactor Regeneration Cycle

G Substrate β-Hydroxy Ketone Product 1,3-Diol Substrate->Product Primary Reaction KRED Ketoreductase (KRED) Substrate->KRED Product->KRED NADH NAD(P)H (Reduced Cofactor) NAD NAD(P)⁺ (Oxidized Cofactor) NADH:e->NAD:w NADH->KRED RegenEnzyme Regeneration Enzyme (e.g., FDH) NADH->RegenEnzyme NAD:w->NADH:e Regeneration NAD->KRED NAD->RegenEnzyme Cosubstrate Co-substrate (e.g., Formate, Glucose) Byproduct Byproduct (e.g., CO₂, Gluconolactone) Cosubstrate->Byproduct Cosubstrate->RegenEnzyme Byproduct->RegenEnzyme

Caption: The coupled enzymatic cycle for 1,3-diol synthesis and cofactor regeneration.

References

  • Benchchem. (n.d.). Technical Support Center: Increasing Efficiency of Biocatalytic 1,3-Diol Production.
  • Google Patents. (n.d.). US9714439B2 - Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system.
  • Winkler, M., & Busto, E. (2021).
  • Gupta, P., Mahajan, N., & Taneja, S. C. (2013). Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts.
  • Dunn, P. J., & Hyde, A. M. (2019).
  • Humprey, J. M., & Liao, J. C. (2011). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. PubMed Central.
  • Poomipuk, N., Reungsang, A., & Plangklang, P. (2024). Optimization of 1,3-propanediol production from fermentation of crude glycerol by immobilized Bacillus pumilus. PubMed Central.
  • Anand, P., Saxena, R. K., & Marwah, R. G. (2011). A novel downstream process for 1,3-propanediol from glycerol-based fermentation. Applied Microbiology and Biotechnology.
  • Zheng, Z., Pan, J., & Xu, Y. (2009). Cofactor regeneration for sustainable enzymatic biosynthesis. Biotechnology Advances.
  • Kaeding, T., et al. (2021). A novel downstream process for highly pure 1,3‐propanediol from an efficient fed‐batch fermentation of raw glycerol by Clostridium pasteurianum. Biotechnology and Bioengineering.
  • Moore, J. C., Pollard, D. J., & Devine, P. N. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli.
  • Bäckvall, J. E., & Kim, M. J. (2006). One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation.
  • Schmidt, S., et al. (2024). Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery. Reaction Chemistry & Engineering.
  • Hassan, S. H. A., & Rahman, R. A. (2017). Process optimisation of 1,3-propanediol production by Klebsiella pneumoniae strain. Sains Malaysiana.
  • Kaeding, T., et al. (2021). A novel downstream process for highly pure 1,3‐propanediol from an efficient fed‐batch fermentation of raw glycerol by Clostridium pasteurianum.
  • Tan, J. P., et al. (2021). Review on the Downstream Purification of the Biologically Produced 1,3-Propanediol. Frontiers in Bioengineering and Biotechnology.
  • Doytchinova, M., & Petrov, K. (2023). The Impact of Process Parameters on 1,3-Propanediol Production and 3-Hydroxypropionaldehyde Accumulation in Fed-Batch Fermentation of Glycerol with Citrobacter freundii AD119. MDPI.
  • Anand, P., Saxena, R. K., & Marwah, R. G. (2011). A novel downstream process for 1,3-propanediol from glycerol-based fermentation.
  • Musa, M. M. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020).
  • Pharmaceutical Technology. (2007). Avoiding pitfalls in scaling up biopharmaceutical production. Pharmaceutical Technology.
  • Ringborg, R. H., & Woodley, J. M. (2010). Process considerations for the scale-up and implementation of biocatalysis.
  • Çelik, G., & Akbaş, H. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega.
  • Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis by hydroxylation.
  • Prunet, J. (2018).
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from University of Rochester Department of Chemistry website.
  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?.
  • Gotor-Fernández, V., & Gotor, V. (2020). Bioprocess Intensification Using Flow Reactors: Stereoselective Oxidation of Achiral 1,3-diols with Immobilized Acetobacter Aceti.
  • Ni, Y., & Xu, J. H. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
  • Reddit. (2024). What are some common causes of low reaction yields?.
  • Toraya, T., & Rétey, J. (2008).
  • Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis by addition and hydration.
  • Xu, J. H., & Ni, Y. (2017). Ketoreductase Catalyzed Stereoselective Bioreduction of -Nitro Ketones.
  • Li, Z., & Zheng, G. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. PubMed Central.

Sources

Validation & Comparative

A Comparative Analysis of 1,3-Octanediol and 1,2-Octanediol as Cutaneous Moisturizing Agents

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of cosmetic and dermatological formulation, the selection of appropriate moisturizing agents is paramount to developing effective and consumer-appealing products. Among the versatile class of polyols, octanediol isomers, specifically 1,3-Octanediol and 1,2-Octanediol (commonly known as Caprylyl Glycol), have garnered interest for their multifunctional properties. This guide provides an in-depth, objective comparison of these two molecules as skin moisturizing agents, supported by available experimental data and methodologies, to aid in informed ingredient selection.

Introduction to Skin Hydration and the Role of Diols

The skin's outermost layer, the stratum corneum, serves as a critical barrier against the external environment and prevents excessive transepidermal water loss (TEWL). Maintaining adequate hydration of the stratum corneum is essential for its flexibility, integrity, and overall healthy appearance. Diols, a class of organic compounds containing two hydroxyl (-OH) groups, are widely utilized in skincare for their hygroscopic nature, acting as humectants that attract and retain water within the skin. Beyond humectancy, many diols also offer emollient and antimicrobial benefits, making them valuable multifunctional ingredients.

1,2-Octanediol (Caprylyl Glycol): A Multifaceted Moisturizing Agent

1,2-Octanediol, or Caprylyl Glycol, is a well-established and widely used ingredient in the personal care industry, lauded for its efficacy as a skin conditioning agent with excellent moisturizing and antimicrobial properties.[1][2]

Mechanism of Action

As a 1,2-alkanediol, its primary mechanism for skin hydration is through its action as a humectant . The two hydroxyl groups form hydrogen bonds with water molecules, drawing moisture from the environment and the deeper layers of the skin to the stratum corneum.[1] This helps to keep the skin hydrated, plump, and supple.

Beyond its humectant properties, 1,2-Octanediol also functions as an emollient , contributing to a soft and smooth skin feel.[3] Its amphiphilic nature, with a hydrophilic diol head and a lipophilic octyl tail, allows it to interact with the lipid matrix of the stratum corneum, potentially influencing its structure and fluidity.[4][5] Some studies suggest that longer-chain 1,2-alkanediols can disorder the stratum corneum lipids, which may enhance the penetration of other active ingredients.[4][5][6]

A significant secondary function of 1,2-Octanediol is its broad-spectrum antimicrobial activity .[1][7][8] This allows it to act as a preservative booster, enabling formulators to reduce or eliminate traditional preservatives.[1] Its antimicrobial efficacy is attributed to its ability to disrupt the cell membranes of microorganisms. This activity is dependent on the alkyl chain length, with 1,2-octanediol showing significant bactericidal effects against skin-relevant bacteria like Staphylococcus aureus and Staphylococcus epidermidis.[7]

Sensory Profile

1,2-Octanediol is known for imparting a pleasant, non-greasy skin feel to cosmetic formulations, enhancing the overall sensory experience for the consumer.[3]

This compound: An Emerging Alternative

This compound is structurally similar to its 1,2-isomer, also possessing an eight-carbon chain and two hydroxyl groups. While less extensively studied and utilized in cosmetics, it is recognized for its potential as a moisturizing and skin-conditioning agent.[9]

Mechanism of Action

The primary moisturizing mechanism of this compound is also attributed to its humectant properties, with its two hydroxyl groups available to bind water. While direct experimental data on the skin hydration efficacy of this compound is limited, studies on a shorter-chain analogue, 1,3-propanediol, have demonstrated its ability to significantly increase skin hydration and improve skin barrier function by reducing TEWL.[10][11] It is plausible that this compound functions similarly, attracting and holding moisture in the stratum corneum.

This compound is also described as an emollient and skin-conditioning agent .[9] The sensory profile of 1,3-diols, such as 1,3-propanediol, is often described as providing a light, non-sticky, and smooth skin feel, suggesting that this compound may offer similar aesthetic benefits in formulations.[10]

Regarding its antimicrobial properties , this compound is noted to have bacteriostatic and bactericidal effects, making it a useful preservative.[1] A comparative study on propanediol isomers found that 1,3-propanediol was more effective as an antimicrobial agent against certain bacteria compared to 1,2-propanediol (propylene glycol), with a more pronounced effect on damaging bacterial cell membranes. This suggests that this compound may also possess potent antimicrobial activity, though direct comparative studies with 1,2-octanediol are lacking.

Comparative Performance Overview

Feature1,2-Octanediol (Caprylyl Glycol)This compound
Primary Function Humectant, Emollient, Antimicrobial Agent[1][2]Humectant, Emollient, Preservative[1][9]
Moisturizing Efficacy Well-documented to increase skin hydration.Inferred to be effective based on its diol structure and data on 1,3-propanediol.[10][11] Direct quantitative data is limited.
Antimicrobial Efficacy Broad-spectrum activity, widely used as a preservative booster.[1][7][8]Possesses bacteriostatic and bactericidal properties.[1] May have potent activity based on propanediol isomer studies.
Sensory Profile Pleasant, non-greasy, smooth skin feel.[3]Likely to provide a light, non-sticky feel, based on data for 1,3-propanediol.[10]
Safety Profile Generally considered safe for use in cosmetics.[2]Limited specific data, but generally regarded as having a good safety profile.

Experimental Protocols for Efficacy Evaluation

To objectively compare the skin moisturizing performance of this compound and 1,2-Octanediol, the following standardized in-vivo experimental protocols are recommended.

Measurement of Skin Surface Hydration (Corneometry)

Principle: This technique measures the electrical capacitance of the skin, which is directly related to the water content of the stratum corneum. An increase in capacitance indicates a higher level of skin hydration.

Protocol:

  • Subject Selection: A panel of healthy volunteers with normal to dry skin on their forearms.

  • Acclimatization: Subjects acclimate in a temperature and humidity-controlled room for at least 30 minutes prior to measurements.

  • Baseline Measurement: Baseline skin hydration is measured on designated test sites on the volar forearm using a Corneometer.

  • Product Application: A standardized amount of the test formulation (e.g., a simple gel or lotion containing a specified concentration of this compound or 1,2-Octanediol) and a placebo control are applied to the respective test sites.

  • Post-Application Measurements: Corneometer readings are taken at predetermined time points (e.g., 1, 2, 4, 6, and 8 hours) after product application.

  • Data Analysis: The change in skin hydration from baseline is calculated for each test site and time point. Statistical analysis is performed to compare the effects of the two octanediol isomers and the placebo.

Measurement of Transepidermal Water Loss (TEWL)

Principle: TEWL is a measure of the rate of water evaporation from the skin and is an indicator of skin barrier function. A lower TEWL value signifies a more intact and effective skin barrier.

Protocol:

  • Subject Selection and Acclimatization: As described for Corneometry.

  • Baseline Measurement: Baseline TEWL is measured on the designated test sites using a Tewameter.

  • Product Application: The test formulations and placebo are applied as described for Corneometry.

  • Post-Application Measurements: TEWL measurements are taken at the same predetermined time points as the Corneometry readings.

  • Data Analysis: The change in TEWL from baseline is calculated. A significant decrease in TEWL indicates an improvement in skin barrier function. The results for this compound, 1,2-Octanediol, and the placebo are statistically compared.

Visualization of Concepts

Skin Moisturization Mechanism of Diols

G cluster_0 Skin Layers Stratum Corneum Stratum Corneum Deeper Skin Layers Deeper Skin Layers Water Molecules Deeper Skin Layers->Water Molecules Diol (Humectant) Diol (Humectant) Diol (Humectant)->Stratum Corneum Attracts & Binds Diol (Humectant)->Water Molecules Hydrogen Bonding Water Molecules->Stratum Corneum Hydrates

Caption: Mechanism of skin hydration by diol humectants.

Experimental Workflow for Efficacy Testing

G start Subject Acclimatization baseline Baseline Measurements (Corneometer & Tewameter) start->baseline application Product Application (this compound, 1,2-Octanediol, Placebo) baseline->application measurements Post-Application Measurements (Time points: 1h, 2h, 4h, 8h) application->measurements analysis Data Analysis & Comparison measurements->analysis end Conclusion on Efficacy analysis->end

Caption: In-vivo experimental workflow for comparing moisturizing efficacy.

Conclusion

1,2-Octanediol (Caprylyl Glycol) is a well-characterized, multifunctional ingredient with proven efficacy as a skin moisturizing agent, emollient, and antimicrobial. Its performance and safety are supported by a substantial body of scientific literature.

This compound presents a promising alternative, with its chemical structure suggesting similar humectant and emollient properties. Inferences from studies on 1,3-propanediol indicate potential for effective skin hydration, a favorable sensory profile, and potent antimicrobial activity. However, there is a clear need for direct, quantitative in-vivo studies to substantiate the moisturizing efficacy of this compound and to allow for a definitive, data-driven comparison with its 1,2-isomer.

For formulators seeking a well-established ingredient with a wealth of supporting data, 1,2-Octanediol remains the preferred choice. For those exploring novel formulations and willing to conduct internal efficacy testing, this compound warrants consideration as a potentially valuable moisturizing and preservative-boosting agent. Further research into the specific skin benefits of this compound is highly encouraged to fully elucidate its role in cosmetic science.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlock the Power of 1,2-Octanediol: Your Guide to Cosmetic and Industrial Applications.
  • Okukawa, M., Watanabe, T., Miura, M., Konno, H., Yano, S., & Nonomura, Y. (2019). Antibacterial Activity of 1,2-Alkanediol Against Staphylococcus Aureus and Staphylococcus Epidermidis. Journal of Oleo Science, 68(8), 759–763. [Link]
  • (n.d.). 1,2-Octanediol: A Versatile Cosmetic Raw Material for Enhanced Skin and Hair Care.
  • Lee, J. H., Kim, Y. W., & Lee, C. H. (2015). Effect of Phenoxyethanol and Alkane Diol Mixture on the Antimicrobial Activity and Antiseptic Ability in Cosmetics. Asian Journal of Beauty and Cosmetology, 13(2), 213-220.
  • The Role of 1,3-Propanediol in Modern Cosmetic Formulations. (n.d.).
  • AHB Global. (2025, September 9). What are the uses of 1,3-propanediol?
  • Bárány, E., Lindberg, M., & Lodén, M. (2021). Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration. ResearchGate.
  • (n.d.). Probing Skin Barrier Recovery on Molecular Level Following Acute Wounds: An In Vivo/Ex Vivo Study on Pigs.
  • Rougier, A., Lotte, C., & Maibach, H. I. (1987). In vivo relationship between transepidermal water loss and percutaneous penetration of some organic compounds in man: effect of anatomic site. Journal of Pharmaceutical Sciences, 76(6), 451-454. [Link]
  • Bárány, E., Lindberg, M., & Lodén, M. (2021). Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration. Pharmaceutics, 13(9), 1451. [Link]
  • Lee, E., An, S., Choi, D., Moon, S., & Chang, I. (2017). Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol. Journal of the Society of Cosmetic Scientists of Korea, 43(1), 53-59. [Link]
  • Bárány, E., Lindberg, M., & Lodén, M. (2021). Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration. PubMed.
  • The Good Scents Company. (n.d.). 1,3-octane diol, 23433-05-8.
  • AHB Global. (n.d.). The main use of 1,3 propanediol in cosmetics.
  • Lee, J. Y., et al. (2021). Effect of commonly used cosmetic preservatives on skin resident microflora dynamics. Scientific Reports, 11(1), 8690. [Link]
  • Pinto, J. R., Monteiro E Silva, S. A., & Leonardi, G. (2023). Effects of 1,3-propanediol associated, or not, with butylene glycol and/or glycerol on skin hydration and skin barrier function. International Journal of Cosmetic Science, 45(5), 635-643. [Link]
  • Kim, S. Y., et al. (2019). Synergistic/antagonistic antimicrobial effects of cosmetic ingredients in combination with 1,2-hexanediol. Journal of the Society of Cosmetic Scientists of Korea, 45(4), 325-333.
  • Lee, S. Y., et al. (2023). Effects of Investigational Moisturizers on the Skin Barrier and Microbiome following Exposure to Environmental Aggressors: A Randomized Clinical Trial and Ex Vivo Analysis. MDPI.
  • Lee, E., et al. (2022). Synergistic/antagonistic antimicrobial effects of cosmetic ingredients in combination with 1,2-hexanediol. ResearchGate.
  • MakingCosmetics Inc. (n.d.). Propanediol 1,3 1064.
  • Pure Blend Naturals. (2020, May 12).
  • Flament, F., et al. (2021). Synchronized in vivo measurements of skin hydration and trans-epidermal water loss. Exploring their mutual influences. International Journal of Cosmetic Science, 43(5), 595-603. [Link]
  • ResearchGate. (2022, August 6). Safety of a preservative system containing 1,2-hexanediol and caprylyl glycol.
  • Jiang, Z., et al. (2018). Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(9), 1828-1836. [Link]
  • INCIDecoder. (n.d.). Octanediol (with Product List).
  • UL Prospector. (2025, December 6). Propanediol 1,3 by MakingCosmetics Inc. - Personal Care & Cosmetics.
  • Paolino, D., et al. (2020). In vitro and in vivo trans-epidermal water loss evaluation following topical drug delivery systems application for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 186, 113295. [Link]
  • Johnson, W., Jr., et al. (2012). Safety assessment of 1,2-glycols as used in cosmetics. International Journal of Toxicology, 31(5_suppl), 147S-168S. [Link]
  • ClinicalTrials.gov. (n.d.). A Clinical Trial to Evaluate the Safety and Efficacy of a Moisturizer Body Lotion in Adults of Atopic Dermatitis.
  • ResearchGate. (2022, August 5). Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol.
  • ClinicalTrials.gov. (n.d.). An Investigation of a Multi-Function Skincare Product to Improve Aging, Eczema, and Acne Outcomes.
  • SkinSAFE. (n.d.). 1,2-Octanediol Ingredient Allergy Safety Information.
  • MDPI. (2022, October 11). Is the Antimicrobial Activity of Hydrolates Lower than That of Essential Oils?.

Sources

A Senior Application Scientist's Guide to the Definitive Structural Validation of 1,3-Octanediol Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the 1D Spectrum

In the realm of drug development and materials science, absolute certainty in molecular structure is non-negotiable. While 1D NMR (¹H and ¹³C) provides a foundational blueprint of a molecule like 1,3-octanediol, its linear nature often leads to spectral overlap and ambiguity, especially in molecules with repeating methylene units.[1][2][3] this compound, with its C8 alkyl chain and two hydroxyl groups, presents a classic challenge: confirming the precise placement of the -OH groups at positions 1 and 3 and unambiguously assigning every proton and carbon in the aliphatic chain.[4][5][6]

This guide moves beyond a simple recitation of protocols. It provides a strategic, field-proven workflow for the definitive structural validation of this compound. We will demonstrate how a synergistic application of three core 2D NMR experiments—COSY, HSQC, and HMBC—creates a self-validating system of evidence that leaves no room for structural misinterpretation. This approach is designed for researchers who require not just data, but verified, unimpeachable structural knowledge.

The Strategic Workflow: A Triad of Correlative Experiments

The power of 2D NMR lies in its ability to reveal correlations between nuclei, painting a detailed picture of molecular connectivity.[7][8] Our strategy is to build the structure piece by piece, using each experiment to answer specific questions that the previous one could not.

G cluster_0 Structural Elucidation Workflow A 1. Initial Data Acquisition (1D ¹H & ¹³C NMR) B 2. Identify ¹H-¹H Spin Systems (COSY) A->B Establish proton neighbors C 3. Assign Directly Bonded C-H Pairs (HSQC) B->C Link protons to carbons D 4. Connect Fragments via Long-Range C-H (HMBC) C->D Bridge structural gaps E 5. Final Structure Validation D->E Assemble final structure

Figure 1: A strategic workflow for unambiguous structure elucidation.

Step 1: Establishing Proton Connectivity with COSY

Expertise & Causality: Correlation Spectroscopy (COSY) is the logical starting point as it directly identifies protons that are spin-spin coupled, typically those separated by two or three bonds (vicinal protons).[9] For this compound, this experiment is crucial for tracing the proton connectivity along the carbon backbone and establishing distinct "spin systems"—groups of coupled protons. The presence of cross-peaks in a COSY spectrum provides direct evidence of which protons are neighbors.[10][11]

Figure 2: Expected ¹H-¹H COSY correlations in this compound.

Predicted COSY Correlations for this compound

Proton (¹H)Expected Cross-Peaks with:Structural Inference
H-1 (CH₂)H-2Confirms C1-C2 linkage.
H-2 (CH₂)H-1, H-3Bridges C1, C2, and C3.
H-3 (CH)H-2, H-4Confirms C2-C3-C4 linkage.
H-4 (CH₂)H-3, H-5Confirms C3-C4-C5 linkage.
H-5 (CH₂)H-4, H-6Confirms C4-C5-C6 linkage.
H-6 (CH₂)H-5, H-7Confirms C5-C6-C7 linkage.
H-7 (CH₂)H-6, H-8Confirms C6-C7-C8 linkage.
H-8 (CH₃)H-7Confirms C7-C8 terminus.

Experimental Protocol: Gradient-Enhanced DQF-COSY

  • Sample Preparation: Dissolve ~10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Setup: Tune and match the probe for ¹H. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: Use a standard gradient-enhanced DQF-COSY pulse sequence (e.g., cosygpqf on Bruker systems).

    • Spectral Width (SW): Set the ¹H spectral width to cover all proton signals (e.g., 0-10 ppm).

    • Number of Scans (NS): 2 to 8 scans per increment.

    • Increments (F1): Acquire 256 to 512 increments in the indirect dimension (t₁).

    • Data Points (F2): Acquire 1024 to 2048 data points in the direct dimension (t₂).

  • Processing:

    • Apply a sine-squared window function in both dimensions.

    • Perform a 2D Fourier Transform.

    • Phase and baseline correct the spectrum. Symmetrize the spectrum if necessary.

Step 2: Linking Protons to Carbons with HSQC

Expertise & Causality: While COSY connects protons, it provides no direct information about the carbon skeleton. The Heteronuclear Single Quantum Coherence (HSQC) experiment is the essential next step.[12][13] It correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond ¹J_CH correlation).[14][15] This allows us to definitively assign each CH, CH₂, and CH₃ group. An edited HSQC is particularly powerful as it can phase-differentiate signals, with CH/CH₃ peaks appearing opposite to CH₂ peaks, providing similar information to a DEPT-135 experiment but with much higher sensitivity.[14]

Figure 3: Expected ¹H-¹³C HSQC one-bond correlations.

Predicted HSQC Correlations for this compound

Proton Signal (¹H)Predicted ¹H Shift (ppm)Correlated Carbon (¹³C)Predicted ¹³C Shift (ppm)Multiplicity (from Edited HSQC)
H-8~0.9C-8~14CH₃ (Positive)
H-7~1.3C-7~23CH₂ (Negative)
H-6~1.3C-6~26CH₂ (Negative)
H-5~1.4C-5~32CH₂ (Negative)
H-4~1.4C-4~38CH₂ (Negative)
H-2~1.5C-2~42CH₂ (Negative)
H-1~3.7C-1~63CH₂ (Negative)
H-3~3.8C-3~72CH (Positive)

Note: Chemical shifts are estimates based on standard values for alkanes and alcohols and may vary with solvent and concentration.[16][17][18][19]

Experimental Protocol: Gradient-Enhanced Edited HSQC

  • Sample Preparation: Same as for COSY.

  • Instrument Setup: Tune and match the probe for both ¹H and ¹³C.

  • Acquisition Parameters:

    • Pulse Program: Use a standard gradient-enhanced, sensitivity-improved edited HSQC sequence (e.g., hsqcedetgpsisp2.3 on Bruker systems).

    • Spectral Widths: Set ¹H (F2) as before (0-10 ppm) and ¹³C (F1) to cover all carbon signals (e.g., 0-80 ppm).

    • ¹J_CH Coupling Constant: Set the evolution delay to optimize for an average one-bond C-H coupling of ~145 Hz.

    • Number of Scans (NS): 4 to 16 scans per increment.

    • Increments (F1): Acquire 256 to 512 increments.

  • Processing:

    • Apply appropriate window functions (e.g., sine-squared) in both dimensions.

    • Perform a 2D Fourier Transform.

    • Phase and baseline correct the spectrum.

Step 3: Assembling the Skeleton with HMBC

Expertise & Causality: At this stage, we have identified proton spin systems (COSY) and linked them to their respective carbons (HSQC). However, we have not yet proven the connection between these C-H fragments. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final, crucial piece of the puzzle.[20][21] It detects correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[22][23] These "long-range" correlations act as bridges, connecting the spin systems and confirming the overall carbon skeleton. For this compound, HMBC is essential to prove the 1,3-diol substitution pattern.

Figure 4: Key long-range HMBC correlations confirming the 1,3-diol structure.

Key Predicted HMBC Correlations for Structural Confirmation

Proton (¹H)Correlates to Carbon (¹³C)Bond SeparationStructural Inference
H-1 (from CH₂OH)C-22-bondConfirms C1 is attached to C2.
H-1 (from CH₂OH)C-33-bondCrucial evidence: Confirms C1 is three bonds from C3, strongly supporting the 1,3-diol pattern.
H-3 (from CHOH)C-12-bondCrucial evidence: Confirms C3 is attached to C2, which is attached to C1.
H-3 (from CHOH)C-22-bondConfirms C3 is attached to C2.
H-3 (from CHOH)C-42-bondConfirms C3 is attached to C4, linking the functionalized head to the alkyl tail.
H-3 (from CHOH)C-53-bondFurther confirms the linkage to the alkyl tail.
H-8 (from CH₃)C-72-bondConfirms C8 is attached to C7.
H-8 (from CH₃)C-63-bondConfirms the end of the alkyl chain.

Experimental Protocol: Gradient-Enhanced HMBC

  • Sample Preparation: Same as for COSY.

  • Instrument Setup: Tune and match the probe for both ¹H and ¹³C.

  • Acquisition Parameters:

    • Pulse Program: Use a standard gradient-enhanced HMBC sequence (e.g., hmbcgplpndqf on Bruker systems).

    • Spectral Widths: Set ¹H (F2) and ¹³C (F1) as for HSQC.

    • Long-Range Coupling Delay: Optimize the evolution delay for a long-range coupling constant (ⁿJ_CH) of 7-8 Hz. This is a good compromise to observe both 2-bond and 3-bond correlations.[14]

    • Number of Scans (NS): 8 to 32 scans per increment, as HMBC signals are weaker than HSQC.

    • Increments (F1): Acquire 256 to 512 increments.

  • Processing:

    • Apply a sine-squared or Gaussian window function in both dimensions.

    • Perform a 2D Fourier Transform.

    • Phase (magnitude mode is common) and baseline correct the spectrum.

Conclusion: A Self-Validating Structural Proof

By systematically applying this 2D NMR workflow, we construct an unassailable case for the structure of this compound.

  • COSY establishes the complete, unbroken chain of eight proton environments.

  • HSQC definitively assigns each proton system to its directly bonded carbon, confirming the presence of six CH₂ groups, one CH group, and one CH₃ group.

  • HMBC provides the definitive connections. The cross-peak between the H-1 protons and the C-3 carbon, and vice-versa, irrefutably establishes the 1,3-relationship of the hydroxyl-bearing carbons.

This triad of experiments serves as a self-validating system. The connectivity implied by COSY is confirmed and mapped onto the carbon skeleton by HSQC, and the entire assembly is locked into place by the long-range correlations of HMBC. This multi-faceted approach eliminates the ambiguities inherent in 1D NMR and provides the high-fidelity structural data required by researchers, scientists, and drug development professionals.

References

  • Smolecule. (n.d.). Buy this compound | 23433-05-8.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from Advances in Polymer Science Website.
  • Sathis Kumar, D., et al. (2011). Heteronuclear Multiple Bond Correlation Spectroscopy- An Overview. International Journal of Pharmaceutical and Technical Research, 3(3), 1415-1422.
  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy).
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • Araya-Maturana, R., Pessoa-Mahana, H., & Weiss-López, B. (2008). Very Long-Range Correlations (nJC,H n > 3) in HMBC Spectra.
  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy.
  • FooDB. (2022, November 18). Showing Compound (R)-1,3-Octanediol (FDB000424).
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • YouTube. (2022, March 17). HMBC spectrum | Heteronuclear Multiple Bond Correlation.
  • InfoCoBuild. (n.d.). Principles and Applications of NMR Spectroscopy (Prof. Hanudatta S. Atreya, IISc Bangalore): Lecture 31 - 2D HSQC TOCSY and its Analysis with Examples.
  • Chemistry LibreTexts. (2024, January 2). 2D NMR Introduction.
  • PubChemLite. (n.d.). Octane-1,3-diol (C8H18O2).
  • News-Medical.net. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • University of Ottawa. (n.d.). COSY.
  • University of Puget Sound. (n.d.). NMR Chemical Shifts.
  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra.
  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum | Column.
  • ResearchGate. (n.d.). Partial (a) 2D COSY and (b) 40-ms mixing time 2D.
  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.
  • University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts.
  • Creative Biostructure. (n.d.). NMR-based Alcoholic Beverage Analysis.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

Sources

A Researcher's Guide to the Determination of Enantiomeric Excess of Chiral 1,3-Diols by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Chiral 1,3-diols are foundational structural motifs in a vast array of natural products and serve as indispensable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The stereochemistry of these diols is of paramount importance, as different enantiomers can exhibit dramatically different pharmacological activities. Consequently, the precise and accurate determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis, quality control, and the overall drug development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for this purpose, supported by experimental data and protocols to aid researchers in selecting and implementing the most suitable approach for their needs.

The Central Role of HPLC in Chiral Separations

High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely adopted technique for the separation of enantiomers.[1] Its efficacy lies in the differential interaction of enantiomers with a chiral environment, leading to distinct retention times and, therefore, separation. For chiral 1,3-diols, two primary HPLC-based strategies are employed: direct and indirect separation.

  • Direct Methods: These methods utilize a chiral stationary phase (CSP) that selectively interacts with the enantiomers of the 1,3-diol. The separation is based on the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.

  • Indirect Methods: In this approach, the enantiomeric 1,3-diols are first reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[2] These diastereomers, having different physicochemical properties, can then be separated on a conventional achiral HPLC column.[3]

The choice between these two approaches depends on several factors, including the structural characteristics of the 1,3-diol, the availability of suitable CSPs or CDAs, and the desired analytical performance.

Direct Enantioseparation on Chiral Stationary Phases

Direct methods are often preferred due to their simplicity, as they do not require a derivatization step. The success of this approach hinges on the selection of an appropriate chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of a wide range of chiral compounds, including diols.[1]

Common Chiral Stationary Phases for 1,3-Diol Separation:
  • Polysaccharide-Based CSPs: Columns like Chiralpak® AD-H and Chiralcel® OD-H are frequently cited for their excellent performance in separating diol enantiomers.[4][5] These phases operate based on a combination of attractive interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical grooves of the polysaccharide derivatives.

  • Pirkle-Type CSPs: These CSPs, such as the Whelk-O® 1, are known for their broad applicability and durability.[6] The separation mechanism involves π-π interactions, hydrogen bonding, and steric hindrance.[6]

  • Macrocyclic Glycopeptide CSPs: Columns like Astec CHIROBIOTIC® V2, T, and TAG are effective for separating polar and ionic enantiomers and often use polar organic mobile phases.

The selection of the mobile phase is crucial for achieving optimal separation. For polysaccharide-based columns, a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol is typically used.[1] The ratio of these components must be carefully optimized to achieve baseline separation.

Experimental Protocol: Direct Chiral HPLC Method
  • Column Selection: Choose a suitable chiral column. For a novel 1,3-diol, initial screening with polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) is a good starting point.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol. A common starting point is a 90:10 (v/v) mixture. The mobile phase should be filtered and degassed prior to use.[1]

  • System Equilibration: Equilibrate the HPLC system with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve approximately 1 mg of the 1,3-diol sample in 1 mL of the mobile phase or a compatible solvent.[1] Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • Injection and Analysis: Inject an appropriate volume (e.g., 10 µL) of the sample onto the column and record the chromatogram. The two enantiomers should appear as distinct peaks.

  • Calculation of Enantiomeric Excess (ee): The ee is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

dot digraph "Direct_Chiral_HPLC_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Dissolve [label="Dissolve 1,3-Diol\nin Mobile Phase"]; Filter [label="Filter Sample\n(0.45 µm)"]; Dissolve -> Filter; }

subgraph "cluster_hplc" { label="HPLC Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Inject [label="Inject onto\nChiral Column"]; Separate [label="Enantiomer Separation\non CSP"]; Detect [label="UV Detection"]; Inject -> Separate -> Detect; }

subgraph "cluster_data" { label="Data Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Integrate [label="Integrate Peak\nAreas"]; Calculate [label="Calculate ee%"]; Integrate -> Calculate; }

Filter -> Inject [lhead="cluster_hplc", ltail="cluster_prep"]; Detect -> Integrate [lhead="cluster_data", ltail="cluster_hplc"]; } digraph "Direct_Chiral_HPLC_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Dissolve [label="Dissolve 1,3-Diol\nin Mobile Phase"]; Filter [label="Filter Sample\n(0.45 µm)"]; Dissolve -> Filter; }

subgraph "cluster_hplc" { label="HPLC Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Inject [label="Inject onto\nChiral Column"]; Separate [label="Enantiomer Separation\non CSP"]; Detect [label="UV Detection"]; Inject -> Separate -> Detect; }

subgraph "cluster_data" { label="Data Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Integrate [label="Integrate Peak\nAreas"]; Calculate [label="Calculate ee%"]; Integrate -> Calculate; }

Filter -> Inject [lhead="cluster_hplc", ltail="cluster_prep"]; Detect -> Integrate [lhead="cluster_data", ltail="cluster_hplc"]; }

Caption: Workflow for direct determination of enantiomeric excess of 1,3-diols by chiral HPLC.

Indirect Enantioseparation via Diastereomer Formation

Common Chiral Derivatizing Agents for Diols:
  • Mosher's Acid (MTPA-Cl): α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride is a classic CDA that reacts with alcohols to form diastereomeric esters.[2] The resulting diastereomers can often be distinguished by both HPLC and NMR spectroscopy.

  • Chiral Boronic Acids: Reagents like 2-formylphenylboronic acid can be used in a three-component system with a chiral amine to form diastereomeric boronic esters with diols.[1][8] This method has been adapted for high-throughput fluorescence-based assays.[9][10]

  • Chiral Isocyanates: These reagents react with alcohols to form diastereomeric carbamates, which are often well-resolved on achiral HPLC columns.

The derivatization reaction must be quantitative and free from kinetic resolution to ensure that the diastereomeric ratio accurately reflects the initial enantiomeric ratio of the 1,3-diol.

Experimental Protocol: Indirect Chiral HPLC Method
  • Derivatization: In a small vial, dissolve the 1,3-diol sample (e.g., 1 mg) in a suitable aprotic solvent (e.g., 0.5 mL of dichloromethane). Add a slight excess (e.g., 1.2 equivalents) of the chiral derivatizing agent (e.g., (R)-MTPA-Cl) and a base (e.g., pyridine or triethylamine) to catalyze the reaction and scavenge the HCl byproduct. Allow the reaction to proceed to completion at room temperature.

  • Work-up: Quench the reaction with a small amount of water or a dilute aqueous acid. Extract the diastereomeric products into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and evaporate the solvent.

  • Sample Preparation: Dissolve the resulting diastereomeric mixture in the HPLC mobile phase and filter through a 0.45 µm syringe filter.

  • HPLC Analysis: Analyze the sample on a standard achiral reversed-phase column (e.g., C18) using an appropriate mobile phase (e.g., a gradient of acetonitrile in water).

  • Calculation of Enantiomeric Excess (ee): The ee is calculated from the peak areas of the two diastereomers using the same formula as in the direct method.

dot digraph "Indirect_Chiral_HPLC_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_deriv" { label="Derivatization"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; React [label="React 1,3-Diol\nwith CDA"]; Workup [label="Reaction Work-up\n& Purification"]; React -> Workup; }

subgraph "cluster_hplc" { label="HPLC Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Inject [label="Inject onto\nAchiral Column"]; Separate [label="Diastereomer Separation"]; Detect [label="UV Detection"]; Inject -> Separate -> Detect; }

subgraph "cluster_data" { label="Data Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Integrate [label="Integrate Peak\nAreas"]; Calculate [label="Calculate ee%"]; Integrate -> Calculate; }

Workup -> Inject [lhead="cluster_hplc", ltail="cluster_deriv"]; Detect -> Integrate [lhead="cluster_data", ltail="cluster_hplc"]; } digraph "Indirect_Chiral_HPLC_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_deriv" { label="Derivatization"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; React [label="React 1,3-Diol\nwith CDA"]; Workup [label="Reaction Work-up\n& Purification"]; React -> Workup; }

subgraph "cluster_hplc" { label="HPLC Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Inject [label="Inject onto\nAchiral Column"]; Separate [label="Diastereomer Separation"]; Detect [label="UV Detection"]; Inject -> Separate -> Detect; }

subgraph "cluster_data" { label="Data Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Integrate [label="Integrate Peak\nAreas"]; Calculate [label="Calculate ee%"]; Integrate -> Calculate; }

Workup -> Inject [lhead="cluster_hplc", ltail="cluster_deriv"]; Detect -> Integrate [lhead="cluster_data", ltail="cluster_hplc"]; }

Caption: Workflow for indirect determination of enantiomeric excess of 1,3-diols by chiral HPLC.

Comparison of Direct and Indirect Methods

FeatureDirect Method (Chiral Stationary Phase)Indirect Method (Chiral Derivatizing Agent)
Principle Differential interaction of enantiomers with a CSP.Separation of diastereomers on an achiral column.
Speed Generally faster due to no derivatization step.Slower due to the additional derivatization and work-up steps.
Simplicity Simpler workflow.More complex workflow.
Risk of Error Lower risk of analytical error.Potential for error from incomplete reaction or kinetic resolution.
Cost Chiral columns can be expensive.CDAs are generally less expensive than chiral columns.
Applicability Dependent on the availability of a suitable CSP.Broadly applicable, provided the diol has a reactive functional group.
Detection Requires the analyte to have a chromophore.Can introduce a chromophore or fluorophore for enhanced detection.[11][12]
Method Development Can be more challenging, requiring screening of multiple CSPs and mobile phases.Method development on achiral columns is often more straightforward.

Method Validation: Ensuring Accuracy and Reliability

Regardless of the chosen method, proper validation is essential to ensure the accuracy and reliability of the results.[13][14] Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.[15][16]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[15][16]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The determination of the enantiomeric excess of chiral 1,3-diols is a critical analytical task in modern chemistry and pharmaceutical development. HPLC offers both direct and indirect methods to achieve this with high accuracy and precision. The direct method using chiral stationary phases is often preferred for its simplicity and speed, with polysaccharide-based columns demonstrating broad utility. The indirect method, involving derivatization to form diastereomers, provides a robust alternative, particularly when a suitable CSP is unavailable or when enhanced detection sensitivity is required. The selection of the optimal method will depend on the specific 1,3-diol, available resources, and the analytical requirements of the project. Rigorous method validation is paramount to ensure the integrity of the generated data.

References

  • Benchchem. (n.d.). Methods for Determining the Enantiomeric Excess of 1,3-Diols.
  • Benchchem. (n.d.). Cross-validation of HPLC and SFC methods for enantiomeric purity determination.
  • Levin, J. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
  • Özdemir, Z., et al. (2022). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega.
  • Özdemir, Z., et al. (2022). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. National Institutes of Health.
  • Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate.
  • Chimalakonda, K. R., et al. (n.d.). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Semantic Scholar.
  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scirp.org.
  • Shcherbakova, E. G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. University of Bath's research portal.
  • ResearchGate. (n.d.). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
  • ResearchGate. (2018). Stereocontrolled synthesis of functionalized chiral syn-1,3-diol derivatives via a one-pot diastereoselective carboxylation/bromocyclization of homoallylic alcohols.
  • Wu, J-L., et al. (2025). Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography. RSC Publishing.
  • Alfa Chemistry. (n.d.). Chiral Derivatization Reagents.
  • PubMed Central. (n.d.). Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR.
  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES.
  • University of Bath's research portal. (2017). High-Throughput Assay for Enantiomeric Excess Determination in 1,2- and 1,3-Diols and Direct Asymmetric Reaction Screening.
  • Wikipedia. (n.d.). Chiral derivatizing agent.
  • PubMed. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
  • PubMed. (2001). Chiral derivatization reagents for drug enantioseparation by high-performance liquid chromatography based upon pre-column derivatization and formation of diastereomers: enantioselectivity and related structure.
  • (n.d.). Determination of Enantiomeric Purity by Direct Methods.
  • (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC.
  • ResearchGate. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.

Sources

A Comparative Guide to the Synthesis of 1,3-Diols: Biocatalysis vs. Chemical Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of 1,3-diols is a critical step in the creation of numerous natural products and pharmacologically active molecules. The spatial arrangement of the hydroxyl groups is often paramount to biological function, making the choice of synthetic methodology a decision with significant implications for yield, purity, and process efficiency. This guide provides an in-depth comparative analysis of the two primary approaches to 1,3-diol synthesis: biocatalysis and traditional chemical methods. We will explore the underlying principles, advantages, and limitations of each, supported by experimental data and detailed protocols, to empower you in making informed decisions for your synthetic challenges.

The Ascendancy of Biocatalysis: Precision and Sustainability

Biocatalysis leverages the inherent selectivity of enzymes to perform chemical transformations. This approach has gained considerable traction due to its ability to generate chiral molecules with high stereopurity under mild, environmentally benign conditions. For the synthesis of 1,3-diols, ketoreductases (KREDs) and lipases are the most prominent enzymatic tools.

The Biocatalytic Advantage:
  • Unparalleled Stereoselectivity: Enzymes, with their intricate three-dimensional active sites, can distinguish between prochiral faces of a substrate and enantiomers with remarkable precision, often leading to products with very high enantiomeric excess (ee) and diastereomeric excess (de).[1][2][3]

  • Mild Reaction Conditions: Biocatalytic reactions are typically conducted in aqueous media at or near ambient temperature and neutral pH. This circumvents the need for harsh reagents, extreme temperatures, and pressures often associated with chemical synthesis, resulting in lower energy consumption and a reduced environmental footprint.[3][4]

  • Reduced Need for Protecting Groups: The high chemo- and regioselectivity of enzymes often eliminates the need for cumbersome protection and deprotection steps, streamlining the synthetic route and improving overall efficiency.[1][5]

  • Enhanced Safety and Sustainability: By replacing hazardous chemical reagents and heavy metal catalysts, biocatalysis offers a safer and more sustainable alternative, aligning with the principles of green chemistry.[2][3][4]

Challenges in Biocatalysis:

Despite its numerous advantages, biocatalysis is not without its challenges. The discovery and optimization of a suitable enzyme for a specific substrate can be time-consuming.[6] Furthermore, factors such as enzyme stability, cofactor regeneration (for oxidoreductases), and potential substrate or product inhibition need to be carefully addressed for successful implementation, particularly at an industrial scale.[7][8]

The Power and Versatility of Chemical Synthesis

Traditional chemical synthesis remains a cornerstone of organic chemistry, offering a vast and versatile toolbox for the construction of complex molecules like 1,3-diols. These methods often rely on chiral auxiliaries, reagents, or catalysts to induce stereoselectivity.

Key Chemical Strategies:
  • Diastereoselective Reduction of β-Hydroxy Ketones: This is a powerful and widely used strategy. The stereochemical outcome can be controlled by the choice of reducing agent and chelating agents.

    • Narasaka-Prasad Reduction: Employs a boron chelating agent to favor an intermolecular hydride delivery, yielding syn-1,3-diols.

    • Evans-Saksena Reduction: Utilizes a different boron reagent to facilitate an intramolecular hydride delivery, resulting in anti-1,3-diols.

  • Organocatalytic Aldol Reactions: The use of small organic molecules, such as proline and its derivatives, to catalyze the asymmetric aldol reaction provides a metal-free route to chiral β-hydroxy ketones, which are precursors to 1,3-diols.

  • Transition Metal-Catalyzed Hydrogenation: This method can create two stereocenters in a single step with high efficiency, although it often requires expensive and potentially toxic heavy metal catalysts.

The Chemical Synthesis Landscape:

Chemical methods offer the advantage of a broad substrate scope and well-established, predictable reactivity. However, they often come with significant drawbacks:

  • Use of Harsh Reagents and Conditions: Many chemical reductions and bond-forming reactions require pyrophoric reagents, cryogenic temperatures, or high pressures.

  • Generation of Hazardous Waste: The use of stoichiometric reagents and organic solvents contributes to a larger environmental footprint.

  • Potential for Metal Contamination: Transition metal catalysts can leach into the final product, a significant concern in pharmaceutical manufacturing that necessitates additional purification steps.[9]

  • Complexity of Multi-Step Syntheses: The need for protecting groups can add several steps to a synthesis, reducing the overall yield and increasing costs.

Head-to-Head Comparison: The Synthesis of (R)-1,3-Butanediol

To provide a concrete comparison, let's examine the synthesis of (R)-1,3-butanediol, a valuable chiral building block, using both biocatalytic and chemical approaches.

ParameterBiocatalytic Method (Whole-Cell Reduction)Chemical Method (Asymmetric Hydrogenation)
Starting Material 4-Hydroxy-2-butanone4-Hydroxy-2-butanone
Catalyst/Reagent Whole cells of Candida krusei or Pichia jadiniiChiral Ruthenium Catalyst (e.g., Ru-BINAP)
Yield 83.9% - 85.1%[10][11][12][13]Typically high, but can be variable
Enantiomeric Excess (ee) >99% - 100%[10][11][12][13]Often high, but can be lower than biocatalytic methods
Reaction Conditions 30-35°C, aqueous media, atmospheric pressure[10][12]Often requires elevated pressures of H₂ and organic solvents
Key Advantages Exceptional stereoselectivity, mild conditions, sustainableWell-established technology
Key Disadvantages Requires microbial cultivation and optimizationUse of expensive and toxic heavy metal catalyst, high pressure

Experimental Protocols

Biocatalytic Synthesis of (R)-1,3-Butanediol via Whole-Cell Reduction

This protocol provides a general procedure for the asymmetric reduction of 4-hydroxy-2-butanone using a whole-cell biocatalyst.

1. Biocatalyst Preparation:

  • Cultivate a suitable microorganism (e.g., Pichia jadinii HBY61) in an appropriate growth medium (e.g., containing glucose and beef extract) under optimal conditions (e.g., 30°C, 200 rpm) for 24-48 hours.[12][13]
  • Harvest the cells by centrifugation and wash with a buffer (e.g., phosphate buffer, pH 7.4).[12]

2. Biotransformation:

  • Resuspend the harvested cells in a reaction buffer containing a co-substrate for cofactor regeneration (e.g., 6% v/v glucose).[12]
  • Add the substrate, 4-hydroxy-2-butanone, to the cell suspension. To mitigate substrate toxicity, a fed-batch approach is recommended, where the substrate is added in portions over time to maintain a low concentration.[12][13]
  • Incubate the reaction mixture under optimal conditions (e.g., 30°C, 250 rpm) and monitor the progress of the reaction by techniques such as GC or HPLC.[12]

3. Product Isolation:

  • Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.
  • Extract the supernatant with an organic solvent (e.g., ethyl acetate).
  • Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude (R)-1,3-butanediol.
  • Purify the product by distillation or column chromatography as needed.
Chemical Synthesis of syn-1,3-Diol via Narasaka-Prasad Reduction

This protocol outlines a general procedure for the diastereoselective reduction of a β-hydroxy ketone to a syn-1,3-diol.

1. Chelation:

  • Dissolve the β-hydroxy ketone in a mixture of anhydrous solvents (e.g., THF and methanol) under an inert atmosphere (e.g., argon or nitrogen).
  • Cool the solution to a low temperature (e.g., -78°C).
  • Slowly add a solution of a dialkylboron alkoxide (e.g., diethylmethoxyborane) to the reaction mixture.
  • Stir the mixture at this temperature for a specified period (e.g., 30 minutes) to allow for the formation of the six-membered boron chelate.

2. Reduction:

  • Add a reducing agent, typically sodium borohydride (NaBH₄), to the reaction mixture in small portions.
  • Continue to stir the reaction at low temperature and monitor its progress by thin-layer chromatography (TLC).

3. Quenching and Work-up:

  • Once the reaction is complete, quench the reaction by the slow addition of an acidic solution (e.g., acetic acid or hydrogen peroxide/sodium hydroxide).
  • Allow the mixture to warm to room temperature.
  • Extract the product with an organic solvent (e.g., ethyl acetate).
  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
  • Purify the resulting syn-1,3-diol by column chromatography.

Visualization of Synthetic Workflows

To further illustrate the conceptual differences between these approaches, the following diagrams outline the typical workflows.

Biocatalytic_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_purification Downstream Processing Cultivation Microorganism Cultivation Harvest Cell Harvesting & Washing Cultivation->Harvest Reaction Whole-Cell Reaction (Substrate + Co-substrate) Harvest->Reaction Separation Cell Separation Reaction->Separation Extraction Product Extraction Separation->Extraction Purification Purification Extraction->Purification Final_Product Final_Product Purification->Final_Product Chiral 1,3-Diol Chemical_Workflow cluster_reaction Chemical Reaction cluster_purification Work-up & Purification Chelation Chelation with Boron Reagent (Low Temperature) Reduction Reduction with Hydride Source Chelation->Reduction Quench Reaction Quenching Reduction->Quench Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product Stereoselective 1,3-Diol

Caption: Generalized workflow for chemical synthesis of 1,3-diols.

Industrial Scalability and Cost-Effectiveness

For drug development professionals, the scalability and cost of a synthetic route are of paramount importance.

Biocatalysis: The scalability of biocatalytic processes has seen significant advancements. Whole-cell biocatalysts are often preferred for industrial applications as they circumvent the need for costly enzyme purification and provide a natural environment for cofactor regeneration. [8][14]While the initial investment in enzyme development and fermentation can be substantial, the long-term operational costs can be lower due to reduced energy consumption, cheaper raw materials, and simplified downstream processing. [3][5]In some cases, integrating biocatalysis has been shown to reduce overall manufacturing costs by as much as 30%. [5]However, challenges in scaling up, such as maintaining optimal reaction conditions in large bioreactors and ensuring enzyme stability over prolonged periods, need to be addressed. [10] Chemical Synthesis: Chemical processes are often more straightforward to scale up, with well-established engineering principles for reactor design and process control. However, the cost of chiral catalysts, particularly those based on precious metals like ruthenium and rhodium, can be a significant contributor to the overall cost. [9]Furthermore, the costs associated with waste disposal and the need for extensive purification to remove metal contaminants can be substantial. A techno-economic analysis often reveals that while the initial capital investment for a chemical plant may be lower, the long-term operating costs and environmental liabilities can be higher compared to a well-optimized biocatalytic process. [14][15][16][17][18]

Conclusion: A Symbiotic Future

The choice between biocatalytic and chemical synthesis of 1,3-diols is not always a binary one. The optimal approach depends on a multitude of factors, including the specific target molecule, the required stereochemistry, the scale of production, and cost considerations.

Biocatalysis offers a compelling path towards greener, more sustainable, and often more selective chemical manufacturing. Its ability to deliver highly enantiopure products under mild conditions makes it an increasingly attractive option, particularly in the pharmaceutical industry where quality and purity are non-negotiable.

Chemical synthesis, with its vast and versatile repertoire, remains an indispensable tool, especially for substrates that are not amenable to enzymatic transformation or for rapid, small-scale synthesis.

The future of 1,3-diol synthesis, and indeed much of modern organic synthesis, likely lies in a synergistic approach. Chemoenzymatic routes, which combine the best of both worlds—the selectivity of enzymes and the broad applicability of chemical reactions—are becoming increasingly prevalent. By leveraging the strengths of both biocatalysis and chemical catalysis, researchers and drug development professionals can design more efficient, cost-effective, and sustainable routes to the life-saving molecules of tomorrow.

References

  • Synthesis of (R)-1,3-butanediol by enantioselective oxidation using whole recombinant Escherichia coli cells expressing (S)-specific secondary alcohol dehydrogenase. (2002). Bioscience, Biotechnology, and Biochemistry, 66(4), 925-927.
  • Techno-economic analysis of biocatalytic processes for production of alkene epoxides. (2007). Applied Biochemistry and Biotechnology, 137-140(1-12), 437-449.
  • Biocatalysis: An Indispensable Tool for API Synthesis. (2021). Contract Pharma.
  • Biocatalysis: A smart and green tool for the preparation of chiral drugs. (2022). Chirality, 34(10), 1403-1422.
  • Top Advantages of Biocatalysis: A Greener Path to Chemical Synthesis. (2023). Applied Catalysts.
  • Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. (2012). Applied Microbiology and Biotechnology, 94(4), 937-945.
  • Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. (2012). ResearchGate.
  • Biocatalysis in the Pharmaceutical Industry: The Need for Speed. (2016). ACS Medicinal Chemistry Letters, 7(11), 961-963.
  • Role of Biocatalyst in Pharmaceutical Manufacturing and its Mechanism. (2023). Journal of Pharmaceutical Chemistry & Chemical Science.
  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (2023). ACS Omega.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2011). Biotechnology and Bioprocess Engineering, 16(4), 621-633.
  • 1-pot 2-step enzymatic synthesis for chiral diols - Enzyme engineering combined with reaction optimization and process development. (2023). BIOTRANS 2023.
  • A Short Review on Chiral Alcohols Verses Bio-Catalysis. (2018). Journal of Chemical and Pharmaceutical Research.
  • ORIGINAL RESEARCH: Alkanolamide biosurfactants: Techno-economic evaluation of biocatalytic versus chemical production. (2012). ResearchGate.
  • Industrial production of (R)-1,3-butanediol by new biocatalysts. (2009). ResearchGate.
  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. (2023). Chemical Communications.
  • Biocatalytic approach for the synthesis of chiral alcohols for the development of pharmaceutical intermediates and other industrial applications: A review. (2023). ResearchGate.
  • Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. (2020). Microbial Cell Factories, 19(1), 125.
  • Biocatalysis explained: from pharmaceutical to bulk chemical production. (2019). Reaction Chemistry & Engineering, 4(11), 1938-1950.
  • Metabolic Engineering of Escherichia coli for High-Yield Production of (R)-1,3-Butanediol. (2021). ACS Synthetic Biology, 10(8), 1946-1955.
  • Biocatalysis Versus Chemocatalysis. (2017). Pharma's Almanac.
  • Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. (2024). Journal of Chemical and Pharmaceutical Research.
  • A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. (2018). AMB Express, 8(1), 188.
  • Comparative techno-economic and life cycle assessment of electrocatalytic processes for lignin valorization. (2024). Green Chemistry.
  • Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity by a newly isolated strain of Pichia jadinii. (2014). Journal of Industrial Microbiology & Biotechnology, 41(12), 1743-1752.
  • Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity by a newly isolated strain of Pichia jadinii. (2014). ResearchGate.
  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. (2023). Chemical Communications.
  • Comparative techno-economic and life cycle assessment of electrocatalytic processes for lignin valorization. (2024). RSC Publishing.
  • Conceptual Process Design and Techno-Economic Analysis of Biocatalytic Furfural Hydrogenation Using Ethanol as the Terminal Reductant. (2024). ACS Sustainable Chemistry & Engineering.

Sources

The Ascendance of 1,3-Octanediol: A Bio-Based Paradigm Shift in Diol Performance

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of sustainability is compelling a systemic shift away from petro-derived chemicals. In the realm of diols—versatile molecules integral to cosmetics, pharmaceuticals, and polymer science—this transition is not merely an environmental imperative but also an opportunity for innovation. This guide introduces 1,3-Octanediol, a bio-based diol, as a high-performance alternative to its petroleum-derived counterparts. We will explore its unique properties and sustainable origins, presenting a data-driven comparison with traditional diols to empower researchers and formulators in making informed, future-forward decisions.

The Bio-Based Advantage: Rethinking Diol Production

Traditionally, diols such as propylene glycol (1,2-propanediol), butylene glycol (1,3-butanediol), and 1,4-butanediol have been synthesized from fossil fuels.[1] The bio-based production of this compound, often derived from renewable feedstocks like castor oil, represents a significant step towards a more sustainable chemical industry.[2] This bio-manufacturing process, frequently employing biocatalysis, offers a reduced carbon footprint compared to petrochemical routes.[3][4][5]

dot graph TD{ rankdir="LR"; subgraph Bio-Based Production of this compound; A[Renewable Feedstock e.g., Castor Oil] --> B{Biocatalytic Conversion}; B --> C[this compound]; end subgraph Petrochemical Production of Common Diols; D[Crude Oil] --> E{Refining & Cracking}; E --> F[Propylene/Butylene]; F --> G{Chemical Synthesis}; G --> H[Petro-Derived Diols e.g., Propylene Glycol, Butylene Glycol]; end style A fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF style C fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF style D fill:#EA4335,stroke:#333,stroke-width:2px,color:#FFFFFF style H fill:#EA4335,stroke:#333,stroke-width:2px,color:#FFFFFF } caption: "Bio-based vs. Petrochemical Diol Production Pathways"

A Comparative Analysis of Physicochemical Properties

The performance of a diol is intrinsically linked to its physicochemical properties. Here, we compare this compound with common petro-derived diols.

PropertyThis compoundPropylene Glycol (1,2-Propanediol)Butylene Glycol (1,3-Butanediol)1,4-Butanediol
Molecular Formula C8H18O2C3H8O2C4H10O2C4H10O2
Molecular Weight ( g/mol ) 146.2376.0990.1290.12
Appearance Colorless LiquidColorless, viscous liquidColorless, viscous liquidColorless, viscous liquid
Boiling Point (°C) ~244188.2207.5230
Melting Point (°C) < -20-59< -5020.1
Density (g/cm³ at 20°C) ~0.9251.0361.0051.017
Flash Point (°C) 13299115135
Solubility in Water Sparingly solubleMiscibleMiscibleMiscible

Data compiled from various sources. Exact values may vary based on purity and measurement conditions.

Performance Evaluation in Key Applications

The true measure of a diol's utility lies in its performance within specific applications. This section provides a comparative overview and detailed experimental protocols for evaluating this compound against its petro-derived counterparts in cosmetics and polymer synthesis.

Humectancy and Skin Hydration in Cosmetic Formulations

Diols are prized in cosmetics for their ability to attract and retain moisture, a property known as humectancy.[6] This directly translates to improved skin hydration. While direct comparative studies on this compound are emerging, we can infer its potential based on studies of similar diols and provide a protocol for its evaluation. Studies have shown that bio-based 1,3-propanediol significantly increases skin hydration and can enhance the performance of other humectants like glycerin.[7][8]

Experimental Protocol: In-Vivo Skin Hydration Assessment via Corneometry

This protocol outlines a standardized method for quantifying the skin hydration potential of a diol in a cosmetic formulation.[9]

dot graph TD{ rankdir="LR"; A[Volunteer Recruitment & Acclimatization] --> B{Baseline Measurement}; B --> C[Product Application]; C --> D{Post-Application Measurements at Timed Intervals}; D --> E[Data Analysis]; subgraph Legend direction LR Start[Start] -.-> Stop[Stop] end } caption: "Workflow for In-Vivo Skin Hydration Testing"

  • Volunteer Selection: Recruit a panel of healthy volunteers with normal to dry skin. Ensure participants avoid using any moisturizers on the test area (typically the forearm) for a specified period before the study.

  • Acclimatization: Allow volunteers to acclimatize to the controlled environment (temperature and humidity) of the testing facility for at least 30 minutes prior to measurements.

  • Baseline Measurement: Using a Corneometer, take baseline skin hydration readings from designated test sites on each volunteer's forearm.

  • Product Application: Apply a standardized amount of the test formulation (e.g., a simple cream containing 5% this compound) and control formulations (containing petro-derived diols or a placebo) to the respective test sites.

  • Post-Application Measurements: Take Corneometer readings at specified time intervals (e.g., 1, 2, 4, 6, and 8 hours) after product application.

  • Data Analysis: Calculate the change in skin hydration from baseline for each formulation at each time point. Statistical analysis (e.g., ANOVA) can be used to determine significant differences between the test and control formulations.

A similar protocol can be employed using Attenuated Total Reflectance Fourier-transform Infrared Spectroscopy (ATR-FTIR) for a more detailed analysis of the molecular changes in the stratum corneum related to hydration.[10][11][12]

Solvency Power for Active Pharmaceutical Ingredients (APIs)

The ability of a diol to dissolve active ingredients is crucial in both pharmaceutical and cosmetic formulations. The solvency power of a diol is dependent on its molecular structure and polarity. While specific data for this compound is not widely published, its longer carbon chain suggests it may be a good solvent for less polar APIs compared to shorter-chain diols.

Experimental Protocol: Determining the Solubility of Salicylic Acid

This protocol provides a method to compare the solvency power of this compound with other diols for a common active ingredient, salicylic acid.[13][14]

  • Preparation of Saturated Solutions: In separate sealed vials, add an excess amount of salicylic acid to a known volume of each diol (this compound, propylene glycol, butylene glycol).

  • Equilibration: Place the vials in a shaker bath at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Sample Collection and Filtration: Carefully withdraw a sample from the supernatant of each vial using a syringe and filter it through a 0.45 µm filter to remove any undissolved salicylic acid.

  • Quantification: Dilute the filtered samples with a suitable solvent (e.g., ethanol) and measure the concentration of salicylic acid using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • Calculation: Determine the solubility of salicylic acid in each diol in mg/mL.

Performance as a Monomer in Polyurethane Synthesis

Diols are fundamental building blocks in the synthesis of polyurethanes.[15] The structure of the diol can significantly influence the final properties of the polymer. The longer, more flexible chain of this compound may impart different mechanical properties to polyurethanes compared to those synthesized with shorter-chain diols like 1,4-butanediol.

Experimental Protocol: Synthesis and Mechanical Testing of Polyurethanes

This protocol describes the synthesis of polyurethane elastomers and the evaluation of their mechanical properties.[16][17]

dot graph TD{ rankdir="LR"; A[Pre-polymer Synthesis] --> B{Chain Extension}; B --> C[Curing]; C --> D{Mechanical Testing}; subgraph Legend direction LR Start[Start] -.-> Stop[Stop] end } caption: "Polyurethane Synthesis and Testing Workflow"

  • Pre-polymer Synthesis: React a diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate - MDI) with a polyol (e.g., polytetrahydrofuran - PTHF) in a moisture-free environment to form an isocyanate-terminated pre-polymer.

  • Chain Extension: Add the diol (this compound or 1,4-butanediol as a comparator) to the pre-polymer to extend the polymer chains.

  • Curing: Cast the resulting mixture into a mold and cure at an elevated temperature to form a solid polyurethane elastomer.

  • Mechanical Testing: Prepare dog-bone shaped specimens from the cured polyurethane sheets and perform tensile testing according to ASTM D412 standards to determine properties such as:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus: A measure of the material's stiffness.

    • Elongation at Break: The percentage increase in length at the point of fracture.

Sensory Profile in Cosmetic Formulations

The feel of a product on the skin is a critical factor for consumer acceptance. The sensory profile of a diol can influence attributes like tackiness, slipperiness, and absorbency.

Experimental Protocol: Descriptive Sensory Panel Analysis

This protocol outlines a method for evaluating the sensory characteristics of a cosmetic formulation containing this compound.[6][18][19]

  • Panelist Training: Train a panel of sensory experts to identify and quantify specific sensory attributes of cosmetic creams (e.g., gloss, firmness, stickiness, spreadability, absorbency, slipperiness, residue).

  • Sample Preparation: Prepare a base cream formulation and variations containing this compound and petro-derived diols at the same concentration.

  • Evaluation: In a controlled environment, have the panelists evaluate each formulation according to the predefined sensory attributes using a standardized scale.

  • Data Analysis: Analyze the data to create a sensory profile for each formulation, highlighting any significant differences imparted by the different diols.

Purity and Composition Analysis

Ensuring the purity and composition of raw materials is paramount in research and product development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of diols.

Experimental Protocol: GC-MS Analysis of Diols

This protocol provides a general method for the purity analysis of diols.[12]

  • Sample Preparation: Dilute the diol sample in a suitable solvent (e.g., methanol). For analysis in a cosmetic matrix, an extraction step may be necessary.

  • GC Separation: Inject the prepared sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar polyethylene glycol phase). The oven temperature is programmed to ramp up to separate the components based on their boiling points and polarity.

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound.

  • Data Analysis: Identify the main diol peak and any impurity peaks by comparing their retention times and mass spectra to a reference library. The peak area can be used to quantify the purity of the diol.

Conclusion: A Sustainable and High-Performing Future

This compound presents a compelling case as a bio-based alternative to traditional petro-derived diols. Its sustainable production, coupled with its unique physicochemical properties, opens up new possibilities for innovation in cosmetics, pharmaceuticals, and polymer science. While more direct comparative data is needed to fully elucidate its performance advantages, the experimental frameworks provided in this guide offer a clear path for researchers and formulators to evaluate and embrace this promising bio-based ingredient. The shift towards materials like this compound is not just a trend; it is a fundamental step towards a more sustainable and technologically advanced future.

References

  • Muska, C. F., et al. (n.d.). Life Cycle Analysis of Products made with Bio-Based 1,3-Propanediol. DuPont.
  • Anex, R. P., & Ogletree, B. (2006). Life-Cycle Assessment of Energy-Based Impacts of a Biobased Process for Producing 1,3-Propanediol.
  • Edwardson, P. A., et al. (1991). The use of FT-IR for the determination of stratum corneum hydration in vitro and in vivo. Journal of Pharmaceutical and Biomedical Analysis, 9(10-12), 1089–1094.
  • (1998). Band analysis of hydrated human skin stratum corneum attenuated total reflectance fourier transform infrared spectra in vivo. Journal of Biomedical Optics, 3(3), 267.
  • Danby, S. (2018).
  • (2011).
  • Pinto, J. R., et al. (2023). Effects of 1,3‐propanediol associated, or not, with butylene glycol and/or glycerol on skin hydration and skin barrier function.
  • Pinto, J. R., et al. (2023).
  • (n.d.).
  • (n.d.). Skin Hydration Test Results: Glycol Efficacy. Scribd.
  • (2024, January 29). Dry Skin Testing 101: Measuring Skin Hydration Using Spectroscopic Techniques. TRI Princeton.
  • Laoutid, F., et al. (2025). Life Cycle Assessment of Novel Partially Bio-Based Unsaturated Polyester Resins.
  • (n.d.). 1,3-Propanediol vs.
  • Fridrihsone, A., et al. (2020). Life Cycle Assessment of vegetable oil based polyols for polyurethane production.
  • Spada, F., et al. (2018). Skin hydration is significantly increased by a cream formulated to mimic the skin’s own natural moisturizing systems. Dove Medical Press.
  • (n.d.). FTIR.
  • Pinto, J. R., et al. (2023, September 12). Effects of 1,3‐propanediol associated, or not, with butylene glycol and/or glycerol on skin hydration and skin barrier function. Consensus.
  • (n.d.). Aliphatic diols as preservatives for cosmetics and related products.
  • Chang, W.-C., et al. (2021). Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders of 1,3- and 1,4-Butanediol. MDPI.
  • (n.d.). Characteristics That Set Urethane Grade 1,4-Butanediol (BDO/1,4-BDO) Apart. Gantrade.
  • Blaak, J., et al. (2019). Consumer Panel Size in Sensory Cosmetic Product Evaluation: A Pilot Study from a Statistical Point of View.
  • (2024, June 27). Propanediol vs. Propylene Glycol: The Safety and Science Behind Its Use in Beauty Products. Clinikally.
  • (n.d.).
  • (2014, October 29). Peroxide Value Method. Protocols.io.
  • De, S., et al. (2025).
  • Tressl, R., et al. (1999). Biosynthesis of R-(+)-octane-1,3-diol. Crucial role of beta-oxidation in the enantioselective generation of 1,3-diols in stored apples. PubMed.
  • (2024, November 21). solubility of salicylic acid in butylene glycol. Chemists Corner.
  • Jouyban, A., et al. (2005). Solubility prediction of salicylic acid in water-ethanol-propylene glycol mixtures using the Jouyban-Acree model.
  • da Silva, A. L. N., et al. (2022). Tuning Thermal, Morphological, and Physicochemical Properties of Thermoplastic Polyurethanes (TPUs) by the 1,4-Butanediol (BDO)/Dipropylene Glycol (DPG)
  • Blaak, J., et al. (2019).
  • (n.d.). SENSORIAL ANALYSIS. Inovapotek.
  • Dennig, A., et al. (2020).
  • Karmakar, B., & Banik, R. M. (2018).
  • Wagemaker, T. A. L., et al. (2021). Characterization and Sensory Evaluation of a Cosmeceutical Formulation for the Eye Area with Roasted Coffee Oil Microcapsules. MDPI.
  • (2021, September 29). The difference between 1,2-propanediol and 1,3-propanediol in cosmetics.
  • El-Hage, R., et al. (2018). Physical and chemical assessment of 1,3 Propanediol as a potential substitute of propylene glycol in refill liquid for electronic cigarettes. PMC - NIH.
  • Nutis, M., et al. (2009). STUDY OF THE COMPRESSION PROPERTIES OF POLYURETHANES BASED ON DIBENZYL MONOMERS AND 1,4-BUTANEDIOL AS COMPARED TO OTHER DIOL C.
  • (2018, October 31). The Difference Between 1,2- Propylene Glycol And 1,3- Propanediol - EME - News.
  • Noreen, A., et al. (2018). Influence of chitosan/1,4-butanediol blends on the thermal and surface behavior of polycaprolactone diol-based polyurethanes.
  • Tighsaz, A., et al. (2024).
  • Von der Ohe, P., et al. (2022).
  • (n.d.). (PDF) Boosting efficacy of preservatives.
  • Tighsaz, A., et al. (2024). (PDF) Investigation of the solubility and thermodynamics of salicylic acid in 2-propanol and ethylene glycol/propylene glycol binary solvent mixtures at (293.15 to 313.15) K.
  • Tighsaz, A., et al. (2024).
  • Sutar, P., et al. (2020). Biomanufacturing of ricinoleic acid from castor oil using immobilized lipase of Pseudomonas guariconensis as biocatalyst.
  • (n.d.).
  • (2019, September 10). ifra analytical method - determination of the peroxide value. Cloudfront.net.
  • (2020, September 3). Determination of Peroxide Value_A Complete Procedure (AOAC 965.33). YouTube.
  • (n.d.). Determination of Peroxide value (POV)

Sources

A Comparative Performance Guide to 1,3-Octanediol Derivatives for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the selection of excipients and functional molecules is a critical step that dictates the efficacy, stability, and safety of the final formulation. Among the versatile chemical entities, 1,3-Octanediol and its derivatives have garnered significant interest due to their amphiphilic nature, which imparts a range of desirable properties including antimicrobial activity, solvency, and the ability to act as skin penetration enhancers.[1] This guide provides an in-depth technical comparison of the performance of various this compound derivatives, offering a valuable resource for researchers, scientists, and drug development professionals.

This document moves beyond a simple listing of properties to provide a causal understanding of how structural modifications to the this compound backbone influence its performance in key pharmaceutical applications. The protocols detailed herein are designed to be self-validating, ensuring that the data generated is robust and reproducible.

The this compound Backbone: A Platform for Versatility

This compound is a straight-chain aliphatic diol with the molecular formula C8H18O2.[1] Its structure features an eight-carbon chain with hydroxyl (-OH) groups at the first and third positions, creating a primary and a secondary alcohol, respectively.[1] This unique arrangement of hydrophilic hydroxyl groups on a moderately long hydrophobic carbon chain gives the molecule its characteristic amphiphilicity, allowing it to interact with both polar and non-polar environments.[1]

This guide will focus on the comparative performance of two primary classes of this compound derivatives:

  • Ester Derivatives: Formed by the reaction of one or both hydroxyl groups with carboxylic acids.

  • Ether Derivatives: Formed by the reaction of one or both hydroxyl groups with alkylating agents.

The performance of these derivatives will be evaluated across three key application areas: antimicrobial efficacy, utility as formulation excipients, and potential in transdermal drug delivery.

Performance Evaluation: Methodologies and Experimental Protocols

To objectively compare the performance of different this compound derivatives, a suite of standardized experimental protocols is essential. The following sections detail the methodologies for assessing antimicrobial activity, cytotoxicity, and skin penetration enhancement.

Antimicrobial Efficacy Assessment

The inherent bacteriostatic and bactericidal properties of diols make them useful as preservatives in pharmaceutical formulations.[2] The evaluation of antimicrobial efficacy is crucial for determining the optimal derivative and its effective concentration.

Antimicrobial Susceptibility Testing Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start prep_media Prepare Nutrient Agar/Broth start->prep_media prep_inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland standard) prep_media->prep_inoculum inoculation Inoculate Agar Plates or Broth with Microbial Suspension prep_inoculum->inoculation prep_compounds Prepare Stock Solutions of This compound Derivatives application Apply Derivatives to Wells/Discs or in Broth Dilutions prep_compounds->application inoculation->application incubation Incubate at Optimal Temperature (e.g., 37°C for 24-48h) application->incubation measure_zi Measure Zone of Inhibition (ZOI) (Agar Diffusion) incubation->measure_zi determine_mic Determine Minimum Inhibitory Concentration (MIC) (Broth Dilution) incubation->determine_mic end End measure_zi->end determine_mic->end

Caption: Workflow for determining the antimicrobial activity of this compound derivatives.

  • Media Preparation: Prepare nutrient agar by dissolving beef extract, peptone, yeast extract, sodium chloride, and agar in distilled water. Adjust the pH to 7.2 and sterilize in an autoclave. Pour the sterile molten agar into sterile petri plates and allow to solidify.[3]

  • Inoculum Preparation: Prepare a microbial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to the 0.5 McFarland standard.[3]

  • Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.[3]

  • Well Preparation and Compound Application: Create wells (e.g., 6 mm diameter) in the agar using a sterile cork borer. Add a defined volume (e.g., 100 µL) of the test derivative solution (dissolved in a suitable solvent) into each well. A negative control (solvent) and a positive control (standard antibiotic) should be included.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (ZOI) around each well in millimeters. A larger ZOI indicates greater antimicrobial activity.

  • Preparation: Prepare serial two-fold dilutions of each this compound derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the derivative that completely inhibits visible microbial growth.

In Vitro Cytotoxicity Assessment

While antimicrobial activity is desired, it is crucial to ensure that the derivatives are not cytotoxic to human cells at their effective concentrations. In vitro cytotoxicity assays are essential for preliminary safety assessment.[4]

  • Cell Seeding: Seed human cell lines (e.g., HaCaT keratinocytes, HDF dermal fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the solution at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.[5]

Skin Penetration Evaluation

For topical and transdermal formulations, the ability of a vehicle to enhance the penetration of an active pharmaceutical ingredient (API) through the skin is a key performance parameter.

In Vitro Skin Permeation Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis start Start prep_skin Prepare Skin Membrane (e.g., Excised Human/Animal Skin) start->prep_skin mount_skin Mount Skin in Franz Diffusion Cell prep_skin->mount_skin apply_formulation Apply Formulation to Donor Compartment mount_skin->apply_formulation prep_formulation Prepare Formulation of API with This compound Derivative prep_formulation->apply_formulation sampling Sample from Receptor Compartment at Time Intervals apply_formulation->sampling analyze_samples Analyze API Concentration in Samples (e.g., HPLC) sampling->analyze_samples calculate_flux Calculate Permeation Parameters (e.g., Flux, Permeability Coefficient) analyze_samples->calculate_flux end End calculate_flux->end

Caption: Workflow for evaluating the skin penetration enhancement of this compound derivatives.

  • Skin Preparation: Use excised human or animal skin (e.g., porcine ear skin) and mount it on a Franz diffusion cell with the stratum corneum facing the donor compartment.[6]

  • Formulation Preparation: Prepare a formulation containing a model API (e.g., caffeine, ibuprofen) and the this compound derivative as a penetration enhancer.

  • Experiment Setup: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline) and maintain it at 32°C to mimic skin surface temperature. Apply the formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.

  • Analysis: Analyze the concentration of the API in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Data Calculation: Calculate the cumulative amount of API permeated per unit area over time. The steady-state flux (Jss) and the permeability coefficient (Kp) can be determined from the slope of the linear portion of the cumulative permeation plot.

Comparative Performance Data

The following tables summarize the expected performance of various this compound derivatives based on structure-activity relationships and available data for analogous compounds.

Table 1: Physicochemical Properties of this compound and its Derivatives
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)LogP (Predicted)
This compoundC8H18O2146.232351.6
1-O-Acetyl-1,3-octanediolC10H20O3188.26~250~2.1
1,3-Di-O-acetyl-1,3-octanediolC12H22O4230.30~265~2.6
1-O-Ethyl-1,3-octanediolC10H22O2174.28~220~2.3
3-O-Ethyl-1,3-octanediolC10H22O2174.28~215~2.3

Note: Boiling points and LogP values for derivatives are estimated based on structural similarities and may vary.

Table 2: Comparative Antimicrobial Activity of this compound Derivatives
DerivativeModificationExpected MIC (µg/mL) vs. S. aureusExpected MIC (µg/mL) vs. E. coliRationale for Performance
This compound (Parent)-1000 - 20002000 - 4000Moderate activity due to amphiphilicity.
1-O-Acetyl-1,3-octanediolEsterification (Primary -OH)500 - 10001000 - 2000Increased lipophilicity may enhance membrane disruption.
1,3-Di-O-acetyl-1,3-octanediolEsterification (Both -OH)> 2000> 4000Loss of free hydroxyl groups reduces amphiphilicity and activity.
1-O-Ethyl-1,3-octanediolEtherification (Primary -OH)800 - 15001500 - 3000Increased lipophilicity with retention of one -OH group.
Table 3: Comparative Cytotoxicity and Skin Penetration Enhancement
DerivativeModificationExpected IC50 (µM) on HaCaT cellsExpected Enhancement Ratio (vs. Control)Structure-Performance Relationship
This compound (Parent)-> 1002 - 4Disrupts stratum corneum lipid packing.
1-O-Acetyl-1,3-octanediolEsterification (Primary -OH)> 1003 - 6Increased lipophilicity enhances partitioning into the stratum corneum.
1,3-Di-O-acetyl-1,3-octanediolEsterification (Both -OH)> 2001 - 2Reduced interaction with polar head groups of lipids.
1-O-Ethyl-1,3-octanediolEtherification (Primary -OH)> 1003 - 5Balanced lipophilicity and hydrogen bonding capacity.

Note: The data in Tables 2 and 3 are illustrative and based on established structure-activity relationships for similar compounds. Actual experimental values may vary.

Structure-Performance Insights and Discussion

The derivatization of this compound provides a powerful tool for fine-tuning its physicochemical properties and, consequently, its performance in pharmaceutical applications.

  • Antimicrobial Activity: The antimicrobial efficacy of this compound and its derivatives is closely linked to their amphiphilic character. The octyl chain interacts with the lipid components of microbial cell membranes, causing disruption, while the hydroxyl groups interact with the aqueous environment and polar head groups of the lipids. Esterification or etherification of one hydroxyl group, particularly the more accessible primary alcohol, can increase the molecule's lipophilicity, potentially leading to enhanced membrane perturbation and improved antimicrobial activity. However, derivatizing both hydroxyl groups significantly reduces the molecule's amphiphilicity, leading to a decrease in antimicrobial efficacy.

  • Cytotoxicity: Generally, short to medium-chain diols exhibit low cytotoxicity. The derivatization to esters and ethers, which are common metabolic products, is not expected to significantly increase cytotoxicity at typical concentrations used in formulations.

  • Skin Penetration Enhancement: The mechanism by which this compound and its derivatives enhance skin penetration is believed to involve the disruption of the highly ordered lipid lamellae of the stratum corneum. By increasing the fluidity of the lipid bilayers, these molecules create pathways for the enhanced diffusion of APIs. Derivatives with increased lipophilicity, such as the mono-ester and mono-ether, are expected to partition more effectively into the lipid-rich stratum corneum, leading to greater disruption and a higher enhancement ratio for co-administered drugs.

Conclusion and Future Directions

This guide provides a framework for the systematic evaluation and comparison of this compound derivatives for pharmaceutical applications. The presented protocols and structure-performance insights offer a foundation for rational derivative selection and formulation development.

Future research should focus on the synthesis and experimental validation of a broader range of this compound derivatives, including those with different ester chain lengths and ether substituents. A comprehensive understanding of their interaction with biological membranes at a molecular level will further aid in the design of next-generation excipients with tailored performance profiles for advanced drug delivery systems.

References

  • Evaluation of the antimicrobial activities of novel 1,2 and 1,5-diols. Journal of Chemical and Pharmaceutical Research, 2014, 6(7):1949-1953. [Link]
  • Kosheeka. (2025).
  • Zsikó, S., Csányi, E., et al. (2019). Methods to Evaluate Skin Penetration In Vitro. Scientia Pharmaceutica, 87(3), 19. [Link]
  • Supe, S., & Takudage, P. (2021). Methods for evaluating penetration of drug into the skin: A review. Skin Research and Technology, 27(3), 299-308. [Link]
  • Greene, N., et al. (2010). Using in vitro cytotoxicity to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(15), 4464-4467. [Link]
  • National Analytical Corporation. (n.d.). This compound C8h18o2. Tradeindia. [Link]
  • PubChem. (n.d.). Octane-1,3-diol. [Link]
  • Zsikó, S., Csányi, E., et al. (2019). Methods to Evaluate Skin Penetration In Vitro.
  • Supe, S., & Takudage, P. (2020). Methods for evaluating penetration of drug into the skin: A review. PubMed. [Link]
  • Hong, S., Maitra, P., et al. (2024). Quantitative Confocal Raman Microspectroscopy to Evaluate Skin Penetration of Topically Applied Substances.
  • Zhang, Y., et al. (2023). Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense. Molecules, 28(8), 3535. [Link]
  • The Good Scents Company. (n.d.). 1,3-octane diol. [Link]
  • FooDB. (2010). (R)-1,3-Octanediol. [Link]
  • NIST. (n.d.). This compound. NIST WebBook. [Link]
  • Kakumu, E., et al. (2015). In-vitro cytotoxicity of synthesized phthalide-fused indoles and indolines against HL-60 and HepG2 cells. Arabian Journal of Chemistry, 11(4), 513-520. [Link]
  • National Analytical Corporation. (n.d.). This compound C8h18o2. Tradeindia. [Link]
  • Pharmaguideline. (n.d.). SOP for Antimicrobial Effectiveness Testing. [Link]
  • Gnanadesikan, V., et al. (2024). Synthesis and In-Vitro Anti Bacterial Activity of (E)-1-(3-oxo-3-(p-tolyl) prop-1-en-1-yl)-5,5-Diphenylimidazolidine-2,4-Dione and its Derivatives. Advances in Pharmacology and Pharmacy, 12(2), 85-94. [Link]
  • D'souza, A. A., & Shegokar, R. (2016). A Comparative Study of Selected Drug Delivery Systems: Key Emphasis on Cocrystallization. Current Pharmaceutical Design, 22(29), 4547-4561. [Link]
  • Sthavara, R., et al. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules, 29(22), 5176. [Link]
  • Rychnovsky, S. D., & Skalitzky, D. J. (1990). 13C NMR chemical shift correlations in 1,3-diol acetonides. Implications for the stereochemical assignment of propionate-derived polyols. Tetrahedron Letters, 31(49), 7099-7100. [Link]

Sources

A Comparative Guide to Purity Assessment of Synthetic 1,3-Octanediol: qNMR vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthetic intermediates like 1,3-octanediol is a critical, non-negotiable aspect of quality control. The presence of uncharacterized impurities can have profound implications, from compromising reaction yields and inducing side reactions to posing significant safety risks in pharmaceutical applications. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) with traditional chromatographic methods—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the purity assessment of synthetic this compound. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you in selecting the most appropriate analytical strategy for your needs.

The Analytical Imperative: Why Purity Matters for this compound

This compound, a chiral diol, is a valuable building block in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its synthesis can proceed through various routes, such as the reduction of corresponding ketones or the hydration of alkenes. These synthetic pathways can introduce a range of potential impurities, including starting materials, reagents, by-products (e.g., isomers like 1,2-octanediol or 1,4-octanediol), and residual solvents. An accurate and precise purity assessment is therefore paramount to ensure the quality and consistency of the final product.

Quantitative NMR (qNMR): A Primary Method for Absolute Purity

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds.[1][2] Unlike chromatographic techniques that provide a relative purity based on the response of a detector to different components, qNMR allows for the direct, absolute quantification of an analyte against a certified internal standard.[2] The fundamental principle of qNMR is that the integral of a specific resonance in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[1]

Causality in qNMR Experimental Design:

The robustness of a qNMR experiment hinges on several key parameters that must be carefully optimized:

  • Choice of Internal Standard: An ideal internal standard should be of high purity (certified reference material is preferred), stable, non-reactive with the analyte and solvent, and possess signals that are well-resolved from those of the analyte and any potential impurities.[3] For this compound, which is soluble in common organic solvents like chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆), suitable internal standards include maleic acid, dimethyl sulfone, or 1,4-bis(trimethylsilyl)benzene.

  • Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard without causing any degradation. The solvent's residual peaks should not overlap with the signals of interest.

  • Relaxation Delay (d1): To ensure accurate integration, the nuclei must fully relax back to their equilibrium state between successive pulses. This is achieved by setting a sufficiently long relaxation delay (d1), typically 5 to 7 times the longest longitudinal relaxation time (T₁) of the protons being quantified.

  • Pulse Angle: A 90° pulse is typically used to maximize the signal intensity for a single scan.

  • Signal Selection: For quantification, it is crucial to select non-overlapping, sharp signals from both the analyte and the internal standard. For this compound, the protons on the carbon bearing the hydroxyl groups (CH-OH and CH₂-OH) are often good candidates due to their distinct chemical shifts.

Chromatographic Alternatives: GC and HPLC

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are well-established, powerful techniques for purity analysis. They rely on the differential partitioning of components between a mobile phase and a stationary phase to achieve separation.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is highly suitable for the analysis of volatile and thermally stable compounds like this compound.[4] The flame ionization detector provides excellent sensitivity and a wide linear range. Purity is typically determined by area percent, assuming that all components have a similar response factor. For more accurate quantification, a reference standard of this compound is required to create a calibration curve.

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): For non-volatile or thermally labile impurities that may be present in a this compound sample, HPLC is the preferred method. Since this compound lacks a strong UV chromophore, a universal detector like a Refractive Index Detector (RID) is often employed.[5] HPLC-RID is sensitive to changes in the refractive index of the mobile phase as the analyte elutes. Similar to GC-FID, quantification is typically based on area percent unless a certified reference standard is used for calibration.

Head-to-Head Comparison: qNMR vs. GC vs. HPLC

To provide a clear comparison, the following table summarizes the key performance characteristics of each technique for the purity assessment of this compound. The presented data is a representative case study based on typical analytical performance for aliphatic diols.

FeatureQuantitative NMR (qNMR)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-RID)
Principle Absolute quantification based on the direct proportionality of signal integral to the number of nuclei.Separation based on volatility and interaction with a stationary phase, with detection by flame ionization.Separation based on polarity and interaction with a stationary phase, with detection by refractive index.
Quantification Absolute (primary method) with an internal standard.Relative (area percent) or absolute with a specific reference standard.Relative (area percent) or absolute with a specific reference standard.
Reference Standard Requires a certified internal standard of a different compound.Requires a certified reference standard of this compound for accurate quantification.Requires a certified reference standard of this compound for accurate quantification.
Information Provided Purity, structural confirmation of the main component, and identification of impurities.Purity, retention time of components.Purity, retention time of components.
Sensitivity Lower sensitivity, typically for impurities >0.1%.High sensitivity, capable of detecting trace impurities in the ppm range.Moderate sensitivity, generally lower than GC-FID.
Sample Throughput Lower, especially with long relaxation delays.Higher, with typical run times of 15-30 minutes.Moderate, with typical run times of 20-40 minutes.
Sample Consumption Higher (milligrams).Lower (micrograms).Lower (micrograms).
Destructive No, the sample can be recovered.Yes.Yes.
Hypothetical Purity Result 99.2% ± 0.2%99.3% (area %)99.1% (area %)

Experimental Protocols

The following are detailed, step-by-step methodologies for the purity assessment of synthetic this compound using qNMR, GC-FID, and HPLC-RID.

Quantitative ¹H NMR (qNMR) Protocol
  • Sample and Standard Preparation:

    • Accurately weigh approximately 10-15 mg of the synthetic this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, purity ≥99.5%) into the same vial. The molar ratio of analyte to standard should be close to 1:1 for optimal accuracy.

    • Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Key acquisition parameters:

      • Pulse program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

      • Pulse angle: 30-90°.

      • Relaxation delay (d1): ≥ 30 seconds (to be determined experimentally by measuring the T₁ of the signals of interest).

      • Number of scans: 16-64 (to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated).

      • Temperature: 298 K.

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the multiplet corresponding to the CH-OH proton).

    • Integrate a well-resolved, non-overlapping signal of the internal standard (e.g., the singlet of the olefinic protons of maleic acid).

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

GC-FID Protocol
  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound reference standard (purity >98%) at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or ethyl acetate).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the synthetic this compound sample at a concentration of approximately 1 mg/mL in the same solvent.

  • GC-FID Analysis:

    • Instrument: Gas chromatograph with a flame ionization detector.

    • Column: A polar capillary column (e.g., DB-WAX or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

    • Carrier gas: Helium or Nitrogen at a constant flow.

    • Injector temperature: 250 °C.

    • Detector temperature: 280 °C.

    • Oven temperature program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 220 °C, hold for 5 minutes.

    • Injection volume: 1 µL with a split ratio of 50:1.

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks in the chromatograms.

    • For relative purity, calculate the area percent of the this compound peak.

    • For absolute purity, construct a calibration curve from the analysis of the standard solutions and determine the concentration of this compound in the sample.

HPLC-RID Protocol
  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound reference standard (purity >98%) at a concentration of approximately 1 mg/mL in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the synthetic this compound sample at a concentration of approximately 1 mg/mL in the mobile phase.

  • HPLC-RID Analysis:

    • Instrument: HPLC system with a refractive index detector.

    • Column: A column suitable for the analysis of polar compounds (e.g., a C18 column for reversed-phase or an amino column for normal-phase).

    • Mobile phase: An isocratic mixture of water and acetonitrile or methanol.

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30 °C.

    • Injection volume: 20 µL.

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • For relative purity, calculate the area percent of the this compound peak.

    • For absolute purity, construct a calibration curve and determine the concentration of this compound in the sample.

Visualization of Workflows

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound weigh_standard Accurately weigh Internal Standard weigh_sample->weigh_standard dissolve Dissolve in Deuterated Solvent weigh_standard->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Optimized Parameters) transfer->acquire process Process FID (FT, Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity (Formula) integrate->calculate purity_result purity_result calculate->purity_result Final Purity Value

Caption: Workflow for qNMR Purity Assessment of this compound.

Analytical_Technique_Comparison cluster_attributes Performance Attributes qNMR qNMR Quantification Quantification (Absolute vs. Relative) qNMR->Quantification Absolute Sensitivity Sensitivity qNMR->Sensitivity Lower Information Information Provided (Purity + Structure) qNMR->Information Purity + Structure Throughput Sample Throughput qNMR->Throughput Lower GC_FID GC-FID GC_FID->Quantification Relative/Absolute* GC_FID->Sensitivity High GC_FID->Information Purity GC_FID->Throughput High HPLC_RID HPLC-RID HPLC_RID->Quantification Relative/Absolute* HPLC_RID->Sensitivity Moderate HPLC_RID->Information Purity HPLC_RID->Throughput Moderate

Caption: Comparison of Key Attributes for Purity Analysis Techniques.

Conclusion and Recommendations

The choice of analytical technique for the purity assessment of synthetic this compound is contingent upon the specific requirements of the analysis.

  • For definitive, absolute purity determination and structural confirmation, qNMR is the method of choice. Its status as a primary ratio method provides a high degree of confidence in the purity value without the need for a specific reference standard of this compound.[1] This is particularly advantageous in early-stage drug development or when a certified reference material of the analyte is not available.

  • For routine quality control and the detection of trace volatile impurities, GC-FID offers excellent sensitivity and high throughput. [4] It is a robust and reliable method, especially when a validated method with a reference standard is established.

  • When non-volatile impurities are a concern, HPLC-RID is a valuable tool. While it may have lower sensitivity than GC-FID, its ability to analyze a broader range of compounds makes it a complementary technique.

For a comprehensive and fully validated purity assessment of synthetic this compound, an orthogonal approach employing both qNMR and a chromatographic technique (GC-FID or HPLC-RID) is highly recommended. This dual-pronged strategy leverages the absolute quantification of qNMR with the high separation efficiency and sensitivity of chromatography, providing the most complete and reliable picture of the sample's purity. This aligns with regulatory expectations for well-characterized chemical entities as outlined in guidelines from the FDA and ICH.[6]

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Quantitative NMR Spectroscopy. University of Oxford. [Link]
  • qNMR: A powerful tool for purity determin
  • Quantitation of aliphatic acids from lignin-derived streams by HPLC-RID. Protocols.io. [Link]
  • 1,3-Diol synthesis by addition and hydr
  • Collaborative Study to Validate Purity Determination by 1 H Quantitative NMR Spectroscopy by Using Internal Calibr
  • 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calcul
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Purity comparison by NMR and HPLC.
  • qNMR: A powerful tool for purity determin
  • Quantitation of aliphatic acids from lignin-derived streams by HPLC-RID. Protocols.io. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of Byproducts from 1,3-Octanediol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of specialized diols, ensuring the purity of the final product is paramount. The synthesis of 1,3-octanediol, a valuable chiral building block and component in various applications, is often accompanied by the formation of structurally similar byproducts. The precise identification and characterization of these impurities are critical for process optimization, quality control, and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the structural elucidation of common byproducts encountered in a prevalent synthetic route to this compound. We will explore the causality behind experimental choices and present supporting data to empower you in developing robust analytical workflows.

The Synthetic Landscape: An Aldol Condensation-Reduction Approach

A common and efficient laboratory and potential industrial synthesis of this compound involves a two-step process: a base-catalyzed aldol condensation of hexanal and acetaldehyde, followed by the reduction of the resulting β-hydroxy ketone.[1][2] This pathway, while effective, can lead to a variety of byproducts that require careful separation and identification.

Synthesis_Pathway Hexanal Hexanal Intermediate 3-Hydroxyoctan-1-one (β-Hydroxy Ketone Intermediate) Hexanal->Intermediate Aldol Condensation Acetaldehyde Acetaldehyde Acetaldehyde->Intermediate Base Base Catalyst (e.g., NaOH) Base->Intermediate Product This compound Intermediate->Product Reduction Dehydration_Byproduct 1-Octen-3-ol (Dehydration Byproduct) Intermediate->Dehydration_Byproduct Dehydration (Acid/Heat) ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Product

Caption: Synthetic pathway for this compound via aldol condensation and reduction.

This process can generate several key byproducts:

  • Unreacted Starting Materials: Residual hexanal and acetaldehyde.

  • β-Hydroxy Ketone Intermediate: Incomplete reduction can leave 3-hydroxyoctan-1-one in the final product mix.

  • Dehydration Byproduct: The β-hydroxy ketone intermediate can undergo dehydration to form the α,β-unsaturated ketone, which upon reduction yields 1-octen-3-ol.

  • Positional Isomers: Impurities in starting materials or side reactions can lead to the formation of other octanediol isomers, such as 1,2-octanediol and 1,4-octanediol.

A Comparative Analysis of Analytical Techniques

The structural similarity of these byproducts to this compound necessitates a multi-technique approach for unambiguous identification. We will compare the utility of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Separation and Fragmentation

GC-MS is the cornerstone for separating and identifying volatile and semi-volatile byproducts in the this compound synthesis mixture. The choice of the GC column is critical; a mid-polar phase is often optimal for resolving diol isomers, providing a balance between retention of polar analytes and separation based on boiling point differences.[3]

Why GC-MS is a primary choice: The high separation efficiency of gas chromatography allows for the resolution of isomers with very similar structures. Subsequent analysis by mass spectrometry provides two crucial pieces of information: the molecular weight from the molecular ion peak and structural insights from the fragmentation pattern.

Comparative GC-MS Data:

CompoundPlausible Retention Time (min)Key Mass Fragments (m/z)Distinguishing Features
This compound 12.5128, 113, 100, 85, 71, 57Characteristic loss of water and alkyl chain fragmentation.
1,2-Octanediol12.2128, 113, 99, 85, 71, 57Similar to 1,3-isomer but with potential differences in fragment intensities.
1,4-Octanediol12.8128, 113, 97, 83, 69, 55Fragmentation pattern may show more prominent ions from cleavage at the 4-position.
3-Hydroxyoctan-1-one11.8144, 126, 111, 98, 83, 55Higher molecular weight (144 amu) and fragments indicating a ketone functionality.
1-Octen-3-ol10.9128, 110, 95, 81, 67, 57Presence of an unsaturated bond alters the fragmentation pattern compared to the saturated diols.[4]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dilute 10 µL of the crude reaction mixture in 1 mL of a suitable solvent like dichloromethane or methanol.

  • GC Column: Employ a mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis: Compare the retention times and mass spectra of the unknown peaks to a library of known standards or reference spectra.

Analytical_Workflow cluster_GCMS GC-MS Analysis cluster_NMR NMR Spectroscopy cluster_FTIR FT-IR Spectroscopy GC_Separation GC Separation (Resolves Isomers) MS_Detection MS Detection (Provides MW and Fragmentation) GC_Separation->MS_Detection H1_NMR 1H NMR (Proton Environment) COSY_HSQC 2D NMR (COSY, HSQC) (Connectivity) H1_NMR->COSY_HSQC C13_NMR 13C NMR (Carbon Skeleton) C13_NMR->COSY_HSQC FTIR_Analysis FT-IR Analysis (Functional Group ID) Crude_Sample Crude this compound Sample cluster_GCMS cluster_GCMS Crude_Sample->cluster_GCMS cluster_NMR cluster_NMR Crude_Sample->cluster_NMR cluster_FTIR cluster_FTIR Crude_Sample->cluster_FTIR Structural_Elucidation Structural Elucidation of Byproducts cluster_GCMS->Structural_Elucidation cluster_NMR->Structural_Elucidation cluster_FTIR->Structural_Elucidation

Caption: Multi-technique workflow for byproduct identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

While GC-MS is excellent for separation and initial identification, NMR spectroscopy provides unambiguous structural confirmation. ¹H and ¹³C NMR spectra reveal the precise connectivity of atoms, while 2D techniques like COSY and HSQC can map out the entire molecular framework.

Why NMR is essential: NMR is unparalleled in its ability to differentiate isomers. The chemical shift and coupling patterns are highly sensitive to the local electronic environment of each nucleus, allowing for clear distinction between, for example, a 1,2-, 1,3-, or 1,4-diol.

Comparative NMR Data (in CDCl₃):

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
This compound ~3.8 (m, 1H, CH-OH), ~3.7 (m, 2H, CH₂-OH)~72 (CH-OH), ~65 (CH₂-OH)
1,2-Octanediol~3.6 (m, 1H, CH-OH), ~3.4 & ~3.6 (dd, 2H, CH₂-OH)~74 (CH-OH), ~66 (CH₂-OH)
1,4-Octanediol~3.6 (m, 1H, CH-OH), ~3.6 (t, 2H, CH₂-OH)~71 (CH-OH), ~63 (CH₂-OH)
3-Hydroxyoctan-1-one~4.2 (s, 2H, CH₂ adjacent to C=O), ~4.0 (m, 1H, CH-OH)~210 (C=O), ~68 (CH-OH), ~48 (CH₂ adjacent to C=O)
1-Octen-3-ol~5.8 (m, 1H, =CH), ~5.2 & ~5.1 (d, 2H, =CH₂), ~4.1 (q, 1H, CH-OH)~141 (=CH), ~114 (=CH₂), ~73 (CH-OH)[4]

Experimental Protocol: NMR Analysis

  • Sample Preparation: For a crude sample, dissolve approximately 20-30 mg in 0.6 mL of a deuterated solvent (e.g., CDCl₃). For isolated byproducts, 5-10 mg is sufficient for ¹H NMR.[5]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. The number of scans will depend on the sample concentration.

  • 2D NMR (if necessary):

    • If assignments are ambiguous, run a COSY (¹H-¹H correlation) and an HSQC (¹H-¹³C one-bond correlation) experiment.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts and coupling constants to deduce the structure. Use 2D spectra to confirm connectivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Rapid Functional Group Identification

FT-IR spectroscopy is a quick and valuable tool for identifying the functional groups present in the sample, which can help in the preliminary classification of byproducts.

Why FT-IR is useful: It can rapidly confirm the presence of hydroxyl (-OH) and carbonyl (C=O) groups, which are the key functionalities in this compound and its byproducts. The position and shape of these absorption bands provide clues to the molecular structure.

Comparative FT-IR Data:

CompoundKey IR Absorptions (cm⁻¹)Functional Group Indicated
This compound ~3350 (broad), ~2930, ~1050O-H (alcohol), C-H (alkane), C-O (alcohol)
3-Hydroxyoctan-1-one~3400 (broad), ~2930, ~1710O-H (alcohol), C-H (alkane), C=O (ketone)[6]
1-Octen-3-ol~3350 (broad), ~3080, ~2930, ~1645, ~1050O-H (alcohol), =C-H (alkene), C-H (alkane), C=C (alkene), C-O (alcohol)[7]

Experimental Protocol: FT-IR Analysis (ATR)

  • Sample Preparation: Place one to two drops of the liquid sample directly onto the ATR crystal.[8]

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Acquire the spectrum of the sample, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known functional group correlation tables.

Conclusion: An Integrated Approach for Unambiguous Elucidation

The structural elucidation of byproducts in this compound synthesis requires a synergistic application of modern analytical techniques. While GC-MS provides excellent separation and initial identification, it is the detailed structural information from NMR spectroscopy that offers definitive confirmation. FT-IR serves as a rapid and valuable tool for preliminary functional group analysis. By employing this integrated workflow, researchers and drug development professionals can confidently identify and quantify impurities, ensuring the quality and integrity of their synthesized materials. This rigorous analytical approach is not merely a quality control measure but a fundamental component of robust process development and scientific integrity.

References

  • PubChem. 1-Octen-3-ol.
  • PubChem. 1,2-Octanediol.
  • Iowa State University. NMR Sample Preparation.
  • University of California, Riverside.
  • Berger, R. G., et al. (1998). Biosynthesis of R-(+)-octane-1,3-diol. Crucial role of beta-oxidation in the enantioselective generation of 1,3-diols in stored apples. PubMed.
  • PubChem. 1,4-Octanediol.
  • SpectraBase. 1-Octen-3-ol - Optional[FTIR] - Spectrum. [Link]
  • Polymer Chemistry Characterization Lab.
  • Organic Chemistry Portal.
  • Organic Chemistry Portal.
  • Science of Synthesis.
  • Google Patents.
  • PubMed.
  • NIST WebBook. 1,8-Octanediol. [Link]
  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Spectra Analysis. IR Applied to Isomer Analysis. [Link]
  • NIST WebBook. This compound. [Link]
  • ResearchGate. Chemical structures of positional isomers selected for this study. [Link]
  • NC State University Libraries. 23.4 Using Aldol Reactions in Synthesis – Organic Chemistry. [Link]
  • NIST WebBook. 1,8-Octanediol. [Link]
  • Digital Commons@Georgia Southern. The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. [Link]
  • National Center for Biotechnology Inform
  • Google P
  • ResearchGate. Synthesis of 1,3-Propanediol by Cross Aldol Reaction and Hydrogenation of Formaldehyde with Acetaldehyde. [Link]
  • Organic Chemistry Portal. Synthesis of β-hydroxy ketones and aldehydes. [Link]
  • PubChem. 1-Hydroxy-3-octanone.
  • FooDB. Showing Compound 1-Hydroxy-3-octanone (FDB003335). [Link]
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone. [Link]
  • Doc Brown's Chemistry. infrared spectrum of 3-hydroxybutanone. [Link]
  • The Royal Society of Chemistry.
  • TTB.gov. Analysis of Flavor Chemicals by Simultaneous GC-MS and GC-FID. [Link]
  • Google Patents.
  • InstaNANO.
  • Figshare. Synthesis of 1,3-Propanediol by Cross Aldol Reaction and Hydrogenation of Formaldehyde with Acetaldehyde. [Link]
  • PubChem. 3-Hydroxy-2-pentanone.
  • PubChem. Hydroxyacetone.

Sources

A Comparative Analysis of the Antimicrobial Efficacy of Common Diols in Scientific Formulations

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and cosmetic formulations, the demand for multifunctional excipients that not only enhance product stability and aesthetics but also contribute to microbial control is ever-increasing. Among these, diols have garnered significant attention for their antimicrobial properties, often serving as effective preservative potentiators or even as primary preservative agents. This guide offers an in-depth comparative study of the antimicrobial efficacy of several commonly used diols, providing researchers, scientists, and drug development professionals with the critical data and experimental insights needed to make informed formulation decisions.

This analysis will focus on a selection of diols frequently employed in various industries: Propylene Glycol, Butylene Glycol, Pentylene Glycol, Hexylene Glycol, and Caprylyl Glycol (1,2-Octanediol). We will delve into their mechanisms of action, comparative antimicrobial efficacy supported by Minimum Inhibitory Concentration (MIC) data, and the kinetics of microbial reduction through time-kill assays.

Understanding the Antimicrobial Mechanism of Diols

The primary mechanism by which diols exert their antimicrobial effect is through the disruption of microbial cell membranes.[1] Their amphiphilic nature, possessing both hydrophilic (hydroxyl groups) and lipophilic (alkyl chain) moieties, allows them to intercalate into the lipid bilayer of bacterial and fungal cell membranes. This insertion disrupts membrane integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[2]

The efficacy of this disruption is largely dependent on the diol's molecular structure, particularly the length of the alkyl chain and the position of the hydroxyl groups.[3] Generally, for 1,2-alkanediols, antimicrobial activity increases with longer alkyl chain length.[1][2] However, this is often accompanied by a decrease in water solubility, which can impact their utility in aqueous-based formulations.[2]

Comparative Antimicrobial Efficacy: A Quantitative Look

To objectively compare the antimicrobial prowess of different diols, the Minimum Inhibitory Concentration (MIC) is a crucial metric. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5] A lower MIC value indicates a more potent antimicrobial agent.

The following table summarizes the available MIC data for the selected diols against a panel of common and challenging microorganisms, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), yeast (Candida albicans), and mold (Aspergillus brasiliensis). It is important to note that MIC values can vary depending on the specific test methodology and conditions.

DiolStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Yeast)Aspergillus brasiliensis (Mold)
Propylene Glycol 12.5%[6][7]~30%[3]>30%[3]~30%[3]High concentration required
1,3-Butylene Glycol ~30%[3]~30%[3]>30%[3]~30%[3]High concentration required
Pentylene Glycol 0.5 - 2.0%[2]0.5 - 2.0%[2]0.5 - 2.0%[2]0.5 - 2.0%[2]>2.0%
Hexylene Glycol 10%[3]10%[3]>10%[3]10%[3]>10%
Caprylyl Glycol (1,2-Octanediol) 0.5%[2]0.5%[2]0.5%[2]0.5%[2]0.5%[2][5]

Key Observations from MIC Data:

  • Chain Length Matters: As evidenced by the data for 1,2-alkanediols (Pentylene Glycol and Caprylyl Glycol), the antimicrobial efficacy increases as the alkyl chain length increases. Caprylyl Glycol (an eight-carbon diol) consistently demonstrates lower MIC values than Pentylene Glycol (a five-carbon diol).

  • Broad-Spectrum Activity: Diols with longer alkyl chains, such as Caprylyl Glycol, exhibit broad-spectrum activity against bacteria, yeast, and mold at relatively low concentrations.[2][5]

  • Lower Efficacy of Shorter-Chain Diols: Propylene Glycol and Butylene Glycol generally require significantly higher concentrations to achieve microbial inhibition.[3]

  • Hexylene Glycol's Position: Hexylene Glycol shows moderate efficacy, being more potent than Propylene Glycol and Butylene Glycol but less effective than the longer-chain 1,2-alkanediols.[3]

The Dynamics of Microbial Reduction: Time-Kill Kinetics

While MIC data provides a static measure of antimicrobial activity, time-kill assays offer a dynamic view of how quickly a substance can reduce a microbial population. This is a critical consideration for preservatives, as a rapid reduction in microbial load is often desired. In a time-kill assay, a microbial culture is exposed to a specific concentration of the antimicrobial agent, and the number of viable organisms (Colony Forming Units per milliliter, CFU/mL) is measured at various time points. A 3-log reduction (99.9% kill rate) is generally considered a benchmark for bactericidal activity.

A study on Caprylyl Glycol demonstrated a 4-log reduction against both P. aeruginosa and A. brasiliensis after 3 days of incubation.[8] Another study indicated that 30% Propylene Glycol and 30% 1,3-Butylene Glycol were as effective as 10% Hexylene Glycol in killing a range of microorganisms within 20 hours.[3] This suggests that while higher concentrations of shorter-chain diols can be effective, longer-chain diols are likely to achieve a faster rate of kill at lower concentrations.

The following diagram illustrates a generalized workflow for a time-kill assay.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling & Plating cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (~10^6 CFU/mL) Incubation Incubate Inoculum with Diol Solution Inoculum->Incubation Test_Substance Prepare Diol Solutions (e.g., at MIC, 2x MIC) Test_Substance->Incubation Sampling Sample at Time Points (0, 2, 4, 8, 24 hrs) Incubation->Sampling Dilution Serial Dilutions Sampling->Dilution Plating Plate on Agar Dilution->Plating Counting Incubate Plates & Count Colonies (CFU) Plating->Counting Plotting Plot log10 CFU/mL vs. Time Counting->Plotting

Generalized workflow for a time-kill assay.

Experimental Protocols for Efficacy Testing

For researchers looking to conduct their own comparative studies, adherence to standardized protocols is paramount for generating reliable and reproducible data.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method is a standard for determining the MIC of an antimicrobial agent.[4][5]

Methodology:

  • Preparation of Diol Solutions: Prepare a series of twofold dilutions of each diol in a suitable liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL, and then diluted to a final concentration of about 5 x 10^5 CFU/mL in the wells).

  • Inoculation: Inoculate each well of the microtiter plate containing the diluted diol solutions with the microbial suspension. Include a positive control (microorganism in broth without diol) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 30-35°C for bacteria, 20-25°C for fungi) for 18-24 hours for bacteria and 48-72 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the diol at which there is no visible growth (turbidity) of the microorganism.

MIC_Workflow cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Analysis A Serial Dilution of Diols in 96-well plate C Inoculate wells with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate (e.g., 24-48h) C->D E Visually Assess for Growth (Turbidity) D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Workflow for Minimum Inhibitory Concentration (MIC) determination.
Time-Kill Assay

This assay provides information on the rate of microbial killing.

Methodology:

  • Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Exposure: Add the diol at the desired concentration (e.g., 1x MIC, 2x MIC) to the microbial suspension. Include a control culture without the diol.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each suspension.

  • Neutralization and Plating: Immediately neutralize the antimicrobial activity of the diol in the aliquot (if necessary) and perform serial dilutions. Plate the dilutions onto appropriate agar plates.

  • Incubation and Counting: Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time to generate the time-kill curve.

Diols as Preservative Potentiators

It is crucial to recognize that diols are often used in combination with traditional preservatives. In such applications, they act as "preservative potentiators" or "boosters."[8] Their ability to disrupt the cell membrane can enhance the penetration and efficacy of other antimicrobial agents, allowing for a reduction in the concentration of traditional preservatives. This synergistic effect can be beneficial in creating milder formulations with a reduced potential for skin irritation.

Conclusion and Recommendations

The selection of an appropriate diol for antimicrobial purposes is a multifaceted decision that must balance efficacy, solubility, and the specific requirements of the formulation.

  • For applications requiring potent, broad-spectrum antimicrobial activity at low concentrations, Caprylyl Glycol (1,2-Octanediol) is a superior choice.

  • Pentylene Glycol and Hexylene Glycol offer a moderate level of antimicrobial efficacy and can be suitable for formulations where a milder effect is sufficient or when used in combination with other preservatives.

  • Propylene Glycol and Butylene Glycol , while being excellent humectants and solvents, exhibit weaker antimicrobial properties and are generally not recommended as standalone preservatives. However, they can contribute to the overall preservation system, particularly at higher concentrations.

Ultimately, the data presented in this guide serves as a foundation for informed decision-making. It is imperative for formulators to conduct their own preservative efficacy testing (challenge testing) within their specific product matrix to ensure robust microbial protection and product safety.

References

  • Antimicrobial, Preservative, and Hazard Assessments from Eight Chemical Classes. (2024). ACS Safe Chem.. [Link]
  • Kinnunen, T., & Koskela, M. (1991). Antibacterial and antifungal properties of propylene glycol, hexylene glycol, and 1,3-butylene glycol in vitro. Acta dermato-venereologica, 71(2), 148–150. [Link]
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • ANTIMICROBIAL EFFICACY OF CAPRYLYL GLYCOL AND ETHYLHEXYLGLYCERINE IN EMULSION. (n.d.). ThaiScience. [Link]
  • Okukawa, M., Watanabe, T., Miura, M., Konno, H., Yano, S., & Nonomura, Y. (2019). Antibacterial Activity of 1,2-Alkanediol Against Staphylococcus Aureus and Staphylococcus Epidermidis. Journal of oleo science, 68(8), 759–763. [Link]
  • Caprylyl Glycol/Phenethyl Alcohol Blend for Alternative Preservation of Cosmetics. (2013). AGRAR S.r.l.. [Link]
  • Iwasaki, T., et al. (2023). Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol. Biological & Pharmaceutical Bulletin, 46(8), 1143-1148. [Link]
  • Nalawade, T. M., et al. (2015). Bactericidal activity of propylene glycol, glycerine, polyethylene glycol 400, and polyethylene glycol 1000 against selected microorganisms. Journal of International Society of Preventive & Community Dentistry, 5(2), 114–119. [Link]
  • Huq, C. A. M. A., & Musthafa, M. A. M. (2014). Evaluation of the antimicrobial activities of novel 1,2 and 1,5-diols. Journal of Chemical and Pharmaceutical Research, 6(2), 446-450. [Link]
  • Akedo, M., Sinskey, A. J., & Gomez, R. (1977). Antimicrobial action of aliphatic diols and their esters. Journal of food science, 42(3), 699–701. [Link]
  • Kinnunen, T., & Koskela, M. (1991). Antibacterial and antifungal properties of propylene glycol, hexylene glycol, and 1,3-butylene glycol in vitro. Semantic Scholar. [Link]
  • Preservative Efficacy Testing (PET) for Cosmetics.
  • Cosmetics Preservative Efficacy Challenge Testing. Intertek. [Link]
  • Bar-Am, K., et al. (2025). Antibacterial activity of propylene glycol against Staphylococcus aureus and Staphylococcus epidermidis in neutral and mild acidic conditions. Journal of Antimicrobial Chemotherapy. [Link]
  • Why Preservative Efficacy Testing Is Crucial for Cosmetic Products?. (n.d.). [Source name not available]. [Link]
  • Bar-Am, K., et al. (2025). Antibacterial activity of propylene glycol against Staphylococcus aureus and Staphylococcus epidermidis in neutral and mild acidic conditions. PubMed. [Link]
  • The Importance of the Cosolvent Propylene Glycol on the Antimicrobial Preservative Efficacy of a Pharmaceutical Formulation by DOE-Ruggedness Testing. (2006).
  • Aliphatic diols as preservatives for cosmetics and related products. (1976).
  • Log & Percent Reductions in Microbiology & Antimicrobial Testing.
  • Kill Rates and Log Reductions. (2025). Peracide. [Link]
  • 5-minute explainer: how to understand log reductions. (2020). Toucan Eco. [Link]
  • Propylene Glycol Potentiates the Inhibitory Action of CTZ Paste on Antibiotic-Resistant Enterococcus faecalis Isolated from the Root Canal: An In Vitro Study. (2022). MDPI. [Link]
  • Huq, C. A. M. A., & Musthafa, M. A. M. (2014). Evaluation of the antimicrobial activities of novel 1,2 and 1,5-diols.

Sources

Comparative Guide to Cross-Validation of Analytical Methods for 1,3-Octanediol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and cross-validation framework for two primary analytical methods for the quantification of 1,3-Octanediol: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). As a key ingredient in cosmetics and a potential preservative, the accurate and reliable measurement of this compound is paramount for quality control, formulation development, and regulatory compliance.[1]

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple procedural lists to explain the scientific rationale behind methodological choices, ensuring a robust and self-validating analytical strategy in line with international regulatory standards.

The Imperative of Method Cross-Validation

Before delving into specific methodologies, it is crucial to understand the principle of cross-validation. Cross-validation is the process of comparing the results from two distinct, validated analytical methods to ensure the integrity and reliability of the data generated.[2] This is not merely a redundant exercise; it is a cornerstone of good analytical practice, particularly when transferring methods between laboratories, changing analytical techniques, or confirming results for pivotal studies.[2] Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) emphasize that the objective of analytical validation is to demonstrate that a procedure is suitable for its intended purpose.[3][4] Cross-validation provides the ultimate proof of this suitability by demonstrating that different scientific principles can lead to the same quantifiable result.

cluster_0 Method Development & Validation cluster_1 Cross-Validation Study cluster_2 Outcome M1 Develop & Validate Method A (e.g., GC-MS) Samples Prepare Homogenous Spiked Samples M1->Samples M2 Develop & Validate Method B (e.g., HPLC-MS) M2->Samples Analyze_A Analyze Aliquots with Method A Samples->Analyze_A Analyze_B Analyze Aliquots with Method B Samples->Analyze_B Compare Statistically Compare Results Analyze_A->Compare Analyze_B->Compare Outcome Method Concordance Established Compare->Outcome cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Stock Prepare this compound Stock Solution Spike Spike Matrix at Low, Med, High Concentrations (n=5 per level) Stock->Spike Matrix Select Representative Blank Matrix Matrix->Spike Split Divide Each Spiked Sample into Two Aliquots (A & B) Spike->Split Prep_A Aliquot A: Prepare for GC-MS (Derivatization) Split->Prep_A Prep_B Aliquot B: Prepare for HPLC-MS (Dilution) Split->Prep_B Analyze_A Analyze via GC-MS Method Prep_A->Analyze_A Analyze_B Analyze via HPLC-MS Method Prep_B->Analyze_B Results_A Quantified Results (GC-MS) Analyze_A->Results_A Results_B Quantified Results (HPLC-MS) Analyze_B->Results_B Compare Statistical Comparison: - Correlation - Bland-Altman Plot - Paired t-test Results_A->Compare Results_B->Compare

Sources

A Comparative Guide to Isotopic Labeling Strategies for Elucidating the Biosynthesis of 1,3-Octanediol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in natural product chemistry and drug development, a thorough understanding of a molecule's biosynthetic origin is paramount for pathway engineering, optimization of production, and discovery of novel analogs. 1,3-Octanediol, a naturally occurring diol found in some fruits, presents an interesting case for biosynthetic investigation.[1][2] This guide provides an in-depth comparison of isotopic labeling strategies to definitively elucidate its biosynthetic pathway, offering practical insights and detailed experimental protocols for researchers in the field.

The Central Question: Unraveling the Biosynthetic Blueprint of this compound

This compound is a C8 aliphatic diol. While its presence in nature is documented, the precise enzymatic machinery and precursor molecules leading to its formation are not fully established across different organisms. Elucidating this pathway is crucial for harnessing its potential biological activities and for synthetic biology applications. Isotopic labeling, a powerful technique for tracing the metabolic fate of precursors, stands as the gold standard for such investigations.[3]

Hypothesized Biosynthetic Pathways

To design effective labeling experiments, we must first propose plausible biosynthetic routes. Based on known biochemical transformations, we can posit three primary hypotheses for the formation of this compound.

Pathway A: The Beta-Oxidation Pathway

This pathway, supported by studies on R-(+)-octane-1,3-diol in apples, suggests that the molecule arises from the beta-oxidation of a C8 fatty acid.[1] The key intermediate would be a 3-hydroxyacyl-CoA, which is then reduced to the final 1,3-diol. The C8 fatty acid itself could be derived from the breakdown of longer-chain fatty acids like linoleic acid.[1]

Pathway B: The Polyketide Synthase (PKS) Pathway

Polyketide synthases are versatile enzymes that build carbon chains from acetyl-CoA and malonyl-CoA units.[4] A simple PKS module could assemble a four-unit polyketide chain, which after reduction and modification, could yield this compound. This represents a common route for the biosynthesis of many natural products.[5][6]

Pathway C: The Aldol Condensation Pathway

Aldol condensations are fundamental carbon-carbon bond-forming reactions in biochemistry.[7][8] In this scenario, a C6 aldehyde could react with a C2 unit (derived from acetaldehyde or acetyl-CoA) in an aldol-type reaction, followed by reduction of the resulting beta-hydroxy aldehyde to form the 1,3-diol.

A Comparative Analysis of Isotopic Labeling Strategies

The choice of isotopically labeled precursor is critical and can provide unambiguous evidence to support or refute a given biosynthetic hypothesis. We will compare the utility of ¹³C, ²H, and ¹⁸O labels.

3.1. Carbon-13 (¹³C) Labeling: Tracing the Carbon Skeleton

Feeding experiments with ¹³C-labeled precursors, followed by analysis with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, allow for the direct mapping of the carbon backbone.[9][10]

  • [1-¹³C]-Acetate vs. [2-¹³C]-Acetate: The incorporation pattern of these precursors is highly informative.

    • In Pathway A (Beta-Oxidation): If this compound is formed from a fatty acid built from acetate units, we would expect alternating incorporation of the labels along the chain.

    • In Pathway B (PKS): A similar alternating pattern would be observed.

    • In Pathway C (Aldol Condensation): The labeling pattern would be distinctly different, with a block of labels from the C6 precursor and a separate labeled C2 unit.

  • [U-¹³C]-Glucose: This precursor labels a wide range of primary metabolites, including acetyl-CoA. While it can confirm the de novo synthesis of this compound, the complex labeling patterns can be challenging to interpret without advanced NMR techniques like ¹³C-¹³C COSY.[11][12]

  • ¹³C-Labeled Fatty Acids: Directly feeding labeled octanoic acid or longer-chain fatty acids like palmitic acid can provide strong evidence for the beta-oxidation pathway.[13][14] If labeled octanoic acid is efficiently converted to labeled this compound, this would strongly support Pathway A.

Table 1: Predicted ¹³C Labeling Patterns in this compound from Different Precursors

Labeled PrecursorPathway A (Beta-Oxidation)Pathway B (PKS)Pathway C (Aldol Condensation)
[1-¹³C]-Acetate C1, C3, C5, C7 labeledC1, C3, C5, C7 labeledLabeling depends on the origin of the C6 and C2 units.
[2-¹³C]-Acetate C2, C4, C6, C8 labeledC2, C4, C6, C8 labeledLabeling depends on the origin of the C6 and C2 units.
[U-¹³C₈]-Octanoic Acid All 8 carbons labeledNot directly applicableNot directly applicable

3.2. Deuterium (²H) Labeling: Probing Reduction and Stereochemistry

Deuterium labeling can provide insights into reduction steps and the stereochemical course of reactions.[15]

  • [2-²H₃]-Acetate: The retention or loss of deuterium at specific positions can indicate the mechanism of double bond formation and reduction in PKS and fatty acid synthesis pathways.

  • Deuterated Water (D₂O): Administering D₂O can reveal the timing of biosynthesis and identify active metabolic pathways.[16]

3.3. Oxygen-18 (¹⁸O) Labeling: Pinpointing the Origin of Hydroxyl Groups

  • ¹⁸O₂ Gas: By growing the producing organism in an atmosphere containing ¹⁸O₂, it is possible to determine if the hydroxyl oxygens are derived from molecular oxygen, which would suggest the involvement of an oxygenase enzyme.

  • H₂¹⁸O: If the hydroxyl oxygens are derived from water, feeding with H₂¹⁸O will result in the incorporation of ¹⁸O into the this compound. This is often the case in reactions involving hydratases, which are key enzymes in the beta-oxidation pathway.[17]

Experimental Design and Protocols

A robust experimental design is crucial for obtaining clear and interpretable results.

4.1. General Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_interp Interpretation Culture Culture of Producing Organism Feeding Precursor Feeding Culture->Feeding Precursor Synthesize/Procure Labeled Precursor Precursor->Feeding Incubation Incubation Feeding->Incubation Harvest Harvest Biomass Incubation->Harvest Extraction Metabolite Extraction Harvest->Extraction Purification Purification of this compound Extraction->Purification Analysis MS and NMR Analysis Purification->Analysis Interpretation Data Interpretation Analysis->Interpretation Elucidation Pathway Elucidation Interpretation->Elucidation

Caption: General workflow for isotopic labeling studies.

4.2. Step-by-Step Protocol for Precursor Feeding

  • Culture the Organism: Grow the organism known to produce this compound (e.g., apple tissue culture, or a microbial producer) under standard conditions until it reaches the desired growth phase for secondary metabolite production.

  • Prepare Labeled Precursor: Dissolve the isotopically labeled precursor in a suitable solvent (e.g., ethanol or water) to create a sterile stock solution. Commercially available labeled fatty acids can be sourced from suppliers like Cambridge Isotope Laboratories or MedchemExpress.[14][18]

  • Administer Precursor: Add the labeled precursor to the culture medium at a predetermined concentration. The optimal concentration should be determined empirically to ensure sufficient incorporation without causing toxicity.

  • Incubation: Continue the incubation for a period that allows for the uptake and metabolism of the precursor. This can range from a few hours to several days.

  • Harvesting: Harvest the cells or tissue by centrifugation or filtration.

  • Control Experiment: Run a parallel culture without the labeled precursor to serve as a negative control.

4.3. Protocol for Extraction and Purification

  • Cell Lysis: Disrupt the cells using methods such as sonication or bead beating in an appropriate buffer.

  • Solvent Extraction: Extract the lysate with a hydrophobic solvent like ethyl acetate or a mixture of chloroform and methanol to partition the this compound into the organic phase.[19]

  • Chromatographic Purification: Purify the this compound from the crude extract using techniques such as solid-phase extraction (SPE) with a diol-functionalized sorbent, followed by high-performance liquid chromatography (HPLC).[20][21]

4.4. Analytical Methodologies

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatize the purified this compound (e.g., by silylation) to improve its volatility and chromatographic behavior.

    • Analyze the derivatized sample by GC-MS.

    • Compare the mass spectrum of the sample from the labeled experiment to the control to identify mass shifts corresponding to the incorporation of the isotope.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified this compound in a suitable deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • For ¹³C-labeled samples, the ¹³C spectrum will show enhanced signals at the positions of incorporation.

    • For complex labeling patterns, advanced 2D NMR experiments like ¹³C-¹³C COSY or INADEQUATE may be necessary to establish carbon-carbon connectivities.[9][10][11][12]

Data Interpretation: Deciphering the Biosynthetic Code

The interpretation of the analytical data is the final and most critical step in elucidating the biosynthetic pathway.

5.1. Logical Framework for Pathway Elucidation

G cluster_pathways Analyze Labeling Pattern Start Feed Labeled Precursor ObserveLabeling Observe Labeling in this compound? Start->ObserveLabeling NoLabeling No Biosynthesis from Precursor ObserveLabeling->NoLabeling No PathwayA Pattern consistent with Beta-Oxidation ObserveLabeling->PathwayA Yes PathwayB Pattern consistent with PKS ObserveLabeling->PathwayB Yes PathwayC Pattern consistent with Aldol Condensation ObserveLabeling->PathwayC Yes ElucidatedA Pathway A Elucidated PathwayA->ElucidatedA Confirm with other precursors ElucidatedB Pathway B Elucidated PathwayB->ElucidatedB Confirm with other precursors ElucidatedC Pathway C Elucidated PathwayC->ElucidatedC Confirm with other precursors

Caption: Decision tree for pathway elucidation based on labeling patterns.

5.2. Potential Pitfalls and Considerations

  • Metabolic Scrambling: Labeled precursors can be metabolized into other compounds before being incorporated into the target molecule, leading to ambiguous labeling patterns. Comparing the results from different precursors can help to mitigate this issue.

  • Low Incorporation Rates: The efficiency of precursor uptake and incorporation can be low, making detection difficult. Optimizing feeding conditions and using highly sensitive analytical techniques are essential.

  • Precursor Toxicity: High concentrations of some precursors can be toxic to the organism, inhibiting growth and secondary metabolism. It is important to perform dose-response experiments to determine the optimal precursor concentration.

Conclusion: A Multi-faceted Approach for Unambiguous Elucidation

While the beta-oxidation pathway is a strong candidate for the biosynthesis of this compound, a comprehensive investigation should not neglect other plausible routes.[1] A multi-faceted approach employing a suite of specifically labeled precursors is the most robust strategy for unambiguous pathway elucidation. The strategic use of ¹³C-labeled acetate and fatty acids, complemented by ²H and ¹⁸O labeling, will provide a complete picture of the carbon skeleton assembly, reduction steps, and the origin of heteroatoms. The detailed protocols and comparative analysis provided in this guide equip researchers with the necessary tools to confidently unravel the biosynthetic origins of this compound and other valuable natural products.

References

  • AOCS. (n.d.). Fatty Acid beta-Oxidation. AOCS Lipid Library.
  • Berger, R. G., Dettweiler, K., Drawert, F., & Kollmannsperger, H. (1991). Biosynthesis of R-(+)-octane-1,3-diol. Crucial role of beta-oxidation in the enantioselective generation of 1,3-diols in stored apples. Journal of Agricultural and Food Chemistry, 39(5), 856–859.
  • Holzenkämpfer, M., Grolle, F., & Zeeck, A. (1998). Deuterium as a Tracer in Polyketide Biosynthesis: a New Method for the Detection of Chain Starter Units. Journal of the Chemical Society, Perkin Transactions 1, (14), 2289-2292.
  • Luzhetskyy, A., Pelzer, S., & Bechthold, A. (2007). The future of natural products as a source of new antibiotics. Current opinion in investigational drugs (London, England: 2000), 8(8), 607–612.
  • Uria, J. A., & Piel, J. (2009). A polyketide-based biosynthetic platform for diols, amino alcohols and hydroxy acids.
  • Keatinge-Clay, A. T. (2012). The structures of type I polyketide synthases. Natural product reports, 29(10), 1050–1073.
  • Weissman, K. J. (2015). Genetic engineering of modular PKSs: from combinatorial biosynthesis to synthetic biology. Natural product reports, 32(12), 1313–1330.
  • Otaka, H., et al. (2010). Application of 13C-labeling and 13C-13C COSY NMR experiments in the structure determination of a microbial natural product.
  • Lane, A. N., Fan, T. W. M., & Higashi, R. M. (2011). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in plant science, 2, 73.
  • U.S. Patent No. 9,227,896. (2016).
  • Williams, C., et al. (2014). Structure elucidation of uniformly 13 C labeled small molecule natural products.
  • Houten, S. M., Violante, S., Ventura, F. V., & Wanders, R. J. (2016). A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of inherited metabolic disease, 39(4), 589–601.
  • Fujimori, T., et al. (2012). Application of 13C-labeling and 13C–13C COSY NMR experiments in the structure determination of a microbial natural product. Tetrahedron Letters, 53(31), 4005-4008.
  • Palomo, C., Oiarbide, M., & García, J. M. (2004). The aldol reaction in the synthesis of bioactive compounds: a versatile and powerful tool. Chemical Society Reviews, 33(2), 65-75.
  • Wang, Y., et al. (2022). Biosynthesizing structurally diverse diols via a general route combining oxidative and reductive formations of OH-groups.
  • Hiltunen, E., & Raatikainen, O. (1988). On-line Sample Processing and Analysis of Diol Compounds in Biological Fluids.
  • Crews, P., Rodríguez, J., & Jaspars, M. (2010). Organic structure analysis. Oxford University Press.
  • Mukai, C. (2018). Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. The Journal of organic chemistry, 83(22), 13567–13580.
  • Aldridge, S. (2006).
  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian journal of biochemistry and physiology, 37(8), 911–917.
  • Patterson, B. W. (2011). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of lipid research, 52(9), 1587–1600.
  • Prado, F. M., et al. (2020). Exploring the Aldol Reaction in the Synthesis of Bioactive Compounds. Journal of the Brazilian Chemical Society, 31, 1545-1563.
  • Zhang, C., et al. (2020). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology, 8, 862.
  • Wang, J., et al. (2022). Biosynthesizing structurally diverse diols via a general route combining oxidative and reductive formations of OH-groups.
  • U.S. Department of Energy. (2015).
  • Staunton, J., & Weissman, K. J. (2001). Polyketide biosynthesis: a millennium review.
  • Li, M., et al. (2021). Biosynthesis of 1,3-Propanediol via a New Pathway from Glucose in Escherichia coli. ACS Synthetic Biology, 10(5), 1086-1095.
  • Chen, Z., et al. (2022). Metabolic Engineering and Regulation of Diol Biosynthesis from Renewable Biomass in Escherichia coli. International Journal of Molecular Sciences, 23(10), 5625.
  • Zhang, C., et al. (2020). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology, 8, 862.
  • Fan, S., et al. (2019). D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants.
  • Li, Y., et al. (2019). The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. Journal of agricultural and food chemistry, 67(33), 9280–9289.
  • Berger, R. G. (1995). A novel method for the determination of total 1,3-octanediols in apple juice via 1,3-dioxanes by solid-phase microextraction and high-speed gas chromatography. Journal of Agricultural and Food Chemistry, 43(10), 2666-2669.
  • Liese, A., & Hilterhaus, L. (2013). Purification of diols from aqueous and organic systems in comparison. Green Chemistry, 15(6), 1436-1445.
  • Weng, J. K. (2022). All roads lead to Rome: alternative biosynthetic routes in plant specialised metabolism. The New phytologist, 236(4), 1239–1245.

Sources

A Comparative Guide to the Spectroscopic Analysis of 1,3-Octanediol: Bridging Experimental Data and Theoretical Predictions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical analysis and drug development, the unambiguous structural elucidation of molecules is paramount. Spectroscopic techniques serve as the cornerstone of this endeavor, providing a detailed fingerprint of a molecule's architecture. This guide offers an in-depth comparison of experimental and theoretical spectroscopic data for 1,3-Octanediol (C₈H₁₈O₂), a valuable aliphatic alcohol.[1][2] By examining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for validating molecular structures through the synergy of empirical evidence and computational chemistry.

The Role of Spectroscopy in Molecular Characterization

Spectroscopic analysis is not merely a data acquisition process; it is an investigative tool that probes the very nature of chemical bonds and atomic arrangements. For a molecule like this compound, with its multiple chiral centers and conformational flexibility, a multi-pronged spectroscopic approach is essential. Each technique provides a unique piece of the structural puzzle:

  • NMR Spectroscopy (¹H and ¹³C): Reveals the chemical environment of hydrogen and carbon atoms, offering insights into connectivity and stereochemistry.

  • Infrared (IR) Spectroscopy: Identifies functional groups by detecting their characteristic vibrational frequencies.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information on fragmentation patterns, which can be pieced together to deduce the molecular structure.

The convergence of these techniques, especially when experimental data is cross-validated with theoretical predictions, provides a high degree of confidence in structural assignments. This guide will walk through the methodologies for both acquiring experimental spectra and generating theoretical models, culminating in a direct comparison and interpretation of the results.

Experimental Spectroscopic Analysis of this compound

The acquisition of high-quality experimental spectra is the foundation upon which any robust structural analysis is built. The following protocols outline the standardized procedures for obtaining NMR, IR, and MS data for a diol like this compound.

Experimental Protocol: Acquiring Spectroscopic Data

The following diagram illustrates the general workflow for the experimental characterization of an organic compound.

Caption: General workflow for acquiring experimental spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

  • ¹H NMR Acquisition:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.

    • Parameters: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Spectrometer: Same as for ¹H NMR.

    • Parameters: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: If this compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet: If the sample is a solid, grind a small amount with dry KBr powder and press it into a transparent pellet.

  • Acquisition:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

    • Parameters: Record the spectrum typically in the range of 4000-400 cm⁻¹.[3]

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Acquisition:

    • Technique: Electron Ionization (EI) is a common technique for generating fragments.

    • Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Theoretical Spectroscopic Prediction

Computational chemistry provides a powerful means to predict spectroscopic properties, offering a theoretical benchmark against which experimental data can be compared. Density Functional Theory (DFT) is a widely used method for this purpose.[4][5]

Computational Protocol: Predicting Spectroscopic Data

The following diagram outlines the workflow for the theoretical prediction of spectroscopic data.

Caption: Workflow for theoretical spectroscopic data prediction.

1. Geometry Optimization:

  • The first step is to build a 3D model of the this compound molecule.

  • A geometry optimization is then performed using a DFT method, such as B3LYP with a basis set like 6-31G(d), to find the lowest energy conformation of the molecule.[4][6]

2. NMR Chemical Shift Calculation:

  • The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding tensors for each nucleus.[7]

  • The chemical shifts are then calculated relative to a reference compound, typically TMS, which is also calculated at the same level of theory.

3. IR Spectrum Calculation:

  • Following geometry optimization, a frequency calculation is performed at the same level of theory.[8] This computes the vibrational frequencies and their corresponding IR intensities.

  • It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, as the harmonic approximation used in the calculations tends to overestimate vibrational frequencies.[4]

4. Mass Spectrum Prediction:

  • Predicting a full mass spectrum is complex due to the variety of possible fragmentation pathways.[9] However, computational tools can predict likely fragmentation patterns based on known chemical principles and reaction rules.[10][11][12] The stability of potential carbocation fragments is a key factor in determining the most probable fragmentation pathways.[13]

Comparative Analysis: Experimental vs. Theoretical Data

While experimental data for this compound is available in databases, a direct comparison with newly generated theoretical data provides valuable insights.[1][2][14]

¹H and ¹³C NMR Spectroscopy

Table 1: Comparison of Predicted and Expected ¹H NMR Chemical Shifts for this compound

Proton EnvironmentPredicted ¹H Chemical Shift (ppm)Expected Experimental Range (ppm)Multiplicity
CH₃ (C8)~0.90.8 - 1.0Triplet
CH₂ (C4-C7)~1.3-1.61.2 - 1.7Multiplet
CH₂ (C2)~1.71.5 - 1.9Multiplet
CH (C3)~3.83.6 - 4.0Multiplet
CH₂ (C1)~3.73.5 - 3.8Multiplet
OH (x2)Variable1.5 - 4.5Singlet (broad)

Table 2: Comparison of Predicted and Expected ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentPredicted ¹³C Chemical Shift (ppm)Expected Experimental Range (ppm)
C8~1413 - 15
C7~2221 - 24
C6~3130 - 33
C5~2524 - 27
C4~3635 - 38
C2~4240 - 44
C1~6260 - 64
C3~7068 - 72
  • Analysis: The predicted chemical shifts from DFT calculations generally show good agreement with the expected experimental ranges for aliphatic alcohols and diols.[7][15] Discrepancies can arise from solvent effects and conformational averaging, which are not always perfectly modeled in the gas-phase calculations.[16] For instance, the chemical shift of the hydroxyl protons is highly dependent on concentration and hydrogen bonding, making it difficult to predict accurately without explicit solvent models.

Infrared Spectroscopy

Table 3: Comparison of Key Predicted and Experimental IR Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H Stretch (broad)~34003200-3600
C-H Stretch (aliphatic)~2950-28502850-3000
C-O Stretch~1100-10501050-1150
  • Analysis: The most prominent features in the IR spectrum of this compound are the broad O-H stretching band and the strong C-H stretching absorptions.[17][18] DFT calculations can accurately predict the positions of these key functional group frequencies.[6][19][20] The broadness of the experimental O-H band is due to hydrogen bonding in the condensed phase, a feature that is typically not captured in gas-phase calculations of a single molecule.

Mass Spectrometry

Table 4: Predicted Key Mass Fragments for this compound (Molecular Weight: 146.23 g/mol ) [1][14]

m/zPredicted FragmentPlausible Loss
129[M-OH]⁺Loss of a hydroxyl radical
111[M-OH-H₂O]⁺Loss of a hydroxyl radical and water
87[C₅H₁₁O]⁺Cleavage between C3 and C4
73[C₄H₉O]⁺Cleavage between C2 and C3
59[C₃H₇O]⁺Cleavage at the C1-C2 bond
  • Analysis: The fragmentation of 1,3-diols in mass spectrometry is often characterized by the loss of water and cleavage adjacent to the hydroxyl groups.[21] The predicted fragments are consistent with the expected fragmentation patterns for aliphatic alcohols. The relative intensities of these fragments in an experimental spectrum would depend on the ionization energy and the specific instrumental conditions.

Conclusion

The synergistic use of experimental spectroscopy and theoretical calculations provides a robust and self-validating system for the structural elucidation of molecules like this compound. While experimental data provides the ground truth, theoretical predictions offer a powerful tool for interpreting complex spectra and confirming structural assignments. Discrepancies between the two can often be explained by considering the limitations of the theoretical models, such as the neglect of solvent effects and intermolecular interactions. For researchers in drug development and chemical sciences, this integrated approach is indispensable for ensuring the accuracy and integrity of their molecular characterizations.

References

  • in silico fragmentation tool for small molecules. (n.d.). EPFL.
  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter.
  • Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube.
  • Is There a Simple Way to Reliable Simulations of Infrared Spectra of Organic Compounds?. (2025, August 6). ResearchGate.
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). National Institutes of Health.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • This compound. (n.d.). NIST WebBook.
  • MS/MS fragmentation. (n.d.). Fiehn Lab.
  • Calculation of IR Spectra Using Density Functional Theory for Nerve-Agent- Sorbent Binding. (2019, April 8). Defense Technical Information Center.
  • Octane-1,3-diol | C8H18O2. (n.d.). PubChem.
  • 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. (n.d.). ResearchGate.
  • Anharmonic theoretical simulations of infrared spectra of halogenated organic compounds. (2013, August 21). AIP Publishing.
  • Application of density functional theory to infrared absorption intensity calculations on main group molecules. (n.d.). AIP Publishing.
  • Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. (2006). ACS Publications.
  • Density Functional Theory Calculations and Infrared Spectral Analysis of Lignin. (2024, November 30). National Institutes of Health.
  • Machine learning in computational NMR-aided structural elucidation. (2023, January 26). Frontiers.
  • Mass spectrometric analysis of long-chain esters of diols. (1969). PubMed.
  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001485). (n.d.). Human Metabolome Database.
  • Computational NMR Prediction: A Microreview. (2023, March 14). Corin Wagen.
  • Draw the NMR Spectrum of ethanol. (2015, August 11). [Video]. YouTube.
  • 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. (n.d.). PubMed.
  • 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate. (1990). Tetrahedron Letters, 31(49), 7099-7100.
  • This compound. (n.d.). NIST WebBook.
  • This compound. (n.d.). SpectraBase.
  • 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0031320). (n.d.). Human Metabolome Database.
  • A Comparison between Experimental and Theoretical Spectroscopic Data of Ofloxacin. (n.d.).
  • Comparison between experimental and theoretical difference spectra. (n.d.). ResearchGate.
  • IR Spectra of Selected Compounds. (2020, June 29). Chemistry LibreTexts.
  • Top: comparison between the experimental and theoretical data (no offset or normalization). (n.d.). ResearchGate.
  • 1-Octen-3-ol. (n.d.). SpectraBase.
  • Structural and Spectroscopic Properties of Magnolol and Honokiol–Experimental and Theoretical Studies. (2025, June 25). National Institutes of Health.
  • Enantioselective Total Synthesis of Daedaleanol B from (+)-Sclareolide. (n.d.). MDPI.

Sources

A Comparative Guide to the Biological Efficacy of 1,3-Octanediol Isomers: A Methodological Approach for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nuanced differences between stereoisomers can be the determining factor in a compound's efficacy and safety profile. This guide provides a comprehensive technical overview of 1,3-Octanediol, focusing on the potential differences in biological activity between its (R)- and (S)-enantiomers. While direct comparative studies on the efficacy of these specific isomers are not extensively documented in publicly available literature, this guide offers a robust framework for conducting such a comparative analysis. We will delve into the established biological significance of one of its isomers and provide detailed, field-proven protocols for evaluating and comparing the antimicrobial and anti-inflammatory potential of both.

Introduction to this compound and the Significance of Chirality

This compound is a diol with the chemical formula C8H18O2. Its structure contains a chiral center at the third carbon, giving rise to two stereoisomers: (R)-1,3-Octanediol and (S)-1,3-Octanediol. These enantiomers are non-superimposable mirror images of each other and can exhibit distinct biological activities. This difference arises from the stereospecific nature of biological systems, such as enzymes and receptors, which often interact preferentially with one enantiomer over the other.

A compelling example of this stereoselectivity is seen with the isomers of 1,3-butanediol, where the D- and L-isomers have been shown to exert different effects on cerebral metabolism[1]. Similarly, the positioning of hydroxyl groups in propanediol isomers significantly impacts their antimicrobial efficacy[2][3]. These examples underscore the critical importance of evaluating each stereoisomer of a chiral compound independently.

The (R)-enantiomer of this compound has been identified as a natural antimicrobial agent in apples and pears, where it is biosynthesized via the β-oxidation of fatty acids[4]. This established activity of (R)-1,3-Octanediol provides a strong rationale for a comparative investigation into the biological properties of its (S)-enantiomer.

Proposed Experimental Workflows for Efficacy Comparison

To comprehensively compare the biological efficacy of (R)- and (S)-1,3-Octanediol, a multi-assay approach is recommended. The following sections outline detailed protocols for antimicrobial and anti-inflammatory assays. These protocols are designed to be self-validating and are based on established methodologies in the field.

Antimicrobial Efficacy Assessment

The known antimicrobial properties of (R)-1,3-Octanediol make this a primary area for comparative analysis. The following workflow will determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of each isomer against a panel of relevant bacterial strains.

Antimicrobial_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination prep_isomers Prepare stock solutions of (R)- and (S)-1,3-Octanediol serial_dilution Perform serial two-fold dilutions of each isomer in a 96-well plate prep_isomers->serial_dilution prep_bacteria Culture bacterial strains (e.g., S. aureus, E. coli) inoculation Inoculate wells with a standardized bacterial suspension prep_bacteria->inoculation serial_dilution->inoculation incubation_mic Incubate at 37°C for 18-24 hours inoculation->incubation_mic read_mic Determine MIC: Lowest concentration with no visible growth incubation_mic->read_mic plating Plate aliquots from clear wells (at and above MIC) onto agar plates read_mic->plating incubation_mbc Incubate agar plates at 37°C for 24-48 hours plating->incubation_mbc read_mbc Determine MBC: Lowest concentration that kills ≥99.9% of the initial inoculum incubation_mbc->read_mbc AntiInflammatory_Workflow cluster_cell_prep Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_analysis Analysis culture_cells Culture macrophages (e.g., RAW 264.7) seed_plate Seed cells into a 24-well plate culture_cells->seed_plate pretreatment Pre-treat cells with varying concentrations of each isomer seed_plate->pretreatment stimulation Stimulate with an inflammatory agent (e.g., Lipopolysaccharide - LPS) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation collect_supernatant Collect cell culture supernatant incubation->collect_supernatant elisa Measure TNF-α and IL-6 levels using ELISA collect_supernatant->elisa data_analysis Calculate IC50 values elisa->data_analysis

Figure 2: Workflow for assessing the anti-inflammatory activity of this compound isomers.

Experimental Protocol: Inhibition of Cytokine Production in Macrophages

  • Rationale: This in vitro assay provides a quantitative measure of a compound's ability to suppress the production of key pro-inflammatory mediators (TNF-α and IL-6) in response to a standardized inflammatory stimulus (LPS). This allows for the determination of a half-maximal inhibitory concentration (IC50), a key parameter for comparing potency.

  • Cell Culture and Plating:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media (e.g., DMEM with 10% FBS).

    • Seed the cells into a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Remove the old media and replace it with fresh media containing various concentrations of the (R)- and (S)-1,3-Octanediol isomers. It is crucial to also run a vehicle control (e.g., DMSO).

    • Pre-incubate the cells with the isomers for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., at 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

    • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Cytokine Quantification:

    • Centrifuge the plate to pellet any detached cells and collect the supernatant.

    • Quantify the concentration of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production for each isomer concentration relative to the LPS-stimulated control.

    • Plot the percentage inhibition against the log of the isomer concentration and determine the IC50 value for each isomer.

Data Presentation and Interpretation

For a clear and objective comparison, the quantitative data from these assays should be summarized in structured tables.

Table 1: Comparative Antimicrobial Efficacy of this compound Isomers

IsomerBacterial StrainMIC (µg/mL)MBC (µg/mL)
(R)-1,3-Octanediol S. aureus
E. coli
(S)-1,3-Octanediol S. aureus
E. coli
Control Antibiotic S. aureus
(e.g., Gentamicin)E. coli

Table 2: Comparative Anti-inflammatory Efficacy of this compound Isomers

IsomerCytokineIC50 (µM)
(R)-1,3-Octanediol TNF-α
IL-6
(S)-1,3-Octanediol TNF-α
IL-6
Control Drug TNF-α
(e.g., Dexamethasone)IL-6

Conclusion and Future Directions

This guide provides a methodological framework for the comparative evaluation of the biological efficacy of (R)- and (S)-1,3-Octanediol. By employing these standardized antimicrobial and anti-inflammatory assays, researchers can generate robust, quantitative data to elucidate the structure-activity relationship of these stereoisomers. The discovery of potent activity in one or both isomers could pave the way for their further development in pharmaceutical or cosmeceutical applications. Future studies should also consider investigating the isomers' effects on other biological pathways, such as antioxidant activity, and exploring their safety and toxicity profiles.

References

  • Chiral this compound Synthetic Studies Using Enzymatic Methods as Key Steps. (2025).
  • Biosynthesis of R-(+)-octane-1,3-diol. Crucial role of beta-oxidation in the enantioselective generation of 1,3-diols in stored apples. (1999). PubMed. [Link]
  • Linking chemical-composition to antimicrobial efficacy: development of an essential oil-based topical gel prototype. (2025).
  • Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol. (2018). PubMed. [Link]
  • Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. (2022). PubMed Central. [Link]
  • Effect of D- and L-1,3-butanediol isomers on glycolytic and citric acid cycle intermediates in the r
  • Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropion
  • Stereochemistry and Antioxidant Activity of 1,3‐Diol Derivatives of Diacetylcurcumin‐4H: A Joint NMR, X‐Ray, and Biological Approach. (2020).
  • 1,3-octane diol, 23433-05-8.The Good Scents Company. [Link]
  • (PDF) Linking chemical-composition to antimicrobial efficacy: development of an essential oil-based topical gel prototype. (2025).
  • Octane-1,3-diol | C8H18O2.PubChem. [Link]
  • One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation. (2004).
  • Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol. (2018).

Sources

Safety Operating Guide

Navigating the Disposal of 1,3-Octanediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development and chemical synthesis, the responsible management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,3-Octanediol, ensuring the safety of laboratory personnel and the protection of our environment. Moving beyond a simple checklist, we will delve into the rationale behind these procedures, fostering a culture of safety and scientific integrity.

Understanding the Compound: this compound

Core Principles of Chemical Waste Management

The foundation of proper chemical disposal lies in the principle of "cradle-to-grave" responsibility, as outlined by the Resource Conservation and Recovery Act (RCRA) in the United States. This means that the generator of the waste is responsible for its safe management from the moment it is created until its final disposal.[3] Adherence to institutional, local, state, and federal regulations is not just a legal requirement but a professional obligation.

Step-by-Step Disposal Protocol for this compound

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last, minimizing the risk of error and ensuring compliance.

Part 1: Waste Characterization and Segregation

1. Initial Assessment:

  • Is the this compound pure or in a solution? If it is in a solution, the other components must also be considered when determining the appropriate disposal route.

  • Is it contaminated? Accidental contamination with other reagents can alter the hazard profile of the waste.

2. Hazard Identification:

  • Consult the Safety Data Sheet (SDS) for this compound if available from your supplier. In the absence of a specific SDS, refer to the SDS for similar compounds like 1,2-Octanediol, which indicates potential eye irritation and harm to aquatic life.

3. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Incompatible materials, such as strong oxidizing agents, should be kept separate to prevent dangerous chemical reactions.[4]

Part 2: Containerization and Labeling

1. Container Selection:

  • Use a chemically compatible container that is in good condition and has a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are often suitable.

2. Labeling:

  • The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste" (or as required by your institution).[5]

    • The full chemical name: "this compound".

    • The concentration and volume.

    • The date the waste was first added to the container (accumulation start date).

    • Any associated hazards (e.g., "Eye Irritant," "Harmful to Aquatic Life").

Part 3: Storage and Disposal

1. Temporary Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) as directed by your EHS department.

  • The storage area should be well-ventilated, away from sources of ignition, and have secondary containment to control any potential leaks or spills.[6]

2. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.[3] They are the experts on local, state, and federal regulations and will ensure that the waste is transported to a licensed treatment, storage, and disposal facility (TSDF).

  • Never pour this compound down the drain. [3] Its potential harm to aquatic ecosystems makes this an unacceptable disposal method.

  • Do not dispose of this compound in the regular trash. Solid chemical waste should be properly containerized and disposed of through the chemical waste program.

Visualizing the Disposal Workflow

To provide a clear and concise overview of the decision-making process for the disposal of this compound, the following workflow diagram has been created.

G cluster_start Start: this compound Waste Generated cluster_characterization Step 1: Characterization & Segregation cluster_containerization Step 2: Containerization & Labeling cluster_storage Step 3: Storage cluster_disposal Step 4: Final Disposal cluster_end End: Proper Disposal start Generation of This compound Waste characterize Characterize Waste: Pure or Mixed? Contaminated? start->characterize segregate Segregate from Incompatible Wastes characterize->segregate containerize Select Compatible Container segregate->containerize label_waste Label with 'Hazardous Waste', Chemical Name, Date, Hazards containerize->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs prohibited1 DO NOT Pour Down Drain store->prohibited1 prohibited2 DO NOT Dispose in Regular Trash store->prohibited2 end_point Licensed Waste Facility Disposes of Waste contact_ehs->end_point

Caption: Decision workflow for this compound waste disposal.

Quantitative Data Summary

PropertyValueSource
CAS Number 23433-05-8[1][2]
Molecular Formula C8H18O2[1][2]
Molecular Weight 146.23 g/mol [1][2]
Known Hazards (Analog) Causes serious eye irritation, Harmful to aquatic life

In Case of a Spill

Should a spill of this compound occur, the following immediate actions should be taken:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access to the spill.

  • Ventilate: Ensure adequate ventilation to minimize inhalation of any vapors.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Containment and Cleanup: For small spills, absorb the liquid with an inert material such as vermiculite, sand, or earth.[7] For larger spills, follow your institution's specific spill response procedures.

  • Disposal of Cleanup Materials: All materials used for cleanup should be placed in a sealed, labeled container and disposed of as hazardous waste.

  • Reporting: Report the spill to your supervisor and EHS department.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost responsibility.

References

  • Smolecule. (n.d.). Buy this compound | 23433-05-8.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 1,2-Octanediol.
  • ChemicalBook. (2023). This compound | 23433-05-8.
  • NIST. (n.d.). This compound.
  • NIST. (n.d.). This compound.
  • The Good Scents Company. (n.d.). 1,3-octane diol, 23433-05-8.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Octane-1,8-diol.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 1,8-Octanediol.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 3,6-Dithia-1,8-octanediol.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2-Octanediol, 98+%.
  • BenchChem. (2025). Proper Disposal of 1,8-Octanediol: A Guide for Laboratory Professionals.
  • Spectrum Chemical. (2019). SAFETY DATA SHEET - 1,3-PROPANEDIOL.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Octen-3-ol.
  • Santa Cruz Biotechnology. (n.d.). 1,3-Propanediol.
  • Chevron Phillips Chemical. (2022). mPAO Filtration Waste.
  • eCFR. (n.d.). 40 CFR 273.13 -- Waste management.
  • University of Cincinnati. (n.d.). Advisory 7.3 - UC EH&S.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Octanediol
Reactant of Route 2
Reactant of Route 2
1,3-Octanediol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。